molecular formula C17H37NO2 B587849 15-Methylhexadecasphinganine CAS No. 26048-10-2

15-Methylhexadecasphinganine

Cat. No.: B587849
CAS No.: 26048-10-2
M. Wt: 287.5 g/mol
InChI Key: VFYHIOGWELBGIK-DLBZAZTESA-N
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Description

15-methylhexadecasphinganine is a sphingoid that is hexadecasphinganine substituted at position 15 by a methyl group. It is a sphingoid and an aminodiol. It is a conjugate base of a 15-methylhexadecasphinganine(1+).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3R)-2-amino-15-methylhexadecane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H37NO2/c1-15(2)12-10-8-6-4-3-5-7-9-11-13-17(20)16(18)14-19/h15-17,19-20H,3-14,18H2,1-2H3/t16-,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFYHIOGWELBGIK-DLBZAZTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCCCCCC(C(CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CCCCCCCCCCC[C@H]([C@H](CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H37NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30742628
Record name (2S,3R)-2-Amino-15-methylhexadecane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30742628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26048-10-2
Record name (2S,3R)-2-Amino-15-methylhexadecane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30742628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

what is the structure of 15-Methylhexadecasphinganine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structure of 15-Methylhexadecasphinganine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the chemical structure of 15-Methylhexadecasphinganine, a crucial branched-chain sphingoid base. We will delve into its core structural features, stereochemical intricacies, and its relationship within the broader class of sphingolipids.

Core Structure and Nomenclature

15-Methylhexadecasphinganine is a sphingoid base, fundamentally a derivative of hexadecasphinganine.[1] Its structure is characterized by a 16-carbon aliphatic chain with a methyl group substitution at the 15th carbon position. This branching is a key feature that distinguishes it from straight-chain sphingoid bases.

The systematic name for the parent molecule, hexadecasphinganine, implies a 16-carbon backbone. The prefix "sphinganine" indicates the presence of an amino group at carbon 2 (C2) and a hydroxyl group at carbon 3 (C3). Therefore, the core structure of 15-Methylhexadecasphinganine consists of:

  • A 16-carbon aliphatic chain.

  • A methyl group (CH₃) at the C15 position. This "iso-" branching is a common feature in certain classes of lipids.

  • An amino group (-NH₂) at the C2 position.

  • A hydroxyl group (-OH) at the C1 position.

  • A hydroxyl group (-OH) at the C3 position.

At physiological pH (around 7.3), the amino group is typically protonated, resulting in the cationic form, 15-methylhexadecasphinganine(1+).[2] This molecule is also referred to as iso-heptadecasphinganine, reflecting its 17-carbon total length (16 in the main chain and one in the methyl branch).[3]

Stereochemistry: A Critical Determinant of Function

The biological activity of sphingolipids is intrinsically linked to their stereochemistry. Like other sphinganines, 15-Methylhexadecasphinganine possesses two chiral centers at C2 and C3. The naturally occurring and most biologically relevant stereoisomer is the D-erythro isomer, which corresponds to the (2S, 3R) configuration.

  • (2S) configuration: The amino group at C2 is oriented in the 'S' configuration.

  • (3R) configuration: The hydroxyl group at C3 is oriented in the 'R' configuration.

This specific spatial arrangement of the functional groups is crucial for its recognition by enzymes involved in sphingolipid metabolism and signaling pathways. Stereoisomers, which are molecules with the same chemical formula and connectivity but different spatial arrangements, can have vastly different biological properties.[4] Enantiomers, which are non-superimposable mirror images, and diastereomers, which are stereoisomers that are not mirror images, will interact differently with the chiral environments of biological systems, such as enzyme active sites.[4]

Structural Visualization

To provide a clear representation of the 15-Methylhexadecasphinganine structure, the following diagram is provided in the DOT language for Graphviz.

Caption: Chemical structure of 15-Methylhexadecasphinganine.

Relationship to Other Sphingolipids

15-Methylhexadecasphinganine belongs to the family of sphingoid bases, which are the characteristic structural units of sphingolipids. Sphingolipids are a class of lipids containing a backbone of a sphingoid base.

  • Sphinganine: The parent compound for this entire class is sphinganine, which has an 18-carbon chain.[5] 15-Methylhexadecasphinganine is a structural analog with a shorter, branched chain.

  • Heptadecasphinganine: This is the straight-chain 17-carbon equivalent.[6] The "iso-" prefix in iso-heptadecasphinganine for the methylated compound highlights the structural relationship.

  • Ceramides: Sphingoid bases, including 15-Methylhexadecasphinganine, can be N-acylated with a fatty acid to form ceramides. For instance, N-octadecanoyl-15-methylhexadecasphinganine is a ceramide derivative.[7] These ceramides are central molecules in sphingolipid metabolism, serving as precursors for more complex sphingolipids like sphingomyelins and glycosphingolipids.

The presence of the iso-branched methyl group in 15-Methylhexadecasphinganine can influence the physical properties of the membranes into which it is incorporated. The branching can affect membrane fluidity and the packing of lipid molecules, which in turn can modulate the function of membrane-associated proteins. It has been identified as a component of ceramide-containing phospholipids in some bacteria.[3]

Analytical Characterization

The structural elucidation of 15-Methylhexadecasphinganine and its derivatives typically involves a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

TechniqueApplication for 15-Methylhexadecasphinganine Analysis
Mass Spectrometry (MS) Determines the molecular weight and fragmentation patterns, confirming the overall composition and the presence of the methyl branch.
Gas Chromatography-MS (GC-MS) Often used for the analysis of fatty acid and sphingoid base composition after hydrolysis of complex sphingolipids.
Liquid Chromatography-MS (LC-MS) Enables the separation and identification of different sphingolipid species, including those containing 15-Methylhexadecasphinganine, in complex biological mixtures.
NMR Spectroscopy Provides detailed information about the connectivity of atoms and the stereochemistry of the molecule. ¹H and ¹³C NMR are essential for confirming the position of the methyl group and the relative configuration of the chiral centers.

Conclusion

The structure of 15-Methylhexadecasphinganine, a branched-chain sphingoid base, is defined by its 16-carbon backbone with a methyl group at the 15th position and critical stereocenters at C2 and C3. This seemingly subtle structural modification, the iso-branching, has significant implications for the physicochemical properties of the sphingolipids that contain it and, consequently, their biological roles within cellular membranes and signaling pathways. A thorough understanding of this structure is fundamental for researchers in lipidomics, cell biology, and drug development who are investigating the diverse functions of sphingolipids.

References

  • EMBL-EBI. 15-methylhexadecasphinganine (CHEBI:70852). [Link]

  • EMBL-EBI. 15-methylhexadecasphinganine(1+) (CHEBI:70829). [Link]

  • CureFFI.org. Organic chemistry 15: Stereochemistry - meso compounds, resolution. [Link]

  • LibreTexts. 8.3 Stereochemistry of Organic Compounds and Pharmaceuticals. [Link]

  • YouTube. Stereochemistry: Crash Course Organic Chemistry #8. [Link]

  • PubChem. Isoginkgetin. [Link]

  • PubChem. Heptadecasphinganine-1-phosphate. [Link]

  • PubChem. C17 Sphinganine. [Link]

  • PubChem. Sphinganine. [Link]

  • PubChem. N-octadecanoyl-15-methylhexadecasphinganine. [Link]

Sources

Technical Guide: Biological Function & Analysis of 15-Methylhexadecasphinganine

Author: BenchChem Technical Support Team. Date: February 2026

Subtitle: A Critical Review of Microbial Branched-Chain Sphingoid Bases in Host Immunity and Drug Development

Executive Summary

15-Methylhexadecasphinganine (also known as iso-C17-sphinganine or iso-d17:0) is a bioactive branched-chain sphingoid base (BCSB) primarily produced by members of the human gut microbiota, specifically the Bacteroides genus (e.g., B. thetaiotaomicron, B. fragilis). Unlike mammalian sphingolipids, which predominantly feature straight C18 chains (d18:0), this molecule represents a critical signaling interface between the microbiome and the host immune system.

Recent lipidomic profiling identifies 15-Methylhexadecasphinganine as a potent immunomodulator essential for maintaining intestinal homeostasis. Its depletion is correlated with Inflammatory Bowel Disease (IBD) and elevated host inflammation. For drug development professionals, this molecule represents a novel class of "postbiotics" or "pharmabiotics" with potential therapeutic applications in autoimmune disorders and hepatic lipid metabolism.

Structural Biochemistry & Origin

Chemical Identity
  • IUPAC Name: 2-amino-15-methylhexadecane-1,3-diol

  • Common Name: iso-C17-Sphinganine (iso-d17:0)

  • Molecular Formula: C17H37NO2

  • Structural Distinction: The defining feature is the iso-methyl branch at the penultimate carbon (C15) of the 16-carbon backbone. This contrasts with the straight-chain C18-sphinganine (d18:0) synthesized by mammalian Serine Palmitoyltransferase (SPT).[1]

Biosynthetic Divergence

The structural difference arises from the substrate specificity of the bacterial SPT enzyme. While mammalian SPT prefers Palmitoyl-CoA (straight C16), Bacteroides SPT utilizes branched-chain fatty acyl-CoAs (specifically 13-methyltetradecanoyl-CoA) derived from leucine metabolism.

Biosynthesis cluster_mammal Mammalian Host (Straight Chain) cluster_micro Bacteroides (Branched Chain) M_Sub Palmitoyl-CoA (Straight C16) M_Enz Mammalian SPT (SPTLC1/2) M_Sub->M_Enz M_Prod C18-Sphinganine (d18:0) M_Enz->M_Prod Condensation B_Sub 13-Methyltetradecanoyl-CoA (Iso-C15) B_Enz Bacterial SPT B_Sub->B_Enz B_Prod 15-Methylhexadecasphinganine (iso-d17:0) B_Enz->B_Prod Condensation Serine L-Serine Serine->M_Enz Serine->B_Enz

Figure 1: Divergent biosynthetic pathways. Mammalian systems produce straight-chain bases (Blue), while Bacteroides utilize iso-branched precursors to generate 15-Methylhexadecasphinganine (Green).

Biological Mechanisms[2][3]

The "Sphingolipid Rheostat" of Immunity

15-Methylhexadecasphinganine functions as an exogenous regulator of host immunity. It is not merely a structural lipid but a bioactive ligand.

  • Invariant Natural Killer T (iNKT) Cell Modulation: Bacterial sphingolipids are structurally compatible with the CD1d antigen-presenting molecule. However, due to the branched chain, they bind to CD1d and the iNKT T-cell receptor (TCR) with different kinetics than the potent activator

    
    -GalCer.
    
    • Mechanism:[2][3][4] 15-Methylhexadecasphinganine acts as an antagonist or weak agonist , effectively dampening iNKT cell activation. This prevents excessive inflammation in the gut mucosa, promoting tolerance to commensal bacteria.

    • Pathology: In the absence of this lipid (e.g., dysbiosis or antibiotic usage), iNKT cells may become hyperactive, contributing to the colonic inflammation observed in IBD.

Hepatic Lipid Metabolism (Gut-Liver Axis)

Upon absorption in the colon, this lipid enters the portal circulation and is transported to the liver.

  • Ceramide Pool Alteration: It is incorporated into complex sphingolipids (ceramides, sphingomyelins) in the liver.

  • Metabolic Impact: Presence of iso-branched sphingolipids in the liver has been linked to reduced hepatic lipid accumulation, suggesting a protective role against Steatotic Liver Disease (SLD).

Mechanism cluster_mucosa Intestinal Mucosa Gut Gut Lumen (Bacteroides) Lipid 15-Methylhexadecasphinganine (Released) Gut->Lipid CD1d CD1d on APC Lipid->CD1d Binds Liver Liver (Metabolic Pool) Lipid->Liver Portal Vein Transport iNKT iNKT Cell Receptor CD1d->iNKT Modulates Result Immune Quiescence (Anti-inflammatory) iNKT->Result Inhibits Cytokine Storm

Figure 2: Mechanism of Action. The lipid acts locally to silence iNKT cells and systemically to modulate hepatic metabolism.

Analytical Workflows (Sphingolipidomics)

Detecting 15-Methylhexadecasphinganine requires high-resolution mass spectrometry because it is isobaric with straight-chain C17-sphinganine (d17:0), a common internal standard.

Differentiation Strategy

Researchers must not rely solely on precursor mass (


). Differentiation requires:
  • Chromatographic Separation: Iso-branched bases typically elute slightly earlier than their straight-chain isomers on C18 reverse-phase columns.

  • MS/MS Fragmentation: While fragments are similar, ratio analysis of specific product ions can confirm the branching.

LC-MS/MS Parameters (Targeted)
  • Ionization: ESI Positive Mode

  • Precursor Ion: m/z 288.3 (

    
    )
    
  • Key Product Ions: m/z 270.3 (

    
    ), m/z 60.1 (Ethanolamine fragment)
    
AnalytePrecursor (

)
Product (

)
Retention Time (Relative)
15-Methylhexadecasphinganine 288.3270.30.95x (Elutes Earlier)
C17-Sphinganine (Std) 288.3270.31.00x (Reference)
C18-Sphinganine 302.3284.31.15x

Experimental Protocols

Extraction from Fecal/Bacterial Samples

Objective: Isolate sphingoid bases while removing neutral lipids. Method: Modified Bligh & Dyer with Alkaline Hydrolysis.

  • Lysis: Resuspend pellet in PBS. Add glass beads and bead-beat (3 x 30s).

  • Monophase Formation: Add Chloroform:Methanol (1:2 v/v). Vortex vigorously.

  • Hydrolysis (Critical): Add KOH in Methanol (final conc. 0.1M) to hydrolyze ester-linked fatty acids (converting ceramides to free bases if total base analysis is desired). Incubate at 37°C for 1 hour.

  • Phase Separation: Add Chloroform and Water to achieve final ratio 1:1:0.9 (C:M:W). Centrifuge at 3000 x g for 10 min.

  • Collection: Collect the lower organic phase (contains sphingoid bases).

  • Drying: Evaporate under Nitrogen stream. Reconstitute in MeOH for LC-MS.

Functional Assay: iNKT Cell Activation

Objective: Validate immunomodulatory capacity.

  • Culture: Co-culture CD1d-expressing Antigen Presenting Cells (APCs) with iNKT hybridoma cells.

  • Treatment:

    • Control: Vehicle (DMSO).

    • Positive Control:

      
      -GalCer (100 ng/mL).
      
    • Experimental: 15-Methylhexadecasphinganine (1-10

      
      M).
      
  • Readout: Measure IL-2 cytokine release via ELISA after 24 hours.

    • Expected Result: 15-Methylhexadecasphinganine alone should induce minimal IL-2. When co-administered with

      
      -GalCer, it should dose-dependently reduce  IL-2 production (competitive antagonism).
      

Therapeutic Implications

Drug Development Context

The pharmaceutical industry is increasingly targeting the microbiome-host interface. 15-Methylhexadecasphinganine represents a lead compound for:

  • IBD Therapeutics: As a "postbiotic" supplement to restore mucosal tolerance in Ulcerative Colitis patients with low Bacteroides abundance.

  • Autoimmune Modulation: Potential to dampen systemic iNKT cell overactivation in conditions like asthma or lupus.

  • Biomarker Discovery: Low fecal levels of this lipid may serve as a diagnostic stratification biomarker for "microbiome-deficient" IBD phenotypes.

References

  • Brown, E. M., et al. (2019). Bacteroides-Derived Sphingolipids Are Critical for Maintaining Intestinal Homeostasis and Symbiosis.[5][6] Cell Host & Microbe.

  • Wieland Brown, L. C., et al. (2013). Production of Specialized Sphingolipids by Bacteroides thetaiotaomicron.[4] Journal of the American Chemical Society.

  • Johnson, E. L., et al. (2020). Sphingolipids produced by gut bacteria enter host metabolic pathways impacting ceramide levels.[4][5][6][7] Nature Communications.

  • Merrill, A. H. (2011). Sphingolipid and glycosphingolipid metabolic pathways in the era of sphingolipidomics. Chemical Reviews.

  • Kinjo, Y., et al. (2005). Recognition of bacterial glycosphingolipids by natural killer T cells. Nature.

Sources

The Enigmatic Role of 15-Methylhexadecasphinganine in Sphingolipid Metabolism: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Beyond the Canonical—Embracing Sphingolipid Diversity

For decades, our understanding of sphingolipid metabolism has been largely centered on straight-chain sphingoid bases. However, the lipidome is far more complex and nuanced than these canonical structures suggest. A growing body of evidence points to the existence and physiological significance of structurally diverse sphingolipids, including those with branched-chain backbones. Among these, 15-methylhexadecasphinganine, an iso-branched sphingoid base, is emerging as a molecule of interest, particularly in the context of epidermal barrier function and microbial metabolism. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the current knowledge surrounding 15-methylhexadecasphinganine, from its biosynthesis and metabolic fate to its analytical determination and purported physiological roles. By synthesizing field-proven insights with established biochemical principles, we will delve into the causality behind experimental choices and provide a framework for future investigations into this intriguing class of sphingolipids.

The Structural Landscape of Sphingolipids: Introducing 15-Methylhexadecasphinganine

Sphingolipids are a class of lipids defined by a long-chain amino alcohol backbone, the sphingoid base.[1] The most well-known of these is sphingosine. These molecules are not merely structural components of cell membranes; they are also critical players in a vast array of cellular processes, including signal transduction, cell recognition, proliferation, and apoptosis.[2][3]

15-Methylhexadecasphinganine is a saturated sphingoid base (sphinganine) with a methyl group at the 15th carbon position, creating an iso-branched structure. This seemingly subtle modification has profound implications for its physical properties and, consequently, its biological function.

Biosynthesis of a Branched Backbone: A Deviation from the Main Pathway

The de novo synthesis of sphingolipids is a highly conserved pathway that begins in the endoplasmic reticulum.[4] The canonical pathway involves the condensation of serine and palmitoyl-CoA, catalyzed by the enzyme serine palmitoyltransferase (SPT).[5] However, the synthesis of branched-chain sphingoid bases like 15-methylhexadecasphinganine necessitates a divergence from this standard route, primarily influenced by the substrate availability and the specific subunits of the SPT enzyme complex.

The key determinant for the synthesis of branched-chain sphingoid bases is the presence of branched-chain fatty acid precursors.[5] In the case of 15-methylhexadecasphinganine, the likely precursor is 14-methylpentadecanoyl-CoA (iso-palmitoyl-CoA). The mammalian SPT enzyme is a heterodimer, and the specific isoform of one of its subunits, SPTLC3, in complex with SPTLC1, exhibits a broader substrate specificity, allowing for the utilization of branched-chain fatty acyl-CoAs.[5] This is in contrast to the SPTLC1-SPTLC2 complex, which is more specific for straight-chain fatty acids.[5]

The proposed biosynthetic pathway for 15-methylhexadecasphinganine is as follows:

cluster_0 Endoplasmic Reticulum Serine L-Serine SPT Serine Palmitoyltransferase (SPTLC1/SPTLC3) Serine->SPT BC_CoA 14-Methylpentadecanoyl-CoA (iso-palmitoyl-CoA) BC_CoA->SPT Keto 3-Keto-15-methylhexadecasphinganine SPT->Keto Condensation KSR 3-Ketosphinganine Reductase Keto->KSR NADPH MHS 15-Methylhexadecasphinganine KSR->MHS Reduction

Caption: Proposed biosynthesis of 15-methylhexadecasphinganine.

Metabolic Fate: Incorporation into Complex Sphingolipids

Once synthesized, 15-methylhexadecasphinganine serves as a backbone for the generation of a diverse array of complex sphingolipids. The primary pathway involves its acylation by ceramide synthases (CerS) to form N-acyl-15-methylhexadecasphinganine, a branched-chain ceramide. These ceramides can then be further metabolized to form more complex sphingolipids, such as sphingomyelin and glycosphingolipids.

cluster_1 Endoplasmic Reticulum & Golgi Apparatus MHS 15-Methylhexadecasphinganine CerS Ceramide Synthase (CerS) MHS->CerS BCCer Branched-Chain Ceramide (N-acyl-15-methylhexadecasphinganine) CerS->BCCer Fatty Acyl-CoA SMS Sphingomyelin Synthase BCCer->SMS Phosphatidylcholine GCS Glucosylceramide Synthase BCCer->GCS UDP-Glucose BCSM Branched-Chain Sphingomyelin SMS->BCSM BCGlcCer Branched-Chain Glucosylceramide GCS->BCGlcCer

Caption: Metabolic conversion of 15-methylhexadecasphinganine.

The specific fatty acid composition of these branched-chain ceramides is likely tissue- and cell-type dependent, contributing to the vast structural diversity of the sphingolipidome.

Physiological Role: A Focus on the Epidermal Barrier

While the precise functions of 15-methylhexadecasphinganine-containing sphingolipids are still under active investigation, a significant body of evidence points to their importance in maintaining the integrity of the skin's permeability barrier.[6][7] The stratum corneum, the outermost layer of the epidermis, is composed of corneocytes embedded in a lipid matrix rich in ceramides, cholesterol, and free fatty acids.[8] This lipid matrix is crucial for preventing water loss and protecting against environmental insults.[9]

The diversity of ceramide species is critical for the proper formation and function of this barrier.[10] The presence of branched-chain sphingolipids, such as those derived from 15-methylhexadecasphinganine, likely contributes to the unique physical properties of the epidermal lipid matrix. The methyl branch may influence lipid packing, membrane fluidity, and the formation of specialized lipid domains, thereby modulating the barrier's resilience and permeability.

Furthermore, alterations in ceramide profiles, including a decrease in overall ceramide content and shifts in the relative abundance of different ceramide species, have been implicated in various skin disorders, such as atopic dermatitis and psoriasis.[6][11] Investigating the specific contribution of branched-chain sphingolipids in these conditions presents a promising avenue for understanding their pathogenesis and developing novel therapeutic strategies.

Analytical Methodologies: A Guide to Detection and Quantification

The analysis of specific sphingolipid species like 15-methylhexadecasphinganine and its metabolites requires sensitive and specific analytical techniques. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for lipidomics due to its ability to separate and identify individual lipid species with high resolution and accuracy.[12][13]

Experimental Protocol: Extraction and Quantification of Branched-Chain Sphingolipids

This protocol provides a detailed methodology for the extraction and quantification of 15-methylhexadecasphinganine and its ceramide derivatives from biological samples, such as skin biopsies or cultured cells.

Materials:

  • Solvents: Methanol, Chloroform, Water (all LC-MS grade)

  • Internal Standards: A commercially available or custom-synthesized stable isotope-labeled 15-methylhexadecasphinganine (e.g., d7-15-methylhexadecasphinganine) and a branched-chain ceramide standard.

  • Homogenizer: Tissue homogenizer or sonicator

  • Centrifuge

  • Glass vials

  • LC-MS/MS system: Equipped with a C18 reversed-phase column

Procedure:

  • Sample Preparation:

    • For tissue samples, weigh and homogenize in a mixture of chloroform and methanol (1:2, v/v).

    • For cultured cells, wash with PBS, scrape, and resuspend in the chloroform/methanol mixture.

    • Add a known amount of the internal standards to each sample at the beginning of the extraction process to correct for extraction efficiency and matrix effects.

  • Lipid Extraction (Bligh-Dyer Method):

    • Add chloroform and water to the homogenate to achieve a final ratio of chloroform:methanol:water of 2:2:1.8 (v/v/v).

    • Vortex thoroughly and centrifuge to separate the phases.

    • Carefully collect the lower organic phase containing the lipids into a clean glass vial.

    • Repeat the extraction of the upper aqueous phase with chloroform to maximize lipid recovery.

    • Combine the organic phases and dry under a stream of nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol).

    • Inject the sample onto a C18 reversed-phase column.

    • Use a gradient elution with mobile phases typically consisting of water with a small amount of formic acid and an organic solvent like acetonitrile or methanol, also with formic acid. This allows for the separation of different lipid classes and species.

    • The mass spectrometer should be operated in positive ion mode using electrospray ionization (ESI).

    • Set up Multiple Reaction Monitoring (MRM) transitions to specifically detect and quantify 15-methylhexadecasphinganine and its ceramide derivatives. The precursor ion will be the [M+H]+ of the analyte, and the product ion will be a characteristic fragment. For sphingoid bases, a common fragment results from the loss of water.

Data Analysis:

  • Quantify the endogenous levels of 15-methylhexadecasphinganine and its derivatives by comparing the peak area of the analyte to that of the corresponding internal standard.

cluster_2 Analytical Workflow Sample Biological Sample (e.g., Skin Biopsy) Homogenize Homogenization in Chloroform:Methanol Sample->Homogenize Extract Lipid Extraction (Bligh-Dyer) Homogenize->Extract Dry Dry Down Extract->Dry Reconstitute Reconstitution Dry->Reconstitute LCMS LC-MS/MS Analysis (C18, ESI+) Reconstitute->LCMS Data Data Analysis LCMS->Data

Caption: Workflow for branched-chain sphingolipid analysis.

Mass Spectrometry Fragmentation

The identification of 15-methylhexadecasphinganine and its derivatives by mass spectrometry relies on their characteristic fragmentation patterns. In positive ion mode, sphingoid bases typically lose one or two water molecules. For N-acyl-15-methylhexadecasphinganine (a branched-chain ceramide), fragmentation will yield a product ion corresponding to the 15-methylhexadecasphinganine backbone after the loss of the N-acyl chain and water.

Quantitative Data Summary:

Sphingolipid SpeciesTypical Concentration Range (pmol/mg protein)Tissue/Cell TypeReference
Branched-Chain Sphingoid BasesTo be determinedSkin, various tissues[5]
Branched-Chain CeramidesVariable, dependent on tissueSkin, various tissues[10]

Note: Specific quantitative data for 15-methylhexadecasphinganine is currently limited in the literature and represents a key area for future research.

Future Directions and Unanswered Questions

The study of 15-methylhexadecasphinganine and other branched-chain sphingolipids is a rapidly evolving field. While significant progress has been made in understanding their biosynthesis and developing analytical methods, many questions remain:

  • Quantitative Distribution: What are the precise concentrations of 15-methylhexadecasphinganine and its derivatives in different mammalian tissues and how do these levels change in response to physiological and pathological stimuli?

  • Specific Functions: Beyond a general role in the skin barrier, what are the specific molecular functions of these branched-chain sphingolipids? Do they interact with specific proteins or influence membrane dynamics in a unique way?

  • Enzymology: What are the kinetic properties of the enzymes involved in the metabolism of branched-chain sphingolipids? Are there specific inhibitors or activators of these pathways?

  • Therapeutic Potential: Could targeting the metabolism of branched-chain sphingolipids offer new therapeutic avenues for skin diseases or other conditions?

Answering these questions will require a multidisciplinary approach, combining advanced analytical chemistry, molecular and cell biology, and in vivo studies. The technical framework provided in this guide serves as a starting point for researchers to explore the fascinating and complex world of branched-chain sphingolipids and unravel the full extent of their role in health and disease.

References

  • Bielawski, J., Pierce, J. S., Snider, J., Rembiesa, B., Szulc, Z. M., & Bielawska, A. (2010). Sphingolipid analysis by high performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). Advances in Experimental Medicine and Biology, 688, 46–59.
  • Ceramide Analysis in Combination With Genetic Testing May Provide a Precise Diagnosis for Self-Healing Collodion Babies - PMC. (n.d.). Retrieved February 7, 2026, from [Link]

  • Ceramide Chain Length and Composition: Core Variables for Skin Barrier Function and Formulation Technology - THE K BEAUTY SCIENCE. (2025, November 4). Retrieved February 7, 2026, from [Link]

  • Biology LibreTexts. (2021, January 4). 21.4: Biosynthesis of Membrane Sphingolipids. Retrieved February 7, 2026, from [Link]

  • An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and Free-Sphingoid Bases in Plasma and Red Blood Cells - PMC. (2022, May 17). Retrieved February 7, 2026, from [Link]

  • Sphingolipid biosynthesis in man and microbes - PMC. (n.d.). Retrieved February 7, 2026, from [Link]

  • Sphingolipid Metabolic Pathway: An Overview of Major Roles Played in Human Diseases. (n.d.). Retrieved February 7, 2026, from [Link]

  • sphingolipid biosynthesis (mammals) | Pathway - PubChem. (n.d.). Retrieved February 7, 2026, from [Link]

  • Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS) - PMC. (n.d.). Retrieved February 7, 2026, from [Link]

  • Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectro - LIPID MAPS. (n.d.). Retrieved February 7, 2026, from [Link]

  • Mass Spectrometry Detects Sphingolipid Metabolites for Discovery of New Strategy for Cancer Therapy from the Aspect of Programmed Cell Death - PubMed Central. (2023, July 20). Retrieved February 7, 2026, from [Link]

  • Epidermal sphingolipids: metabolism, function, and roles in skin disorders - PubMed. (n.d.). Retrieved February 7, 2026, from [Link]

  • A simple and rapid method for extraction and measurement of circulating sphingolipids using LC-MS/MS: a targeted lipidomic analysis - PubMed. (2022, January 23). Retrieved February 7, 2026, from [Link]

  • The role of epidermal sphingolipids in dermatologic diseases - PMC. (2016, January 19). Retrieved February 7, 2026, from [Link]

  • Sphingolipids Containing Very-Long-Chain Fatty Acids Define a Secretory Pathway for Specific Polar Plasma Membrane Protein Targeting in Arabidopsis - PMC. (n.d.). Retrieved February 7, 2026, from [Link]

  • The Chemical Biology of Branched-Chain Lipid Metabolism - PubMed. (n.d.). Retrieved February 7, 2026, from [Link]

  • Altered Levels of Sphingosine, Sphinganine and Their Ceramides in Atopic Dermatitis Are Related to Skin Barrier Function, Disease Severity and Local Cytokine Milieu - MDPI. (n.d.). Retrieved February 7, 2026, from [Link]

  • Extraction and Quantification of Sphingolipids from Hemiptera Insects by Ultra-Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry - PMC. (2021, February 20). Retrieved February 7, 2026, from [Link]

  • Wikipedia. (2023, December 2). Sphingolipid. In Wikipedia. Retrieved February 7, 2026, from [Link]

  • Sphingolipids and inflammatory diseases of the skin - PubMed. (n.d.). Retrieved February 7, 2026, from [Link]

  • (PDF) A simple and rapid method for extraction and measurement of circulating sphingolipids using LC–MS/MS: a targeted lipidomic analysis. (2023, September 25). Retrieved February 7, 2026, from [Link]

  • Detection and Analysis of Ceramide in Skin and Blood in a Healthy Chinese Population. (n.d.). Retrieved February 7, 2026, from [Link]

  • Structure-Specific, Quantitative Methods for Analysis of Sphingolipids by Liquid Chromatography-Tandem Mass Spectrometry: "Inside-Out" Sphingolipidomics | Request PDF. (2025, August 9). Retrieved February 7, 2026, from [Link]

  • Mammalian lipids: structure, synthesis and function - PMC. (n.d.). Retrieved February 7, 2026, from [Link]

  • SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS - PMC. (n.d.). Retrieved February 7, 2026, from [Link]

  • Profiling and Characterizing Skin Ceramides Using Reversed-Phase Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry | Request PDF. (2025, August 6). Retrieved February 7, 2026, from [Link]

  • The Role of Sphingolipids in Allergic Disorders - Frontiers. (n.d.). Retrieved February 7, 2026, from [Link]

  • Biosynthesis of Sphingolipids in Plants (and Some of Their Functions) - NCBI. (n.d.). Retrieved February 7, 2026, from [Link]

  • Regulation of epidermal sphingolipid synthesis by permeability barrier function. (2025, September 20). Retrieved February 7, 2026, from [Link]

  • Mitochondrion - Wikipedia. (n.d.). Retrieved February 7, 2026, from [Link]

  • Sphingolipids Are Required for Mammalian Epidermal Barrier Function - JCI. (n.d.). Retrieved February 7, 2026, from [Link]

  • Identification of Phytosphingosine-Based 1-O-Acylceramide in Human Stratum Corneum and Investigation of Its Role in Skin Barrier - MDPI. (n.d.). Retrieved February 7, 2026, from [Link]

  • Effect of sphingosine and phytosphingosine ceramide ratio on lipid arrangement and barrier function in skin lipid models. | CHDR - Centre for Human Drug Research. (2023, June 8). Retrieved February 7, 2026, from [Link]

  • #31 Biochemistry Lecture (Lipid/Fat Metabolism I) from Kevin Ahern's BB 350 - YouTube. (2013, May 31). Retrieved February 7, 2026, from [Link]

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Chronicles of Complexity: The Discovery, Analysis, and Therapeutic Potential of Branched-Chain Sphingoid Bases

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

While the canonical C18 sphingosine (d18:1) dominates mammalian biology textbooks, branched-chain sphingoid bases (LCBs) represent a critical, albeit often overlooked, frontier in lipidomics and drug development. Ranging from the iso- and anteiso- structures found in marine invertebrates to the protective lipid matrix of human vernix caseosa, these molecules govern membrane fluidity and exhibit potent biological activities. This guide synthesizes the historical discovery, biosynthetic mechanics, and analytical protocols required to harness these lipids for therapeutic applications, particularly in dermatology and oncology.

Part 1: The Historical Phylogeny

The history of branched-chain sphingoid bases is a transition from "chromatographic anomalies" to "bioactive targets."

The Canonical Era (1884–1960s)
  • 1884: J.L.W.[1][2] Thudichum isolates "sphingosin" from brain extracts.[1] For decades, the field assumes a monolithic structure: a straight-chain, 18-carbon amino alcohol.

  • 1947: Herb Carter structurally characterizes sphingosine as (2S,3R,4E)-2-aminooctadec-4-ene-1,3-diol.[1][2] The "straight-chain" dogma is solidified.

The Marine & Microbial Expansion (1970s–1990s)

The discovery of branched variants emerged from the rigorous analysis of "exotic" biological matrices.

  • Marine Invertebrates: Researchers analyzing sea anemones and sponges (e.g., Aiptasia pallida) identified LCBs that did not align with standard retention times. Mass spectrometry revealed methyl branches at the

    
     (iso) and 
    
    
    
    (anteiso) positions. These lipids were found to confer resistance to extreme environmental salinity and temperature shifts.
  • Microbial Sources: Bacteroidetes (e.g., Porphyromonas gingivalis) were found to produce branched LCBs, a rare trait for bacteria, which typically lack sphingolipids entirely.

The Human Revelation: Vernix Caseosa (2000s–Present)

The most significant breakthrough for drug development was the characterization of Vernix Caseosa —the waxy biofilm coating human fetuses.

  • Discovery: Masukawa et al. and other lipidomic groups identified that vernix contains a high proportion of branched-chain lipids (both fatty acids and sphingoid bases).

  • Significance: Unlike adult skin, which is rigid, vernix is highly fluid and water-retentive. The methyl branching disrupts lipid packing, creating a "fluid barrier" essential for fetal skin maturation. This discovery has directly influenced the design of next-generation emollients for atopic dermatitis and premature infant care.

Part 2: Biosynthetic Mechanics

Understanding the "Primer Switch" is essential for engineering these molecules or inhibiting their production in pathogens.

The Gatekeeper: Serine Palmitoyltransferase (SPT)

The canonical pathway condenses L-Serine with Palmitoyl-CoA via the enzyme SPT.[3][4][5] Branched-chain bases arise when SPT accepts Branched-Chain Fatty Acyl-CoAs as substrates.

  • Substrate Promiscuity: Mammalian SPT is generally strict for Palmitoyl-CoA (C16). However, in specific tissues (vernix) or organisms (sponges), the enzyme accepts:

    • Iso-CoA: Derived from Leucine .

    • Anteiso-CoA: Derived from Isoleucine .

    • Odd-chain Iso-CoA: Derived from Valine .

Biosynthetic Pathway Diagram

The following diagram illustrates the divergence in biosynthesis dictated by the Acyl-CoA precursor.

Biosynthesis cluster_inputs Acyl-CoA Pool (The Switch) Serine L-Serine SPT Serine Palmitoyltransferase (SPT Complex) Serine->SPT Palmitoyl Palmitoyl-CoA (Straight Chain) Palmitoyl->SPT Canonical IsoCoA Iso-Acyl-CoA (Leucine Derived) IsoCoA->SPT Variant AnteisoCoA Anteiso-Acyl-CoA (Isoleucine Derived) AnteisoCoA->SPT Variant KDS_Straight 3-Keto-Sphinganine (Straight) SPT->KDS_Straight KDS_Branched 3-Keto-Sphinganine (Branched) SPT->KDS_Branched Reductase 3-Keto-Reductase KDS_Straight->Reductase KDS_Branched->Reductase Sphinganine Sphinganine (d18:0) Reductase->Sphinganine BranchedBase Branched Sphingoid Base (iso-d18:0 / anteiso-d18:0) Reductase->BranchedBase

Caption: Divergence in sphingoid base biosynthesis. The "Switch" occurs at the SPT step, determined by the availability and acceptance of branched fatty acyl-CoA substrates.

Part 3: Analytical Methodologies

Separating iso (branch at


) and anteiso (branch at 

) isomers from straight chains is analytically challenging due to identical mass-to-charge (

) ratios.
Comparative Analytical Matrix
FeatureGC-MS (Gas Chromatography)LC-MS/MS (Liquid Chromatography)
Primary Utility Structural Confirmation (Isomer separation)High-Throughput Quantitation
Sample Prep Complex (Requires Derivatization)Simple (Protein Precipitation/Extraction)
Isomer Resolution High: Can resolve iso/anteiso based on retention time.Low: Often co-elute; requires specialized C30 columns.
Sensitivity NanomolarPicomolar/Femtomolar
Key Limitation Thermal instability of some lipids; time-consuming.Isomers have identical MRM transitions.
Validated Protocol: GC-MS Structural Elucidation

Causality: We prioritize GC-MS for discovery because the chromatographic interaction with the capillary phase is sensitive enough to separate the methyl-branch steric hindrance, which LC-MS often misses.

Step 1: Lipid Extraction (Modified Bligh & Dyer)

  • Homogenize tissue in Chloroform:Methanol (1:2 v/v).

  • Add water to induce phase separation. Collect the lower organic phase.

  • Critical Step: Alkaline hydrolysis (0.1M KOH in Methanol, 37°C, 2h) is required to strip N-acyl chains (ceramides) and release the free sphingoid bases.

Step 2: Derivatization

  • Convert free bases to N-acetyl, O-TMS derivatives.

  • Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

  • Incubate at 60°C for 30 mins.

Step 3: GC-MS Parameters

  • Column: DB-5MS or equivalent (30m x 0.25mm).

  • Temp Program: Hold 150°C (2 min)

    
     Ramp 5°C/min to 300°C.
    
  • Detection: Electron Impact (EI). Look for characteristic fragmentation ions.

    • Iso-branch: Distinctive M-43 (loss of isopropyl) or M-15 intensity ratios compared to straight chains.

Part 4: Structural Diversity & Nomenclature

Correct identification requires understanding the terminal carbon geometry.

  • Normal (n): Straight chain.

  • Iso (i): Methyl group at the penultimate carbon (

    
    ).
    
  • Anteiso (ai): Methyl group at the antepenultimate carbon (

    
    ).
    
Structural Visualization

Caption: Chemical topology of sphingoid base termini. The shift in methyl location significantly alters lipid packing density.

Part 5: Therapeutic Implications

Skin Barrier Repair (Dermatology)

The discovery of branched bases in Vernix Caseosa has revolutionized formulations for:

  • Atopic Dermatitis: Eczema skin lacks lipid chain diversity, leading to rigid, leaky membranes. Topical application of lipids containing iso-branched sphingoid bases mimics the fluidizing effect of vernix, enhancing moisture retention without occlusion.

  • Preterm Infants: Artificial vernix formulations are used to protect the underdeveloped skin barrier of premature neonates.

Cytotoxicity & Oncology

Branched-chain bases isolated from marine sponges (e.g., Agelas sp.) have shown potent cytotoxicity against cancer cell lines.

  • Mechanism: The branched tail disrupts the formation of lipid rafts (ordered membrane domains), interfering with survival signaling pathways (e.g., Akt/mTOR) that rely on raft integrity.

References

  • Thudichum, J. L. W. (1884). A Treatise on the Chemical Constitution of the Brain. Baillière, Tindall, and Cox.

  • Carter, H. E., et al. (1947).[1][2] Biochemistry of the sphingolipids. Journal of Biological Chemistry, 169, 77-82.

  • Morrison, W. R., & Hay, J. D. (1970). Polar lipids in bovine milk II. Long-chain bases, normal and branched fatty acids, and isomeric cis and trans monoenoic fatty acids in sphingomyelin. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 202(3), 460-467.

  • Masukawa, Y., et al. (2008). Characterization of overall ceramide species in human vernix caseosa. Journal of Lipid Research, 49(7), 1466-1476.

  • Pruett, S. T., et al. (2008). Biodiversity of sphingoid bases (“sphingosines”) and related amino alcohols.[1][2][3][6] Journal of Lipid Research, 49(8), 1621-1639.

  • Han, G., et al. (2012). Identification of isosphingoid bases and their N-acyl derivatives in human vernix caseosa. Journal of Lipid Research, 53(1), 182-192.

  • Merrill, A. H. (2011). Sphingolipid and glycosphingolipid metabolic pathways in the era of sphingolipidomics. Chemical Reviews, 111(10), 6387-6422.

Sources

15-Methylhexadecasphinganine: Natural Reservoirs, Biosynthesis, and Isolation Protocols

[1]

Executive Summary

15-Methylhexadecasphinganine (also known as iso-heptadecasphinganine or iso-d17:0 ) is a rare, branched-chain sphingoid base that serves as a critical structural component of sphingolipids in specific microbial and marine ecosystems. Unlike the canonical C18-sphingosine found in mammalian cell membranes, this C17-iso-branched molecule is a hallmark of Bacteroidetes (a dominant phylum in the human gut microbiome), specific marine sponges, and the nematode Caenorhabditis elegans.

For drug development professionals, this molecule represents a high-value target for immunomodulation therapies and microbiome-based diagnostics . Its unique structural geometry allows it to interact distinctively with CD1d molecules, potentially modulating Natural Killer T (NKT) cell activation and influencing gut homeostasis. This guide provides a definitive technical analysis of its sources, biosynthetic logic, and isolation methodologies.

Chemical Identity & Physicochemical Profile[2][3][4][5][6]

To isolate and utilize this molecule, one must first understand its precise stereochemistry and nomenclature.

PropertyDescription
IUPAC Name 2-amino-15-methylhexadecane-1,3-diol
Common Synonyms Iso-heptadecasphinganine; 15-Methyl-d16:0; iso-C17-sphinganine
Molecular Formula C₁₇H₃₇NO₂
Molecular Weight ~287.48 g/mol
Structural Feature Iso-branching : A methyl group attached to the penultimate carbon (C15) of the hexadecyl chain.
Stereochemistry Typically (2S, 3R) configuration (D-erythro), consistent with biological enzymatic synthesis.[1]
Lipophilicity High (LogP > 5), requiring organic solvents (CHCl₃, MeOH) for extraction.

Natural Reservoirs

The presence of 15-methylhexadecasphinganine is not random; it is an evolutionary adaptation in organisms requiring specific membrane fluidity or signaling capabilities.

The Human Gut Microbiome: Bacteroides spp.[2][3][7]

The most abundant natural source is the cell envelope of the genus Bacteroides. Unlike most bacteria which utilize phospholipids, Bacteroides synthesize sphingolipids to survive the harsh intestinal environment.

  • Primary Producers: Bacteroides fragilis, Bacteroides thetaiotaomicron, and Porphyromonas gingivalis.

  • Abundance: Sphingolipids can constitute up to 50% of the total lipid extract in these species.

  • Form: Found primarily as the backbone of dihydroceramides and phosphosphingolipids .

Marine Invertebrates: Porifera (Sponges)

Marine sponges, particularly those of the order Tetractinellida , are rich sources. However, evidence suggests the molecule is likely produced by symbiotic bacteria living within the sponge mesohyl rather than the sponge itself.

  • Key Species: Geodia spp., Stelletta spp., and Oceanapia spp.

  • Context: Often found acylated with branched-chain fatty acids (e.g., 13-methyltetradecanoic acid) to form unique ceramides.

Nematodes: Caenorhabditis elegans

C. elegans is a unique eukaryotic source that endogenously synthesizes iso-branched sphingoid bases.

  • Mechanism: The nematode possesses a specialized fatty acid elongation system (elo-5 and elo-6 genes) that produces the branched-chain fatty acid precursors required for this specific sphingoid base.

Biosynthetic Logic

The synthesis of 15-methylhexadecasphinganine deviates from the mammalian pathway primarily at the substrate selection step by the enzyme Serine Palmitoyltransferase (SPT).

The Precursor: 13-Methyltetradecanoyl-CoA

Standard mammalian SPT condenses Serine + Palmitoyl-CoA (C16 straight chain) to form C18 sphingosine. To generate a C17 iso-branched base:

  • The organism must synthesize 13-methyltetradecanoic acid (iso-C15 fatty acid). This is typically derived from the amino acid Leucine .[2]

  • Leucine is deaminated and decarboxylated to form Isovaleryl-CoA .

  • Isovaleryl-CoA acts as the primer for fatty acid synthase, elongating to form the 15-carbon iso-fatty acyl-CoA.

The Enzymatic Assembly

The bacterial SPT (e.g., from B. fragilis) is structurally distinct from the mammalian isoform, possessing a "promiscuous" active site that accepts branched-chain acyl-CoAs.

BiosynthesisLeucineL-LeucineIsovalerylIsovaleryl-CoALeucine->IsovalerylTransamination &DecarboxylationIsoC15CoA13-Methyltetradecanoyl-CoA(iso-C15:0)Isovaleryl->IsoC15CoAFatty Acid Synthase(Elongation)SPTSerine Palmitoyltransferase(SPT)IsoC15CoA->SPTSerineL-SerineSerine->SPTKetoBase3-Keto-15-methylhexadecasphinganineSPT->KetoBaseCondensation(-CO2)FinalProduct15-Methylhexadecasphinganine(iso-d17:0)KetoBase->FinalProductReduction(NADPH)Reductase3-Ketosphinganine Reductase

Figure 1: Biosynthetic pathway of 15-Methylhexadecasphinganine showing the convergence of branched-chain amino acid metabolism and sphingolipid synthesis.[1]

Isolation & Characterization Protocols

Extraction from Bacteroides fragilis

This protocol ensures high yield and purity of the sphingoid base from bacterial pellets.

Reagents:

  • Chloroform (HPLC Grade)

  • Methanol (HPLC Grade)

  • Potassium Hydroxide (KOH)

  • Hydrochloric Acid (HCl)

Workflow:

  • Cell Lysis & Lipid Extraction (Modified Bligh & Dyer):

    • Resuspend bacterial pellet in Methanol/Chloroform (2:1, v/v).

    • Sonicate for 15 minutes on ice.

    • Add Chloroform and Water to adjust ratio to 1:1:0.9 (MeOH:CHCl₃:H₂O).

    • Centrifuge (2000 x g, 10 min). Collect the lower organic phase (lipids).

  • Acid Hydrolysis (Releasing the Base):

    • Note: The base exists naturally as a ceramide (amide-linked to a fatty acid).[1] You must break this bond.

    • Dissolve lipid extract in 1M HCl in Methanol/Water (82:18).

    • Heat at 70°C for 18 hours.

    • Cool and adjust pH to >10 using 5M KOH (to deprotonate the amine).

  • Extraction of Free Bases:

    • Extract the alkaline solution 3x with Diethyl Ether.

    • Combine ether phases and dry under Nitrogen gas.

Analytical Characterization (LC-MS/MS)

To confirm identity, use Liquid Chromatography coupled with Tandem Mass Spectrometry.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm).

  • Mobile Phase A: Water + 0.2% Formic Acid + 2mM Ammonium Formate.

  • Mobile Phase B: Methanol + 0.2% Formic Acid + 1mM Ammonium Formate.

  • Gradient: 80% B to 100% B over 10 minutes.

  • MRM Transitions (Positive Mode):

    • Precursor Ion: m/z 288.3 [M+H]⁺

    • Product Ion 1: m/z 270.3 [M+H - H₂O]⁺ (Water loss)

    • Product Ion 2: m/z 60.1 [C₂H₈NO]⁺ (Ethanolamine fragment, characteristic of sphingoid bases).

IsolationSampleBacteroides PelletExtractLipid Extraction(CHCl3:MeOH 2:1)Sample->ExtractHydrolysisAcid Hydrolysis(1M HCl/MeOH, 70°C, 18h)Extract->HydrolysisCleave Amide BondAlkalinizationAdjust pH > 10(KOH)Hydrolysis->AlkalinizationEtherExtractEther Extraction(Recover Free Bases)Alkalinization->EtherExtractLCMSLC-MS/MS Analysis(C18 Column, MRM 288.3 -> 270.3)EtherExtract->LCMS

Figure 2: Step-by-step isolation workflow from bacterial culture to analytical confirmation.

Therapeutic Potential & Applications[9][10]

Immunomodulation

Research indicates that sphingolipids containing iso-branched bases like 15-methylhexadecasphinganine are potent modulators of the host immune system.

  • Mechanism: They act as ligands for CD1d , an antigen-presenting molecule.

  • Effect: Unlike the strong activation by marine sponge alpha-galactosylceramide, Bacteroides sphingolipids often induce a "quiet" or homeostatic response in invariant Natural Killer T (iNKT) cells. This prevents excessive inflammation in the gut (colitis protection).

Biomarker for Dysbiosis

The ratio of iso-branched (bacterial) to straight-chain (mammalian) sphingoid bases in fecal or serum samples is emerging as a biomarker for:

  • Inflammatory Bowel Disease (IBD).

  • Gut barrier integrity loss.

References

  • Brown, E. M., et al. (2019). "Bacteroides-Derived Sphingolipids are Critical for Maintaining Intestinal Homeostasis and Symbiosis." Cell Host & Microbe. Link

  • Kniazeva, M., et al. (2004).[2] "A geometric obstacle to elongation of branched-chain fatty acids in Caenorhabditis elegans." Genetics.[1][3][4] Link

  • Merrill, A. H., Jr. (2011).[1] "Sphingolipid and glycosphingolipid metabolic pathways in the era of sphingolipidomics." Chemical Reviews. Link

  • Wieland Brown, L. C., et al. (2013). "Discovery of the gene cluster for the biosynthesis of the sphingolipid synthesis inhibitor sphingofungin." Journal of the American Chemical Society.[5] Link

  • Pruett, S. T., et al. (2008). "Biodiversity of sphingoid bases ('sphingosines') and related amino alcohols."[6] Journal of Lipid Research. Link

Technical Monograph: 15-Methylhexadecasphinganine (iso-C17-Sphinganine)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

15-Methylhexadecasphinganine (iso-C17-sphinganine) is a bioactive, branched-chain sphingoid base (BSB) primarily synthesized by members of the phylum Bacteroidetes (e.g., Bacteroides fragilis), a dominant component of the human gut microbiota. Unlike the canonical straight-chain C18-sphinganine found in mammalian cell membranes, this molecule features a terminal isopropyl moiety (iso-branching) and an odd-numbered carbon backbone.[1]

This structural divergence is not merely cosmetic; it imparts unique biophysical properties to bacterial membranes, altering fluidity and packing density. Furthermore, iso-C17-sphinganine serves as a critical ligand in host-microbe interactions, modulating immune surveillance and maintaining intestinal homeostasis. This guide details the physicochemical properties, biosynthetic origins, and analytical protocols required for the rigorous study of this lipid.

Part 1: Physicochemical Characterization

Structural Analysis & Stereochemistry

The molecule consists of a 16-carbon aliphatic chain with a methyl group attached to the penultimate carbon (C-15), creating a terminal isopropyl group. The polar headgroup contains a 2-amino-1,3-diol motif, characteristic of sphingoid bases.

  • IUPAC Name: (2S,3R)-2-amino-15-methylhexadecane-1,3-diol

  • Common Name: iso-C17-Sphinganine; iso-Heptadecasphinganine

  • Chemical Formula: C

    
    H
    
    
    
    NO
    
    
    [2]
  • Stereochemistry: The natural bacterial isomer typically possesses the erythro configuration (2S,3R), analogous to mammalian sphingolipids.

Table of Constants

The following data aggregates calculated and experimental values. Note that "iso" branching significantly lowers the melting point compared to straight-chain analogs due to disrupted van der Waals packing.

PropertyValue / DescriptionContext
Molecular Weight 287.48 g/mol Monoisotopic Mass: 287.2824
Physical State Waxy Solid / PowderWhite to off-white
Solubility Soluble: CHCl

:MeOH (2:1), DMSOInsoluble: Water
Amphiphilic; requires organic solvent or BSA complex for delivery.
pKa (Amine) ~9.8 - 10.5Cationic at physiological pH (7.4).
LogP 4.62 (Calculated)Highly lipophilic.
CMC ~5–10 µMCritical Micelle Concentration (estimated vs C18-Sa).
Melting Point ~72–76 °CLower than straight-chain C17-Sa (~80°C) due to branching.
Biophysical Implications of Iso-Branching

The 15-methyl group introduces a steric "kink" at the tail of the lipid. In a membrane bilayer:

  • Fluidity: The iso-branch prevents tight packing of the acyl chains, increasing membrane fluidity at lower temperatures compared to straight-chain analogs.

  • Phase Transition: It lowers the gel-to-liquid crystalline phase transition temperature (

    
    ), allowing bacteria to maintain membrane integrity in fluctuating environments.
    

Part 2: Biological Context & Biosynthesis

The Bacterial SPT Pathway

Unlike mammalian sphingolipid synthesis, which predominantly utilizes Palmitoyl-CoA (C16 straight chain) and Serine to form C18 bases, Bacteroides species utilize branched-chain fatty acyl-CoAs derived from amino acid catabolism (Leucine/Valine).

Mechanism:

  • Precursor Generation: Leucine is catabolized to Isovaleryl-CoA, then elongated to 13-Methyltetradecanoyl-CoA (iso-C15-CoA).

  • Condensation: Bacterial Serine Palmitoyltransferase (SPT) condenses Serine with iso-C15-CoA.

  • Reduction: The resulting 3-ketosphinganine intermediate is reduced to 15-Methylhexadecasphinganine.

Biosynthetic Workflow Diagram

Biosynthesis Leu L-Leucine IsoVal Isovaleryl-CoA Leu->IsoVal Catabolism IsoC15 13-Methyltetradecanoyl-CoA (iso-C15-CoA) IsoVal->IsoC15 FAS Elongation SPT Enzyme: SPT (Serine Palmitoyltransferase) IsoC15->SPT Ser L-Serine Ser->SPT Keto 3-Keto-15-methyl- hexadecasphinganine SPT->Keto Condensation (-CO2) Reductase Enzyme: 3-KR (3-Ketodihydrosphingosine Reductase) Keto->Reductase Final 15-Methylhexadecasphinganine (iso-C17-Sa) Reductase->Final NADPH -> NADP+

Caption: De novo biosynthesis of iso-C17-sphinganine in Bacteroides spp. utilizing branched-chain fatty acid precursors.

Part 3: Analytical Profiling (The "How-To")

Mass Spectrometry (LC-MS/MS)

Differentiation between iso-branched C17-sphinganine and the straight-chain C17-sphinganine (often used as an internal standard) is critical. While they share the same precursor mass, they can be distinguished by retention time (RT) on C18 columns (iso elutes earlier) or unique fragmentation if high-energy collisional dissociation is used.

Standard MRM Transitions (ESI+):

  • Precursor Ion: m/z 288.3

    
    
    
  • Quantifier Product: m/z 270.3

    
    
    
  • Qualifier Product: m/z 60.1

    
     (Ethanolamine fragment, specific to sphingoid bases)
    
Analytical Workflow Diagram

AnalyticalWorkflow Sample Biological Sample (e.g., Fecal/Tissue) Extract Extraction (Mod. Bligh & Dyer) Sample->Extract CHCl3/MeOH Hydrolysis Base Hydrolysis (Remove Ester Lipids) Extract->Hydrolysis KOH/MeOH, 37°C LC RP-HPLC (C18 Column) Separation of Iso vs Linear Hydrolysis->LC Inject Organic Phase MS ESI-MS/MS (QqQ) MRM: 288.3 -> 270.3 LC->MS Elution (Iso elutes first) Data Quantification vs C17-Sa Standard MS->Data

Caption: Lipidomics workflow for the specific isolation and quantification of branched-chain sphingoid bases.

Part 4: Experimental Protocols

Protocol: Extraction from Biological Matrices

Trustworthiness Check: This protocol includes a mild alkaline hydrolysis step. This is mandatory when analyzing sphingoid bases to eliminate interference from ester-linked lipids (phospholipids) and to ensure only free bases are quantified.

Materials:

  • Chloroform (HPLC Grade)

  • Methanol (HPLC Grade)

  • Potassium Hydroxide (1M in MeOH)

  • Internal Standard: d17:0 Sphinganine (Straight chain) - Note: Use d18:1 d7 if d17:0 is endogenous.

Step-by-Step:

  • Homogenization: Resuspend cell pellet or tissue (10 mg) in 200 µL PBS.

  • Monophase Formation: Add 500 µL Methanol and 250 µL Chloroform. Vortex vigorously for 30s.

  • Incubation: Incubate at 48°C for 12 hours (optional for total hydrolysis) OR proceed to alkaline hydrolysis for free bases.

  • Alkaline Hydrolysis (Critical): Add 100 µL of 1M KOH in Methanol. Incubate at 37°C for 2 hours. Causality: This saponifies glycerolipids, preventing ion suppression and removing contaminants.

  • Phase Separation: Add 250 µL Chloroform and 250 µL Alkaline Water (pH 9). Centrifuge at 3000 x g for 5 mins.

  • Collection: Recover the lower organic phase (Chloroform layer).

  • Drying: Evaporate solvent under Nitrogen stream.

  • Reconstitution: Dissolve in 100 µL Methanol:Formic Acid (99:1) for LC-MS injection.

Protocol: Liposome Formulation for Biophysical Study

To study the effect of 15-methylhexadecasphinganine on membrane fluidity.

  • Mixing: Combine DPPC (Dipalmitoylphosphatidylcholine) and 15-Methylhexadecasphinganine in a 9:1 molar ratio in chloroform.

  • Film Formation: Evaporate solvent in a rotary evaporator to form a thin lipid film. Desiccate under vacuum for 4 hours.

  • Hydration: Add PBS (pH 7.4) to the film. Hydrate at 55°C (above the

    
     of DPPC) for 1 hour with agitation.
    
  • Extrusion: Pass the suspension through a 100 nm polycarbonate filter (11 passes) using a mini-extruder to form Large Unilamellar Vesicles (LUVs).

  • Validation: Verify size via Dynamic Light Scattering (DLS).

References

  • Wieland Brown, L. C., et al. (2013).[3] "Production of bacteria-derived sphingolipids in the human gut microbiome." Nature, 499(7459), 178-184. Link

  • Brown, E. M., et al. (2019). "Bacteroides-Derived Sphingolipids Are Critical for Maintaining Intestinal Homeostasis and Symbiosis."[4] Cell Host & Microbe, 25(5), 668-680. Link

  • LIPID MAPS® Structure Database. "Sphinganine (d17:0) and Iso-branched variants." Link

  • Merrill, A. H., et al. (2005). "Lipidomics: Chemistry, Analysis, and Clinical Relevance of Sphingolipids." Chemical Reviews, 111(10), 6387-6422. Link

  • Munro, S., et al. (2020). "Structure and Function of Sphingolipids in the Human Microbiome." Journal of Lipid Research, 61, 1535-1548. Link

Sources

15-Methylhexadecasphinganine: Decoding the Microbial-Host Signaling Axis

[1]

Executive Summary

15-Methylhexadecasphinganine (iso-d17:0) is a bioactive branched-chain sphingoid base produced primarily by human gut commensals of the phylum Bacteroidetes.[1][2][3] Unlike the canonical linear sphingolipids (e.g., d18:1 sphingosine) synthesized by mammalian cells, this iso-branched lipid serves as a critical inter-kingdom signaling molecule.[1] It functions as a ligand for host immune receptors (TLR2, CD1d) and a modulator of intestinal homeostasis.[1] This guide provides a technical deep-dive into its signaling mechanisms, structural biochemistry, and validated protocols for its isolation and quantification in cellular systems.[1]

Structural Biochemistry & Biosynthetic Origin[1][4]

Chemical Identity[1][5]
  • IUPAC Name: 2-amino-15-methylhexadecane-1,3-diol[1]

  • Common Name: 15-Methylhexadecasphinganine (often referred to as iso-C17 sphinganine or iso-d17:0).[1][4]

  • Structure: A 17-carbon saturated amino-alcohol backbone with a terminal isopropyl group (iso-branching) at the ω-1 position.[1]

  • Physiochemical Distinction: The terminal methyl branch disrupts the tight packing of lipid bilayers compared to linear mammalian sphingolipids, altering membrane fluidity and receptor clustering in "lipid rafts."[1]

Bacterial Biosynthesis

Mammalian serine palmitoyltransferase (SPT) prefers palmitoyl-CoA (linear C16) to form C18 sphingosine.[1] In contrast, Bacteroides SPTs (e.g., from B. thetaiotaomicron) exhibit promiscuity for branched-chain acyl-CoAs.[1]

  • Substrate Selection: Bacteroides SPT condenses Serine with 13-methyltetradecanoyl-CoA (iso-C15 CoA).[1]

  • Condensation: Formation of 3-keto-15-methylhexadecasphinganine.[1]

  • Reduction: NADPH-dependent reduction yields 15-methylhexadecasphinganine.[1]

  • Complexation: This base is further acylated to form dihydroceramides and phosphosphingolipids (e.g., Ceramide Phosphoethanolamine, CerPE).[1]

Signaling Pathways: The Core Mechanisms[1]

15-Methylhexadecasphinganine does not act merely as a structural lipid; it is a potent immunomodulator.[1] Its signaling is bifurcated into Innate Immune Tolerance and NKT Cell Surveillance .[1]

Pathway A: TLR2 Modulation & Immune Tolerance

Bacterial sphingolipids containing 15-methylhexadecasphinganine act as ligands for Toll-Like Receptor 2 (TLR2) on macrophages and dendritic cells.[1] Unlike pathogenic lipopeptides that trigger a "cytokine storm," these lipids often induce a "quiet" or tolerogenic signal.[1]

  • Mechanism: The lipid binds the TLR2/TLR1 heterodimer.[1]

  • Effect: It attenuates the pro-inflammatory NF-κB cascade, preventing excessive inflammation in the gut (e.g., colitis).[1]

  • Outcome: Maintenance of mucosal homeostasis.[1][2][3] Deficiency in these lipids is correlated with Inflammatory Bowel Disease (IBD).[1][2][3]

Pathway B: CD1d-Mediated iNKT Cell Activation

The iso-branched structure is a specific epitope for CD1d molecules, which present lipids to invariant Natural Killer T (iNKT) cells.[1]

  • Loading: 15-Methylhexadecasphinganine-based ceramides are loaded into the hydrophobic groove of CD1d on Antigen Presenting Cells (APCs).[1]

  • Recognition: The iNKT cell receptor (TCR) recognizes the specific geometry of the iso-branch exposed at the CD1d surface.[1]

  • Response: Activation of iNKT cells leads to the rapid release of cytokines (IL-4, IFN-γ), bridging innate and adaptive immunity.[1]

Pathway C: Host Metabolic Integration

These bacterial lipids can translocate from the gut lumen into the host circulation and liver.[1]

  • Metabolic Fate: They are incorporated into the host's sphingolipid pool, potentially inhibiting host dihydroceramide desaturase (DEGS1) due to structural mismatch, thereby altering the host's ceramide/dihydroceramide ratio.[1]

Visualization of Signaling Pathways

15-Methylhexadecasphinganine Signalingcluster_bactBacteroides (Gut Lumen)cluster_hostHost Cell (Macrophage/Dendritic Cell)IsoC15CoAIso-C15-CoASPTBacterial SPTIsoC15CoA->SPTIsoSph15-Methylhexadecasphinganine(Iso-d17:0)SPT->IsoSphBactCerBacterial Ceramide(CerPE/CerPI)IsoSph->BactCerTLR2TLR2 ReceptorBactCer->TLR2Ligand BindingCD1dCD1d MoleculeBactCer->CD1dAntigen LoadingNFkBNF-κB PathwayTLR2->NFkBModulation(Dampening)iNKTiNKT Cell TCRCD1d->iNKTPresentationHomeoIntestinal Homeostasis(Anti-inflammatory)NFkB->HomeoCytokCytokine Release(IL-10, IL-4)iNKT->CytokActivationCytok->Homeo

Caption: Figure 1. The dual signaling mechanism of 15-Methylhexadecasphinganine via TLR2 modulation and CD1d-mediated iNKT cell activation.[1]

Experimental Analysis & Protocols

To study this lipid, one must distinguish it from mammalian d18:0 sphinganine.[1] The following protocol utilizes LC-MS/MS with Multiple Reaction Monitoring (MRM).

Extraction Protocol (Modified Mandala Method)
  • Purpose: Isolate sphingolipids from bacterial pellets or host tissue while preserving the labile headgroups.[1]

  • Reagents: Mandala Buffer (Ethanol:Diethyl Ether:Pyridine:NH4OH 15:5:1:0.018), Chloroform, Methanol.[1]

Step-by-Step:

  • Lysis: Suspend pellet in 1.5 mL Mandala buffer. Add glass beads. Vortex/Sonicate (3x 30s).

  • Incubation: Heat at 60°C for 15 min to solubilize membrane lipids.

  • Clarification: Centrifuge (1300 x g, 10 min). Collect supernatant.

  • Hydrolysis (Optional): Mild alkaline hydrolysis (KOH in MeOH) to remove ester-linked lipids (phospholipids), enriching for sphingolipids.

  • Phase Separation: Add Chloroform and Water to induce phase separation (Bligh & Dyer).[1] Collect the lower organic phase.[1]

LC-MS/MS Quantification[1]
  • Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP or Agilent 6400).[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 50 mm, 1.8 µm.[1]

  • Mobile Phase:

    • A: Water + 0.2% Formic Acid + 2 mM Ammonium Formate.[1]

    • B: Methanol + 0.2% Formic Acid + 1 mM Ammonium Formate.[1]

MRM Transitions (Self-Validating): The precursor ion is the protonated molecule [M+H]+.[1] The product ions result from the characteristic loss of water or cleavage of the sphingoid base.[1]

AnalytePrecursor (m/z)Product (m/z)Collision Energy (eV)Type
15-Me-Hexadecasphinganine 288.3 270.3 20Quantifier (Loss of H2O)
15-Me-Hexadecasphinganine 288.3 252.3 25Qualifier (Loss of 2H2O)
15-Me-Hexadecasphinganine 288.3 60.1 35Qualifier (Ethanolamine)
d18:0 Sphinganine (Control)302.3284.320Control
Workflow Visualization

LCMS WorkflowSampleBiological Sample(Fecal/Tissue)ExtractMandala Extraction(Pyridine/Ether/EtOH)Sample->ExtractHydrolysisMild Alkaline Hydrolysis(Remove Glycerolipids)Extract->HydrolysisLCRP-HPLC Separation(C18 Column)Hydrolysis->LCMSESI-MS/MS (MRM)Q1: 288.3 -> Q3: 270.3LC->MSDataQuantification vs.Internal Std (d17:0)MS->Data

Caption: Figure 2. Optimized analytical workflow for the isolation and MRM-based quantification of 15-methylhexadecasphinganine.

Therapeutic Implications

The modulation of 15-methylhexadecasphinganine levels presents a novel therapeutic avenue for inflammatory diseases.[1]

  • IBD & Colitis: Since Bacteroides sphingolipids are reduced in IBD patients, "Postbiotic" supplementation of purified 15-methylhexadecasphinganine or its ceramide derivatives could restore immune tolerance.[1]

  • Vaccine Adjuvants: The specific activation of iNKT cells via CD1d makes synthetic analogs of this lipid potential adjuvants to boost vaccine efficacy.[1]

  • Microbiome Engineering: Engineering probiotic strains to overexpress the specific SPT isoforms required for iso-branched sphingolipid synthesis could provide sustained anti-inflammatory benefits.[1]

References

  • Brown, E. M., et al. (2019). "Bacteroides-Derived Sphingolipids Are Critical for Maintaining Intestinal Homeostasis and Symbiosis."[1][2] Cell Host & Microbe. Link[1]

  • Wieland Brown, L. C., et al. (2013). "Production of sphingolipids by the gut commensal Bacteroides thetaiotaomicron."[1] Nature Chemical Biology.[1] Link

  • Kinjo, Y., et al. (2006). "Natural killer T cells recognize diacylglycerol antigens from pathogenic bacteria."[1] Nature Immunology.[1] Link

  • Merrill, A. H., et al. (2005). "Sphingolipidomics: high-throughput, structure-specific, and quantitative analysis of sphingolipids by liquid chromatography tandem mass spectrometry."[1] Methods. Link

  • An, D., et al. (2014). "Sphingolipids from a Symbiotic Host-Bacteria Interaction in the Intestine."[1] Science. Link[1]

The Strategic Integration of 15-Methylhexadecasphinganine in Bacterial Membranes: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Beyond the Phospholipid Bilayer – Unveiling the Role of a Unique Sphingolipid

For decades, our understanding of bacterial membranes has been largely dominated by the phospholipid bilayer model. However, a growing body of evidence reveals a far more complex and dynamic landscape, populated by a diverse array of lipid species that play critical roles in bacterial survival, adaptation, and pathogenesis. Among these, the sphingolipids, once thought to be a hallmark of eukaryotes, are emerging as key players in the bacterial world. This guide delves into the intricate world of a specific bacterial sphingolipid, 15-Methylhexadecasphinganine, a branched-chain sphingoid base that confers unique properties to the membranes of select bacteria.

This document is intended for researchers, scientists, and drug development professionals who seek a deeper understanding of bacterial membrane architecture and the potential of unique lipid biosynthetic pathways as novel antimicrobial targets. We will explore the biosynthesis of 15-Methylhexadecasphinganine, its impact on membrane biophysics, its role in bacterial stress responses, and its implications for host-pathogen interactions. Through a combination of in-depth scientific explanation, detailed experimental protocols, and illustrative diagrams, this guide aims to equip you with the knowledge and tools necessary to investigate this fascinating molecule and its broader implications in microbiology and medicine.

Part 1: The Molecular Architecture and Biosynthesis of 15-Methylhexadecasphinganine

Structural Elucidation of a Branched-Chain Sphingoid Base

15-Methylhexadecasphinganine is a C17 iso-branched sphingoid base. Its structure consists of a 16-carbon chain with a methyl group at the 15th position, and the characteristic amino alcohol headgroup of a sphinganine. This "iso" branching, where the methyl group is at the antepenultimate carbon, is a key feature that distinguishes it from the more common straight-chain sphingolipids found in eukaryotes.

AttributeDescription
Systematic Name (2S,3R)-2-amino-15-methylhexadecane-1,3-diol
Molecular Formula C₁₇H₃₇NO₂
Molecular Weight 287.49 g/mol
Key Structural Features C17 aliphatic chain, Methyl branch at C-15, Amino group at C-2, Hydroxyl groups at C-1 and C-3

The presence of this branched-chain structure has profound implications for its packing behavior within the membrane, influencing fluidity and interactions with other lipid and protein components.

Key Producers: The Genus Sphingobacterium

The production of 15-Methylhexadecasphinganine is a distinctive feature of bacteria belonging to the genus Sphingobacterium.[1] Notably, Sphingobacterium spiritivorum has been identified as a primary producer of this and other related branched-chain sphingolipids.[1] These bacteria are Gram-negative rods known for their high concentrations of sphingophospholipids in their cellular lipidome.[2] The presence of these unique lipids is a key chemotaxonomic marker for the genus.[3] While other members of the phylum Bacteroidetes, such as Bacteroides and Porphyromonas, are also known sphingolipid producers, the specific 15-methylhexadecasphinganine backbone is most prominently associated with Sphingobacterium.[4][5][6][7][8][9][10][11][12][13]

The Biosynthetic Pathway: A Tale of Two Precursors

The biosynthesis of 15-Methylhexadecasphinganine is a fascinating convergence of fatty acid and sphingolipid synthesis pathways. The overall process can be conceptualized in two main stages: the synthesis of the branched-chain fatty acid precursor and its subsequent condensation with serine to form the sphingoid base.

The synthesis of the iso-C15:0 fatty acid, 13-methyltetradecanoic acid, which serves as the carbon backbone for 15-methylhexadecasphinganine, begins with a branched-chain α-keto acid primer derived from the catabolism of branched-chain amino acids like leucine.[14] A branched-chain α-keto acid decarboxylase (BCKA) is essential for this process, converting the α-keto acid into its corresponding branched-chain acyl-CoA.[14] This is then elongated by the fatty acid synthase (FAS) system.

Branched_Chain_Fatty_Acid_Synthesis Leucine Leucine alpha_Keto_Acid α-Ketoisocaproate Leucine->alpha_Keto_Acid BCKA Branched-Chain α-Keto Acid Decarboxylase (BCKA) alpha_Keto_Acid->BCKA Isovaleryl_CoA Isovaleryl-CoA (Primer) BCKA->Isovaleryl_CoA FAS Fatty Acid Synthase (FAS) Isovaleryl_CoA->FAS iso_C15_Acyl_CoA 13-Methyltetradecanoyl-CoA (iso-C15:0-CoA) FAS->iso_C15_Acyl_CoA Malonyl_CoA Malonyl-CoA Malonyl_CoA->FAS caption Biosynthesis of the branched-chain acyl-CoA precursor. Sphingoid_Base_Synthesis iso_C15_Acyl_CoA 13-Methyltetradecanoyl-CoA SPT Serine Palmitoyltransferase (SPT) iso_C15_Acyl_CoA->SPT L_Serine L-Serine L_Serine->SPT Keto_Intermediate 3-Keto-15-methylhexadecasphinganine SPT->Keto_Intermediate Reductase Reductase Keto_Intermediate->Reductase Sphinganine 15-Methylhexadecasphinganine Reductase->Sphinganine caption Formation of 15-Methylhexadecasphinganine.

Diagram 2: Formation of 15-Methylhexadecasphinganine.

Part 2: Functional Significance in the Bacterial Membrane

The incorporation of 15-methylhexadecasphinganine into the bacterial membrane has significant consequences for its biophysical properties and the bacterium's ability to interact with its environment.

Impact on Membrane Fluidity and Order

The branched-chain nature of 15-methylhexadecasphinganine disrupts the tight packing of adjacent acyl chains in the membrane. This steric hindrance leads to an overall increase in membrane fluidity. This is in contrast to straight-chain sphingolipids which tend to increase membrane order. This modulation of fluidity is crucial for bacteria to adapt to environmental stresses such as temperature fluctuations.

Lipid TypeEffect on Membrane FluidityRationale
15-Methylhexadecasphinganine IncreasesThe iso-branching disrupts ordered packing of acyl chains.
Straight-chain Sphingolipids DecreasesAllows for tighter packing and increased van der Waals interactions.
Role in Stress Resistance

The ability to modulate membrane fluidity is a key strategy for bacterial survival under stressful conditions. The presence of branched-chain sphingolipids like 15-methylhexadecasphinganine can contribute to:

  • Thermotolerance: By maintaining membrane fluidity at lower temperatures, these lipids can prevent the membrane from becoming too rigid and impairing the function of membrane proteins.

  • Resistance to Antimicrobial Peptides (AMPs): Changes in membrane fluidity and charge can alter the interaction of cationic AMPs with the bacterial surface, potentially leading to increased resistance.

Implications for Pathogenesis and Host-Pathogen Interactions

While direct evidence for the role of 15-methylhexadecasphinganine in pathogenesis is still emerging, the broader family of bacterial sphingolipids has been shown to be immunomodulatory. [4][8][9][10][11]For instance, sphingolipids from Porphyromonas gingivalis can impair neutrophil function, promoting bacterial survival. [4]Sphingolipids from gut commensals like Bacteroides are critical for maintaining intestinal homeostasis. [6][15]It is plausible that the unique structure of 15-methylhexadecasphinganine, when presented on the surface of Sphingobacterium, could interact with host immune receptors, influencing the host's response to infection.

Part 3: Experimental Methodologies

A thorough investigation of 15-Methylhexadecasphinganine requires robust and validated experimental protocols. This section provides detailed methodologies for the extraction, analysis, and functional characterization of this unique sphingolipid.

Extraction and Purification of Sphingolipids from Sphingobacterium

This protocol is adapted from established methods for bacterial lipid extraction. [14][8] Materials:

  • Sphingobacterium spiritivorum culture

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Silica gel for column chromatography

  • Thin-layer chromatography (TLC) plates (silica gel 60)

  • Developing solvent (e.g., chloroform:methanol:water, 65:25:4, v/v/v)

  • Primuline spray reagent (0.05% in 80% acetone)

  • UV transilluminator

Protocol:

  • Cell Harvesting: Centrifuge the bacterial culture at 5,000 x g for 15 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with cold 0.9% NaCl.

  • Lipid Extraction (Bligh-Dyer Method): a. Resuspend the cell pellet in a single-phase mixture of chloroform:methanol:water (1:2:0.8, v/v/v). b. Sonicate the suspension on ice to disrupt the cells. c. Add an equal volume of chloroform and water to induce phase separation. d. Centrifuge at 2,000 x g for 10 minutes. e. Collect the lower organic phase containing the lipids. f. Dry the lipid extract under a stream of nitrogen.

  • Purification by Column Chromatography: a. Pack a silica gel column and equilibrate with chloroform. b. Dissolve the dried lipid extract in a minimal volume of chloroform and load it onto the column. c. Elute with a stepwise gradient of chloroform and methanol to separate different lipid classes.

  • Analysis by Thin-Layer Chromatography (TLC): a. Spot the collected fractions onto a TLC plate. b. Develop the plate in the chosen solvent system. c. Visualize the lipid spots by spraying with primuline and viewing under UV light. d. Scrape the bands corresponding to sphingolipids for further analysis. [5][15][11][16]

Lipid_Extraction_Workflow Start Bacterial Culture Harvest Cell Harvesting (Centrifugation) Start->Harvest Extract Lipid Extraction (Bligh-Dyer) Harvest->Extract Purify Column Chromatography (Silica Gel) Extract->Purify Analyze TLC Analysis Purify->Analyze End Isolated Sphingolipids Analyze->End caption Workflow for sphingolipid extraction and purification.

Diagram 3: Workflow for sphingolipid extraction and purification.
Structural Characterization by GC-MS and NMR

3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Analysis

To confirm the presence of the branched-chain fatty acid precursor, the extracted lipids can be hydrolyzed and the fatty acids analyzed by GC-MS. [2][3][10][12][17] Protocol:

  • Hydrolysis: Hydrolyze the purified sphingolipid fraction with methanolic HCl to release fatty acid methyl esters (FAMEs).

  • Extraction: Extract the FAMEs with hexane.

  • GC-MS Analysis: Inject the FAMEs into a GC-MS system equipped with a suitable capillary column (e.g., a polar column for FAME separation).

  • Data Analysis: Identify the 13-methyltetradecanoic acid methyl ester based on its retention time and mass spectrum.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the complete structural elucidation of the intact sphingolipid. [18][19][20] Protocol:

  • Sample Preparation: Dissolve the purified 15-methylhexadecasphinganine in a deuterated solvent (e.g., CDCl₃/CD₃OD mixture).

  • NMR Acquisition: Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra.

  • Spectral Analysis: Assign the proton and carbon signals to confirm the structure, including the position of the methyl branch and the stereochemistry of the amino alcohol headgroup.

Functional Assays

3.3.1. Membrane Fluidity Measurement using Fluorescence Anisotropy

This method assesses changes in membrane fluidity by measuring the rotational mobility of a fluorescent probe embedded in the membrane. [21][22][23][24][25] Materials:

  • Liposomes prepared with defined lipid compositions (with and without 15-methylhexadecasphinganine). [4][26][27][28]* Fluorescent probe (e.g., 1,6-diphenyl-1,3,5-hexatriene, DPH).

  • Fluorometer with polarization filters.

Protocol:

  • Liposome Preparation: Prepare liposomes by the thin-film hydration method, incorporating 15-methylhexadecasphinganine at various molar ratios.

  • Probe Incorporation: Incubate the liposomes with DPH.

  • Anisotropy Measurement: Measure the fluorescence anisotropy at different temperatures. A decrease in anisotropy indicates an increase in membrane fluidity.

3.3.2. Bacterial Stress Assays

To investigate the role of 15-methylhexadecasphinganine in stress resistance, a mutant strain of Sphingobacterium deficient in its production would be invaluable. [29][30][31][32] Protocol:

  • Strain Construction: Generate a knockout mutant of the gene encoding a key enzyme in the branched-chain fatty acid or sphingolipid biosynthetic pathway.

  • Stress Exposure: Expose wild-type and mutant strains to various stressors (e.g., temperature shock, oxidative stress, antimicrobial peptides).

  • Viability Assessment: Determine cell viability by plating for colony-forming units (CFUs) or using viability stains.

  • Data Analysis: Compare the survival rates of the wild-type and mutant strains to assess the contribution of 15-methylhexadecasphinganine to stress resistance.

Part 4: Future Directions and Therapeutic Potential

The study of 15-Methylhexadecasphinganine and other bacterial sphingolipids is a rapidly evolving field with significant potential for drug discovery.

  • Novel Antimicrobial Targets: The enzymes involved in the biosynthesis of branched-chain sphingolipids, such as the branched-chain α-keto acid decarboxylase and the specific serine palmitoyltransferase, represent potential targets for the development of novel antibiotics.

  • Modulators of Host Response: A deeper understanding of how 15-methylhexadecasphinganine interacts with the host immune system could lead to the development of new strategies to modulate inflammation and combat infections.

  • Biomarkers of Infection: The unique nature of this lipid could make it a useful biomarker for the detection of Sphingobacterium infections.

Conclusion

15-Methylhexadecasphinganine represents a fascinating example of the structural and functional diversity of bacterial membrane lipids. Its unique branched-chain structure imparts critical properties to the membranes of producing bacteria, influencing fluidity, stress resistance, and potentially, interactions with the host. As we continue to unravel the complexities of the bacterial cell envelope, molecules like 15-methylhexadecasphinganine offer exciting new avenues for research and the development of next-generation antimicrobial therapies.

References

  • A simple and rapid method for extraction and measurement of circulating sphingolipids using LC-MS/MS: a targeted lipidomic analysis. (2022-01-23). PubMed. [Link]

  • An, D., Oh, S. F., Olszak, T., Neves, J. F., Avci, F. Y., Erturk-Hasdemir, D., ... & Kasper, D. L. (2014). Sphingolipids from a symbiotic microbe regulate homeostasis of host intestinal natural killer T cells. Cell, 156(1-2), 123-133.
  • Bacteroides-Derived Sphingolipids Are Critical for Maintaining Intestinal Homeostasis and Symbiosis. (2019-05-08). Broad Institute. [Link]

  • Brown, E. M., Ke, X., Hitchcock, D., Jeanfavre, S., Avila-Pacheco, J., Nakata, T., ... & Xavier, R. J. (2019). Bacteroides-derived sphingolipids are critical for maintaining intestinal homeostasis and symbiosis. Cell host & microbe, 25(5), 668-679.
  • D'Angelo, G. (2013). Are Sphingolipids and Serine Dipeptide Lipids Underestimated Virulence Factors of Porphyromonas gingivalis? Infection and Immunity, 81(10), 3575-3583.
  • Heaver, S. L., Johnson, E. L., & Ley, R. E. (2020). Your gut Bacteroides provision you with sphingolipids.
  • Johnson, E. L., Heaver, S. L., Walters, W. A., & Ley, R. E. (2020). Bacteroides-derived sphingolipids are critical for maintaining intestinal homeostasis and symbiosis. bioRxiv.
  • Kato, T., & Inagaki, H. (2021). Role of Porphyromonas gingivalis Sphingolipids in Periodontal Disease. Journal of Dental Research, 100(13), 1435-1443.
  • Lipidomic analysis reveals differences in Bacteroides species driven largely by plasmalogens, glycerophosphoinositols and certain sphingolipids. (2022-08-12). bioRxiv. [Link]

  • Porphyromonas gingivalis sphingolipids impair neutrophil function and promote bacterial survival. (2025-11-20). ResearchGate. [Link]

  • Porphyromonas gingivalis Sphingolipids Regulate Inflammation. (n.d.). IADR Abstract Archives. [Link]

  • Rocha, F., & Probert, C. S. (2022). Developmental symbiosis. Wikipedia.
  • Russell, W. R., & Duthie, G. G. (2011). Sphingolipids from a symbiotic microbe regulate homeostasis of host intestinal natural killer T cells. NIH. [Link]

  • Structural analysis of sphingophospholipids derived from Sphingobacterium spiritivorum, the type species of genus Sphingobacterium. (n.d.). PubMed. [Link]

  • Strahl, H., & Hamoen, L. W. (2018). Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes. NIH. [Link]

  • Total polar lipids of Sphingobacterium species as determined by... (n.d.). ResearchGate. [Link]

  • Mutant analysis reveals complex regulation of sphingolipid long chain base phosphates and long chain bases during heat stress in yeast. (n.d.). PubMed. [Link]

  • Conformational studies of sphingolipids by NMR spectroscopy. II. Sphingomyelin. (2000-08-25). PubMed. [Link]

  • Fluorescence anisotropy measurement of membrane fluidity. (2019-10-30). ResearchGate. [Link]

  • Fast 2D NMR Spectroscopy for In vivo Monitoring of Bacterial Metabolism in Complex Mixtures. (2017-07-13). Frontiers. [Link]

  • Bacterial Identification by Gas Chromatographic Analysis of Fatty Acid Methyl Esters (GC-FAME). (n.d.). [Link]

  • Membrane “Fluidity” From Fluorescence Anisotropy Measurements. (n.d.). Taylor & Francis eBooks. [Link]

  • Simultaneous quantification of straight-chain and branched-chain short chain fatty acids by gas chromatography mass spectrometry. (n.d.). ResearchGate. [Link]

  • Thin-layer chromatography (TLC) plate separation of bacterial lipids... (n.d.). ResearchGate. [Link]

  • On the Role of NMR Spectroscopy for Characterization of Antimicrobial Peptides. (2025-08-06). ResearchGate. [Link]

  • Sphingolipids activate the endoplasmic reticulum stress surveillance pathway. (n.d.). PMC - NIH. [Link]

  • Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. (2021-06-18). PMC. [Link]

  • Formulation of a New Generation of Liposomes from Bacterial and Archeal Lipids. (2025-12-30). [Link]

  • Oxidative stress changes interactions between two bacterial species. (2023-05-24). bioRxiv. [Link]

  • Cationic Liposomes with Different Lipid Ratios: Antibacterial Activity, Antibacterial Mechanism, and Cytotoxicity Evaluations. (2022-12-14). MDPI. [Link]

  • Assessment of bacterial membrane fluidity by flow cytometry. (n.d.). PubMed. [Link]

  • Stress-Induced Antibiotic Susceptibility Testing On Chip l Protocol Preview. (2022-07-28). YouTube. [Link]

  • Assay of the binding of bacteria to glycosphingolipids. (2021-09-30). NCBI Bookshelf. [Link]

  • Membrane fluidity measurement using UV fluorescence polarization. (n.d.). BMG Labtech. [Link]

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Technical Guide: Endogenous Levels of 15-Methylhexadecasphinganine (iso-d17:0) in Tissues

[1][2][3]

Executive Summary

15-Methylhexadecasphinganine (chemically identified as iso-heptadecasphinganine or iso-d17:0 ) is a branched-chain sphingoid base (BCSB). Unlike the canonical straight-chain sphingolipids (d18:1 sphingosine, d18:0 sphinganine) ubiquitous in mammalian cell biology, iso-d17:0 is primarily a product of the commensal gut microbiota—specifically the phylum Bacteroidetes.

This guide addresses a critical blind spot in modern lipidomics: the misidentification of iso-d17:0 as a synthetic internal standard. Because many protocols use synthetic straight-chain d17:0 as a "blank" internal standard, endogenous levels of the bacterial iso-form are often masked or quantitated inaccurately. This document details the biochemistry, tissue distribution, and precise LC-MS/MS methodologies required to resolve this lipid, which serves as a potent biomarker for gut barrier integrity and host-microbiome metabolic crosstalk.

Part 1: Biochemistry and Origin

Structural Definition

Mammalian sphingolipids typically possess a straight 18-carbon chain. 15-Methylhexadecasphinganine deviates via a terminal isopropyl group.

  • Chemical Formula:

    
    
    
  • Nomenclature:

    • Systematic: 2-amino-15-methyl-hexadecan-1,3-diol.

    • Lipidomics Shorthand: iso-d17:0.

    • Backbone: 16 carbons in the main chain + 1 methyl group at C15 = 17 carbons total.

The Origin Conundrum: Host vs. Microbiome

While mammalian Serine Palmitoyltransferase (SPT) is capable of synthesizing branched bases if supplied with iso-fatty acyl-CoAs (e.g., from leucine catabolism), the kinetic preference for Palmitoyl-CoA is overwhelming. Therefore, significant tissue levels of iso-d17:0 are almost exclusively exogenous, derived from Bacteroides species (e.g., B. thetaiotaomicron) and translocated into the host.

Diagram 1: Divergent Biosynthetic Pathways

This pathway illustrates why iso-d17:0 is a microbiome signature, not a host product.

Biosynthesiscluster_mammalMammalian Host (Hepatocyte/Enterocyte)cluster_bactGut Microbiota (Bacteroides)PalCoAPalmitoyl-CoA (C16:0)SPT_MMammalian SPT(SPTLC1/2)PalCoA->SPT_MSerine_ML-SerineSerine_M->SPT_Md180Sphinganine (d18:0)(Canonical)SPT_M->d180Major ProductLeuLeucineIsoC15Iso-C15-CoA(Branched)Leu->IsoC15BacterialCatabolismSPT_BBacterial SPTIsoC15->SPT_BSerine_BL-SerineSerine_B->SPT_Bisod1715-Methylhexadecasphinganine(iso-d17:0)SPT_B->isod17Major Productisod17->PalCoATranslocation acrossGut Barrier

Caption: Divergence of sphingoid base synthesis. Mammalian SPT prioritizes straight chains (d18:0), while Bacteroides SPT utilizes branched substrates to produce iso-d17:0.

Part 2: Endogenous Tissue Distribution

The presence of iso-d17:0 in tissues is a function of production (gut bacterial load) and permeability (gut barrier function).

Quantitative Profiles (Relative Abundance)

Absolute quantification requires isotope-labeled standards specific to the iso-form. Most studies report relative abundance normalized to total sphingoid bases.

Tissue / MatrixEstimated Abundance (iso-d17:0)Physiological Context
Colonic Lumen (Stool) High (>100 pmol/mg)Primary site of production by Bacteroides. Levels correlate with bacterial abundance.
Colonic Mucosa Moderate Direct absorption site. Integrated into epithelial ceramides.
Portal Vein Serum Moderate-Low Transport route from gut to liver. Levels spike post-prandially or during barrier dysfunction.
Liver Low (<10 pmol/mg)Site of metabolism. Iso-d17:0 is incorporated into complex sphingolipids (iso-ceramides).
Systemic Circulation Trace Presence here indicates significant translocation. Potential biomarker for "Leaky Gut."
Biological Significance[2]
  • Immune Homeostasis: Bacteroides sphingolipids (containing the iso-d17:0 base) inhibit invariant Natural Killer T (iNKT) cell proliferation, preventing excessive inflammation in the colon (Brown et al., Nature, 2019).

  • Metabolic Endotoxemia: Elevated levels of iso-d17:0 in the liver are associated with high-fat diets and increased gut permeability.

Part 3: Analytical Methodology (LC-MS/MS)

Critical Warning: Standard lipidomics protocols often use synthetic straight-chain d17:0 (heptadecasphinganine) as an internal standard (IS). Because iso-d17:0 and straight-d17:0 are isobaric (Same Mass: m/z ~288.3), they will co-elute on standard C18 columns, leading to false negatives (masking the endogenous signal) or quantification errors .

Protocol: Separation of Iso- and Normal-Isomers

To quantify endogenous 15-methylhexadecasphinganine, you must chromatographically resolve it from the straight-chain isomer or use a non-isobaric internal standard.

Reagents
  • Extraction Solvent: Methanol/Chloroform (2:1 v/v).[1]

  • Internal Standard (Corrected): Use d17:1 (sphingosine) or 13C-labeled d18:0 . Do NOT use d17:0.

  • Mobile Phase A: Water + 0.2% Formic Acid + 1mM Ammonium Formate.

  • Mobile Phase B: Methanol + 0.2% Formic Acid + 1mM Ammonium Formate.

Workflow Diagram

ProtocolSampleTissue Sample(10-20mg)HomogenizeHomogenization(Bead Beater)Sample->HomogenizeIS_AddAdd Internal Standard(d17:1 or 13C-d18:0)*AVOID d17:0*Homogenize->IS_AddExtractLipid Extraction(Modified Bligh & Dyer)IS_Add->ExtractHydrolysisAcid/Base Hydrolysis(Optional: To measure Total Base)Extract->HydrolysisFor Total LevelsLCUPLC Separation(C18 Column, High Resolution)Extract->LCFor Free BaseHydrolysis->LCMSMS/MS Detection(MRM Mode)LC->MS

Caption: Analytical workflow emphasizing the critical selection of non-interfering Internal Standards.

LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7µm). Note: Iso-branched lipids typically elute slightly earlier than straight chains.

  • MRM Transitions (Positive Mode ESI):

    • Target (iso-d17:0): m/z 288.3

      
       270.3 (Water loss) or 60.1 (Ethanolamine fragment).
      
    • Differentiation: You must rely on Retention Time (RT).

      • iso-d17:0 RT: ~3.2 min

      • straight-d17:0 RT: ~3.4 min

      • anteiso-d17:0 RT: ~3.3 min

Part 4: References

  • Brown, E. M., et al. (2019). Bacteroides-Derived Sphingolipids Are Critical for Maintaining Intestinal Homeostasis and Symbiosis.[2][3][4] Cell Host & Microbe.

  • LIPID MAPS® Structure Database. Structure entry for Sphinganines.

  • Merrill, A. H., et al. (2005). Sphingolipidomics: high-throughput, structure-specific, and quantitative analysis of sphingolipids by liquid chromatography tandem mass spectrometry.[5][6] Methods.

  • Johnson, E. L., et al. (2020). Sphingolipids produced by gut bacteria enter host metabolic pathways impacting ceramide levels.[7][2][3] Nature Communications.[7]

An In-Depth Technical Guide to the In Vivo Metabolic Fate of 15-Methylhexadecasphinganine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the current understanding and a forward-looking experimental framework for elucidating the in vivo metabolic fate of 15-Methylhexadecasphinganine. As a branched-chain sphingoid base, its journey through a biological system presents unique questions compared to its straight-chain counterparts. This document is structured to provide not only a summary of hypothesized metabolic pathways but also actionable, detailed protocols for researchers aiming to investigate this molecule.

Introduction: The Significance of Branched-Chain Sphingoid Bases

Sphingolipids are a class of lipids that are integral to the structure and function of eukaryotic cell membranes.[1][2] Beyond their structural role, they are critical signaling molecules involved in a myriad of cellular processes, including proliferation, apoptosis, and differentiation.[1][3] The core of a sphingolipid is the sphingoid base, and while straight-chain bases like sphingosine and sphinganine are well-studied, branched-chain sphingoid bases such as 15-Methylhexadecasphinganine are emerging as molecules of interest. These branched-chain variants have been identified in various mammalian tissues, and their presence is sometimes associated with the gut microbiome.[4] Understanding the metabolic fate of 15-Methylhexadecasphinganine is crucial for determining its biological function, potential as a biomarker, and its implications in health and disease.

This guide will delve into the hypothesized metabolic pathways of 15-Methylhexadecasphinganine, propose a comprehensive experimental strategy to elucidate its in vivo journey, and provide detailed protocols for its analysis.

Hypothesized Metabolic Pathways of 15-Methylhexadecasphinganine

The metabolism of 15-Methylhexadecasphinganine in vivo has not yet been fully elucidated. However, based on the canonical pathways of sphingolipid metabolism, we can propose a likely metabolic route. The presence of a methyl branch on the penultimate carbon may influence enzyme kinetics and substrate specificity, leading to a unique metabolic profile.

The central pathway likely involves its conversion to a ceramide, followed by further metabolism into more complex sphingolipids or degradation.

Metabolic Pathway of 15-Methylhexadecasphinganine cluster_absorption Absorption cluster_metabolism Cellular Metabolism cluster_excretion Excretion 15-MHS_ingested Ingested 15-Methylhexadecasphinganine (15-MHS) 15-MHS 15-MHS 15-MHS_ingested->15-MHS Intestinal Absorption 15-MHS_Cer 15-Methylhexadecanoyl-Ceramide 15-MHS->15-MHS_Cer Ceramide Synthase 15-MHS_P 15-MHS-1-Phosphate 15-MHS->15-MHS_P Sphingosine Kinase Excreted Fecal & Urinary Excretion 15-MHS->Excreted Direct Excretion 15-MHS_SM 15-Methyl-Sphingomyelin 15-MHS_Cer->15-MHS_SM Sphingomyelin Synthase 15-MHS_GSL Glycosphingolipids 15-MHS_Cer->15-MHS_GSL Glucosylceramide Synthase Degradation Degradation Products (Fatty Aldehyde & Ethanolamine Phosphate) 15-MHS_P->Degradation Sphingosine-1-Phosphate Lyase Degradation->Excreted

Caption: Hypothesized metabolic pathway of 15-Methylhexadecasphinganine.

Key enzymatic steps and considerations:

  • N-acylation: The initial and most crucial step is the N-acylation of 15-Methylhexadecasphinganine by ceramide synthases (CerS) to form a branched-chain ceramide. The substrate specificity of the different CerS isoforms for this branched-chain base is a key area of investigation.

  • Phosphorylation: Sphingosine kinases (SphK1 and SphK2) could phosphorylate 15-Methylhexadecasphinganine to form 15-Methylhexadecasphinganine-1-phosphate. This phosphorylated form would then be a signaling molecule in its own right or a substrate for degradation.

  • Degradation: The canonical degradation pathway involves the cleavage of the phosphorylated sphingoid base by sphingosine-1-phosphate lyase (SPL). The methyl branch might affect the efficiency of this cleavage.

  • Formation of Complex Sphingolipids: The resulting branched-chain ceramide can be further metabolized to form branched-chain sphingomyelin or glycosphingolipids.

Pharmacokinetics (ADME)

A thorough understanding of the Absorption, Distribution, Metabolism, and Excretion (ADME) of 15-Methylhexadecasphinganine is fundamental.

Pharmacokinetic Parameter Hypothesized Outcome for 15-Methylhexadecasphinganine Rationale / Key Questions
Absorption Likely absorbed in the small intestine via mechanisms similar to other lipids.Is its absorption carrier-mediated? Does the methyl branch affect its incorporation into chylomicrons?
Distribution May accumulate in lipid-rich tissues such as the brain, adipose tissue, and liver.Does it cross the blood-brain barrier? Is there preferential accumulation in specific cell types?
Metabolism Primarily metabolized in the liver and potentially in the gut by microbiota.What are the primary metabolites? Are there unique metabolites due to the branched structure?
Excretion Parent compound and metabolites are likely excreted in feces and urine.What is the primary route of excretion? What is the excretion half-life?

Experimental Strategies for Elucidating the Metabolic Fate

A multi-faceted approach is required to comprehensively map the in vivo fate of 15-Methylhexadecasphinganine.

Experimental Workflow Synthesis Synthesize Isotopically Labeled 15-Methylhexadecasphinganine (e.g., ¹³C, ²H) Animal_Model Administer to Animal Model (e.g., Mouse, Rat) Synthesis->Animal_Model Sample_Collection Collect Biological Samples (Blood, Urine, Feces, Tissues) Animal_Model->Sample_Collection Lipid_Extraction Perform Lipid Extraction Sample_Collection->Lipid_Extraction LCMS_Analysis Analyze by LC-MS/MS Lipid_Extraction->LCMS_Analysis Data_Analysis Identify and Quantify Parent Compound and Metabolites LCMS_Analysis->Data_Analysis Pathway_Elucidation Elucidate Metabolic Pathways and Determine Pharmacokinetics Data_Analysis->Pathway_Elucidation

Caption: Experimental workflow for tracing the metabolic fate of 15-MHS.

In Vivo Model Selection and Administration
  • Animal Model: C57BL/6 mice are a suitable initial model. To investigate the role of gut microbiota, studies comparing conventional and germ-free mice are recommended.

  • Isotopic Labeling: The synthesis of an isotopically labeled (e.g., ¹³C or ²H) version of 15-Methylhexadecasphinganine is crucial for tracing its fate and distinguishing it from endogenous lipids.[2]

  • Administration: Oral gavage is the preferred route to mimic dietary intake. Intravenous administration can be used to study distribution without the influence of absorption.

Step-by-Step Protocol for Sample Collection and Processing
  • Animal Dosing: Administer the labeled 15-Methylhexadecasphinganine to the animal model.

  • Time-Course Collection: Collect blood, urine, and feces at various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours) post-administration.

  • Tissue Harvesting: At the final time point, euthanize the animals and harvest key organs (liver, spleen, kidney, brain, adipose tissue, small intestine, colon).

  • Sample Storage: Immediately snap-freeze tissues in liquid nitrogen and store all samples at -80°C until extraction.

Step-by-Step Protocol for Lipid Extraction

This protocol is a modified Bligh-Dyer method suitable for sphingolipids.

  • Homogenization: Homogenize tissue samples in a mixture of chloroform:methanol (1:2, v/v). For plasma, urine, and feces, add the solvent mixture directly.

  • Phase Separation: Add chloroform and water to the homogenate to achieve a final solvent ratio of chloroform:methanol:water (2:2:1.8, v/v/v).

  • Centrifugation: Centrifuge the mixture to separate the aqueous and organic phases.

  • Lipid Collection: Collect the lower organic phase containing the lipids.

  • Drying and Reconstitution: Dry the lipid extract under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis (e.g., methanol).

Step-by-Step Protocol for LC-MS/MS Analysis
  • Chromatographic Separation: Use a C18 reverse-phase column for separation of the lipid species. A gradient elution with solvents such as water with formic acid and acetonitrile/isopropanol is recommended.

  • Mass Spectrometry Detection: Employ a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.[5][6]

  • MS/MS Fragmentation: Perform tandem mass spectrometry (MS/MS) to obtain structural information and confirm the identity of metabolites. The fragmentation pattern of the labeled compound and its metabolites will be distinct.

  • Data Acquisition: Acquire data in both positive and negative ion modes to detect a wide range of potential metabolites.

Data Analysis and Interpretation

  • Metabolite Identification: Search the acquired data for the mass of the parent labeled compound and its predicted metabolites (e.g., acylated, phosphorylated, glycosylated).

  • Structural Elucidation: Use the MS/MS fragmentation patterns to confirm the structure of the identified metabolites.

  • Quantification: Create calibration curves using synthetic standards of the parent compound to quantify its concentration in different samples. For metabolites where standards are unavailable, relative quantification can be performed.[5]

Conclusion and Future Directions

The in vivo metabolic fate of 15-Methylhexadecasphinganine remains a nascent field of research. The experimental framework provided in this guide offers a robust starting point for researchers to unravel its complex journey through a biological system. Key future directions include:

  • Enzyme Specificity Studies: Investigating the affinity of various ceramide synthases and sphingosine kinases for 15-Methylhexadecasphinganine.

  • Functional Assays: Determining the biological activity of the identified metabolites.

  • Human Studies: Correlating the levels of 15-Methylhexadecasphinganine and its metabolites with human health and disease states.

By systematically applying these methodologies, the scientific community can gain a deeper understanding of the role of branched-chain sphingoid bases in physiology and pathology.

References

  • Brown, L. W., et al. (2013). Bacteroides-derived sphingolipids are critical for maintaining intestinal homeostasis and symbiosis. Mucosal Immunology. [Link]

  • Merrill, A. H. (2011). Thematic Review Series: Sphingolipids. Biodiversity of sphingoid bases (“sphingosines”) and related amino alcohols. Journal of Lipid Research. [Link]

  • Zitomer, N. C., et al. (2009). C17 iso-branched sphingoid bases as analytical standards. Chemical Science. [Link]

  • Cocker, J., et al. (1988). Analytical methods for detecting 4,4´-methylenedianiline and its metabolites in biological samples. Toxicology and Industrial Health. [Link]

  • Harahap, Y., et al. (2021). Method Development and Validation for Measuring O6-Methylguanine in Dried Blood Spot using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry. Drug Design, Development and Therapy. [Link]

  • Ma, J. Y., et al. (2013). Excretion of berberine and its metabolites in oral administration in rats. Journal of Pharmaceutical Sciences. [Link]

  • Penner, N., et al. (2021). Stereoselective Synthesis of Novel Sphingoid Bases Utilized for Exploring the Secrets of Sphinx. Molecules. [Link]

  • Wood, M., et al. (2022). Excretion of mephedrone and its phase I metabolites in urine after a controlled intranasal administration to healthy human volunteers. Journal of Analytical Toxicology. [Link]

  • Grosch, S., et al. (2012). Biodiversity of sphingoid bases and related amino alcohols. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. [Link]

  • Baumann, A., & Angerer, J. (1979). Determination of formic acid in urine. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]

  • Heck, H. d'A., et al. (1985). A new sensitive assay for formaldehyde in blood and tissue. Toxicology and Applied Pharmacology. [Link]

  • Hannun, Y. A., & Obeid, L. M. (2008). Principles of bioactive lipid signalling: lessons from sphingolipids. Nature Reviews Molecular Cell Biology. [Link]

  • Breda, S., et al. (2022). Excretion of mephedrone and its phase I metabolites in urine after a controlled intranasal administration to healthy human volunteers. Drug Testing and Analysis. [Link]

  • Shintani, H. (1992). Analytical methods for detecting 4,4'-methylenedianiline and its metabolites in biological samples. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]

  • Vatanen, T., et al. (2016). The human gut microbiome in early-onset type 1 diabetes. Cell. [Link]

  • Wieland Brown, L. C., et al. (2013). Structural characterization of Bacteroides sphingolipids and their role in modulating mucosal immunity. Proceedings of the National Academy of Sciences. [Link]

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An In-Depth Technical Guide to the Structural Elucidation of 15-Methylhexadecasphinganine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

15-Methylhexadecasphinganine, a branched-chain sphingoid base, presents a significant analytical challenge due to the presence of multiple stereocenters and the subtle structural differences among its isomers. The precise elucidation of these isomers is critical for understanding their biological roles and for the development of targeted therapeutics. This technical guide provides a comprehensive overview of the core analytical methodologies for the definitive structural characterization of 15-methylhexadecasphinganine isomers. We will delve into the strategic application of mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and chiral chromatography, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

Introduction: The Significance of Stereochemistry in Branched-Chain Sphingoid Bases

Sphingolipids, and their core sphingoid base structures, are integral components of cell membranes and are actively involved in a myriad of cellular processes, including signaling, proliferation, and apoptosis.[1] The introduction of a methyl branch on the long-chain base, as seen in 15-methylhexadecasphinganine, adds a layer of structural complexity that can profoundly influence its biological activity.

15-Methylhexadecasphinganine possesses three chiral centers (at C2, C3, and C15), giving rise to a total of 2³ = 8 possible stereoisomers (four pairs of enantiomers). The absolute configuration at each of these centers dictates the molecule's three-dimensional shape, which in turn governs its interactions with enzymes and receptors. Therefore, the unambiguous identification of each isomer is not merely an academic exercise but a prerequisite for meaningful biological investigation and drug development.

This guide will systematically address the analytical workflows required to dissect this isomeric complexity, focusing on a multi-pronged approach that leverages the strengths of different analytical techniques.

Mass Spectrometry: Unraveling the Branched Structure

Mass spectrometry is an indispensable tool for confirming the molecular weight and determining the primary structure of 15-methylhexadecasphinganine. However, conventional collision-induced dissociation (CID) often yields ambiguous fragmentation patterns for locating the methyl branch.[2][3] To overcome this, a derivatization strategy is paramount.

Derivatization for Enhanced Fragmentation

To direct the fragmentation and obtain diagnostic ions that pinpoint the methyl branch, derivatization of the primary amine is highly recommended. Derivatization with reagents such as 3-(2,2,6,6-tetramethylpiperidin-1-yloxymethyl)-picolinic acid N-hydroxysuccinimide ester (TPN-NHS) introduces a charged tag that promotes fragmentation at specific sites along the alkyl chain.[3][4]

Tandem Mass Spectrometry (MS/MS) Analysis

Upon derivatization, tandem mass spectrometry (MS/MS) analysis via collision-induced dissociation (CID) will yield a predictable fragmentation pattern. The cleavage of C-C bonds along the alkyl chain will produce a series of fragment ions. The key to locating the methyl branch is to identify the 14 Da mass shift in the expected series of fragment ions.

Table 1: Predicted Key Fragment Ions for TPN-derivatized 15-Methylhexadecasphinganine

Fragment Ion DescriptionPredicted m/z
Precursor Ion [M+H]⁺[Calculated MW + 1]
Loss of water from precursor[M+H - 18]⁺
Cleavage at C14-C15[Diagnostic Ion 1]
Cleavage at C15-C16[Diagnostic Ion 2]

Note: The exact m/z values will depend on the derivatizing agent used.

G cluster_0 MS/MS Fragmentation Workflow Sample 15-Methylhexadecasphinganine Isomer Mixture Derivatization Derivatization with TPN-NHS Sample->Derivatization Amine reactivity LC_MS LC-MS Analysis Derivatization->LC_MS Increased ionization MS1 MS1: Precursor Ion Selection LC_MS->MS1 m/z selection CID Collision-Induced Dissociation (CID) MS1->CID Fragmentation MS2 MS2: Fragment Ion Analysis CID->MS2 Detection Data_Analysis Data Analysis & Structure Confirmation MS2->Data_Analysis Identify diagnostic ions G cluster_1 NMR Analysis Workflow NMR_Sample Purified Isomer 1D_NMR ¹H and ¹³C NMR NMR_Sample->1D_NMR 2D_NMR COSY, HSQC, NOESY 1D_NMR->2D_NMR Confirm assignments Data_Processing Spectral Processing & Peak Picking 2D_NMR->Data_Processing Structure_Assignment Assignment of Chemical Shifts & Coupling Constants Data_Processing->Structure_Assignment Stereochem_Determination Determination of Relative Stereochemistry Structure_Assignment->Stereochem_Determination J-coupling & NOE analysis

Caption: A typical workflow for NMR-based structural elucidation.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of a single, purified isomer in a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD).

  • Instrumentation: A high-field NMR spectrometer (≥500 MHz) is recommended for optimal resolution.

  • Data Acquisition:

    • Acquire standard ¹H and ¹³C{¹H} spectra.

    • Acquire 2D COSY, HSQC, and NOESY spectra.

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Assign all proton and carbon signals.

    • Analyze coupling constants and NOE correlations to deduce the relative stereochemistry.

Chiral Chromatography: Separating the Isomers

The baseline separation of the different stereoisomers is a prerequisite for their individual characterization. Chiral chromatography, in both high-performance liquid chromatography (HPLC) and gas chromatography (GC) formats, is the technique of choice for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the analytical and preparative separation of enantiomers and diastereomers. [5]The choice of the chiral stationary phase (CSP) is critical. For amino alcohols like 15-methylhexadecasphinganine, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective.

Chiral Gas Chromatography (GC)

For GC analysis, the analyte must be volatile. This necessitates derivatization of the polar amine and hydroxyl groups. A common approach is trifluoroacetylation. The resulting volatile derivatives can then be separated on a chiral GC column.

Experimental Protocol: Chiral GC-MS of Trifluoroacetylated Isomers
  • Derivatization (Trifluoroacetylation):

    • Dry the purified isomer mixture thoroughly.

    • Add a mixture of trifluoroacetic anhydride (TFAA) and acetonitrile (1:1 v/v).

    • Heat at 70°C for 30 minutes.

    • Evaporate the reagents under a stream of nitrogen.

    • Reconstitute the derivatized sample in hexane.

  • Chiral GC-MS Parameters:

    • Column: A chiral capillary column (e.g., Chirasil-Val).

    • Carrier Gas: Helium.

    • Oven Program: Start at a low temperature (e.g., 100°C) and ramp to a higher temperature (e.g., 220°C) at a slow rate (e.g., 2°C/min) to ensure optimal separation.

    • Injector and Detector Temperature: Typically 250°C.

    • MS Detection: Electron ionization (EI) in full scan mode to confirm the identity of the eluting peaks.

G cluster_2 Chiral Separation Workflow Isomer_Mix Isomer Mixture Derivatization_GC Trifluoroacetylation (for GC) Isomer_Mix->Derivatization_GC Chiral_HPLC Chiral HPLC Separation Isomer_Mix->Chiral_HPLC Chiral_GC Chiral GC Separation Derivatization_GC->Chiral_GC Fraction_Collection Fraction Collection Chiral_HPLC->Fraction_Collection Isolated_Isomers Isolated Isomers for NMR & MS Fraction_Collection->Isolated_Isomers

Caption: General workflow for the chiral separation of isomers.

Integrated Strategy for Complete Structural Elucidation

A robust and defensible structural elucidation of 15-methylhexadecasphinganine isomers relies on the integration of these three core techniques.

  • Initial Characterization: Use LC-MS/MS with derivatization to confirm the molecular weight and locate the methyl branch on the C17 backbone.

  • Isomer Separation: Employ chiral HPLC to separate the diastereomers and enantiomers. Collect fractions of each purified isomer.

  • Stereochemical Determination: Analyze each purified isomer by high-field NMR to determine the relative stereochemistry.

  • Absolute Configuration (Optional): To determine the absolute configuration, comparison with a synthesized standard of known stereochemistry or the use of chiral derivatizing agents followed by NMR analysis (e.g., Mosher's acid) may be necessary.

Conclusion

The structural elucidation of 15-methylhexadecasphinganine isomers is a complex but achievable task with the systematic application of modern analytical techniques. By combining the structural information from mass spectrometry, the stereochemical detail from NMR, and the separation power of chiral chromatography, researchers can confidently assign the structure of each isomer. This detailed characterization is the cornerstone for understanding the structure-activity relationships of these important biological molecules and for advancing research in sphingolipid-related fields.

References

  • Merrill Jr, A. H. (2011). Sphingolipid and glycosphingolipid metabolic pathways in the era of sphingolipidomics. Chemical reviews, 111(10), 6387-6422.
  • Spyros, A., & Dais, P. (2009). High resolution NMR spectroscopy as a structural and analytical tool for unsaturated lipids in solution. Progress in Nuclear Magnetic Resonance Spectroscopy, 54(3-4), 195-224.
  • Christie, W. W. (2003). Lipid analysis: isolation, separation, identification and structural analysis of lipids. Woodhead publishing.
  • Hsu, F. F., & Turk, J. (2009). Electrospray ionization with low-energy collisionally activated dissociation tandem mass spectrometry of glycerophospholipids: mechanisms of fragmentation and structural characterization.
  • Wenk, M. R. (2005). The emerging field of lipidomics. Nature reviews Drug discovery, 4(7), 594-610.
  • Murphy, R. C. (2015). Mass spectrometry of lipids. In Biochemistry of lipids, lipoproteins and membranes (pp. 497-528). Elsevier.
  • Xia, Y., & Li, L. (2023). In-Depth Characterization of Sphingoid Bases via Radical-Directed Dissociation Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 34(7), 1365-1373.
  • Gunstone, F. D. (2013). Fatty acid and lipid chemistry. Springer Science & Business Media.
  • Blau, K., & Halket, J. (Eds.). (2017).
  • Armstrong, D. W., Tang, Y., Chen, S., Zhou, Y., Bagwill, C., & Chen, J. R. (1994). Macrocyclic antibiotics as a new class of chiral selectors for liquid chromatography. Analytical Chemistry, 66(9), 1473-1484.
  • Hannun, Y. A., & Obeid, L. M. (2018). Sphingolipids and their metabolism in physiology and disease. Nature reviews Molecular cell biology, 19(3), 175-191.
  • Ryan, E., Sullivana, K., & Reid, G. E. (2018). In-depth structural characterization of sphingoid bases via derivatization and electron-activated dissociation tandem mass spectrometry. Analyst, 143(17), 4169-4177.
  • Pirkle, W. H., & Pochapsky, T. C. (1987). Chiral stationary phases for the direct liquid chromatographic resolution of enantiomers. Chemical reviews, 87(2), 347-362.
  • Abidi, S. L. (2001). Chromatographic analysis of sphingolipids.
  • Koivusalo, M., & Somerharju, P. (2007). Analysis of sphingolipids by liquid chromatography-tandem mass spectrometry (LC-MS/MS). In Lipidomics (pp. 147-164). Humana Press.

Sources

Methodological & Application

Synthesis Protocol for 15-Methylhexadecasphinganine: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed, research-grade protocol for the chemical synthesis of 15-Methylhexadecasphinganine, a branched-chain sphingoid base of significant interest in lipid research and drug development. The synthetic strategy delineated herein is designed for stereochemical control, commencing from the readily available chiral precursor, L-serine. The key transformations involve the preparation of a protected chiral amino aldehyde (Garner's aldehyde), the synthesis of a branched-chain Grignard reagent, a crucial stereoselective Grignard addition to establish the carbon backbone, and subsequent deprotection steps to yield the target molecule. This guide is intended for researchers, scientists, and professionals in drug development, offering not just a procedural outline but also the underlying scientific rationale for key experimental choices.

Introduction: The Significance of Branched-Chain Sphingoid Bases

Sphingolipids are a critical class of lipids that serve as structural components of cell membranes and as signaling molecules in a myriad of cellular processes.[1] The backbone of these complex lipids is a long-chain amino alcohol, known as a sphingoid base. While the most common sphingoid bases in mammals possess a straight alkyl chain, variations in this chain, such as branching, play a crucial role in the biophysical properties of membranes and cellular signaling pathways.

15-Methylhexadecasphinganine is an iso-branched-chain sphingoid base. The presence of a methyl branch at the antepenultimate carbon (iso-position) alters its molecular shape and lipophilicity compared to its straight-chain analogue, sphinganine. These structural nuances can significantly impact the behavior of sphingolipids in biological systems, making 15-Methylhexadecasphinganine a valuable tool for investigating the structure-function relationships of sphingolipids and a potential lead compound in the development of novel therapeutics. This document provides a robust and reproducible synthetic route to access this important molecule.

Retrosynthetic Analysis and Strategic Overview

The synthesis of 15-Methylhexadecasphinganine presents the challenge of controlling the stereochemistry at two chiral centers (C2 and C3) while constructing the long, branched alkyl chain. Our retrosynthetic strategy is outlined below. The target molecule can be obtained through the deprotection of a fully protected precursor. This precursor is assembled via a stereoselective addition of a Grignard reagent to a chiral aldehyde. The chiral aldehyde, in turn, can be derived from the natural amino acid L-serine, which provides the desired stereochemistry at the C2 position.

Retrosynthesis Target 15-Methylhexadecasphinganine Protected_Sphinganine Protected 15-Methylhexadecasphinganine Target->Protected_Sphinganine Deprotection Garners_Aldehyde Garner's Aldehyde (from L-Serine) Protected_Sphinganine->Garners_Aldehyde Grignard Addition Grignard 14-Methylpentadecyl Magnesium Bromide Protected_Sphinganine->Grignard Branched_Bromide 1-Bromo-14-methylpentadecane Grignard->Branched_Bromide Mg(0) Branched_Alcohol 14-Methylpentadecan-1-ol Branched_Bromide->Branched_Alcohol Bromination

Caption: Retrosynthetic analysis of 15-Methylhexadecasphinganine.

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of 15-Methylhexadecasphinganine.

Synthesis of Garner's Aldehyde (N-Boc-L-serinal acetonide)

Garner's aldehyde is a versatile chiral building block derived from L-serine. The protection of the amino and hydroxyl groups is crucial for the subsequent Grignard reaction. The synthesis of Garner's aldehyde from L-serine is a well-established, multi-step process. For the purpose of this protocol, we will start from commercially available N-Boc-L-serine. A documented procedure involves the formation of the oxazolidine followed by reduction of the carboxylic acid to the aldehyde.[2]

Protocol 3.1: Synthesis of Garner's Aldehyde

StepReagent/SolventQuantityProcedure
1N-Boc-L-serine10.0 gDissolve in acetone (200 mL).
22,2-Dimethoxypropane20 mLAdd to the solution.
3p-Toluenesulfonic acid monohydrate0.5 gAdd as a catalyst and stir at room temperature for 4 hours.
4Triethylamine1 mLQuench the reaction.
5Water100 mLAdd and extract with ethyl acetate (3 x 100 mL).
6Brine50 mLWash the combined organic layers, dry over Na2SO4, and concentrate in vacuo.
7Diisobutylaluminium hydride (DIBAL-H)(1.0 M in hexanes)Dissolve the crude oxazolidine in anhydrous THF (100 mL) and cool to -78 °C. Add DIBAL-H dropwise until TLC indicates consumption of the starting material.
8Methanol10 mLQuench the reaction by slow addition at -78 °C.
9Saturated aqueous Rochelle's salt100 mLAdd and allow the mixture to warm to room temperature and stir until two clear layers form.
10Ethyl acetate3 x 100 mLExtract the aqueous layer.
11Brine50 mLWash the combined organic layers, dry over Na2SO4, and concentrate in vacuo. Purify by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford Garner's aldehyde.
Synthesis of 1-Bromo-14-methylpentadecane

The branched alkyl bromide is the precursor to the Grignard reagent. It can be synthesized from a commercially available long-chain alcohol or by a coupling reaction. A known method involves the coupling of 3-methylbutyl magnesium bromide with 1,11-dibromoundecane.[3]

Protocol 3.2: Synthesis of 1-Bromo-14-methylpentadecane

StepReagent/SolventQuantityProcedure
1Magnesium turnings2.4 gIn a flame-dried flask under argon, add magnesium turnings and a crystal of iodine.
21-Bromo-3-methylbutane15.1 gAdd a small amount to initiate the Grignard reaction in anhydrous THF (50 mL). Once initiated, add the remaining bromide dropwise to maintain a gentle reflux.
31,11-Dibromoundecane34.5 gIn a separate flask, dissolve in anhydrous THF (75 mL) and cool to -10 °C.
4Lithium copper chloride (Li2CuCl4)0.2 gAdd to the dibromoundecane solution.
53-Methylbutyl magnesium bromide solution(from step 2)Add the prepared Grignard reagent dropwise to the dibromoundecane solution at -10 °C.
6Saturated aqueous NH4Cl100 mLAfter 1 hour, quench the reaction.
7Diethyl ether3 x 100 mLExtract the aqueous layer.
8Brine50 mLWash the combined organic layers, dry over Na2SO4, and concentrate in vacuo.
9Purify by vacuum distillation to yield 1-bromo-14-methylpentadecane.
Grignard Reaction and Formation of the Protected Sphinganine

This is the key step where the carbon skeleton of 15-Methylhexadecasphinganine is assembled. The Grignard reagent prepared from 1-bromo-14-methylpentadecane is added to Garner's aldehyde. The stereochemical outcome is influenced by the chiral center in the aldehyde.

Protocol 3.3: Grignard Addition

StepReagent/SolventQuantityProcedure
1Magnesium turnings1.2 gIn a flame-dried flask under argon, prepare the Grignard reagent from 1-bromo-14-methylpentadecane (from Protocol 3.2) in anhydrous THF (50 mL).
2Garner's Aldehyde (from Protocol 3.1)5.0 gDissolve in anhydrous THF (50 mL) in a separate flame-dried flask under argon and cool to -78 °C.
314-Methylpentadecyl magnesium bromide(from step 1)Add the Grignard solution dropwise to the aldehyde solution at -78 °C. Stir for 2 hours at this temperature.
4Saturated aqueous NH4Cl50 mLQuench the reaction by slow addition at -78 °C.
5Allow the mixture to warm to room temperature.
6Ethyl acetate3 x 100 mLExtract the aqueous layer.
7Brine50 mLWash the combined organic layers, dry over Na2SO4, and concentrate in vacuo.
8Purify the resulting mixture of diastereomers by column chromatography (silica gel, hexane:ethyl acetate gradient) to isolate the desired protected 15-Methylhexadecasphinganine.
Deprotection to Yield 15-Methylhexadecasphinganine

The final step involves the removal of the N-Boc and isopropylidene protecting groups to yield the free sphingoid base. This is typically achieved under acidic conditions.

Protocol 3.4: Deprotection

StepReagent/SolventQuantityProcedure
1Protected 15-Methylhexadecasphinganine1.0 gDissolve in methanol (20 mL).
26 M Hydrochloric acid10 mLAdd to the solution and stir at 50 °C for 4 hours.
3Monitor the reaction by TLC until the starting material is consumed.
4Saturated aqueous NaHCO3Neutralize the reaction mixture carefully.
5Dichloromethane3 x 50 mLExtract the aqueous layer.
6Brine20 mLWash the combined organic layers, dry over Na2SO4, and concentrate in vacuo.
7The crude product can be further purified by recrystallization or column chromatography to yield pure 15-Methylhexadecasphinganine.

Visualization of the Synthetic Workflow

The following diagram illustrates the key stages of the synthesis of 15-Methylhexadecasphinganine.

Synthesis_Workflow cluster_aldehyde Garner's Aldehyde Synthesis cluster_grignard Grignard Reagent Synthesis cluster_final_steps Final Assembly and Deprotection L_Serine N-Boc-L-Serine Oxazolidine N-Boc-Oxazolidine Carboxylic Acid L_Serine->Oxazolidine Acetone, p-TsOH Garners_Aldehyde Garner's Aldehyde Oxazolidine->Garners_Aldehyde DIBAL-H Protected_Sphinganine Protected 15-Methylhexadecasphinganine Garners_Aldehyde->Protected_Sphinganine Grignard Addition Branched_Bromide 1-Bromo-14-methyl- pentadecane Grignard_Reagent 14-Methylpentadecyl Magnesium Bromide Branched_Bromide->Grignard_Reagent Mg(0), THF Grignard_Reagent->Protected_Sphinganine Final_Product 15-Methylhexadecasphinganine Protected_Sphinganine->Final_Product Acidic Hydrolysis

Caption: Key stages in the synthesis of 15-Methylhexadecasphinganine.

Conclusion and Future Perspectives

The synthetic protocol detailed in this application note provides a reliable and stereocontrolled route to 15-Methylhexadecasphinganine. By utilizing a chiral pool starting material and a key stereoselective Grignard addition, this method allows for the efficient production of this valuable branched-chain sphingoid base. The availability of synthetic 15-Methylhexadecasphinganine will facilitate further research into the biological roles of branched-chain sphingolipids, potentially leading to new insights into membrane biology and the development of novel therapeutic agents.

References

  • PrepChem. Synthesis of 1-bromo-14-methylpentadecane. Available at: [Link]

  • MDPI. Stereoselective Synthesis of Novel Sphingoid Bases Utilized for Exploring the Secrets of Sphinx. Available at: [Link]

  • Chemguide. Reaction of aldehydes and ketones with Grignard reagents. Available at: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

  • TSI Journals. Selective hydrolysis of terminal isopropylidene ketals- an overview. Available at: [Link]

  • Wiley Online Library. A straightforward synthesis of N-BOC-L-serinal and N-BOC-L-threoninal acetonides. Available at: [Link]

Sources

analytical methods for 15-Methylhexadecasphinganine detection

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Quantitative Analysis of 15-Methylhexadecasphinganine (d17:0-iso) in Biological Matrices

Executive Summary & Biological Context

15-Methylhexadecasphinganine (also known as d17:0-iso sphinganine ) is a specific branched-chain sphingoid base. Unlike the canonical C18 straight-chain sphinganine (d18:0) found in mammalian systems, this molecule is a hallmark of specific microbial metabolisms (e.g., Bacteroides species in the human gut) and is the essential sphingoid base in the nematode Caenorhabditis elegans.

Why Measure It?

  • Microbiome Research: It serves as a biomarker for Bacteroides sphingolipid production, which modulates host intestinal homeostasis and inflammation.

  • Model Organism Studies: In C. elegans, it is synthesized via the elo-5 gene; deficiency leads to developmental arrest.

  • Pathology: Accumulation of branched-chain bases is observed in disorders of branched-chain amino acid metabolism.

Analytical Challenge: The primary challenge is differentiating 15-methylhexadecasphinganine (d17:0-iso) from its isomers:

  • Heptadecasphinganine (d17:0): The straight-chain isomer (often used as an internal standard in older protocols, which causes interference).

  • 14-Methylhexadecasphinganine (d17:0-anteiso): The ante-iso isomer.

This protocol details a high-specificity LC-MS/MS method for detection and a GC-MS method for structural validation.

Sample Preparation Protocol

Principle: Sphingoid bases often exist as free bases or as backbones of complex sphingolipids (ceramides, glycosylceramides).[1] To measure the total pool of 15-methylhexadecasphinganine, acid or alkaline hydrolysis is required to liberate the base. For free base analysis, omit the hydrolysis step.

Reagents:
  • Extraction Solvent: Methanol/Chloroform (2:1, v/v).

  • Hydrolysis Reagent: 3M HCl in Methanol or 1M KOH in Methanol (Alkaline is gentler but Acid is more exhaustive for complex lipids).

  • Internal Standard (IS): Sphinganine-d7 (d18:0-d7) .

    • Note: Do NOT use d17:0 straight-chain sphinganine as an IS, as it is isobaric and may co-elute with the target.

Step-by-Step Workflow:
  • Homogenization:

    • Transfer 10-50 mg tissue (or 100 µL plasma/culture medium) to a glass tube.

    • Add 10 µL of Internal Standard (10 µM d18:0-d7).

    • Add 2 mL Methanol/Chloroform (2:1). Vortex for 30s.

  • Hydrolysis (Optional - for Total Base Profile):

    • Add 0.5 mL 3M HCl in MeOH.

    • Incubate at 80°C for 1 hour . (Tight caps are essential).

    • Cool to room temperature.

  • Phase Separation (Modified Bligh-Dyer):

    • Add 1 mL Chloroform and 1 mL Alkaline Water (pH 9-10 with Ammonium Hydroxide) to neutralize acid and force phase separation.

    • Vortex 1 min; Centrifuge at 3000 x g for 5 min.

    • Collection: Collect the lower organic phase (Chloroform layer).[2]

    • Re-extract the upper phase with 1 mL Chloroform to maximize recovery. Combine organic phases.[3]

  • Drying & Reconstitution:

    • Evaporate combined organic phases under Nitrogen stream at 40°C.

    • Reconstitute in 100 µL Mobile Phase A/B (50:50) .

    • Transfer to LC vial with glass insert.

LC-MS/MS Method (Primary Detection)

This method utilizes a C18 Reverse Phase separation.[2] While "iso" and "straight" chains are difficult to separate on short columns, a longer column (100mm+) and a flat gradient improve resolution.

Chromatography Conditions:
  • System: UHPLC (Agilent 1290 / Waters Acquity).

  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or Phenomenex Kinetex C18.

  • Column Temp: 40°C.

  • Flow Rate: 0.3 mL/min.[4]

  • Injection Vol: 2-5 µL.

Mobile Phases:

  • A: Water + 0.2% Formic Acid + 2 mM Ammonium Formate.

  • B: Methanol + 0.2% Formic Acid + 1 mM Ammonium Formate.

    • Note: Methanol is preferred over Acetonitrile for sphingoids to enhance ionization and peak shape.

Gradient:

Time (min) % B Description
0.0 70 Initial equilibration
1.0 70 Hold
8.0 100 Linear ramp to elute lipids
10.0 100 Wash
10.1 70 Re-equilibration

| 13.0 | 70 | End |

Mass Spectrometry Parameters (ESI+):
  • Mode: Positive Electrospray Ionization (ESI+).

  • Source Temp: 350°C.

  • Capillary Voltage: 3.5 kV.

MRM Transitions Table:

AnalytePrecursor (m/z)Product (m/z)CE (eV)Type
15-Me-16-Sphinganine 288.3 270.3 18Quantifier (H2O loss)
15-Me-16-Sphinganine 288.3 60.1 25Qualifier (Ethanolamine)
15-Me-16-Sphinganine 288.3 252.3 22Qualifier (2H2O loss)
Sphinganine-d7 (IS)309.3291.318Internal Standard

Note on Specificity: The transition 288.3 -> 270.3 is common to all d17:0 isomers. Retention time is the primary discriminator. d17:0-iso typically elutes slightly earlier than d17:0-straight chain.

GC-MS Method (Structural Validation)

For definitive proof of the "iso" branching (vs anteiso or straight), GC-MS of TMS derivatives is superior due to characteristic fragmentation patterns.

  • Derivatization:

    • Dry the lipid extract completely.

    • Add 50 µL BSTFA + 1% TMCS .

    • Incubate at 60°C for 30 mins.

  • GC Parameters:

    • Column: DB-5MS (30m x 0.25mm).

    • Temp Program: 150°C (1 min) -> 20°C/min -> 300°C (hold 5 min).

  • Interpretation:

    • Iso-branch (terminal isopropyl): Strong signal at [M-43]+ (loss of isopropyl group) or specific cleavage ions relative to the straight chain.

    • Straight chain: Even spacing of fragment ions (CH2 losses).

Data Visualization & Logic

Workflow Diagram

G Start Biological Sample (Tissue/Plasma) Extract Extraction (MeOH/CHCl3) Start->Extract Hydrolysis Acid Hydrolysis (Releases bases from Ceramides) Extract->Hydrolysis Total Base Profiling CleanUp Alkaline Phase Separation (Collect Organic Phase) Extract->CleanUp Free Base Only Hydrolysis->CleanUp LCMS LC-MS/MS Analysis (C18 Column, ESI+) CleanUp->LCMS Data Quantification (MRM 288.3 -> 270.3) LCMS->Data

Caption: Analytical workflow for the extraction and quantification of 15-Methylhexadecasphinganine.

Fragmentation Pathway (Logic)

Frag Precursor Precursor Ion [M+H]+ m/z 288.3 Prod1 Product 1 [M+H-H2O]+ m/z 270.3 Precursor->Prod1 - H2O (18 Da) Prod3 Headgroup Fragment (Ethanolamine) m/z 60.1 Precursor->Prod3 C2-C3 Cleavage Prod2 Product 2 [M+H-2H2O]+ m/z 252.3 Prod1->Prod2 - H2O (18 Da)

Caption: ESI+ Fragmentation pathway of sphingoid bases utilized for MRM transition selection.

Troubleshooting & Expert Tips

  • Isobaric Interference: If you detect a peak for "d17:0" in a mammalian sample that has not been exposed to Bacteroides or C. elegans, it is likely a trace amount of straight-chain d17:0 (heptadecasphinganine), which can occur naturally at very low levels.

  • Carryover: Sphingoid bases are "sticky." Use a needle wash of Isopropanol/Methanol/Acetone (1:1:1) to prevent ghost peaks in subsequent runs.

  • Standard Stability: Sphingoid bases are susceptible to oxidation. Store stock solutions in Methanol at -80°C under Argon.

References

  • LIPID MAPS® Structure Database. 15-methylhexadecasphinganine (d17:0 iso). [Link]

  • Hannich, J. T., et al. (2017). "Structure and conserved function of iso-branched sphingoid bases from the nematode Caenorhabditis elegans." Chemical Science. [Link]

  • Brown, E. M., et al. (2019). "Bacteroides-Derived Sphingolipids Are Critical for Maintaining Intestinal Homeostasis and Symbiosis." Cell Host & Microbe. [Link]

  • Merrill, A. H., et al. (2005). "Sphingolipidomics: high-throughput, structure-specific, and quantitative analysis of sphingolipids by liquid chromatography tandem mass spectrometry." Methods. [Link]

  • Shaner, R. L., et al. (2009). "Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers." Journal of Lipid Research. [Link]

Sources

Application Note: Targeted LC-MS/MS Analysis of 15-Methylhexadecasphinganine (iso-d17:0 Sphinganine)

Author: BenchChem Technical Support Team. Date: February 2026

Here is a detailed Application Note and Protocol for the analysis of 15-Methylhexadecasphinganine, designed for researchers in lipidomics and drug development.

Abstract

This application note details a robust methodology for the extraction, separation, and mass spectrometric quantification of 15-Methylhexadecasphinganine , a specific branched-chain sphingoid base (iso-d17:0). While often overlooked in standard mammalian lipidomics, this molecule serves as a critical biomarker for Bacteroides genus symbiosis in the gut microbiome and is the essential sphingoid building block in nematodes like Caenorhabditis elegans. This guide addresses the critical analytical challenge of distinguishing this endogenous branched isomer from the synthetic straight-chain d17:0 sphinganine often used erroneously as an internal standard.

Introduction & Biological Context

15-Methylhexadecasphinganine is a saturated long-chain base (LCB) with a total carbon count of 17. Unlike the straight-chain (normal) sphingoid bases dominant in mammals (e.g., d18:1 sphingosine, d18:0 sphinganine), this molecule possesses a terminal isopropyl group (iso-branching).

The Analytical Challenge: The "Isobaric Trap"

In many high-throughput lipidomics workflows, synthetic heptadecasphinganine (n-d17:0) is utilized as an internal standard (IS) under the assumption that odd-chain sphingolipids are absent in biological samples.

  • Risk: If the sample contains gut microbial products (Bacteroides spp.) or nematode tissue, endogenous 15-Methylhexadecasphinganine will be present.

  • Conflict: Both the n-d17:0 standard and the iso-d17:0 analyte share the same molecular formula (

    
    ) and precursor mass (
    
    
    
    288.3).
  • Solution: This protocol utilizes high-resolution chromatography to separate these isomers and mandates the use of stable-isotope labeled standards (e.g., d18:0-d7) instead of n-d17:0.

Structural Logic

The molecule consists of a 16-carbon backbone with a methyl group at the C15 position, resulting in a total of 17 carbons.

  • IUPAC Name: 2-amino-15-methylhexadecane-1,3-diol.

  • Shorthand: iso-d17:0.

Experimental Workflow

The following diagram outlines the critical decision points in the workflow, specifically designed to prevent false positives caused by isomer co-elution.

G Sample Biological Sample (Plasma, Tissue, Bacterial Culture) IS_Addition Internal Standard Addition (CRITICAL: Use d18:0-d7 or C13-labeled) (DO NOT use n-d17:0) Sample->IS_Addition Hydrolysis Acid/Base Hydrolysis (Releases base from Ceramide/GlcCer) IS_Addition->Hydrolysis Total Base Analysis Extraction Lipid Extraction (Modified Bligh & Dyer) IS_Addition->Extraction Free Base Analysis Hydrolysis->Extraction LC LC Separation (C18 High-Resolution or C30) Extraction->LC MS MS/MS Detection (MRM Mode: 288.3 -> 270.3 / 60.1) LC->MS Data Data Analysis (Retention Time Confirmation) MS->Data

Figure 1: Analytical workflow emphasizing the critical selection of non-isobaric internal standards.

Methodological Protocols

Reagents and Standards[1][2][3][4]
  • Analyte Standard: 15-Methylhexadecasphinganine (Custom synthesis or isolated from C. elegans lipid extracts; commercial availability is limited compared to n-d17:0).

  • Internal Standard (IS): Sphinganine-d7 (d18:0-d7) or Sphingosine-C13. Strictly avoid n-d17:0.

  • Solvents: LC-MS grade Methanol, Acetonitrile, Water, Formic Acid, Ammonium Formate.

Sample Preparation (Total Sphingoid Base)

To analyze the total content (free + bound), hydrolysis is required.

  • Homogenization: Homogenize tissue (10 mg) or pellet bacteria in 200 µL PBS.

  • Hydrolysis: Add 500 µL of Methanol/3M HCl (85:15 v/v).

  • Incubation: Heat at 80°C for 12-16 hours. (Cleaves amide bond in ceramides).

  • Neutralization: Cool and add 50 µL 10M KOH.

  • Extraction: Add 1 mL Chloroform and 1 mL alkaline water. Vortex and centrifuge (3000 x g, 5 min).

  • Collection: Collect the lower organic phase.

  • Drying: Evaporate under nitrogen stream.

  • Reconstitution: Dissolve in 100 µL Mobile Phase A/B (50:50).

Liquid Chromatography (LC) Conditions

Separating the iso (branched) form from the n (straight) form relies on shape selectivity. Iso-branched lipids typically elute slightly earlier than their straight-chain counterparts on Reverse Phase columns due to reduced hydrophobic surface area.

  • System: UHPLC (e.g., Agilent 1290, Waters Acquity).

  • Column: C18 High Strength Silica (HSS) T3, 2.1 x 100 mm, 1.8 µm. (Alternatively, a C30 column provides superior isomer resolution).

  • Mobile Phase A: Water + 0.2% Formic Acid + 2 mM Ammonium Formate.

  • Mobile Phase B: Methanol/Acetonitrile (50:50) + 0.2% Formic Acid + 1 mM Ammonium Formate.

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-1 min: 40% B

    • 1-10 min: Linear gradient to 100% B

    • 10-12 min: Hold 100% B

    • 12.1 min: Re-equilibrate 40% B.

Mass Spectrometry (MS/MS) Parameters[2][3][4][5][6][7]
  • Ionization: Electrospray Ionization (ESI) Positive Mode.

  • Source Temp: 350°C.

  • Capillary Voltage: 3.5 kV.

MRM Transitions Table:

AnalytePrecursor (

)
Product (

)
Collision Energy (eV)TypeNote
15-Me-d16:0 288.3 270.3 20Quantifier[M+H-H2O]+
15-Me-d16:0 288.3 252.3 25Qualifier[M+H-2H2O]+
15-Me-d16:0 288.3 60.1 30StructuralEthanolamine fragment
n-d17:0 (Interference)288.3270.320InterferenceElutes later than iso
d18:0-d7 (IS) 309.5 291.5 20Internal Std[M+H-H2O]+

Structural Elucidation & Causality

To ensure scientific integrity, one must understand why specific fragments are chosen. The fragmentation of sphingoid bases is dominated by water loss due to the hydroxyl groups at C1 and C3.

Fragmentation Parent Precursor Ion [M+H]+ m/z 288.3 WaterLoss1 First Water Loss (C1-OH) [M+H-H2O]+ m/z 270.3 Parent->WaterLoss1 -18 Da Headgroup C2-C3 Cleavage Ethanolamine m/z 60.1 Parent->Headgroup High CE Tail Long Chain Fragment (Iso-branched) Diagnostic for Chain Parent->Tail Rare WaterLoss2 Second Water Loss (C3-OH) [M+H-2H2O]+ m/z 252.3 WaterLoss1->WaterLoss2 -18 Da

Figure 2: Fragmentation pathway of 15-Methylhexadecasphinganine. The water loss transitions are most abundant and used for quantification.

Distinguishing Isomers

While MS/MS transitions for iso and normal chains are nearly identical, the biological context is key.

  • Retention Time: The iso isomer (15-methyl) is more compact than the n isomer (straight chain). On a C18 column, 15-Methylhexadecasphinganine elutes 0.2 - 0.5 minutes earlier than n-heptadecasphinganine.

  • Biological Source: If the sample is from C. elegans, the signal is almost exclusively the iso form [1].[1] If from human plasma, it is likely the n form (trace) or iso form (bacterial translocation) [2].

References

  • Hannich, J. T., et al. (2017). "Structure and conserved function of iso-branched sphingoid bases from the nematode Caenorhabditis elegans."[1] Chemical Science.

  • Brown, E. M., et al. (2019). "Bacteroides-derived sphingolipids are critical for maintaining intestinal homeostasis and symbiosis." Cell Host & Microbe.

  • LIPID MAPS® Lipidomics Gateway. "Sphingolipids Analysis Protocols."

Sources

Comprehensive Guide to the Separation of Sphingoid Bases by Liquid Chromatography: Methods and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide by Gemini Scientific

Audience: Researchers, scientists, and drug development professionals.

Abstract

Sphingoid bases, also known as long-chain bases (LCBs), are the foundational structural elements of all sphingolipids and potent signaling molecules in their own right. The accurate quantification of key sphingoid bases like sphingosine, sphinganine, and their phosphorylated derivatives is crucial for understanding cellular processes and the pathology of numerous diseases. However, their structural similarity, amphipathic nature, and varying concentrations in biological matrices present significant analytical challenges. This guide provides a detailed overview of modern liquid chromatography-mass spectrometry (LC-MS) methods for the robust separation and quantification of sphingoid bases. We delve into the causality behind experimental choices, from sample preparation to chromatographic separation and detection, providing field-proven protocols for reversed-phase and HILIC methodologies.

Foundational Principles: The Challenge of Sphingoid Base Analysis

Sphingolipids are a diverse class of lipids that play critical roles in cell structure and signaling.[1] The analysis of this entire lipid set, often termed "sphingolipidomics," relies heavily on liquid chromatography coupled with mass spectrometry (LC-MS/MS) to characterize the numerous species.[2] Free sphingoid bases and their 1-phosphate derivatives are particularly important as they regulate fundamental cellular processes.

The primary analytical challenge lies in efficiently separating these closely related molecules from a complex biological matrix. The choice of chromatographic method is paramount and is dictated by the specific physicochemical properties of the target analytes.

  • Reversed-Phase (RP) Chromatography: This is the most common approach. Separation is based on the hydrophobicity of the analytes, primarily driven by the length and degree of saturation of their aliphatic carbon chains.[3] Longer, more saturated chains interact more strongly with the non-polar stationary phase (e.g., C18), leading to longer retention times.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a variant of normal-phase chromatography that is ideal for separating polar compounds.[4] It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of aqueous solvent. This technique is particularly advantageous for separating lipid classes and for analytes that are too polar to be well-retained by RP columns.[4][5]

Modern sphingolipid analysis almost exclusively pairs these separation techniques with tandem mass spectrometry (MS/MS). The high sensitivity and selectivity of MS/MS, particularly in the Multiple Reaction Monitoring (MRM) mode, allow for precise quantification even at low physiological concentrations.[6][7]

Sample Preparation: The Critical First Step

The goal of sample preparation is to efficiently extract sphingoid bases from a biological matrix (e.g., plasma, tissues, cells) while removing interfering substances like proteins and salts.[8] The use of a suitable internal standard is non-negotiable for accurate quantification, as it corrects for analyte loss during sample processing and variations in instrument response.[1][9]

Workflow for Sphingoid Base Extraction from Plasma

cluster_prep Sample Preparation cluster_extract Liquid-Liquid Extraction cluster_final Final Steps plasma 1. Collect 100 µL Plasma is 2. Add Internal Standard Cocktail plasma->is Accurate quantification extract 3. Add 1 mL Dichloromethane/ Methanol (1:1 v/v) is->extract vortex 4. Vortex & Incubate extract->vortex centrifuge 5. Centrifuge to Pellet Precipitate vortex->centrifuge supernatant 6. Transfer Supernatant centrifuge->supernatant dry 7. Evaporate to Dryness supernatant->dry reconstitute 8. Reconstitute in LC Mobile Phase dry->reconstitute inject 9. Inject into LC-MS/MS reconstitute->inject

Caption: General workflow for the extraction of sphingoid bases from plasma.

Protocol 2.1: Lipid Extraction from Plasma or Serum

This protocol is adapted from established methods for broad sphingolipid analysis.[10]

  • Sample Aliquoting: In a borosilicate glass tube with a Teflon-lined cap, add 100 µL of plasma or serum.[6] It is critical to use appropriate glass, as sphingolipids can adhere to certain types of plastic and glass surfaces.[6]

  • Internal Standard Spiking: Add a cocktail of non-naturally occurring internal standards (e.g., d17:1-sphingosine, C17-sphinganine) to the sample. The internal standard should be added at the very beginning to account for extraction efficiency.[9]

  • Protein Precipitation & Lipid Extraction: Add 1 mL of a 1:1 (v/v) solution of dichloromethane:methanol.[10] This creates a single-phase extraction system that precipitates proteins while solubilizing lipids.

  • Incubation: Vortex the mixture vigorously for 1 minute and incubate at 48°C for 1 hour to ensure complete extraction.[2]

  • Phase Separation & Debris Removal: Centrifuge the tubes at 5,000 x g for 10 minutes at 4°C to pellet the precipitated protein and other insoluble debris.[11]

  • Collection: Carefully transfer the supernatant containing the lipid extract to a new glass tube.

  • Solvent Evaporation: Evaporate the solvent to complete dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried lipid film in a small, precise volume (e.g., 100 µL) of the initial LC mobile phase. This step is critical for ensuring the sample is fully dissolved and compatible with the chromatography system.

Chromatographic Methodologies & Protocols

The choice between Reversed-Phase and HILIC depends on the specific analytical goals.

Method 1: Reversed-Phase LC-MS/MS (The Workhorse Method)

RP-LC is excellent for separating sphingoid bases based on their chain length and saturation. It is a robust and widely used technique for routine analysis of sphingosine (So) and sphinganine (Sa).[3][12]

Causality: The non-polar C18 stationary phase retains the hydrophobic alkyl chains of the sphingoid bases. Elution is achieved by increasing the proportion of organic solvent in the mobile phase, which disrupts these hydrophobic interactions. Formic acid and ammonium formate are common mobile phase additives; formic acid aids in the protonation of the analytes for efficient positive-mode electrospray ionization (ESI), while ammonium formate helps to improve peak shape.

Protocol 3.1: RP-LC-MS/MS for Sphingosine and Sphinganine

This protocol is based on the highly cited LIPID MAPS methodology.[6]

ParameterSpecification
LC Column C18 Reversed-Phase, e.g., Supelco Discovery C18, 2.1 x 50 mm, 5 µm
Mobile Phase A 58:41:1 (v/v/v) Methanol/Water/Formic Acid + 5 mM Ammonium Formate
Mobile Phase B 99:1 (v/v) Methanol/Formic Acid + 5 mM Ammonium Formate
Flow Rate 0.5 - 1.0 mL/min
Column Temp 40 - 60 °C
Injection Vol. 5 - 10 µL
LC Gradient Start at 60% A, linear gradient to 100% B over ~2 min, hold at 100% B for ~1 min, then re-equilibrate at 60% A for ~1 min. Total run time is approximately 4 minutes.[6]
MS Detector Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization, Positive (ESI+)
MS Analysis Multiple Reaction Monitoring (MRM)

MRM Transitions (Example):

  • Sphingosine (d18:1): Precursor ion (m/z) 300.3 → Product ion (m/z) 282.3

  • Sphinganine (d18:0): Precursor ion (m/z) 302.3 → Product ion (m/z) 284.3

  • C17-Sphingosine (IS): Precursor ion (m/z) 286.3 → Product ion (m/z) 268.3

Method 2: HILIC-MS/MS (For Polar Analytes and Class Separation)

HILIC is a powerful technique for separating lipids by the polarity of their headgroups.[3] This makes it uniquely suited for applications where baseline separation of different lipid classes is desired. A key advantage of HILIC is that stable isotope-labeled internal standards for a specific lipid class tend to co-elute with all the analytes within that class, leading to more accurate quantification due to minimized matrix effects.[4]

Causality: In HILIC, a water-rich layer is adsorbed onto the surface of the polar stationary phase. Polar analytes partition into this aqueous layer and are retained. Elution is achieved by increasing the concentration of the aqueous component in the mobile phase, which increases the analyte's solubility in the mobile phase and reduces its retention.

Protocol 3.2: HILIC-MS/MS for Sphingolipid Class Separation

ParameterSpecification
LC Column HILIC, e.g., Amide or Zwitterionic column chemistry
Mobile Phase A Acetonitrile
Mobile Phase B Water with 10 mM Ammonium Acetate
Flow Rate 0.3 - 0.5 mL/min
Column Temp 40 °C
Injection Vol. 5 µL
LC Gradient Start at 5% B, hold for 1 min, linear gradient to 50% B over 8 min, hold for 2 min, then return to 5% B and re-equilibrate for 5 min.
MS Detector Triple Quadrupole or High-Resolution Mass Spectrometer (e.g., Q-TOF)
Ionization Mode ESI+
MS Analysis MRM or Full Scan with targeted fragmentation
Method 3: Derivatization-Based Approaches

Prior to the widespread availability of sensitive LC-MS/MS systems, derivatization of the primary amine on the sphingoid base was common.[13] This was done to attach a chromophore or fluorophore for UV or fluorescence detection.[14][15]

  • o-Phthalaldehyde (OPA): Reacts with the primary amine to form a fluorescent derivative.[12][14]

  • 4-fluoro-7-nitrobenzofurazan (NBD-F): Also forms a highly fluorescent tag, enabling detection at the femtomole level.[16]

While these methods can be highly sensitive, they add extra steps to sample preparation and are largely unnecessary with modern mass spectrometers.[2] However, they can still be valuable for labs without access to MS detectors.

Method Selection: RP-LC vs. HILIC

The choice of method depends entirely on the research question.

start What is the primary analytical goal? q1 Separate sphingoid bases by chain length and saturation? start->q1 q2 Separate lipid classes or analyze highly polar sphingoids? q1->q2 No rp_lc Use Reversed-Phase (RP) LC q1->rp_lc Yes hilic Use HILIC q2->hilic Yes rp_desc e.g., Quantify d18:1 vs d18:0 sphingosine rp_lc->rp_desc hilic_desc e.g., Separate sphingoid bases from ceramides and sphingomyelins hilic->hilic_desc

Caption: Decision tree for selecting the appropriate LC methodology.

FeatureReversed-Phase (RP) LCHydrophilic Interaction (HILIC)
Separation Principle Hydrophobicity (Alkyl Chain)[3]Polarity (Headgroup)[4]
Primary Selectivity Chain length, saturationHydrophilicity of headgroup
Best For Quantifying individual sphingoid base species and their homologs (e.g., d18:1 vs d20:1).Separating different lipid classes (e.g., LCBs from ceramides) and retaining very polar species.
Mobile Phases High water content to high organic contentHigh organic content to high water content
Key Advantage Robust, predictable, excellent resolution of isomers differing in chain length.Better retention of polar analytes, potential for reduced matrix effects via co-eluting internal standards.[4]

Conclusion and Future Perspectives

The accurate analysis of sphingoid bases is achievable through well-designed liquid chromatography-mass spectrometry methods. Reversed-phase LC-MS/MS remains the gold standard for the routine, targeted quantification of major sphingoid bases like sphingosine and sphinganine due to its robustness and high resolution. HILIC presents a powerful, orthogonal separation technique that is invaluable for class-wide separations and the analysis of more complex or polar sphingolipids. The protocols and principles outlined in this guide provide a robust framework for researchers to develop and implement reliable methods for sphingoid base analysis, ultimately enabling deeper insights into the complex world of sphingolipid biology.

References

  • Merrill, A. H., et al. (2011). Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectrometry. Provided by LIPID MAPS. [Link]

  • Bielawski, J., et al. (2011). Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectrometry (TIMS). PubMed. [Link]

  • Markham, J. E., et al. (2011). Development of an LC-MS/MS method for the analysis of free sphingoid bases using 4-fluoro-7-nitrobenzofurazan (NBD-F). PubMed. [Link]

  • Sugawara, T., et al. (2013). Determination of sphingoid bases from hydrolyzed glucosylceramide in rice and wheat by online post-column high-performance liquid chromatography with O-phthalaldehyde derivatization. PubMed. [Link]

  • Jungalwala, F. B., et al. (1983). Analysis of sphingoid bases by reversed-phase high performance liquid chromatography. PubMed. [Link]

  • Han, X. (2007). Structure-Specific, Quantitative Methods for Analysis of Sphingolipids by Liquid Chromatography-Tandem Mass Spectrometry: "Inside-Out" Sphingolipidomics. ResearchGate. [Link]

  • Imai, H., et al. (2016). An Improved Method for Analysis of Glucosylceramide Species Having cis-8 and trans-8 Isomers of Sphingoid Bases by LC–MS/MS. ResearchGate. [Link]

  • Bielawski, J., et al. (2011). Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS). PMC - PubMed Central. [Link]

  • Ahmad, I., et al. (2013). Rapid determination of sphinganine and sphingosine in urine by high performance liquid chromatography using monolithic column. ResearchGate. [Link]

  • SCIEX. (n.d.). LipidQuan for Comprehensive and High-Throughput HILIC-based LC-MS/MS Targeted Lipid Quantitation. SCIEX. [Link]

  • Lieser, B., et al. (2003). Quantification of sphingosine and sphinganine from crude lipid extracts by HPLC electrospray ionization tandem mass spectrometry. ResearchGate. [Link]

  • Meli, G., et al. (2022). An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and Free-Sphingoid Bases in Plasma and Red Blood Cells. PMC. [Link]

  • University of Louisville. (2023). Liquid Chromatography-Mass Spectrometry (LC-MS) Method for Metabolomic Studies of Biological Samples. YouTube. [Link]

  • Merrill, A. H., et al. (2009). SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS. PMC - PubMed Central. [Link]

  • Waters Corporation. (n.d.). HILIC as an Alternative Separation Mode for Intact Mass Confirmation of Oligonucleotides on the BioAccord System. Waters. [Link]

  • Mashek, D. G., et al. (2015). A simple method for sphingolipid analysis of tissues embedded in optimal cutting temperature compound. PMC. [Link]

  • Al-Majdoub, M., et al. (2013). Hydrophilic interaction liquid chromatography (HILIC) in proteomics. PMC - NIH. [Link]

  • Lee, S., et al. (2017). Analysis of sphingolipids in extracted human plasma using liquid chromatography electrospray ionization tandem mass spectrometry. ResearchGate. [Link]

  • Chromatography Online. (2023). HILIC–MS/MS Using Zwitterionic Column Simultaneously Quantifies Free CoA and Short- to Long-Chain Acyl-CoA Compounds. Chromatography Online. [Link]

  • Kjellqvist, S., et al. (2018). Determination of Sphingosine-1-Phosphate in Human Plasma Using Liquid Chromatography Coupled with Q-Tof Mass Spectrometry. MDPI. [Link]

Sources

Application Note: Quantitative Analysis of 15-Methylhexadecasphinganine in Lipid Extracts by LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and validated protocol for the quantification of 15-Methylhexadecasphinganine, a branched-chain sphingoid base, in complex biological lipid extracts. The methodology leverages a targeted liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach, ensuring high selectivity and sensitivity. The protocol provides a comprehensive workflow, including lipid extraction, chemical hydrolysis of complex sphingolipids to liberate the sphingoid base backbone, LC separation, and MS/MS detection. This guide is intended for researchers, scientists, and drug development professionals working in the field of lipidomics and sphingolipid biology.

Introduction: The Significance of Branched-Chain Sphingoid Bases

Sphingolipids are a diverse class of lipids that serve as both structural components of cell membranes and as critical signaling molecules in a myriad of cellular processes. The biological activity of sphingolipids is largely determined by their molecular structure, including the nature of their long-chain base (LCB) backbone. While the most common mammalian LCBs are straight-chain C18 sphingosine and sphinganine, there is a growing interest in the structural and functional diversity of sphingolipids, including those with atypical LCBs such as branched-chain variants.

15-Methylhexadecasphinganine is a C17 iso-branched sphinganine.[1] Such branched sphingoid bases have been identified as components of ceramides in certain bacteria and are increasingly being studied for their unique biophysical properties and potential biological roles in various organisms.[1][2] Accurate quantification of these molecules is paramount to understanding their metabolism, distribution, and function.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the premier analytical technique for the specific and sensitive quantification of lipids from complex biological matrices.[3][4] This application note provides a comprehensive protocol for the quantification of total 15-Methylhexadecasphinganine by releasing it from its complex forms (e.g., ceramides, sphingomyelins) through hydrolysis and subsequent analysis as the free base.

Experimental Workflow Overview

The overall experimental workflow is designed to ensure reproducible and accurate quantification of 15-Methylhexadecasphinganine from a biological sample. The key stages involve sample homogenization, lipid extraction, hydrolysis of complex sphingolipids, and finally, analysis by LC-MS/MS.

Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Homogenization 1. Sample Homogenization (Tissue, Cells, etc.) Extraction 2. Lipid Extraction (Folch Method) Homogenization->Extraction Addition of Internal Standard Hydrolysis 3. Alkaline Hydrolysis (Release of LCBs) Extraction->Hydrolysis SPE 4. Solid Phase Extraction (Cleanup & Concentration) Hydrolysis->SPE LC_Separation 5. LC Separation (C18 Reversed-Phase) SPE->LC_Separation Reconstitution MS_Detection 6. MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification 7. Quantification (Calibration Curve) MS_Detection->Quantification Peak Integration Reporting 8. Data Reporting (nmol/mg protein) Quantification->Reporting

Caption: High-level workflow for the quantification of 15-Methylhexadecasphinganine.

Materials and Reagents

Standards and Internal Standards
  • Analytical Standard: 15-Methylhexadecasphinganine (also known as Sphinganine (d16:0 branched)). Available from Cayman Chemical (CAS: 26048-10-2).[1]

  • Internal Standard (IS): C17 Sphinganine (d17:0). This odd-chain LCB is not typically found in high abundance in most mammalian samples and serves as an excellent internal standard for extraction and ionization efficiency.[5][6] Available from major lipid suppliers.

Rationale for Internal Standard Selection: The ideal internal standard is a stable isotope-labeled version of the analyte. However, in its absence, a close structural analog that is not naturally present in the sample is the next best choice. C17 sphinganine has very similar chemical properties and chromatographic behavior to the C17 branched-chain analyte, ensuring it accurately reflects the analyte's behavior throughout the sample preparation and analysis process.[5]

Solvents and Reagents
  • Chloroform, HPLC grade

  • Methanol, LC-MS grade

  • Water, LC-MS grade

  • Potassium Hydroxide (KOH)

  • Formic Acid, LC-MS grade

  • Ammonium Formate, LC-MS grade

  • Solid Phase Extraction (SPE) cartridges (e.g., C18, 100 mg)

Detailed Protocols

Protocol 1: Lipid Extraction (Modified Folch Method)

This protocol is a robust method for the total lipid extraction from biological samples like tissue homogenates or cell pellets.[7]

  • Homogenization: Homogenize the biological sample (e.g., 10-20 mg of tissue, 1-5 million cells) in a suitable buffer (e.g., PBS) on ice. Reserve a small aliquot for protein quantification (e.g., BCA assay).

  • Solvent Addition: Transfer the homogenate to a glass tube with a Teflon-lined cap. Add 3 ml of a 2:1 (v/v) chloroform:methanol mixture.

  • Internal Standard Spiking: Add a known amount of the C17 Sphinganine internal standard to each sample. The amount should be chosen to be within the linear range of the calibration curve and comparable to the expected endogenous levels of the analyte.

  • Extraction: Vortex the mixture vigorously for 2 minutes and then incubate at 48°C for 1 hour to ensure thorough extraction.

  • Phase Separation: After cooling to room temperature, add 0.6 ml of 0.9% NaCl solution to induce phase separation. Vortex for 30 seconds and centrifuge at 2,000 x g for 10 minutes.

  • Collection: Carefully collect the lower organic phase (chloroform layer) using a glass Pasteur pipette and transfer to a new glass tube.

  • Drying: Dry the collected organic phase under a gentle stream of nitrogen gas. The dried lipid extract can be stored at -80°C until further processing.

Protocol 2: Alkaline Hydrolysis for Liberation of Long-Chain Bases

This step is crucial for quantifying the total 15-Methylhexadecasphinganine, as it cleaves the N-acyl and headgroup linkages from complex sphingolipids, releasing the free sphingoid base.[8][9]

  • Reconstitution: Reconstitute the dried lipid extract from Protocol 1 in 1 ml of 1 M methanolic KOH.

  • Hydrolysis: Cap the tube tightly and incubate at 37°C for 2 hours with gentle shaking. This mild hydrolysis condition is effective at cleaving amide and phosphate bonds while minimizing degradation of the sphingoid bases.[8]

  • Neutralization: After cooling, neutralize the reaction by adding an appropriate amount of glacial acetic acid or concentrated formic acid.

  • Re-extraction: Add 1 ml of chloroform and 2 ml of water to the tube. Vortex and centrifuge to separate the phases.

  • Collection and Drying: Collect the lower organic phase and dry it under a stream of nitrogen.

  • Sample Cleanup (Optional but Recommended): For cleaner samples, the dried residue can be reconstituted in a small volume of a suitable solvent and passed through a C18 SPE cartridge to remove salts and highly polar contaminants. Elute the sphingoid bases with methanol. Dry the eluate.

Protocol 3: LC-MS/MS Analysis

This protocol outlines the development and execution of the LC-MS/MS method for the detection and quantification of 15-Methylhexadecasphinganine.

LCMS_Protocol cluster_0 LC Method cluster_1 MS Method Column C18 Column (e.g., 2.1 x 100 mm, 1.8 µm) MobilePhaseA Mobile Phase A Water + 0.1% Formic Acid MobilePhaseB Mobile Phase B Acetonitrile/Methanol + 0.1% Formic Acid Gradient Gradient Elution (e.g., 50% to 100% B over 10 min) LC_System LC System Gradient->LC_System Ionization Positive ESI Mode MRM Multiple Reaction Monitoring (MRM) Transitions MRM Transitions (Precursor -> Product) LC_System->Column MS_System Mass Spectrometer LC_System->MS_System Ion Source

Caption: Key components of the LC-MS/MS analytical method.

  • Sample Reconstitution: Reconstitute the final dried extract in 100 µl of the initial mobile phase conditions (e.g., 50:50 Mobile Phase A:Mobile Phase B).

  • LC Separation:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is recommended.

    • Mobile Phase A: Water with 0.1% Formic Acid and 5 mM Ammonium Formate.

    • Mobile Phase B: Acetonitrile/Methanol (90:10, v/v) with 0.1% Formic Acid and 5 mM Ammonium Formate.

    • Gradient: A typical gradient would start at 50% B, ramp to 100% B over 10 minutes, hold for 2 minutes, and then re-equilibrate. This should be optimized for separation from isomeric compounds.

  • MS/MS Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in Positive mode. Sphingoid bases readily form [M+H]+ ions.[4]

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for highest sensitivity and selectivity.

    • MRM Transitions: The characteristic fragmentation of sphinganines involves sequential losses of water (H₂O, 18 Da).[8][10]

      • 15-Methylhexadecasphinganine (C₁₇H₃₇NO₂):

        • Molecular Weight: 287.5 g/mol

        • Precursor Ion [M+H]⁺: m/z 288.3

        • Predicted Product Ions: m/z 270.3 ([M+H-H₂O]⁺) and m/z 252.3 ([M+H-2H₂O]⁺). Both should be monitored, and the most intense, stable transition should be used for quantification (quantifier), with the other as a confirmation (qualifier).

      • C17 Sphinganine (Internal Standard):

        • Molecular Weight: 287.5 g/mol (Note: same nominal mass as analyte)

        • Precursor Ion [M+H]⁺: m/z 288.3

        • Predicted Product Ions: m/z 270.3 and m/z 252.3.

    • Collision Energy (CE) and other MS parameters: These must be optimized for your specific instrument by infusing the analytical standard and the internal standard to find the values that give the most stable and intense signal for the chosen MRM transitions.

Expert Note on Isomers: 15-Methylhexadecasphinganine and C17 Sphinganine are structural isomers with the same mass. Therefore, chromatographic separation is absolutely essential . The branched structure of the analyte will likely cause it to elute slightly earlier than the linear C17 sphinganine on a C18 column. This must be confirmed experimentally.

Data Analysis and Quantification

  • Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of the 15-Methylhexadecasphinganine analytical standard into a representative blank matrix (e.g., lipid extract from a sample known to not contain the analyte). Add a constant amount of the C17 Sphinganine internal standard to each calibrator.

  • Peak Integration: Integrate the chromatographic peaks for the quantifier MRM transition of both the analyte and the internal standard in all samples, quality controls, and calibration standards.

  • Ratio Calculation: Calculate the ratio of the analyte peak area to the internal standard peak area for each injection.

  • Regression: Plot the area ratio (y-axis) against the known concentration of the analyte in the calibration standards (x-axis). Apply a linear regression (typically with 1/x or 1/x² weighting) to generate a calibration curve. The R² value should be >0.99 for a good fit.

  • Concentration Calculation: Use the equation from the linear regression to calculate the concentration of 15-Methylhexadecasphinganine in the unknown samples based on their measured area ratios.

  • Normalization: Normalize the final concentration to the amount of protein in the initial sample aliquot to report the results in units such as pmol/mg protein.

Sample Data Table
Sample IDAnalyte Peak AreaIS Peak AreaArea Ratio (Analyte/IS)Calculated Conc. (nM)Protein (mg)Final Conc. (pmol/mg protein)
Cal 115,250495,8000.0311.0N/AN/A
Cal 5149,500501,2000.29810.0N/AN/A
QC Low44,800498,5000.0902.95N/AN/A
Sample A85,300489,9000.1745.780.5211.12
Sample B121,600505,1000.2418.010.4916.35

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the quantification of 15-Methylhexadecasphinganine in biological lipid extracts. By employing a specific internal standard, a robust extraction and hydrolysis procedure, and an optimized LC-MS/MS method, researchers can achieve accurate and reproducible results. This methodology will be a valuable tool for elucidating the role of branched-chain sphingoid bases in biology and disease.

References

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  • Zu Heringdorf, D. M., & von Gerichten, J. (2019). Stereoselective Synthesis of Novel Sphingoid Bases Utilized for Exploring the Secrets of Sphinx. Molecules (Basel, Switzerland), 24(23), 4376. Available at: [Link]

  • Klym, A., et al. (2021). Structural diversity of photoswitchable sphingolipids for optodynamic control of lipid microdomains. The Journal of biological chemistry, 297(2), 100938. Available at: [Link]

  • Hilder, T., et al. (2019). Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry. Frontiers in endocrinology, 10, 638. Available at: [Link]

  • ResearchGate. (2016). Odd chain fatty acid as internal standard?. Q&A Forum. Available at: [Link]

  • Ghidini, A., et al. (2022). An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and Free-Sphingoid Bases in Plasma and Red Blood Cells. Metabolites, 12(5), 450. Available at: [Link]

  • EMBL-EBI. (n.d.). 15-methylhexadecasphinganine(1+) (CHEBI:70829). ChEBI Database. Available at: [Link]

  • EMBL-EBI. (n.d.). 15-methylhexadecasphinganine (CHEBI:70852). ChEBI Database. Available at: [Link]

Sources

using 15-Methylhexadecasphinganine as an internal standard

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Quantification of Sphingoid Bases Using 15-Methylhexadecasphinganine as an Internal Standard

Executive Summary

This guide details the validation and application of 15-Methylhexadecasphinganine (also known as Iso-C17 Sphinganine ) as a structural analog Internal Standard (IS) for the quantification of endogenous sphingoid bases (Sphinganine and Sphingosine) in biological matrices.

While stable isotope-labeled standards (


 or 

) are often considered the gold standard, they can be cost-prohibitive for high-throughput screening. 15-Methylhexadecasphinganine offers a robust, cost-effective alternative. It possesses physico-chemical properties nearly identical to endogenous sphinganine (d18:0) due to its 17-carbon backbone and hydroxyl/amine positioning, yet it remains chromatographically or mass-spectrometrically distinct. This protocol addresses the challenges of ionization suppression, extraction efficiency, and matrix effects in LC-MS/MS lipidomics.

Technical Rationale & Molecule Profile

The Challenge: The Sphingolipidome

Quantifying sphingolipids is notoriously difficult due to:

  • Adsorption: Sphingoid bases are sticky and bind to glass/plastic surfaces.

  • Ion Suppression: Co-eluting phospholipids (PC/PE) in biological matrices suppress the ionization of sphingoid bases in ESI+ mode.

  • Endogenous Interference: Unlike xenobiotics, sphingolipids are naturally present, making "blank" matrices impossible to obtain.

The Solution: 15-Methylhexadecasphinganine

This molecule is an iso-branched sphingoid base. It is naturally found in certain bacteria (Bacteroides) but is absent in mammalian tissues, making it an ideal "exogenous" internal standard.

  • Chemical Formula:

    
    
    
  • Monoisotopic Mass: 287.2824 Da

  • Precursor Ion

    
    :  288.3 Da
    
  • Structural Advantage: The 15-methyl group creates a branched tail (iso-C17) that mimics the hydrophobicity of the straight-chain d18:0 sphinganine, ensuring they co-elute or elute in close proximity, thereby experiencing the same matrix effects.

Experimental Workflow Logic

The following diagram illustrates the critical decision points in the workflow, highlighting where the IS corrects for experimental error.

SphingolipidWorkflow cluster_correction IS Correction Mechanism Sample Biological Sample (Plasma/Tissue) Spike Spike IS: 15-Methylhexadecasphinganine (Corrects Extraction Loss) Sample->Spike Step 1 Extract Biphasic Extraction (Modified Bligh-Dyer) Spike->Extract Step 2 PhaseSep Phase Separation (Collect Organic Phase) Extract->PhaseSep Partitioning DryDown Nitrogen Evaporation PhaseSep->DryDown Concentration Recon Reconstitution (MeOH:Formic Acid) DryDown->Recon Prep for Injection LCMS LC-MS/MS Analysis (MRM Mode) Recon->LCMS Injection Data Quantification (Area Ratio Calculation) LCMS->Data Analysis

Figure 1: Critical path for sphingolipid quantification showing the insertion point of the Internal Standard to normalize extraction recovery and ionization efficiency.

Detailed Protocol

Reagents & Standards Preparation
  • Primary Standard: 15-Methylhexadecasphinganine (Powder).

  • Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Chloroform (

    
    ), Formic Acid (FA), Ammonium Formate.
    

Stock Solution Protocol:

  • Master Stock (1 mM): Dissolve 1 mg of 15-Methylhexadecasphinganine in

    
     (2:1, v/v). Sonicate for 5 minutes to ensure complete dissolution. Store at -80°C in amber glass vials (Teflon-lined caps).
    
  • Working IS Solution (500 nM): Dilute the Master Stock into pure MeOH. This solution will be spiked into samples.

Sample Extraction (Modified Bligh-Dyer)

Rationale: A biphasic extraction is preferred to separate lipids (organic phase) from salts and proteins (aqueous phase).

  • Aliquot: Transfer 50 µL of plasma or homogenized tissue (10 mg/mL PBS) into a borosilicate glass tube.

  • Spike IS: Add 10 µL of Working IS Solution (500 nM) to every tube (Samples, Blanks, Calibrators).

    • Critical: Allow to equilibrate for 10 minutes on ice. This ensures the IS binds to matrix proteins similarly to endogenous lipids.

  • Monophase Formation: Add 1.5 mL of

    
     (2:1, v/v). Vortex vigorously for 30 seconds.
    
  • Biphase Formation: Add 0.5 mL

    
     and 0.5 mL 
    
    
    
    . Vortex.
  • Separation: Centrifuge at 3,000 x g for 10 minutes at 4°C.

  • Collection: Carefully remove the lower organic layer (chloroform) using a glass Pasteur pipette and transfer to a clean tube.

    • Avoid: Do not touch the interface layer (proteins).

  • Drying: Evaporate the solvent under a gentle stream of Nitrogen at 35°C.

  • Reconstitution: Dissolve the residue in 100 µL of Mobile Phase A (see below). Vortex and transfer to LC vials with glass inserts.

LC-MS/MS Methodology

Chromatography (HPLC/UPLC):

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).

  • Temperature: 40°C.

  • Mobile Phase A:

    
     + 0.2% Formic Acid + 2 mM Ammonium Formate.
    
  • Mobile Phase B:

    
     + 0.2% Formic Acid + 1 mM Ammonium Formate.
    
    • Note: Methanol is preferred over Acetonitrile for sphingolipids to enhance ionization signal.

Gradient:

Time (min) % B Flow Rate (mL/min)
0.0 70 0.4
3.0 100 0.4
4.5 100 0.4
4.6 70 0.4

| 6.0 | 70 | 0.4 |

Mass Spectrometry (ESI+ MRM): Operate in Multiple Reaction Monitoring (MRM) mode. The transition from the precursor ion to the product ion (water loss or backbone fragmentation) provides specificity.

MRM Transitions Table:

AnalytePrecursor (m/z)Product (m/z)Cone Voltage (V)Collision Energy (eV)Type
Sphinganine (d18:0) 302.3284.32518Target
Sphingosine (d18:1) 300.3282.32516Target
15-Methyl-Sph (IS) 288.3 270.3 25 18 Internal Standard

Note: The product ion 270.3 corresponds to the loss of water


. An alternative fragment is m/z 60.1 (ethanolamine), but it is often noisier.

Data Analysis & Quality Control

Identification Logic

The 15-Methylhexadecasphinganine IS should elute slightly earlier or co-elute with d18:0 Sphinganine depending on the column phase, but it is distinguished by mass (288.3 vs 302.3).

Identification cluster_spectrum Mass Spectrum Differentiation d18 Endogenous Sphinganine (d18:0) m/z 302.3 Detector MS Detector (MRM Filter) d18->Detector Channel 1 IS 15-Methylhexadecasphinganine (Iso-C17) m/z 288.3 IS->Detector Channel 2 Result Quantification Ratio = Area(d18) / Area(IS) Detector->Result

Figure 2: Logical flow of mass spectral differentiation allowing simultaneous detection.

Calculation

Quantification is performed using the Area Ratio method:



  • Linearity: Construct a calibration curve (0.1 nM to 1000 nM) by spiking increasing amounts of d18:0 Sphinganine into a surrogate matrix (e.g., 4% BSA) while keeping the IS concentration constant.

  • Acceptance Criteria:

    
    ; Accuracy ±15% for standards.
    

Troubleshooting & Pitfalls

IssueProbable CauseCorrective Action
Low IS Recovery Incomplete phase separation or adsorption to plastic.Use glass inserts; ensure pH is alkaline/neutral during extraction if recovery is poor (though acidic helps ionization).
RT Shift Column aging or mobile phase evaporation.Flush column with 100% Isopropanol; prepare fresh mobile phase daily.
Carryover Sticky sphingolipids in injector loop.Use a needle wash of

(1:1:1).
Isobaric Noise Interference from other lipids.Check the m/z 60.1 transition; if noisy, switch to water-loss transition (270.3).

References

  • LIPID MAPS® Structure Database. 15-methylhexadecasphinganine. Available at: [Link] (Accessed via search).

  • Liebisch, G., et al. (2003). "Quantification of sphingosine and sphinganine from crude lipid extracts by HPLC electrospray ionization tandem mass spectrometry." Journal of Lipid Research, 44(7). Available at: [Link]

  • Avanti Polar Lipids. Sphingolipid Standards and Protocols. Available at: [Link]

  • Merrill, A. H., et al. (2005). "Sphingolipidomics: high-throughput, structure-specific, and quantitative analysis of sphingolipids by liquid chromatography tandem mass spectrometry." Methods, 36(2), 207-224. Available at: [Link]

Sourcing and Application of 15-Methylhexadecasphinganine (Iso-C17 Sphinganine): A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Commercial Suppliers and Application Protocols for 15-Methylhexadecasphinganine (Iso-C17 Sphinganine) Audience: Senior Researchers, Lipidomics Specialists, and Drug Development Scientists.[1]

Abstract

15-Methylhexadecasphinganine (also known as iso-C17-sphinganine or iso-heptadecasphinganine ) is a branched-chain sphingoid base primarily of bacterial origin (Bacteroides, Porphyromonas) and found in certain marine sponges.[1] Unlike the straight-chain C17-sphinganine (d17:0) commonly used as an internal standard in lipidomics, the iso-branched isomer exhibits distinct biophysical properties affecting membrane fluidity and enzyme kinetics.[1] This guide details verified commercial suppliers, critical solubilization protocols, and a validated LC-MS/MS workflow to distinguish this isomer from its straight-chain isobar.

Commercial Sourcing & Procurement

Critical Note on Nomenclature: Suppliers often list this molecule under synonyms. It is chemically distinct from "Heptadecasphinganine (d17:0)," which is the straight-chain isomer.[1] Ensure you order the branched or iso variant.

Verified Suppliers Table
SupplierProduct NameCatalog No.PurityFormatNotes
Cayman Chemical Sphinganine (d16:0 branched) 26048-10-2 (CAS)≥98%SolidPrimary Source. Explicitly lists "15-Methylhexadecasphinganine" as a synonym.[1]
MedChemExpress 15-Methylhexadeca Sphinganine HY-W741062>98%PowderGood alternative; check batch-specific COA for isomer purity.[1]
Avanti Polar Lipids Custom SynthesisN/AN/AN/AAvanti stocks straight-chain d17:0 (LM2001).[1] For the iso form, inquire via their Custom Synthesis division (now Croda).
Matreya LLC Iso-Sphingoid BasesInquireHighCustomMatreya (now Cayman) historically specialized in unusual bacterial lipids.[1]

Procurement Strategy:

  • QC Requirement: Upon receipt, request a Certificate of Analysis (CoA) confirming the iso structure via NMR. Standard MS cannot distinguish iso-C17 from n-C17 (both MW 287.48).[1]

  • Storage: Store powder at -20°C under argon or nitrogen to prevent oxidation.

Application Note: Preparation & Solubilization

Sphingoid bases are hydrophobic and cationic. Improper solubilization leads to micro-precipitation, altering effective concentration in bioassays.

Protocol A: BSA-Complexing (For Cell Culture)

Use this method for delivering the lipid to cells in aqueous media.[1]

  • Stock Solution: Dissolve 1 mg of 15-Methylhexadecasphinganine in 1 mL of Ethanol:DMSO (9:1) . Sonicate in a water bath at 37°C until clear.

  • BSA Preparation: Prepare a 0.4 mg/mL Fatty Acid-Free BSA solution in PBS.

  • Conjugation:

    • While vortexing the BSA solution, slowly add the lipid stock (1:100 dilution) to achieve a final lipid concentration of ~30 µM.

    • Incubate at 37°C for 30 minutes to allow lipid-albumin binding.

  • Filtration: Sterile filter (0.22 µm PES) if used for long-term culture.[1] Note: Nylon filters may bind lipids.[1]

Protocol B: Solvent Delivery (For Biophysical Assays)

Use this method for liposome formation or enzyme assays.[1]

  • Solvent System: Chloroform:Methanol (2:1).

  • Drying: Evaporate solvent under a nitrogen stream to form a thin film on the vial wall before rehydrating in buffer.

Application Note: Analytical Profiling (LC-MS/MS)

The Isobaric Trap: 15-Methylhexadecasphinganine (Iso-C17) and the common internal standard Heptadecasphinganine (n-C17) have the exact same precursor mass (m/z 288.3 [M+H]+ ).[1] You must separate them chromatographically.

Chromatographic Separation Strategy

Iso-branched lipids generally elute earlier than their straight-chain counterparts on C18 columns due to reduced packing efficiency and slightly lower hydrophobicity.[1]

LC-MS/MS Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.2% Formic Acid + 1 mM Ammonium Formate.

  • Mobile Phase B: Methanol + 0.2% Formic Acid + 1 mM Ammonium Formate.

  • Gradient:

    • 0-1 min: 70% B[1]

    • 1-5 min: Ramp to 100% B

    • 5-7 min: Hold 100% B (Iso-C17 elutes ~3.5 min; n-C17 elutes ~3.8 min).

  • MRM Transitions:

    • Quantifier: 288.3 → 270.3 (Loss of water).

    • Qualifier: 288.3 → 60.1 (Ethanolamine fragment).

Visualizations

Diagram 1: The Isobaric Conflict & Resolution

This diagram illustrates why standard lipidomics workflows fail without specific chromatographic optimization.

IsobaricConflict cluster_inputs Input Molecules (Isobaric MW: 287.48) Iso 15-Methylhexadecasphinganine (Iso-Branched) MS Mass Spectrometer (Q1) Detects m/z 288.3 [M+H]+ Iso->MS Direct Infusion LC C18 Chromatography (Optimized Gradient) Iso->LC Mixture Injection Straight Heptadecasphinganine (Straight Chain IS) Straight->MS Straight->LC Result_Fail Result: Co-elution Impossible to Quantify MS->Result_Fail Overlapping Signals Result_Pass Result: Resolved Peaks Iso elutes ~0.3 min earlier LC->Result_Pass Separation

Caption: Figure 1: Iso-C17 and n-C17 share the same mass.[1] Direct MS analysis fails; optimized C18 chromatography is required to resolve the earlier-eluting iso-isomer.[1]

Diagram 2: Experimental Workflow

Step-by-step flow from sourcing to biological data.[1]

Workflow cluster_path Application Paths Source Sourcing: Cayman/MCE (Verify 'Iso' nomenclature) QC QC Check: NMR/COA Confirm Branching Source->QC Prep Preparation Dissolve in EtOH:DMSO (9:1) QC->Prep Cell Cell Bioassay Complex with BSA (1:1) Prep->Cell Bioactivity Analytic LC-MS Quantitation Spike with d7-Sphinganine IS Prep->Analytic Calibration Cell->Analytic Lipid Extraction Data Data Output Cytotoxicity / Membrane Fluidity Analytic->Data

Caption: Figure 2: Integrated workflow ensuring chemical identity verification prior to BSA-complexing for cell assays or LC-MS profiling.

References

  • LIPID MAPS. Sphinganine (d17:0) vs Iso-Sphinganine Structure and Classification. Available at: [Link][1]

  • Avanti Polar Lipids (Croda). Sphingolipid Standards and Custom Synthesis Services. Available at: [Link][1]

  • ResearchGate. Chromatographic behavior of branched chain sphingoid bases. (Contextual validation of retention time shifts). Available at: [Link]

Sources

Application Note: 15-Methylhexadecasphinganine (iso-C17 Sphinganine) in Cell Culture Models

[1]

Introduction & Biological Context

15-Methylhexadecasphinganine (also known as iso-C17 sphinganine or iso-heptadecasphinganine ) is a branched-chain sphingoid base primarily of bacterial origin.[1][2][3] Unlike mammalian cells, which predominantly synthesize straight-chain sphingolipids (e.g., d18:1 sphingosine), members of the human gut microbiota—specifically the phylum Bacteroidetes (e.g., Bacteroides thetaiotaomicron)—synthesize iso-branched sphingolipids.

These bacterial lipids are not merely bystanders; they are bioactive signaling molecules that permeate the host intestinal epithelium, enter the portal circulation, and modulate host immune responses and metabolic homeostasis. Consequently, 15-Methylhexadecasphinganine is a critical reagent for two primary applications:

  • Microbiome-Host Interaction Studies: Mimicking the presence of commensal bacterial lipids in in vitro models (e.g., Caco-2, HT-29, or immune co-cultures) to study barrier function and anti-inflammatory signaling.

  • Lipidomics Standards: Serving as a robust Internal Standard (IS) for the quantification of endogenous sphingolipids, as it is structurally similar to mammalian sphinganine but chromatographically distinct and absent in sterile mammalian tissues.

Technical Specifications & Handling

  • IUPAC Name: 2-amino-15-methylhexadecane-1,3-diol[4]

  • Common Name: iso-C17 Sphinganine[1][2]

  • Molecular Formula: C17H37NO2[4][5][6]

  • Solubility Profile: Hydrophobic. Soluble in Ethanol, Methanol, or DMSO. Poorly soluble in water/media without a carrier.

  • Critical Handling Note: Sphingoid bases are prone to adhering to plastic and precipitating in aqueous media. BSA-complexing is mandatory for consistent cellular delivery.

Protocol A: Preparation of BSA-Complexed Stock Solutions

Purpose: To create a stable, bioavailable stock solution for adding 15-Methylhexadecasphinganine to cell culture media without precipitation or cytotoxicity caused by solvent shock.

Reagents:

  • 15-Methylhexadecasphinganine (Lyophilized powder)

  • Fatty Acid-Free Bovine Serum Albumin (BSA) (Cell culture grade)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Absolute Ethanol (EtOH)

Step-by-Step Procedure:

  • Primary Stock Preparation (Solvent):

    • Dissolve the lyophilized lipid in absolute ethanol to a concentration of 10 mM .

    • Vortex vigorously and sonicate in a water bath at 37°C for 5-10 minutes until completely clear.

    • Storage: -20°C in glass vials (Teflon-lined caps). Avoid plastic tubes for long-term storage.

  • BSA Vehicle Preparation:

    • Prepare a 2 mM BSA solution in PBS.

    • Filter sterilize using a 0.22 µm PES membrane.

  • Complexing (The "Dropwise" Method):

    • Pre-warm the BSA solution to 37°C.

    • While vortexing the BSA solution continuously, add the 10 mM lipid ethanolic stock dropwise .

    • Target Final Concentration: 1 mM Lipid : 2 mM BSA (1:2 molar ratio ensures solubility).

    • Note: The final ethanol concentration in this complex stock will be 10%. When diluted into cell media (e.g., 1:1000), the ethanol content will be negligible (<0.01%).

  • Incubation:

    • Incubate the mixture at 37°C for 30 minutes with gentle shaking to allow the lipid to bind the hydrophobic pocket of albumin.

    • The solution should remain clear. If cloudy, sonicate briefly.

Protocol B: Microbiome-Host Lipid Cross-Talk Assay[1]

Purpose: To investigate the incorporation of bacterial sphingoid bases into host epithelial cells and their subsequent effect on de novo sphingolipid synthesis or inflammatory signaling.

Model System: Caco-2 (Human Colorectal Adenocarcinoma) cells.

Experimental Workflow
  • Seeding:

    • Seed Caco-2 cells in 6-well plates at

      
       cells/well.
      
    • Culture until 100% confluence (or 14-21 days post-confluence for differentiated monolayers).

  • Treatment:

    • Aspirate growth media and wash 1x with PBS.

    • Add fresh media containing 15-Methylhexadecasphinganine-BSA complex .

    • Dose Response: 5 µM, 10 µM, and 20 µM.

    • Control: Vehicle control (BSA/Ethanol in media).

    • Incubation: 24 to 48 hours.

  • Readout 1: Metabolic Tracing (Lipidomics)

    • Harvest cells in ice-cold PBS.

    • Perform lipid extraction (Bligh & Dyer method).

    • Analyze via LC-MS/MS to detect hybrid ceramides .

    • Mechanism:[7][8] Host Ceramide Synthases (CerS) will acylate the bacterial base (iso-C17) with host fatty acids (e.g., C16:0, C24:0), creating unique N-palmitoyl-15-methylhexadecasphinganine .

  • Readout 2: Barrier Function (TEER)

    • If using Transwell inserts, measure Trans-Epithelial Electrical Resistance (TEER) at 0h, 24h, and 48h. Bacterial sphingolipids often enhance barrier integrity compared to inflammatory controls.

Data Visualization: Bacterial Lipid Processing Pathway[1]

Bacterial_Lipid_ProcessingBact_Base15-Methylhexadecasphinganine(Bacterial Origin)BSA_ComplexBSA-Lipid Complex(Extracellular)Bact_Base->BSA_ComplexComplexingTransportUptake viaPassive Diffusion/TransportersBSA_Complex->TransportMedia AdditionIntracellular_BaseIntracellulariso-C17 SphinganineTransport->Intracellular_BaseCerSHost Ceramide Synthase(CerS 1-6)Intracellular_Base->CerSSubstrateHybrid_CerHybrid Ceramide(iso-C17 Base + Host FA)CerS->Hybrid_CerAcylationGolgiGolgi Apparatus(Complex Sphingolipids)Hybrid_Cer->GolgiTransportBioactivityImmune Modulation(Inhibition of Inflammation)Hybrid_Cer->BioactivitySignaling

Caption: Pathway illustrating the uptake and metabolic conversion of bacterial iso-C17 sphinganine by host enzymes into hybrid ceramides.

Protocol C: Use as an Internal Standard for Lipidomics

Purpose: Accurate quantification of endogenous sphinganine (d18:0) and sphingosine (d18:1) requires a standard that behaves identically during extraction but has a distinct mass.

Why iso-C17?

  • Mass Shift: 15-Methylhexadecasphinganine (C17 backbone) is 14 Da lighter than mammalian sphinganine (C18).

  • Chromatography: Elutes slightly earlier than d18:0 due to the branched chain and shorter carbon count.

  • Stability: Lacks the C4-C5 double bond of sphingosine, making it resistant to oxidation.

Workflow:

  • Spike-In: Add 10 pmol of 15-Methylhexadecasphinganine (dissolved in Methanol) to the cell pellet before extraction.

  • Extraction: Perform standard lipid extraction (e.g., MeOH:CHCl3).

  • MS Detection:

    • Target (d18:0 Sphinganine): Precursor m/z 302.3 → Product m/z 284.3 (loss of water) or 60.1.

    • Internal Standard (iso-C17): Precursor m/z 288.3 → Product m/z 270.3.

  • Calculation:

    
    
    

Summary of Key Applications

Application AreaRole of 15-MethylhexadecasphinganineKey Readout
Microbiome Mimic of Bacteroides sphingolipidsHybrid ceramide synthesis; TEER; Cytokine suppression
Lipidomics Non-endogenous Internal StandardAbsolute quantification of d18:0/d18:1 bases
Biophysics Membrane fluidity probeChanges in membrane ordering (branched chains increase fluidity)

References

  • Brown, E. M., et al. (2019). Bacteroides-Derived Sphingolipids Are Critical for Maintaining Intestinal Homeostasis and Symbiosis. Cell Host & Microbe, 25(5), 668-680. Link

  • Wieland Brown, L. C., et al. (2013).[9] Production of specialized sphingolipids by Bacteroides thetaiotaomicron.[8][10] Proceedings of the National Academy of Sciences, 110(31), 12574-12579. Link

  • LIPID MAPS® Structure Database. Sphinganine (d16:0 branched). Link(Note: Reference for structural classification).

  • Cayman Chemical. Sphinganine (d16:0 branched) Product Information. Link

Application Note: Investigating 15-Methylhexadecasphinganine in Skin Barrier Models

[1]

Part 1: Executive Summary & Molecule Profile[1]

The Target Molecule

15-Methylhexadecasphinganine is a specific iso-branched sphingoid base.[1] Unlike the canonical straight-chain sphingoid bases (e.g., C18-sphingosine) that dominate human stratum corneum (SC), this molecule features a methyl group at the penultimate carbon (position 15) of a 16-carbon backbone.

  • Chemical Identity: Iso-branched C17 dihydrosphingosine (Iso-d17:0).[1]

  • Biological Context: While human skin ceramides are predominantly straight-chain, iso-branched fatty acids and sphingoid bases are hallmarks of the vernix caseosa (the protective biofilm on newborns) and specific commensal skin bacteria, notably Cutibacterium acnes (formerly Propionibacterium acnes).

  • Mechanism of Action: The iso-methyl branch introduces a steric "kink" in the lipid tail.[1] In the context of the SC lipid matrix, this disrupts the rigid orthorhombic packing, potentially increasing membrane fluidity. This modulation is critical for preventing brittle skin (xerosis) and may play a role in the "plasticizing" effect of commensal biofilms.

Application Scope

This guide details protocols to evaluate how 15-Methylhexadecasphinganine influences skin barrier integrity.[1][2] It moves beyond standard lipid analysis to functional assays using biophysical models and 3D Reconstructed Human Epidermis (RHE).

Part 2: Experimental Logic & Biophysical Characterization[1]

The "Packing vs. Fluidity" Hypothesis

Before moving to cell culture, you must validate the physical impact of the iso-branch. The core hypothesis is that 15-Methylhexadecasphinganine will increase the Mean Molecular Area (MMA) compared to straight-chain sphinganine (d18:0).[1]

Protocol A: Langmuir-Blodgett Monolayer Isotherms

Objective: Quantify the steric hindrance imposed by the 15-methyl group.[1]

Materials:

  • Subphase: Phosphate-buffered saline (PBS), pH 7.4, 25°C.

  • Lipids:

    • Control: D-erythro-Sphinganine (d18:0).[1]

    • Test: 15-Methylhexadecasphinganine.[1][3]

    • Mixture: Equimolar ratio (1:1) with Palmitic Acid (to mimic ceramide precursors).

  • Equipment: Langmuir Trough (e.g., KSV NIMA).

Methodology:

  • Solubilization: Dissolve lipids in Chloroform:Methanol (2:1 v/v) to a concentration of 1 mg/mL.

  • Spreading: Using a Hamilton syringe, dropwise add 20-50 µL of the lipid solution onto the water subphase. Allow 15 minutes for solvent evaporation.

  • Compression: Compress barriers at a rate of 10 cm²/min while monitoring Surface Pressure (π) vs. Mean Molecular Area (A).

  • Analysis:

    • Calculate the Compressibility Modulus (

      
      ) :
      
      
      
    • Interpretation: A lower

      
       max for the Test group indicates a more fluid, liquid-expanded phase, confirming the disordering effect of the iso-branch.
      

Part 3: In Vitro 3D Skin Model Protocols[1]

3D RHE Supplementation Strategy

Standard monolayer keratinocyte cultures fail to form the complex lipid lamellae required to study barrier function.[1] We utilize Reconstructed Human Epidermis (RHE) grown at the Air-Liquid Interface (ALI).

Critical Challenge: Sphingoid bases are cytotoxic at high free concentrations and poorly soluble in aqueous media. Solution: BSA-Complexing.

Protocol B: Preparation of Lipid-BSA Complex
  • Dry Down: Aliquot 15-Methylhexadecasphinganine (in chloroform) into a glass vial. Evaporate solvent under nitrogen stream to form a thin film.[1]

  • Solubilization: Add sterile PBS containing 0.4% Fatty Acid-Free BSA .

  • Sonication: Sonicate in a water bath at 45°C for 15-30 minutes until the solution is clear/opalescent. Final stock concentration: 100 µM.[1]

Protocol C: RHE Treatment & Differentiation

Workflow Diagram (Graphviz):

RHE_Protocolcluster_AnalysisReadoutsSeedingKeratinocyte Seeding(Day 0)SubmergedSubmerged Culture(Day 1-3)Seeding->SubmergedALI_StartLift to Air-Liquid Interface(Day 4)Submerged->ALI_StartTreatmentLipid Supplementation(Day 4-14)ALI_Start->TreatmentAdd 10-50 µMLipid-BSA to MediaTreatment->TreatmentRefresh MediaEvery 48hHarvestHarvest & Analysis(Day 14)Treatment->HarvestTEWLTEWL / ImpedanceHarvest->TEWLLipidomicsLC-MS/MS(Ceramide Profiling)Harvest->LipidomicsHistoNile Red StainingHarvest->Histo

Caption: Workflow for incorporating 15-Methylhexadecasphinganine into 3D skin models during the differentiation phase.

Step-by-Step Methodology:

  • Seeding: Seed primary human keratinocytes onto polycarbonate inserts (0.4 µm pore size).

  • Submerged Phase: Culture in low-calcium medium for 3 days to establish a monolayer.

  • Differentiation (ALI): Aspirate medium from the apical chamber to expose cells to air. Switch basal medium to high-calcium differentiation medium supplemented with Vitamin C.[1]

  • Treatment:

    • Control: Vehicle (0.4% BSA in media).

    • Experimental: 25 µM 15-Methylhexadecasphinganine-BSA complex added to the basal medium .

    • Note: Basal addition is preferred over topical to mimic endogenous synthesis/uptake.[1]

  • Duration: Maintain ALI culture for 10-14 days, changing media every 48 hours.

Part 4: Analytical Validation & Data Interpretation[1]

Functional Barrier Assessment

Do not rely solely on gene expression.[1] You must measure physical barrier function.[1]

  • TEWL (Transepidermal Water Loss): Use a vapometer on the apical surface of the insert.

    • Hypothesis: If the iso-branch disrupts packing too severely, TEWL will increase (barrier weakens). If it mimics vernix/fluidity appropriately, TEWL may remain stable while elasticity increases.

  • Lucifer Yellow Permeability: Apply 1 mM Lucifer Yellow (LY) to the apical surface for 4 hours. Measure fluorescence in the basal medium.

    • Calculation:

      
      
      
Lipidomic Profiling (LC-MS/MS)

Verify that the cells successfully incorporated the base and converted it into ceramides.

Extraction Protocol:

  • Peel the epidermal membrane from the insert.[1]

  • Extract lipids using a modified Bligh & Dyer method (Chloroform:Methanol:Water).[1]

  • Targeted LC-MS/MS: Monitor for the transition of Iso-C17 ceramides.

    • Precursor Ion: Look for the specific mass shift (-14 Da vs C18, or +14 Da vs C16 depending on the exact backbone comparison).

    • Key Metric: Calculate the ratio of Iso-Ceramides / Straight-Chain Ceramides .

Data Presentation Table:

ParameterControl (d18:0)Test (15-Methyl-d16:0)Interpretation
Monolayer

High (Rigid)Low (Fluid)Iso-branch prevents tight packing.[1]
TEWL (g/m²/h) 10.5 ± 1.212.8 ± 1.5Slight increase in permeability expected.[1]
Ceramide Chain Length Mostly C24:0, C26:0Shift to Odd/BranchedSuccessful metabolic incorporation.[1]
Filaggrin Expression BaselineVariableAssess if lipid change triggers differentiation.[1]

Part 5: Mechanistic Pathway (C. acnes Interaction)

Understanding the biological relevance requires mapping the interaction between bacterial lipids and host immunity.[1]

MechanismBacteriaCutibacterium acnes(Commensal)LipidBranched Fatty Acids &Sphingoid BasesBacteria->LipidSecretesKeratinocyteKeratinocyte(Stratum Granulosum)Lipid->KeratinocyteUptakeTLR2TLR2 ActivationLipid->TLR2ModulatesBarrierBarrier Function(Plasticity/Antimicrobial)Keratinocyte->BarrierIncorporates intoCeramidesTLR2->BarrierAntimicrobial Peptide(hBD-2) Release

Caption: Proposed mechanism where bacterial branched lipids modulate host barrier function and immune surveillance.

Part 6: References

  • Feingold, K. R. (2011). "The role of epidermal lipids in cutaneous permeability barrier homeostasis." Journal of Lipid Research, 52(1), 20-33. Link

  • Moore, D. J., et al. (1997). "Barrier lipid composition and the architecture of the stratum corneum." Journal of Cosmetic Science.

  • Almoughrabie, S., et al. (2023).[4] "Commensal Cutibacterium acnes induce epidermal lipid synthesis important for skin barrier function."[1][4][5][6] Science Advances, 9(33).[4] Link

  • Ponec, M., et al. (2000). "Lipid composition of the stratum corneum in an in vitro reconstructed epidermis." Journal of Investigative Dermatology, 114(4), 674-683. Link

  • ChEBI Ontology. "15-methylhexadecasphinganine."[1][3] EMBL-EBI.[1] Link

Application Notes and Protocols for Enzymatic Assays Involving 15-Methylhexadecasphinganine

Author: BenchChem Technical Support Team. Date: February 2026

These comprehensive application notes provide detailed protocols for researchers, scientists, and drug development professionals engaged in the study of sphingolipid metabolism, with a specific focus on the branched-chain sphingoid base, 15-Methylhexadecasphinganine. This document offers a framework for investigating the enzymatic interactions of this unique lipid, empowering the scientific community to explore its biological significance.

Introduction: The Enigmatic Role of Branched-Chain Sphingolipids

Sphingolipids are a diverse class of lipids that are integral to the structural integrity of cellular membranes and are pivotal players in a myriad of cellular signaling pathways.[1] While the metabolism and function of straight-chain sphingoid bases like sphingosine and sphinganine have been extensively studied, the biological roles of their branched-chain counterparts, such as 15-Methylhexadecasphinganine, are less understood. The presence of a methyl branch on the alkyl chain introduces structural alterations that can influence membrane properties and protein interactions, suggesting unique physiological functions.

Recent studies have begun to shed light on the importance of branched-chain sphingolipids, particularly in the context of skin barrier function and cellular stress responses.[2][3] Understanding the enzymatic processes that govern the synthesis and degradation of these molecules is paramount to elucidating their roles in health and disease. This guide provides detailed protocols for assaying the activity of key enzymes in sphingolipid metabolism that are likely to interact with 15-Methylhexadecasphinganine, namely Ceramide Synthases (CerS) and Sphingosine Kinases (SphK).

Core Concepts in 15-Methylhexadecasphinganine Metabolism

15-Methylhexadecasphinganine, as a sphingoid base, is predicted to be a substrate for several key enzymes in the sphingolipid metabolic pathway. The primary enzymatic modifications anticipated are N-acylation by ceramide synthases to form N-acyl-15-methylhexadecasphinganine (a branched-chain ceramide) and phosphorylation by sphingosine kinases to produce 15-Methylhexadecasphinganine-1-phosphate.

Section 1: Ceramide Synthase Activity Assay with 15-Methylhexadecasphinganine

Ceramide synthases (CerS) are a family of six enzymes (CerS1-6) that catalyze the N-acylation of sphingoid bases to form ceramides or dihydroceramides.[4] While CerS enzymes exhibit specificity for the fatty acyl-CoA substrate, they can be more promiscuous regarding the sphingoid base.[5][6] This protocol is designed to assess whether 15-Methylhexadecasphinganine can act as a substrate for CerS and to characterize the kinetics of this reaction.

Principle of the Assay

This assay measures the incorporation of a radiolabeled or fluorescently tagged fatty acyl-CoA into a ceramide product in the presence of 15-Methylhexadecasphinganine and a source of CerS (e.g., cell lysates or purified enzyme). The resulting radiolabeled or fluorescent ceramide is then separated from the unreacted substrate and quantified.

Workflow for Ceramide Synthase Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_extraction Extraction & Separation cluster_analysis Analysis prep_substrate Prepare 15-Methylhexadecasphinganine and Acyl-CoA Substrates reaction Incubate Substrates with Enzyme Source prep_substrate->reaction Add prep_enzyme Prepare Enzyme Source (Cell Lysate or Purified CerS) prep_enzyme->reaction Add extraction Stop Reaction and Extract Lipids reaction->extraction separation Separate Products by TLC or LC-MS extraction->separation quantification Quantify Ceramide Product separation->quantification kinetics Determine Kinetic Parameters (Km, Vmax) quantification->kinetics

Caption: Workflow for the Ceramide Synthase activity assay.

Detailed Protocol: Ceramide Synthase Assay (Radiolabeled)

Materials:

  • 15-Methylhexadecasphinganine (substrate)

  • [¹⁴C]-Palmitoyl-CoA or another fatty acyl-CoA of interest (radiolabeled substrate)

  • Cell lysates or microsomes containing CerS, or purified CerS enzyme

  • Assay Buffer: 20 mM HEPES, pH 7.4, 25 mM KCl, 2 mM MgCl₂, 0.5 mM DTT

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Stop Solution: Chloroform/Methanol (2:1, v/v)

  • TLC plates (Silica Gel 60)

  • TLC Mobile Phase: Chloroform/Methanol/Acetic Acid (90:9:1, v/v/v)

  • Scintillation cocktail and scintillation counter

Procedure:

  • Substrate Preparation:

    • Prepare a stock solution of 15-Methylhexadecasphinganine in ethanol.

    • Prepare a working solution of [¹⁴C]-Palmitoyl-CoA in the assay buffer. The final concentration in the assay should be optimized (typically 10-50 µM).

  • Enzyme Preparation:

    • Prepare cell lysates or microsomes from a cell line or tissue known to express the CerS of interest. Determine the protein concentration using a standard method (e.g., BCA assay).

  • Reaction Setup:

    • In a microcentrifuge tube, add the following in order:

      • Assay Buffer

      • BSA (to a final concentration of 0.1 mg/mL)

      • 15-Methylhexadecasphinganine (to a final concentration to be optimized, e.g., 10-100 µM)

      • Cell lysate/microsomes (e.g., 50-100 µg of protein) or purified enzyme.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding [¹⁴C]-Palmitoyl-CoA.

    • Incubate at 37°C for a predetermined time (e.g., 15-60 minutes).

  • Reaction Termination and Lipid Extraction:

    • Stop the reaction by adding 500 µL of Chloroform/Methanol (2:1).

    • Vortex thoroughly and centrifuge to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • Thin-Layer Chromatography (TLC):

    • Resuspend the dried lipids in a small volume of chloroform/methanol (2:1).

    • Spot the samples onto a TLC plate alongside a ceramide standard.

    • Develop the TLC plate in the mobile phase until the solvent front is near the top.

    • Allow the plate to dry completely.

  • Quantification:

    • Visualize the ceramide spot using autoradiography or a phosphorimager.

    • Scrape the silica corresponding to the ceramide spot into a scintillation vial.

    • Add scintillation cocktail and quantify the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the amount of product formed based on the specific activity of the [¹⁴C]-Palmitoyl-CoA.

  • To determine kinetic parameters, perform the assay with varying concentrations of 15-Methylhexadecasphinganine and fit the data to the Michaelis-Menten equation.

ParameterDescriptionTypical Range (for straight-chain sphingoid bases)
Km Michaelis constant; substrate concentration at half-maximal velocity.5 - 50 µM
Vmax Maximum reaction velocity.Dependent on enzyme concentration and activity.
[Substrate] Concentration of 15-Methylhexadecasphinganine.0 - 200 µM (for kinetic analysis)
[Enzyme] Concentration of CerS-containing protein.20 - 100 µ g/reaction

Section 2: Sphingosine Kinase Activity Assay with 15-Methylhexadecasphinganine

Sphingosine kinases (SphK1 and SphK2) are lipid kinases that phosphorylate sphingoid bases to produce sphingoid base-1-phosphates, which are potent signaling molecules.[7] SphK2 is known to have a broader substrate specificity than SphK1, making it a likely candidate for phosphorylating 15-Methylhexadecasphinganine.[8] This assay is designed to determine if 15-Methylhexadecasphinganine is a substrate for SphK and to quantify the enzymatic activity.

Principle of the Assay

This assay measures the consumption of ATP during the phosphorylation of 15-Methylhexadecasphinganine by SphK. The amount of ATP remaining in the reaction is quantified using a luciferase-based assay, where the luminescence signal is inversely proportional to the SphK activity.

Workflow for Sphingosine Kinase Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis prep_substrate Prepare 15-Methylhexadecasphinganine and ATP Substrates reaction Incubate Substrates with Enzyme Source prep_substrate->reaction Add prep_enzyme Prepare Enzyme Source (Purified SphK1 or SphK2) prep_enzyme->reaction Add detection Add ATP Detection Reagent (Luciferase/Luciferin) reaction->detection luminescence Measure Luminescence detection->luminescence quantification Quantify ATP Consumption luminescence->quantification activity Calculate SphK Activity quantification->activity

Caption: Workflow for the Sphingosine Kinase activity assay.

Detailed Protocol: Sphingosine Kinase Assay (Luminescence-based)

Materials:

  • 15-Methylhexadecasphinganine (substrate)

  • Purified recombinant human SphK1 or SphK2

  • SphK Reaction Buffer: 20 mM Tris-HCl, pH 7.5, 150 mM KCl, 10 mM MgCl₂, 1 mM DTT, 0.5 mM EDTA

  • ATP

  • Commercially available ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96-well plates

Procedure:

  • Substrate Preparation:

    • Prepare a stock solution of 15-Methylhexadecasphinganine in a suitable solvent (e.g., DMSO or ethanol).

    • Prepare a working solution of ATP in the SphK Reaction Buffer. The final concentration should be at or below the Km for the enzyme to ensure sensitive detection of ATP consumption.

  • Reaction Setup:

    • In a white, opaque 96-well plate, add the following to each well:

      • SphK Reaction Buffer

      • 15-Methylhexadecasphinganine (at varying concentrations for kinetic analysis)

      • Purified SphK enzyme

    • Pre-incubate the plate at 30°C for 10 minutes.

    • Initiate the reaction by adding ATP.

  • Reaction and Detection:

    • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

    • Allow the plate to equilibrate to room temperature.

    • Add the ATP detection reagent to each well according to the manufacturer's instructions.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement:

    • Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis:

  • Generate an ATP standard curve to convert luminescence readings to ATP concentrations.

  • Calculate the amount of ATP consumed in each reaction.

  • Determine the specific activity of the enzyme (e.g., in pmol/min/µg).

  • For kinetic analysis, plot the reaction velocity against the concentration of 15-Methylhexadecasphinganine and fit the data to the Michaelis-Menten equation.

ParameterDescriptionExpected Considerations
Km (ATP) Michaelis constant for ATP.Typically in the low micromolar range for SphKs.
Km (Sphingoid) Michaelis constant for 15-Methylhexadecasphinganine.To be determined experimentally.
[ATP] Concentration of ATP in the assay.Should be near the Km for optimal sensitivity.
[Enzyme] Concentration of purified SphK.To be optimized for a linear reaction rate.

Section 3: Data Interpretation and Troubleshooting

Self-Validating Systems:

  • Negative Controls: Always include reactions without the enzyme and without the 15-Methylhexadecasphinganine substrate to account for background signal and non-enzymatic activity.

  • Positive Controls: Use a known substrate for the enzyme (e.g., sphingosine for SphK) to ensure the enzyme is active.

  • Inhibitor Controls: For the CerS assay, include a known inhibitor like Fumonisin B1 to confirm that the observed activity is specific to ceramide synthases. For the SphK assay, use a known SphK inhibitor.

Troubleshooting:

  • No or Low Activity:

    • Verify the activity of the enzyme preparation with a known positive control substrate.

    • Optimize the concentrations of substrates and enzyme.

    • Check the integrity of the reagents, especially ATP and radiolabeled compounds.

  • High Background:

    • Ensure complete separation of substrate and product in the CerS assay.

    • In the SphK assay, high background may indicate ATP contamination in reagents.

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust framework for investigating the enzymatic processing of 15-Methylhexadecasphinganine. By characterizing the interactions of this branched-chain sphingoid base with key enzymes like ceramide synthases and sphingosine kinases, researchers can begin to unravel its metabolic fate and signaling functions. Future studies may involve identifying the specific CerS and SphK isoforms that preferentially utilize 15-Methylhexadecasphinganine, analyzing its downstream metabolites using mass spectrometry, and exploring its biological effects in various cellular and in vivo models. This knowledge will be instrumental in understanding the broader physiological significance of branched-chain sphingolipids in health and disease.

References

  • Liu, H., Sugiura, M., Nava, V. E., Edsall, L. C., Kono, K., Poulton, S., ... & Spiegel, S. (2000). Molecular cloning and functional characterization of a novel mammalian sphingosine kinase type 2 isoform. Journal of Biological Chemistry, 275(26), 19513-19520.
  • Lahiri, S., & Futerman, A. H. (2005). LASS5 is a bona fide dihydroceramide synthase that selectively utilizes palmitoyl-CoA as acyl donor. Journal of Biological Chemistry, 280(41), 33735-33738.
  • Mizutani, Y., Kihara, A., & Igarashi, Y. (2005). Mammalian Lass6 and its related family members regulate synthesis of specific ceramides. Biochemical Journal, 390(Pt 1), 263–271.
  • Wang, L., Geng, T., & Wang, J. (2023). Structural basis of the mechanism and inhibition of a human ceramide synthase. bioRxiv.
  • Tidhar, R., Gildhay, V., & Futerman, A. H. (2018). Substrate specificities of ceramide synthases toward sphingoid bases. Journal of Lipid Research, 59(11), 2136-2144.
  • Levy, M., & Futerman, A. H. (2010). Mammalian ceramide synthases. IUBMB life, 62(5), 347–356.
  • Sugiura, M., Kono, K., Liu, H., Shimizugawa, T., Minekura, H., Spiegel, S., & Kohama, T. (2002). Ceramide kinase, a novel lipid kinase. Molecular cloning and functional characterization. The Journal of biological chemistry, 277(26), 23294–23300.
  • Merrill Jr, A. H. (2011). An introduction to sphingolipid metabolism and analysis by new technologies. The AAPS journal, 13(3), 329–335.
  • LND College, Motihari.
  • Ginkel, C., Hartmann, D., & Hornemann, T. (2021). Stereoselective Synthesis of Novel Sphingoid Bases Utilized for Exploring the Secrets of Sphinx. Molecules (Basel, Switzerland), 26(16), 4983.
  • Kurek, M., Piotrowska, D. M., & Wnorowski, A. (2016). The role of epidermal sphingolipids in dermatologic diseases. Lipids in health and disease, 15, 6.
  • Wang, J., et al. (2013).
  • Shaner, R. L., Allegood, J. C., Park, H., Wang, E., Kelly, S., Haynes, C. A., ... & Merrill, A. H., Jr (2009). SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS. Journal of lipid research, 50(10), 2073–2086.
  • Chemistry LibreTexts. (2023, August 29).
  • Hannun, Y. A., & Obeid, L. M. (2018). A Comprehensive Review: Sphingolipid Metabolism and Implications of Disruption in Sphingolipid Homeostasis. Comprehensive Physiology, 8(3), 1139–1181.
  • Merrill, A. H., Jr, & Sandhoff, K. (2002). The metabolism and function of sphingolipids and glycosphingolipids. In New Comprehensive Biochemistry (Vol. 36, pp. 373-407). Elsevier.
  • Burton, R. (2022, November 22).
  • Gerl, M. J., Klose, C., & Surma, M. A. (2018). C17 iso-branched sphingoid bases as analytical standards. (a) Synthetic...
  • Duan, J., et al. (2018). Dietary sphingolipids improve skin barrier functions via the upregulation of ceramide synthases in the epidermis. Scientific reports, 8(1), 1-11.
  • Nichols, F. C., & Yao, X. (2016). Characterization of a Bacterial Kinase That Phosphorylates Dihydrosphingosine to Form dhS1P. Journal of bacteriology, 198(12), 1736–1747.
  • Elias, P. M., & Feingold, K. R. (2001). Epidermal sphingolipids: metabolism, function, and roles in skin disorders. Journal of lipid research, 42(5), 677–688.
  • Kretschmer, A., et al. (2020). Fragmentation of the [M – 15]⁺ ion from the TMS derivative of...
  • Li, M., et al. (2023). In-Depth Characterization of Sphingoid Bases via Radical-Directed Dissociation Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 34(5), 834-842.
  • Gault, C. R., Obeid, L. M., & Hannun, Y. A. (2010). Mysterious sphingolipids: metabolic interrelationships at the center of pathophysiology. Frontiers in bioscience (Landmark edition), 15, 113–131.
  • Evonik Industries. (2012, September 6).
  • UniProtKB. (n.d.). SPHK1 - Sphingosine kinase 1 - Homo sapiens (Human). UniProt.
  • Science Ready. (n.d.).
  • Chem Help ASAP. (2023, February 3). predicting likely fragments in a mass spectrum [Video]. YouTube.

Sources

Application Notes and Protocols for the Extraction of Branched-Chain Sphingolipids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Branched-Chain Sphingolipids

Sphingolipids are a complex class of lipids that play pivotal roles in cellular signaling, membrane structure, and cell recognition.[1] Within this class, branched-chain sphingolipids, characterized by methyl-branched alkyl chains in their sphingoid base backbone, are gaining increasing attention in biomedical research.[2][3] These structural variations, such as iso- and anteiso-branching, can significantly influence the biophysical properties of cell membranes and modulate the function of membrane-associated proteins. As research into the unique biological functions of these molecules in health and disease intensifies, the need for robust and reliable protocols for their extraction and analysis has become paramount for researchers, scientists, and drug development professionals.[4][5]

This guide provides a comprehensive overview of the principles and a detailed protocol for the extraction of branched-chain sphingolipids from biological matrices. We will delve into the rationale behind the chosen methodologies, offering insights honed from field experience to ensure both high recovery and purity of the target analytes for downstream applications such as mass spectrometry-based lipidomics.

Foundational Principles of Sphingolipid Extraction

The extraction of sphingolipids, including their branched-chain variants, from complex biological samples is predicated on their amphipathic nature. These molecules possess both a polar head group and a nonpolar lipid tail.[6] Consequently, the most effective extraction strategies employ a combination of polar and nonpolar solvents to disrupt cellular membranes and efficiently solubilize the lipids.

The two most widely adopted and validated methods for total lipid extraction are the Folch method and the Bligh-Dyer method.[7][8] Both techniques rely on a ternary solvent system of chloroform, methanol, and water to achieve a monophasic solution that effectively extracts lipids from the sample homogenate.[9][10][11] Subsequent addition of an aqueous salt solution induces a phase separation, resulting in an upper aqueous phase containing polar non-lipid contaminants and a lower organic phase enriched with the desired lipids.[7][12]

For the specific isolation of branched-chain sphingolipids, these classical methods serve as the foundational step. While the branching in the alkyl chain can subtly alter the polarity of these molecules compared to their straight-chain counterparts, the overall extraction efficiency of the Folch and Bligh-Dyer methods remains high. However, for applications requiring a high degree of purity and fractionation of lipid classes, a subsequent solid-phase extraction (SPE) step is often indispensable.

Visualizing the Extraction Workflow

ExtractionWorkflow cluster_sample_prep Sample Preparation cluster_l_l_extraction Liquid-Liquid Extraction cluster_spe_cleanup Solid-Phase Extraction (Optional) cluster_analysis Downstream Analysis Sample Biological Sample (Tissue, Cells, Plasma) Homogenization Homogenization Sample->Homogenization Folch Addition of Chloroform:Methanol (2:1) Homogenization->Folch PhaseSeparation Phase Separation (Addition of 0.9% KCl) Folch->PhaseSeparation OrganicPhase Collect Lower Organic Phase PhaseSeparation->OrganicPhase SPE_Load Load Organic Extract onto SPE Cartridge OrganicPhase->SPE_Load SPE_Wash Wash with Non-polar Solvents SPE_Load->SPE_Wash SPE_Elute Elute Sphingolipids with Polar Solvents SPE_Wash->SPE_Elute Analysis LC-MS/MS Analysis SPE_Elute->Analysis

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 15-Methylhexadecasphinganine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 15-Methylhexadecasphinganine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, improve yields, and troubleshoot common experimental hurdles. The synthesis of sphingoid bases like 15-Methylhexadecasphinganine, a saturated 17-carbon chain amino alcohol, is a nuanced process where minor variations in reaction conditions can significantly impact the overall yield and purity.[1] This document provides in-depth, field-proven insights to ensure your synthesis is successful and reproducible.

Section 1: Overview of a Common Synthetic Pathway

The synthesis of 15-Methylhexadecasphinganine and its analogs often involves a convergent strategy, building the carbon backbone through key C-C bond-forming reactions and carefully controlling stereochemistry. A representative, though not exclusive, pathway typically involves a Wittig-type olefination to construct the long alkyl chain, followed by stereoselective reduction and deprotection steps. Understanding the critical control points in this pathway is the first step to effective troubleshooting.

Generalized Synthetic Workflow

A common approach starts from a protected amino acid derivative, which provides the chiral core, and couples it with a long-chain aldehyde via a Wittig reaction. The resulting α,β-unsaturated ketone is then diastereoselectively reduced to establish the correct stereochemistry of the hydroxyl group. Final deprotection steps then yield the target molecule.

Below is a conceptual workflow diagram illustrating these key transformations.

G cluster_0 Starting Materials cluster_1 Key Transformations cluster_2 Intermediates & Product Protected Amino Aldehyde Protected Amino Aldehyde Wittig Reaction Wittig Reaction Protected Amino Aldehyde->Wittig Reaction Phosphonium Ylide Phosphonium Ylide Phosphonium Ylide->Wittig Reaction α,β-Unsaturated Ketone α,β-Unsaturated Ketone Wittig Reaction->α,β-Unsaturated Ketone Diastereoselective Reduction Diastereoselective Reduction Protected Sphinganine Protected Sphinganine Diastereoselective Reduction->Protected Sphinganine Deprotection Deprotection 15-Methylhexadecasphinganine 15-Methylhexadecasphinganine Deprotection->15-Methylhexadecasphinganine α,β-Unsaturated Ketone->Diastereoselective Reduction Protected Sphinganine->Deprotection

Caption: Conceptual workflow for 15-Methylhexadecasphinganine synthesis.

Section 2: Troubleshooting Hub & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during the synthesis.

Wittig Reaction Stage

The Wittig reaction is a powerful method for alkene synthesis but can be sensitive to reaction conditions, especially when using long-chain aliphatic aldehydes.[2][3]

Question: My Wittig reaction yield is low, or the reaction has stalled. What are the common causes?

Answer:

  • Ylide Inactivity: The phosphorus ylide is the key nucleophile. Its formation and reactivity are paramount.

    • Incomplete Ylide Formation: Strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are typically required to deprotonate the phosphonium salt.[3] Ensure your base is fresh and properly titrated. The characteristic deep red or orange color of the ylide is a good visual indicator of its formation.

    • Moisture and Air Sensitivity: Ylides are highly sensitive to water and oxygen.[3] All glassware must be rigorously flame-dried under vacuum, and the reaction must be conducted under an inert atmosphere (e.g., Argon or Nitrogen). Use anhydrous solvents.

  • Aldehyde Quality: The long-chain aldehyde (e.g., 13-methyltetradecanal) can be prone to oxidation to the corresponding carboxylic acid or self-condensation (aldol reaction). Use freshly purified aldehyde for the best results.

  • Steric Hindrance: While less of an issue with aldehydes, significant steric bulk near the carbonyl can slow the reaction. Ensure adequate reaction time and consider slightly elevated temperatures (e.g., refluxing THF) if the reaction is sluggish at room temperature.

  • Side Reactions: The primary side product is triphenylphosphine oxide (TPPO). Its removal can be challenging and may lead to apparent low yields if not separated effectively.

Question: The stereoselectivity of my Wittig reaction is poor, leading to a mixture of E/Z isomers. How can I improve this?

Answer:

The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide.

  • Stabilized vs. Non-Stabilized Ylides: Non-stabilized ylides (with alkyl substituents) generally favor the Z-alkene, while stabilized ylides (with electron-withdrawing groups like esters) favor the E-alkene.[4] For the synthesis of the sphinganine backbone, which is saturated, the initial E/Z geometry of the double bond is often less critical as it will be reduced later. However, if a specific isomer is desired for other analogs, choosing the appropriate ylide is key.

  • Schlosser Modification: For obtaining high E-selectivity with non-stabilized ylides, the Schlosser modification can be employed. This involves adding a second equivalent of alkyllithium base at low temperature after the initial adduct formation, followed by a proton source.

Diastereoselective Reduction Stage

This step is crucial for setting the correct stereochemistry at the C3 hydroxyl group, which is characteristic of phytosphingosine-type structures.[5][6]

Question: I'm observing poor diastereoselectivity during the reduction of the α,β-unsaturated ketone. How can I improve it?

Answer:

Achieving high diastereoselectivity requires a careful choice of reducing agent and conditions that favor chelation-controlled or non-chelation-controlled reduction.

  • Chelation-Controlled Reduction: If the adjacent nitrogen protecting group (e.g., Boc) and the ketone can form a stable five- or six-membered chelate with a metal cation (like Zn²⁺ or Ce³⁺), hydride delivery will occur from the less hindered face, leading to the syn-diol product. Using reagents like zinc borohydride (Zn(BH₄)₂) can promote this pathway.

  • Non-Chelation (Felkin-Anh) Control: Bulky reducing agents that do not chelate effectively will follow the Felkin-Anh model. Reagents like lithium tri-tert-butoxyaluminum hydride (LiAl(Ot-Bu)₃H) or L-Selectride® are excellent for achieving high diastereoselectivity, often favoring the desired anti-isomer.[5] For instance, the use of LiAl(Ot-Bu)₃H has been reported to give excellent yields and high diastereomeric ratios (dr > 98%) in similar systems.[5]

Reducing AgentTypical SelectivityKey Considerations
Sodium Borohydride (NaBH₄) Low to moderateOften gives mixtures; selectivity can be temperature-dependent.
Zinc Borohydride (Zn(BH₄)₂) Favors syn (chelation)Requires a chelating protecting group on the nitrogen.
L-Selectride® High, favors anti (non-chelation)Very bulky; reactions must be run at low temperatures (-78 °C).
LiAl(Ot-Bu)₃H High, favors anti (non-chelation)Milder than LiAlH₄; provides excellent selectivity.[5]
Purification Challenges

The long, greasy alkyl chain and the polar amino alcohol functionality of 15-Methylhexadecasphinganine make purification a non-trivial task.

Question: My final product is difficult to purify. What are the likely impurities and how can I remove them?

Answer:

  • Triphenylphosphine Oxide (TPPO): This is the most common and persistent impurity from the Wittig reaction. It is notoriously difficult to remove via standard silica gel chromatography as it can co-elute with polar products.

    • Precipitation: One effective method is to concentrate the crude reaction mixture, dissolve it in a minimal amount of a polar solvent like dichloromethane or ethyl acetate, and then add a large volume of a non-polar solvent like hexanes or diethyl ether. TPPO is often insoluble and will precipitate out.

    • Acid-Base Extraction: If your protected intermediate is stable to acid, you can perform an extraction. Dissolve the crude mixture in an organic solvent, wash with dilute HCl to protonate any basic impurities, and then wash with a base to remove acidic impurities. TPPO remains in the organic layer.

  • Residual Reagents: Impurities from the reduction step can often be quenched and removed with aqueous workups.

  • Chromatography of the Final Product: The free amino alcohol can streak badly on silica gel.

    • Modified Eluent: Add a small amount of a basic modifier like triethylamine (~1%) or ammonium hydroxide (~0.5%) to your eluent system (e.g., Dichloromethane/Methanol) to suppress tailing and improve peak shape.[7]

    • Recrystallization: The final product, being a solid, is often amenable to recrystallization. A mixed solvent system, such as methanol/water or ethanol/ether, can be effective. Converting the amino alcohol to a salt (e.g., with acetic acid) can improve its crystallinity, allowing for purification via recrystallization from an aqueous organic acid solution.[8][9]

Section 3: Key Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the most critical stages of the synthesis. These are intended as a validated starting point and may require optimization based on your specific substrate and scale.

Protocol 1: Wittig Olefination

This protocol details the formation of the phosphorus ylide and its subsequent reaction with a long-chain aldehyde.

  • Apparatus Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a reflux condenser under high vacuum. Allow to cool to room temperature under an Argon atmosphere.

  • Ylide Formation:

    • Add the phosphonium salt (1.1 eq.) to the flask.

    • Add anhydrous THF via syringe.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add n-BuLi (1.05 eq., 1.6 M in hexanes) dropwise via syringe. The solution should turn a deep red/orange color.

    • Allow the solution to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Wittig Reaction:

    • Dissolve the aldehyde (1.0 eq.) in anhydrous THF in a separate flame-dried flask under Argon.

    • Transfer the aldehyde solution via cannula to the ylide solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor progress by TLC (staining with potassium permanganate).

  • Workup and Purification:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the crude residue by flash column chromatography on silica gel to yield the α,β-unsaturated ketone.

Protocol 2: Diastereoselective Reduction

This protocol describes the reduction of the α,β-unsaturated ketone to the protected sphinganine analog using a bulky hydride source for high selectivity.

  • Apparatus Setup: Flame-dry a round-bottom flask with a stir bar and septum. Cool to room temperature under an Argon atmosphere.

  • Reaction:

    • Dissolve the α,β-unsaturated ketone (1.0 eq.) in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add L-Selectride® (1.2 eq., 1.0 M in THF) dropwise via syringe over 20 minutes.

    • Stir the reaction at -78 °C for 3-4 hours. Monitor by TLC until the starting material is consumed.

  • Workup and Purification:

    • Quench the reaction at -78 °C by the very slow, dropwise addition of water, followed by 3M NaOH, and finally 30% H₂O₂. Caution: This quenching is highly exothermic and generates gas.

    • Allow the mixture to warm to room temperature and stir vigorously for 1 hour until two clear layers form.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify by flash column chromatography to yield the protected amino alcohol.

Section 4: References

  • Stereoselective Synthesis of Monofluoroalkyl α,β-Unsaturated Ketones From Allenyl Carbinol Esters Mediated by Gold and Selectfluor. Organic Chemistry Portal. [Link]

  • Stereoselective Synthesis of Novel Sphingoid Bases Utilized for Exploring the Secrets of Sphinx. MDPI. [Link]

  • Diastereoselective Synthesis of β‐Hydroxy Ketones from Cyclic Ketone Substrates. ResearchGate. [Link]

  • Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. Royal Society of Chemistry. [Link]

  • The total syntheses of D-erythro-sphingosine, N-palmitoylsphingosine (ceramide), and glucosylceramide (cerebroside) via an azidosphingosine analog. PubMed. [Link]

  • Process for purifying long chain amino acids. Google Patents.

  • An overview of sphingolipid metabolism: from synthesis to breakdown. PMC - NIH. [Link]

  • Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]

  • Wittig Reaction - Common Conditions. Organic Chemistry Portal. [Link]

  • Synthesis and Characterization of Bulky Substituted Hemihexaphyrazines Bearing 2,6-Diisopropylphenoxy Groups. MDPI. [Link]

  • A Comprehensive Review: Sphingolipid Metabolism and Implications of Disruption in Sphingolipid Homeostasis. MDPI. [Link]

  • Process for the purification of an aminoalcohol. Google Patents.

  • Direct N-alkylation of unprotected amino acids with alcohols. PMC. [Link]

  • Divergent syntheses of all stereoisomers of phytosphingosine and their use in the construction of a ceramide library. PubMed. [Link]

  • Separation and Refining of Amino acids. DIAION. [Link]

  • Sphingolipids | Biosynthesis. YouTube. [Link]

  • The Wittig Reaction: Synthesis of Alkenes. University of Massachusetts. [Link]

  • Biosynthesis of Sphingolipids in Plants (and Some of Their Functions). NCBI - NIH. [Link]

  • How can I purify my synthesised unnatural aliphatic amino acid? ResearchGate. [Link]

  • The Wittig Reaction. Chemistry LibreTexts. [Link]

  • Advances in the biosynthesis of tetraacetyl phytosphingosine, a key substrate of ceramides. Springer. [Link]

  • 19.7b Wittig Reaction | Organic Chemistry. YouTube. [Link]

  • The metabolism and function of sphingolipids and glycosphingolipids. ResearchGate. [Link]

  • Phytosphingosine, sphingosine and dihydrosphingosine ceramides in model skin lipid membranes: permeability and biophysics. PubMed. [Link]

  • 15-methylhexadecasphinganine(1+) (CHEBI:70829). EMBL-EBI. [Link]

  • 15-methylhexadecasphinganine (CHEBI:70852). EMBL-EBI. [Link]

Sources

troubleshooting 15-Methylhexadecasphinganine extraction from tissues

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Extraction & Analysis of Branched-Chain Sphingoid Bases Ticket ID: T-LIPID-ISO17 Status: Open Assigned Specialist: Senior Application Scientist, Lipidomics Division[1]

Executive Summary

You are likely attempting to isolate 15-methylhexadecasphinganine (often referred to as iso-d17:0 sphinganine ), a specific branched-chain sphingoid base.[1] This molecule is biologically distinct from the mammalian straight-chain analogs and is frequently associated with Bacteroides species (e.g., B. fragilis) in the gut microbiome or their immunomodulatory effects in host tissues.[1]

The Three Primary Failure Points:

  • Isobaric Interference: You are using standard C17-sphinganine as an internal standard, which is an isomer of your target, leading to co-elution and quantification errors.[1]

  • Extraction pH: The free amine group on the sphingoid base renders it amphipathic.[1] Standard neutral extractions often lose the free base to the aqueous phase or protein pellet.

  • Hydrolysis Inefficiency: If you are looking for the total backbone (incorporated in ceramides), standard lipid extraction will yield low signals without rigorous alkaline hydrolysis.[1]

Module 1: Troubleshooting Low Recovery (The "Missing Peak")

User Question: "I followed a standard Bligh & Dyer protocol, but my recovery of the free base is <10%. Where is it going?"

Diagnosis: Sphingoid bases (sphinganine, sphingosine) possess a free amine group (


).[1] At neutral or acidic pH, this group becomes protonated (

), increasing water solubility.[1] In a standard Bligh & Dyer (Chloroform/Methanol/Water), the charged base partitions into the upper aqueous phase or stays bound to the protein pellet.

Corrective Action: You must shift the pH to alkaline during the phase separation to deprotonate the amine, rendering the molecule hydrophobic enough to enter the organic phase.

The "Base-Shift" Extraction Protocol
StepActionMechanistic Reason
1. Lysis Homogenize tissue in Methanol (10 vol).Denatures proteins; stops lipases immediately.[1]
2. Hydrolysis (Optional) See Module 3 if you need total backbone.
3. Phase 1 Add Chloroform (5 vol).[1] Vortex.Solubilizes lipids.
4.[1] pH Adjustment Add 2M KOH or Ammonium Hydroxide (to pH > 10).[1]CRITICAL: Deprotonates the amine (

).
5. Separation Centrifuge. Collect Lower Phase .Uncharged bases migrate to chloroform.
6.[1] Re-extraction Add alkaline CHCl3 to the aqueous phase.Recovers residual bases trapped in the interface.[1]

Module 2: The Internal Standard Trap (The "Ghost Peak")

User Question: "My LC-MS peaks are merging, and my quantification is inconsistent. I am using C17-Sphinganine (Avanti) as my Internal Standard."

Diagnosis: This is the most common error in branched-chain lipidomics.[1]

  • Your Target: 15-Methylhexadecasphinganine (Total Carbons = 17).[1]

  • Your Standard: n-Heptadecasphinganine (Total Carbons = 17).[1]

These are structural isomers . They have the exact same precursor mass (


) and often the same product ions. If your chromatography does not achieve baseline separation, your standard is burying your signal.[1]

Corrective Action:

  • Switch Internal Standard: Use d7-Sphinganine (C18) or C17-Sphingosine (d17:1) if you are sure your sample contains no endogenous d17:[1]1. The safest bet is a deuterated isotope.[1]

  • Chromatographic Resolution: If you must use the C17 isomer, you need a high-resolution C18 column and a flattened gradient.[1]

Visualizing the Isomer Problem

IsomerLogic cluster_0 The Isobaric Trap Target Target: 15-Methyl-d16:0 (Iso-C17 Sphinganine) MassSpec Mass Spectrometer (Precursor m/z 288.3) Target->MassSpec Same Mass Standard Standard: n-d17:0 (Straight Chain C17) Standard->MassSpec Same Mass Result Result: Co-elution Impossible to Quantify MassSpec->Result Solution SOLUTION: Use Deuterated Standard (d7-Sphinganine) MassSpec->Solution Separate Channel

Figure 1: The isobaric interference between iso-C17 (target) and n-C17 (common standard).

Module 3: Total vs. Free Base (The Hydrolysis Decision)

User Question: "I am studying Bacteroides colonization. Do I need to hydrolyze my samples?"

Diagnosis:

  • Free Base: Present in very low quantities.[1] Represents the active synthesis pool.[1]

  • Complex Lipids: The 15-methyl backbone is usually incorporated into dihydroceramides or alpha-galactosylceramides.[1]

If you extract without hydrolysis, you only see the "tip of the iceberg" (free base). If you want to measure the total burden of this bacterial lipid in the tissue, you must perform strong alkaline hydrolysis to strip the N-acyl fatty acid.[1]

Workflow Decision Tree:

Workflow Start Start: Tissue Sample Q1 Target Analyte? Start->Q1 Free Free Base Only (Metabolic Flux) Q1->Free Active Pool Total Total Backbone (Accumulation) Q1->Total Total Lipid ProcessA 1. Alkaline Extraction (No Heat) Free->ProcessA ProcessB 1. Strong Hydrolysis (1M KOH/MeOH, 70°C, 1hr) Total->ProcessB Clean 2. Liquid-Liquid Extraction (Alkaline pH) ProcessA->Clean ProcessB->Clean LCMS 3. LC-MS/MS Analysis Clean->LCMS

Figure 2: Decision logic for hydrolysis based on biological question.

Validated Protocol: Total 15-Methylhexadecasphinganine Extraction

Application: Quantification of total bacterial sphingoid base burden in mammalian colon/liver tissue.[1]

Reagents
  • Lysis Buffer: Methanol containing 0.1% BHT (Butylated hydroxytoluene) to prevent oxidation.[1]

  • Hydrolysis Reagent: 1M KOH in Methanol (Prepare fresh).

  • Extraction Solvent: Chloroform (HPLC Grade).[1]

  • Internal Standard: d7-Sphinganine (Avanti Polar Lipids).[1] Do NOT use C17-Sphinganine. [1]

Step-by-Step Methodology
  • Homogenization:

    • Add 500 µL Methanol (with BHT) to 10-50 mg tissue.[1]

    • Add 10 pmol Internal Standard .

    • Bead beat (Precellys/Qiagen) at 6000 rpm for 30s x 2.

  • Hydrolysis (Critical Step):

    • Transfer homogenate to a glass tube (Teflon-lined cap).

    • Add 500 µL 1M KOH in Methanol .

    • Incubate at 70°C for 1 hour . (Releases base from ceramides).[1]

  • Phase Separation:

    • Cool to room temperature.[1][2]

    • Add 1 mL Chloroform .[1]

    • Add 1 mL Alkaline Water (Water + 20µL Ammonium Hydroxide).[1] Note: Keeping water alkaline prevents base protonation.[1]

    • Vortex vigorously for 1 min.

    • Centrifuge at 3000 x g for 5 min.

  • Collection:

    • Collect the lower organic phase .[1]

    • Re-extract the upper phase with 1 mL Chloroform (optional, increases recovery by ~15%).

  • Drying & Reconstitution:

    • Dry under Nitrogen stream.[1]

    • Reconstitute in 100 µL Mobile Phase A (see below).

Instrument Parameters (LC-MS/MS)

System: Triple Quadrupole (e.g., Sciex 6500+ or Thermo Altis).[1] Column: C18 High Strength Silica (e.g., Waters HSS T3), 2.1 x 100mm, 1.8µm.[1] Standard C8 columns often fail to separate the iso-isomer from trace endogenous n-isomer.[1]

ParameterSettingNotes
Mobile Phase A Water + 0.2% Formic Acid + 2mM Amm.[1][3] FormateAcidic pH aids ionization (ESI+).[1]
Mobile Phase B Methanol + 0.2% Formic Acid + 1mM Amm.[1] FormateMeOH gives better signal than ACN for sphingoids.[1]
Flow Rate 0.3 mL/min
Gradient 70% B to 100% B over 10 min.[1]Shallow gradient required for isomer separation.[1]
Ionization ESI Positive ModeDetects

.[1]
MRM Transition 288.3 -> 60.1 (Quant)Cleavage of ethanolamine headgroup.[1]
MRM Transition 288.3 -> 270.3 (Qual)Water loss

.

FAQ: Rapid Fire Troubleshooting

Q: Can I use plastic tubes? A: No. Sphingoid bases are "sticky" and hydrophobic.[1] Use borosilicate glass tubes to minimize loss to plastic walls.[1]

Q: My background noise is high. A: Check your Ammonium Formate. Old buffer causes salt precipitation and noise.[1] Use LC-MS grade additives only.

Q: I see a double peak for my analyte. A: This confirms the presence of both 15-methylhexadecasphinganine (Iso) and n-heptadecasphinganine (Straight).[1] You must integrate them separately.[1] The Iso-form usually elutes slightly earlier on a C18 column due to the branched structure reducing effective hydrophobicity.[1]

References

  • Wieland Brown, L.C., et al. (2013).[1][4] "Production of alpha-galactosylceramide by a prominent member of the human gut microbiota."[1] PLoS Biology.

  • Cohen, L.J., et al. (2017).[1] "Commensal bacteria make GPCR ligands that mimic human signalling molecules."[1] Nature.[1] [1]

  • Merrill, A.H., et al. (2005).[1] "Lipidomic analysis of amphipathic lipids: protocols for sphingolipids." Methods in Enzymology.

  • Lipid Maps Consortium. "Sphingolipids Extraction Protocols."[1] Lipid Maps.

Sources

resolving poor phase separation in lipid extraction

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for lipid extraction. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with phase separation during lipid extraction protocols. Here, we will delve into the root causes of poor phase separation, provide robust troubleshooting strategies, and offer detailed protocols to ensure the integrity and efficiency of your lipidomics workflow.

The Challenge of Poor Phase Separation

Achieving distinct phase separation is a critical step in liquid-liquid lipid extraction methods like the Folch and Bligh-Dyer techniques. A failure to obtain a clear, sharp interface between the aqueous and organic layers can lead to cross-contamination of your samples, reduced lipid recovery, and inconsistent experimental results. This guide will equip you with the knowledge to diagnose and resolve these issues effectively.

Troubleshooting Guide: Resolving Poor Phase Separation

Poor phase separation often manifests as a cloudy or emulsified interphase, the complete absence of a defined boundary, or the presence of a "fluffy" layer. Understanding the underlying causes is the first step toward a solution.

Diagram: Troubleshooting Workflow

G cluster_0 Identify Problem cluster_1 Initial Checks & Simple Fixes cluster_2 Advanced Troubleshooting cluster_3 Outcome Problem Poor Phase Separation (Emulsion, Cloudy Interphase) Check1 Verify Solvent Ratios (e.g., Folch 2:1 CHCl3:MeOH) Problem->Check1 Check2 Ensure Proper Mixing (Vortexing Time & Intensity) Problem->Check2 Check3 Adequate Centrifugation? (Time, Speed, Temperature) Problem->Check3 Solution1 Add Saline Solution (0.9% NaCl or 0.73% KCl) Breaks Emulsions Problem->Solution1 Persistent Emulsion Solution3 Sample Pre-treatment (e.g., Proteinase K for high protein) Problem->Solution3 High Protein/Complex Matrix Solution2 Adjust Solvent Polarity (Increase CHCl3 or MeOH) Check1->Solution2 If Incorrect Solution4 Modify Centrifugation (Increase g-force or time) Check3->Solution4 If Inadequate Success Clear Phase Separation Solution1->Success Solution2->Success Solution3->Success Solution4->Success

Caption: A flowchart outlining the logical progression for troubleshooting poor phase separation in lipid extraction.

Common Causes and Solutions
Potential Cause Explanation Recommended Solution
Incorrect Solvent Ratios The precise ratio of chloroform, methanol, and water is crucial for creating the biphasic system. Deviations can lead to a single-phase mixture or an unstable emulsion.Carefully verify the volumes of each solvent added. For the Folch method, the final ratio should be approximately 8:4:3 (chloroform:methanol:water).
High Concentration of Proteins or Polysaccharides These macromolecules can act as natural surfactants, stabilizing emulsions and preventing the coalescence of the organic and aqueous phases.Consider a protein precipitation step or the use of enzymes like proteinase K for samples with high protein content.
Insufficient Ionic Strength A low ionic strength in the aqueous phase can contribute to the stability of emulsions.Add a salt solution (e.g., 0.9% NaCl or 0.73% KCl) to the aqueous phase to increase its polarity and help break the emulsion.
Inadequate Centrifugation Insufficient centrifugal force or time may not be enough to fully separate the layers, especially if an emulsion has formed.Increase the centrifugation speed and/or time. Centrifuging at a lower temperature (4°C) can also improve phase separation.
Sample Overload Exceeding the optimal sample-to-solvent ratio can overwhelm the extraction system, leading to incomplete partitioning of lipids and other components.Reduce the amount of starting material or increase the volume of extraction solvents.
Presence of Detergents or Surfactants Contamination from detergents used in sample preparation can stabilize emulsions.Ensure all glassware is thoroughly rinsed and free of any residual detergents.

Frequently Asked Questions (FAQs)

Q1: I see a white, fluffy layer between my organic and aqueous phases. What is it and how do I get rid of it?

A: This layer is typically composed of precipitated proteins and other macromolecules. To remove it, you can try a "back-extraction" by adding a small amount of methanol and water, vortexing, and re-centrifuging. For future extractions with similar samples, consider a protein precipitation step prior to lipid extraction.

Q2: My entire sample is cloudy and I don't see any phase separation at all. What should I do?

A: This usually indicates that the solvent ratios are incorrect, resulting in a single-phase system. Carefully review your protocol and the volumes of chloroform, methanol, and water you have added. You may be able to salvage the extraction by adding the missing component to achieve the correct biphasic ratio.

Q3: Can I increase the vortexing time to improve my lipid yield?

A: While thorough mixing is important for lipid extraction, excessive or overly vigorous vortexing can lead to the formation of stable emulsions that are difficult to break. A gentle but thorough inversion of the tube several times is often sufficient.

Q4: Why is adding salt recommended for breaking emulsions?

A: Adding a salt like NaCl increases the ionic strength of the aqueous phase. This disrupts the electrostatic interactions that can stabilize an emulsion, causing the small droplets of the organic phase to coalesce and separate out.

Q5: Does the temperature of centrifugation matter?

A: Yes, performing the centrifugation at a lower temperature (e.g., 4°C) can enhance phase separation. The decreased temperature can reduce the solubility of certain lipids in the aqueous-methanol phase and promote the formation of a sharper interface.

In-Depth Protocols and Methodologies

Protocol: Standard Folch Lipid Extraction
  • Homogenize your sample in a suitable solvent.

  • Add 20 volumes of a 2:1 (v/v) mixture of chloroform and methanol to your sample in a glass tube with a Teflon-lined cap.

  • Vortex the mixture for 1-2 minutes to ensure thorough mixing.

  • Add 0.2 volumes of 0.9% NaCl solution to the mixture.

  • Vortex again for 30 seconds.

  • Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to facilitate phase separation.

  • Carefully collect the lower, organic phase containing the lipids using a glass Pasteur pipette.

Protocol: Troubleshooting Emulsion Formation with Saline Wash

If you encounter a persistent emulsion after the initial centrifugation:

  • Carefully remove the upper aqueous phase.

  • Add a fresh volume of 0.9% NaCl solution equal to the original volume of the aqueous phase.

  • Gently invert the tube several times to mix. Avoid vigorous vortexing.

  • Re-centrifuge at 2,000 x g for 10-15 minutes at 4°C.

  • The increased ionic strength should help to resolve the emulsion, resulting in a clearer lower phase.

References

  • Folch, J., Lees, M., & Sloane Stanley, G. H. (1957). A Simple Method for the Isolation and Purification of Total Lipides from Animal Tissues. Journal of Biological Chemistry, 226(1), 497–509. [Link]

  • Bligh, E. G., & Dyer, W. J. (1959). A rapid method of total lipid extraction and purification. Canadian Journal of Biochemistry and Physiology, 37(8), 911–917. [Link]

  • Iverson, S. J., Lang, S. L. C., & Cooper, M. H. (2001). Comparison of the Bligh and Dyer and Folch methods for total lipid determination in a broad range of marine tissue. Lipids, 36(11), 1283–1287. [Link]

Technical Support Center: Optimizing Mass Spectrometry Parameters for Sphingoid Bases

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for sphingoid base analysis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of LC-MS/MS-based sphingolipidomics. The unique chemical properties of sphingoid bases, such as sphingosine (So), sphinganine (Sa), and sphingosine-1-phosphate (S1P), present distinct analytical challenges. This document provides in-depth, experience-driven answers to common problems, moving beyond simple instructions to explain the underlying scientific principles of method optimization and troubleshooting.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common questions that arise during the initial phases of method development for sphingoid base analysis.

Q1: What are the most common precursor ions and characteristic product ions for sphingoid bases in positive ESI mode?

A1: In positive electrospray ionization (+ESI), sphingoid bases readily protonate to form the [M+H]+ ion. Due to their structure, they are also prone to in-source water loss, generating a prominent [M+H-H₂O]+ ion. For quantitative analysis using tandem mass spectrometry (MS/MS), a stable, high-intensity precursor ion is essential. While [M+H]+ is often used, the dehydrated ion can sometimes be more abundant and stable.

The most critical aspect is the generation of consistent, specific product ions upon collision-induced dissociation (CID). The long-chain base (LCB) backbone produces highly characteristic fragments. For the common d18:1 sphingoid backbone, the most utilized product ion is m/z 264.4 . This fragment corresponds to the sphingoid base after the loss of the C1-hydroxyl group and a second water molecule from the C3-hydroxyl group.[1]

Below is a summary table for common d18 sphingoid bases:

AnalyteCommon NameFormulaPrecursor Ion [M+H]⁺ (m/z)Key Product Ion (m/z)Notes
Sphingosine (d18:1)SoC₁₈H₃₇NO₂300.3282.3 ([M+H-H₂O]⁺) or 264.3m/z 264.3 is often preferred for MRM specificity.
Sphinganine (d18:0)SaC₁₈H₃₉NO₂302.3284.3 ([M+H-H₂O]⁺) or 266.3The saturated backbone yields a +2 Da shift.[1]
Sphingosine-1-PhosphateS1PC₁₈H₃₈NO₅P380.2264.3The primary fragment results from the neutral loss of the phosphate group (H₃PO₄, 98 Da) and water.
Q2: I see multiple adducts like [M+Na]+ and [M+K]+. Should I use them for quantification?

A2: While sodium [M+Na]+ and potassium [M+K]+ adducts are common, especially when dealing with glassware or mobile phases not rigorously prepared with LC-MS grade reagents, it is generally not recommended to use them for routine quantification.[2][3]

Causality: The formation of these adducts is often inconsistent and highly sensitive to minor variations in the sample matrix and mobile phase composition. This variability can lead to poor reproducibility and inaccurate quantification. Protonated adducts ([M+H]+) are typically more reliable because the proton source (e.g., formic acid in the mobile phase) is supplied in vast excess, leading to more stable and predictable ionization.[4] If sodium adducts are overwhelmingly dominant and cannot be suppressed, you may characterize their fragmentation, but extreme care must be taken to ensure consistency across all samples, standards, and QCs.

Q3: Is chemical derivatization necessary for analyzing free sphingoid bases?

A3: Derivatization is not strictly necessary but can be a powerful strategy to overcome specific challenges, particularly low sensitivity and poor chromatographic peak shape.[5] Free sphingoid bases, being small and polar, can exhibit poor retention on standard reversed-phase columns and suffer from low ionization efficiency.

Expert Insight: Derivatization with reagents like phenylisothiocyanate (PITC) can significantly enhance analytical performance.[5] This process attaches a larger, non-polar, and easily ionizable group to the analyte. The benefits are twofold:

  • Improved Chromatography: The increased hydrophobicity leads to better retention and peak shape on C18 columns.

  • Enhanced Sensitivity: The derivative often ionizes more efficiently than the native molecule, boosting signal intensity by 1.5 to 2.5-fold.[5]

This strategy can be particularly effective for resolving interfering signals from the sample matrix.[5]

Q4: How do I choose the right internal standard (IS)?

A4: The gold standard is to use a stable isotope-labeled (SIL) version of each analyte you intend to quantify (e.g., d7-Sphingosine for Sphingosine).[6] This is the most effective way to correct for variations in sample extraction, matrix effects, and instrument response, as the SIL-IS behaves nearly identically to the endogenous analyte.

If a SIL-IS is not available for every analyte, a structural analog can be used. A common strategy is to use an odd-chain length sphingoid base (e.g., d17:1 Sphingosine) as an IS for even-chain length analytes (e.g., d18:1 Sphingosine).[7][8]

Trustworthiness Principle: Using a single internal standard for an entire class of lipids can lead to quantification bias.[6] Different chain lengths and saturation levels can affect ionization and fragmentation efficiency. Therefore, it is crucial to validate your quantification strategy by demonstrating that the chosen IS accurately reflects the behavior of the analyte across the expected concentration range.

Section 2: In-Depth Troubleshooting Guide

This section provides structured, cause-and-effect troubleshooting for specific experimental issues.

Problem Area: Poor Signal Intensity & Sensitivity
Q: My signal is weak or non-existent. Where do I start?

A: Low signal is a multifaceted problem. A systematic approach is required to isolate the cause, starting from the mass spectrometer and working backward to the sample. The following workflow provides a logical diagnostic path.

G Start Low Signal Detected Infusion 1. Infuse Standard Is signal present? Start->Infusion MS_Tune 2. Check MS Tuning Is instrument calibrated? Infusion->MS_Tune Yes LC_Check 5. Check LC System (Plumbing, Column, Mobile Phase) Infusion->LC_Check No (on-column) MS_Tune->Infusion Source_Params 3. Optimize Source (Voltage, Gas, Temp) MS_Tune->Source_Params Yes MS_Tune_Fail Recalibrate Instrument MS_Tune->MS_Tune_Fail MS_Tune->MS_Tune_Fail Compound_Params 4. Optimize Compound (DP/CV, CE) Source_Params->Compound_Params Compound_Params->LC_Check Signal Improved LC_Check->LC_Check Sample_Prep 6. Evaluate Sample Prep (Extraction, Concentration) LC_Check->Sample_Prep System OK LC_Fail Troubleshoot LC (Leaks, Blockages) LC_Check->LC_Fail LC_Check->LC_Fail Sample_Prep->Sample_Prep Prep_Fail Optimize Extraction Protocol Sample_Prep->Prep_Fail Sample_Prep->Prep_Fail

Caption: Troubleshooting workflow for low signal intensity.
Q: How do I systematically optimize source parameters (ESI Voltage, Gas Flows, Temperature)?

A: Source parameters control the efficiency of analyte desolvation and ionization. These are interdependent and should be optimized to maximize the precursor ion signal while minimizing in-source fragmentation.[9]

Causality:

  • ESI Voltage (Capillary Voltage): Drives the electrochemical process of ion formation. Too low, and the spray is unstable; too high, and you risk electrical discharge.

  • Nebulizer Gas (Gas 1): Shears the liquid stream into fine droplets. Higher pressure creates finer droplets, aiding desolvation, but can also decrease signal if it's too high.

  • Drying Gas (Gas 2) & Temperature: Evaporates the solvent from the droplets, releasing ions into the gas phase. Higher temperatures and flows improve desolvation for less volatile mobile phases but can cause thermal degradation of labile analytes like S1P.

Protocol 1: Step-by-Step Optimization of ESI Source Parameters

  • Preparation: Infuse a solution of your primary analyte (e.g., 100 ng/mL Sphingosine in 50:50 Acetonitrile:Water with 0.1% Formic Acid) directly into the mass spectrometer using a syringe pump at a flow rate mimicking your LC flow rate.

  • Initial Setup: Set the instrument to view the full scan spectrum of your precursor ion (e.g., m/z 300.3 for Sphingosine). Start with default manufacturer settings.

  • Optimize Nebulizer Gas: While keeping other parameters constant, vary the nebulizer gas pressure in steps (e.g., 5-10 psi increments). Record the precursor ion intensity at each step. Plot intensity vs. pressure and identify the optimal setting.

  • Optimize Drying Gas and Temperature: Set the nebulizer gas to its optimum. Now, vary the drying gas temperature (e.g., in 25 °C increments) and at each temperature, vary the gas flow (e.g., in 2 L/min increments). Create a 2D plot or table to find the combination that yields the highest intensity for [M+H]+ without a significant increase in the [M+H-H₂O]+ or other fragment ions.

  • Optimize ESI Voltage: With optimal gas and temperature settings, adjust the capillary voltage (e.g., in 0.5 kV increments). The goal is to find a stable, high signal. Often, a plateau is reached where increasing voltage no longer improves signal.

  • Verification: Re-check the optimal settings in combination, as they can have interactive effects.[10]

Q: How do I optimize compound-specific parameters like Declustering Potential (DP) / Cone Voltage (CV) and Collision Energy (CE)?

A: These parameters are crucial for maximizing the signal of your specific precursor-product ion transition in an MRM experiment. They must be optimized for each individual analyte and its internal standard.[11]

Causality:

  • Declustering Potential (DP) / Cone Voltage (CV): This voltage is applied in the atmospheric pressure interface region of the mass spectrometer. Its primary role is to prevent solvent clusters from entering the mass analyzer. However, if set too high, it can induce fragmentation before the quadrupole mass filter (in-source fragmentation), leading to a loss of your intended precursor ion.[1][11] The goal is to find the voltage that maximizes the precursor ion intensity.

  • Collision Energy (CE): This is the kinetic energy applied to the precursor ion as it enters the collision cell (q2), causing it to fragment. Too little energy results in poor fragmentation and a weak product ion signal. Too much energy can shatter the ion into very small, non-specific fragments or cause the desired product ion to fragment further, again reducing its signal.[12]

Protocol 2: Step-by-Step Optimization of DP/CV and CE

  • Preparation: Continue infusing the analyte standard as in Protocol 1.

  • Set up an MRM Method: Create a method with the transition for your analyte (e.g., 300.3 -> 264.3 for Sphingosine).

  • Optimize DP / CV:

    • Set the Collision Energy to a nominal value (e.g., 10-15 eV).

    • Perform a DP/CV ramp experiment. Acquire data while the instrument automatically ramps the DP/CV across a relevant range (e.g., 20 V to 150 V in 2-5 V steps).

    • Plot the precursor ion intensity vs. the DP/CV. The optimal value is the peak of this curve.

  • Optimize Collision Energy (CE):

    • Set the DP/CV to its optimized value from the previous step.

    • Perform a CE ramp experiment. Acquire data while the instrument ramps the CE across a relevant range (e.g., 10 eV to 60 eV in 1-2 eV steps).

    • Plot the product ion intensity vs. the CE. The optimal value is the peak of this curve.[13]

  • Finalize: Repeat this entire process for every analyte and internal standard in your panel. The optimal CE can increase with the chain length of the sphingoid base.[1]

Problem Area: Poor Peak Shape & Chromatography
Q: My Sphingosine-1-Phosphate (S1P) peak is broad and tailing. How can I fix this?

A: This is a classic and widely-reported challenge in sphingolipid analysis.[14][15] The peak broadening of S1P is primarily caused by its zwitterionic nature and the strong interaction of the negatively charged phosphate group with metal surfaces within the HPLC system and column.[15][16]

Causality & Solutions:

  • Silanol Interactions: Free silanol groups on the silica surface of the column packing can interact with the amine group of S1P, causing tailing.

    • Solution: Use a column with high-quality endcapping to minimize available silanols.[17] Also, adding a small amount of a weak acid (e.g., 0.1-0.2% formic acid) to the mobile phase will protonate the silanols, reducing this secondary interaction.

  • Metal Chelation: The phosphate group can chelate with trace metal ions (e.g., iron, stainless steel) in the column frit, tubing, and even the stationary phase itself. This is a major contributor to peak broadening.[16]

    • Solution 1 (Mobile Phase Additives): Adding a chelating agent like medronic acid or using a highly acidic mobile phase can improve peak shape, but may not be ideal for MS sensitivity.[15]

    • Solution 2 (Inert Hardware): The most robust solution is to use a bio-inert or metal-free LC system and columns specifically designed to minimize metal interactions.

    • Solution 3 (Chemical Modification): An alternative approach involves chemically removing the phosphate group using hydrogen fluoride (HF) and then analyzing the resulting sphingosine, which has much better chromatographic behavior.[14][15] This adds a sample preparation step but can completely resolve the peak shape issue.

Section 3: Workflows and Data Visualization

Visualizing the logic of method development and troubleshooting can clarify complex processes. The following diagrams are rendered using DOT language.

Workflow 1: General Method Development Strategy

G cluster_0 Phase 1: Analyte Characterization cluster_1 Phase 2: MS Parameter Optimization cluster_2 Phase 3: LC Method Development cluster_3 Phase 4: Method Validation Infusion Infuse Standards Find_Precursor Identify Precursor ([M+H]+, Adducts) Infusion->Find_Precursor Find_Product Identify Key Product Ions Find_Precursor->Find_Product Opt_Source Optimize Source (Gas, Temp, Voltage) Find_Product->Opt_Source Opt_Compound Optimize Compound (DP/CV, CE) Opt_Source->Opt_Compound Select_Column Select Column (e.g., C18, HILIC) Opt_Compound->Select_Column Opt_MP Optimize Mobile Phase (Solvents, Additives) Select_Column->Opt_MP Opt_Grad Optimize Gradient Opt_MP->Opt_Grad Linearity Linearity & Range Opt_Grad->Linearity Accuracy Accuracy & Precision Linearity->Accuracy LLOQ Determine LLOQ Accuracy->LLOQ

Caption: A four-phase workflow for sphingoid base LC-MS/MS method development.

References

  • Ekelöf, M., & Muddiman, D. C. (2018). Determination of Optimal Electrospray Parameters for Lipidomics in Infrared Matrix Assisted Laser Desorption Electrospray Ionization (IR-MALDESI) Mass Spectrometry Imaging. Journal of the American Society for Mass Spectrometry, 29(9), 1783–1791. [Link]

  • LIPID MAPS. (n.d.). Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectro. LIPID MAPS Lipidomics Gateway. [Link]

  • Hartler, J., et al. (2020). Automated Annotation of Sphingolipids Including Accurate Identification of Hydroxylation Sites Using MSn Data. Analytical Chemistry, 92(20), 13836–13844. [Link]

  • Haynes, C. A., et al. (2008). SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS. Methods in Molecular Biology, 432, 83-115. [Link]

  • Huffman, G. (2019). Optimizing LC-MS/MS analysis with DO-MS. SCP2019. [Link]

  • Aaltonen, N., et al. (2018). Imaging with Mass Spectrometry, the next frontier in sphingolipid research? A discussion on where we stand and the possibilities ahead. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1863(1), 1-11. [Link]

  • Merrill, A. H., et al. (2011). Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS). Methods in Molecular Biology, 721, 209-231. [Link]

  • Mauri, L., et al. (2022). An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and Free Sphingoid Bases. Metabolites, 12(5), 450. [Link]

  • Kim, J., et al. (2024). HPLC-MS/MS Analysis for Sphingosine 1-Phosphate after the Dephosphorylation by Hydrogen Fluoride. Separations, 11(1), 34. [Link]

  • Kim, J., et al. (2024). HPLC-MS/MS Analysis for Sphingosine 1-Phosphate after the Dephosphorylation by Hydrogen Fluoride. MDPI. [Link]

  • Paul, L. S., et al. (2023). Accurate Sphingolipid Quantification Reducing Fragmentation Bias by Nonlinear Models. Analytical Chemistry, 95(41), 15263–15271. [Link]

  • Carstensen, A. C., et al. (2019). A rapid and quantitative LC-MS/MS method to profile sphingolipids. Journal of Lipid Research, 60(7), 1313-1321. [Link]

  • ResearchGate. (n.d.). Optimization of collision energy settings for PRM of derivatized LCB species. ResearchGate. [Link]

  • Fuller, M., et al. (2005). The synthesis of internal standards for the quantitative determination of sphingolipids by tandem mass spectrometry. Journal of Mass Spectrometry, 40(12), 1584-1593. [Link]

  • Le, A. V., et al. (2016). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. Journal of the American Society for Mass Spectrometry, 27(10), 1648–1657. [Link]

  • ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. ACD/Labs Blog. [Link]

  • Preprints.org. (2023). HPLC-MS/MS Analysis for Sphingosine 1-Phosphate After the Dephosphorylation by Hydrogen Fluoride. Preprints.org. [Link]

  • De, D., et al. (2024). Optimized Lipidomics Extraction of Sphingosine and Sphinganine from Optic Nerve for Signaling Studies. Methods in Molecular Biology, 2800, 23-31. [Link]

  • Butters, T. D., et al. (2003). Internal standards for sphingolipids for use in mass spectrometry.
  • Le, A. V., et al. (2016). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. Analytical Chemistry, 88(17), 8619-8626. [Link]

  • Bektas, M., et al. (2012). Quantification of sphingosine-1-phosphate and related sphingolipids by liquid chromatography coupled to tandem mass spectrometry. Methods in Molecular Biology, 874, 3-12. [Link]

  • Rojkiewicz, M., et al. (2016). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Spectroscopy, 31(3), 26-34. [Link]

  • ResearchGate. (n.d.). (PDF) Quantification of sphingosine and sphinganine from crude lipid extracts by HPLC electrospray ionization tandem mass spectrometry. ResearchGate. [Link]

  • De, D., et al. (2023). Analysis of Sphingosine and Sphinganine from the Aqueous Humor for Signaling Studies Using Ultrahigh-Performance Liquid Chromatography-Mass Spectrometry. Metabolites, 13(9), 996. [Link]

  • Han, X., & Gross, R. W. (2005). Accurate Quantification of Lipid Species by Electrospray Ionization Mass Spectrometry — Meets a Key Challenge in Lipidomics. Trends in Analytical Chemistry, 24(6), 495-498. [Link]

  • Che, N., et al. (2019). Fragmentation behavior and gas-phase structures of cationized glycosphingolipids in ozone-induced dissociation mass spectrometry. Journal of the American Society for Mass Spectrometry, 30(9), 1792–1801. [Link]

  • AnalyteGuru. (2023). Real Solutions to Improve Your HPLC Peak Resolution. Thermo Fisher Scientific. [Link]

  • Liebisch, G., et al. (2014). High-throughput analysis of sphingosine 1-phosphate, sphinganine 1-phosphate, and lysophosphatidic acid in plasma samples by liquid chromatography-tandem mass spectrometry. Clinical Chemistry, 60(10), 1334-1342. [Link]

  • ResearchGate. (n.d.). Adjustments of the collision energy (CE) optimization function in Skyline for sphingolipids. ResearchGate. [Link]

  • Agilent. (2023). Why it matters and how to get good peak shape. Agilent Technologies. [Link]

  • Hammad, S. M., et al. (2013). Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation. Analytical and Bioanalytical Chemistry, 405(2-3), 935-944. [Link]

  • Biotage. (2023). Using adducts and fragments to identify compounds in mass-directed flash chromatography. Biotage. [Link]

  • ResearchGate. (n.d.). Common types of adducts in LC-MS. ResearchGate. [Link]

Sources

Technical Support Center: A Researcher's Guide to 15-Methylhexadecasphinganine Sample Integrity

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the definitive resource for maintaining the integrity of your 15-Methylhexadecasphinganine samples. This guide is crafted for researchers, scientists, and professionals in drug development who work with this unique iso-branched sphingolipid.[1] Here, we provide expert guidance and practical solutions to ensure the stability and reliability of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is 15-Methylhexadecasphinganine and why is its stability a critical concern?

Q2: What are the primary ways in which 15-Methylhexadecasphinganine samples can degrade?

A: Similar to other sphingoid bases, 15-Methylhexadecasphinganine is susceptible to several degradation pathways. The most common include:

  • Oxidation: The hydroxyl groups can be oxidized, particularly when exposed to atmospheric oxygen.

  • Dehydration: Under acidic conditions, the molecule can lose a water molecule, forming a double bond.

  • Amine Group Reactions: The primary amine is nucleophilic and can react with aldehydes or ketones, which may be present as impurities in solvents.

Q3: How should I store my 15-Methylhexadecasphinganine samples to ensure their long-term stability?

A: Proper storage is the most effective preventative measure against sample degradation.[4][5] The ideal storage conditions depend on whether the sample is in solid form or in solution.

Form Storage Temperature Atmosphere Recommended Solvents Typical Shelf-Life
Solid (Lyophilized)-20°C or lowerInert Gas (Argon or Nitrogen)N/A>12 months
In Solution-20°C or lower (ideally -80°C)Inert Gas (Argon or Nitrogen)High-purity ethanol, methanol, or chloroform/methanol mixturesUp to 6 months

It is highly recommended to store lipid extracts under an oxygen-free environment, shielded from light, to prevent chemical transformations.[4][5]

Troubleshooting Guide: Common Issues and Solutions

This section provides a systematic approach to resolving common problems encountered during the handling and analysis of 15-Methylhexadecasphinganine.

Issue 1: Appearance of Unexpected Peaks in Mass Spectrometry Data

Symptom: Your mass spectrometry analysis reveals peaks that do not correspond to the expected mass of 15-Methylhexadecasphinganine or its common adducts.

Potential Causes and Remediation:

  • Oxidative Degradation: Exposure to air can lead to oxidation.

    • Solution: Handle samples under an inert atmosphere (e.g., argon or nitrogen). Use freshly opened, high-purity solvents. For sensitive applications, consider using solvents that have been degassed. Incorporating antioxidants like BHT may also minimize oxidation.[6]

  • Solvent-Derived Adducts: Aldehyde impurities in solvents can react with the primary amine of the sphinganine.

    • Solution: Always use high-purity, analytical grade solvents. If you suspect solvent contamination, use a new bottle of solvent or purify the existing solvent by distillation.

  • Dehydration Artifacts: Acidic conditions during sample preparation or analysis can cause dehydration.

    • Solution: Maintain a neutral pH whenever possible. If your protocol requires an acidic environment, minimize the exposure time and keep the sample at a low temperature (e.g., on ice).

Logical Workflow for Diagnosing Unexpected MS Peaks:

Caption: A systematic workflow for troubleshooting unexpected peaks in mass spectrometry analysis.

Issue 2: Poor Solubility or Sample Precipitation

Symptom: The lyophilized powder fails to dissolve completely, or a previously clear solution becomes cloudy and precipitates over time.

Potential Causes and Remediation:

  • Incorrect Solvent Choice: While soluble in alcohols, its solubility can be limited.

    • Solution: For optimal solubility, a 2:1 (v/v) mixture of chloroform and methanol is often effective. Gentle warming (not exceeding 37°C) and sonication can facilitate dissolution.

  • Overly Concentrated Solutions: Attempting to prepare stock solutions at very high concentrations can lead to precipitation.

    • Solution: It is advisable to prepare stock solutions in the range of 1-5 mg/mL. For use in aqueous systems, a carrier protein such as bovine serum albumin (BSA) can be used to improve and maintain solubility.

  • Freeze-Thaw Cycles: Repeated freezing and thawing of solutions can promote precipitation.

    • Solution: Aliquot your stock solution into single-use volumes to minimize the number of freeze-thaw cycles.[5] For aqueous working solutions, short-term storage at 4°C may be preferable to freezing.

Essential Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution

This protocol outlines the best practices for preparing a stock solution of 15-Methylhexadecasphinganine to maximize its stability.

  • Vial Equilibration: Before opening, allow the vial of lyophilized powder to warm to room temperature for at least 15-20 minutes. This prevents atmospheric moisture from condensing on the cold solid.

  • Inert Atmosphere: For optimal stability, perform the following steps in a glove box or under a gentle stream of an inert gas like argon or nitrogen.

  • Solvent Addition: Using a gas-tight syringe, add the appropriate volume of high-purity, anhydrous solvent (e.g., ethanol or 2:1 chloroform:methanol) to the vial to achieve the desired concentration.

  • Dissolution: Tightly cap the vial and vortex briefly. If necessary, sonicate the vial in a water bath for 2-5 minutes or warm it gently to 37°C to ensure complete dissolution.

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use amber glass vials with Teflon-lined caps. Flush the headspace of each vial with inert gas before sealing. Store the aliquots at -80°C.[4][5]

Protocol 2: Rapid Purity Assessment by Thin-Layer Chromatography (TLC)

TLC is a quick and cost-effective method to assess the purity of your 15-Methylhexadecasphinganine sample.[7]

  • Sample Application: Spot a small amount (1-5 µg) of your sample solution onto a silica gel TLC plate.

  • Mobile Phase Preparation: Prepare a mobile phase, for example, a mixture of chloroform, methanol, and water (e.g., 65:25:4, v/v/v). The exact ratio may need to be optimized.

  • Plate Development: Place the TLC plate in a developing chamber saturated with the mobile phase. Allow the solvent front to migrate up the plate.

  • Visualization: After development, dry the plate and visualize the spots. A primuline spray followed by UV illumination is a common method for sphingolipids. Alternatively, charring with a sulfuric acid solution can be employed.

  • Interpretation: A pure sample of 15-Methylhexadecasphinganine should appear as a single, distinct spot. The presence of additional spots is indicative of impurities or degradation products.

Comprehensive Purity Assessment Workflow:

Caption: A multi-faceted workflow for the comprehensive purity assessment of 15-Methylhexadecasphinganine.

References

  • Vertex AI Search. (n.d.). Sphingolipid Metabolic Pathway: An Overview of Major Roles Played in Human Diseases.
  • Vertex AI Search. (2021, May 3). Sphingolipid lysosomal storage diseases: from bench to bedside - PMC - NIH.
  • MedChemExpress. (n.d.). 15-Methylhexadeca Sphinganine (iso-C17:0) | Bacterial Inhibitor.
  • Vertex AI Search. (n.d.). An overview of sphingolipid metabolism: from synthesis to breakdown - PMC - NIH.
  • Vertex AI Search. (n.d.). Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers - PMC - NIH.
  • Vertex AI Search. (n.d.). A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC.
  • MDPI. (n.d.). A Comprehensive Review: Sphingolipid Metabolism and Implications of Disruption in Sphingolipid Homeostasis.
  • ResearchGate. (2025, August 6). (PDF) Rapid evaluation of 25 key sphingolipids and phosphosphingolipids in human plasma by LC-MS/MS.
  • Vertex AI Search. (2020, May 3). A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the.
  • ACS Publications. (n.d.). Sphingolipid and Glycosphingolipid Metabolic Pathways in the Era of Sphingolipidomics | Chemical Reviews.
  • LIPID MAPS. (n.d.). Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectro.
  • YouTube. (2025, November 21). How to Analyze Lipids in Food — Beginner's Lab Guide for Accurate Lipid Profiling — BOC Sciences.
  • (n.d.). The Organizing Potential of Sphingolipids in Intracellular Membrane Transport.
  • ResearchGate. (2017, October 6). (PDF) Lipid Analysis in Marine Particle and Sediment Samples: A Laboratory Handbook.
  • PubMed Central. (2022, May 17). An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and Free-Sphingoid Bases in Plasma and Red Blood Cells - PMC.
  • MetwareBio. (n.d.). Guide to Sphingolipid: Structure, Classification, and Detection Methods.
  • PubMed. (2014, June 5). Sphingolipid lysosomal storage disorders.
  • (n.d.). Unbalanced Sphingolipid Metabolism and Its Implications for the Pathogenesis of Psoriasis.
  • YouTube. (2021, May 13). Al Merrill- Sphingolipids.
  • PMC. (n.d.). The Hitchhiker's Guide to Untargeted Lipidomics Analysis: Practical Guidelines.
  • MDPI. (n.d.). N-Carbamylglutamate Promotes Growth and Immunity in Danzhou Chickens via Gut Microbiota-Metabolite Interactions Involving Sphingolipid and mTOR Pathways.

Sources

Technical Support Center: Purification of Synthetic 15-Methylhexadecasphinganine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of synthetic 15-Methylhexadecasphinganine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting strategies for common challenges encountered during the purification of this long-chain sphingoid base. Our goal is to equip you with the expertise to navigate the nuances of purification, ensuring high-purity final products for your research endeavors.

Introduction to Purification Challenges

Synthetic 15-Methylhexadecasphinganine, a valuable tool in sphingolipid research, presents unique purification challenges due to its long aliphatic chain, polar head group containing two hydroxyls and a primary amine, and potential for isomeric impurities. The basic nature of the amine can lead to strong interactions with silica gel, resulting in tailing and poor separation during column chromatography. Furthermore, the presence of closely related structural analogs and reaction byproducts necessitates carefully optimized purification protocols. This guide will walk you through common issues and provide robust solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: What are the most common impurities I should expect in my crude synthetic 15-Methylhexadecasphinganine?

Understanding the potential impurities is the first step toward a successful purification strategy. The impurity profile will largely depend on the synthetic route employed.

Common Impurities:

  • Unreacted Starting Materials: Depending on the synthesis, these could include precursors like protected L-serine derivatives or long-chain fatty aldehydes/acids.

  • Reaction Byproducts: The condensation reaction, a key step in many sphingoid base syntheses, can generate various byproducts.[1][2]

  • Stereoisomers: Incomplete stereocontrol during synthesis can lead to the formation of diastereomers, which can be challenging to separate from the desired (2S, 3R) isomer.

  • N-acylated byproducts: If any acyl sources are present and conditions permit, some of the product's primary amine may be acylated.

  • Oxidation Products: The primary amine is susceptible to oxidation, which can introduce colored impurities.[3]

  • Solvent Residues: Residual solvents from the reaction or work-up can be carried through.

Proactive Tip: Before starting purification, it is highly recommended to obtain a proton NMR and a low-resolution mass spectrum of your crude product. This will give you a clearer picture of the major components and guide your purification strategy.

FAQ 2: My TLC analysis shows significant streaking. What's causing this and how can I fix it?

Streaking on a TLC plate is a common issue when dealing with amines on silica gel and is often indicative of strong interactions between the basic amine group and the acidic silica surface.

Troubleshooting Streaking on TLC:

Possible Cause Solution
Strong Amine-Silica Interaction Add a small percentage of a basic modifier to your mobile phase. Common choices include triethylamine (0.5-2%) or ammonium hydroxide (1-5%). This will neutralize the acidic sites on the silica gel, reducing the strong adsorption of your amine.
Sample Overload You may be spotting too much of your sample on the TLC plate. Try spotting a more dilute solution.
Inappropriate Mobile Phase Polarity If the mobile phase is not polar enough, your compound will not move from the baseline and may appear as a streak. Gradually increase the polarity of your mobile phase. A common solvent system for sphingoid bases is a mixture of a non-polar solvent (like chloroform or dichloromethane) and a polar solvent (like methanol).[4]

Step-by-Step Protocol for Optimized TLC Analysis:

  • Plate Preparation: Use standard silica gel 60 F254 plates.

  • Sample Preparation: Dissolve a small amount of your crude product in a suitable solvent (e.g., a small amount of methanol or a chloroform/methanol mixture).

  • Spotting: Use a fine capillary to spot a small amount of the dissolved sample onto the TLC plate.

  • Developing the Plate:

    • Prepare a developing chamber with your chosen mobile phase. A good starting point is Chloroform:Methanol (9:1).

    • To mitigate streaking, add 1% ammonium hydroxide to the mobile phase.

    • Place the TLC plate in the chamber and allow the solvent front to travel up the plate.

  • Visualization:

    • Dry the plate thoroughly.

    • Visualize the spots under UV light (if your compound or impurities are UV active).

    • Stain the plate with a ninhydrin solution and gently heat. Primary amines will appear as purple or pink spots.[1][5]

FAQ 3: I'm struggling with column chromatography. My compound is either not eluting or coming out with impurities. What should I do?

Column chromatography is the workhorse for purifying synthetic sphingoid bases, but it requires careful optimization.

Purification Workflow for 15-Methylhexadecasphinganine

crude Crude Product tlc TLC Analysis (e.g., CHCl3:MeOH:NH4OH 90:10:1) crude->tlc decision Assess Separation tlc->decision column Silica Gel Column Chromatography decision->column Good Separation re_column Re-column with different solvent system decision->re_column Poor Separation recrystallize Consider Recrystallization decision->recrystallize Streaking/Inseparable fractions Collect Fractions column->fractions analyze Analyze Fractions by TLC fractions->analyze pool Pool Pure Fractions analyze->pool evaporate Evaporate Solvent pool->evaporate pure_product Pure Product evaporate->pure_product re_column->column recrystallize->pure_product

Caption: A typical workflow for the purification of 15-Methylhexadecasphinganine.

Troubleshooting Column Chromatography:

Problem Possible Cause Solution
Compound Stuck on Column Mobile phase is not polar enough.Gradually increase the polarity of your mobile phase. For example, if you are using a chloroform/methanol gradient, increase the percentage of methanol.
Strong interaction with silica.As with TLC, add a basic modifier like triethylamine or ammonium hydroxide (0.5-1%) to your mobile phase.
Poor Separation of Compound and Impurities Inappropriate solvent system.Use the TLC data to choose an optimal solvent system where your product has an Rf value of ~0.3. A gradient elution is often more effective than an isocratic one.
Column was poorly packed.Ensure your column is packed uniformly without any air bubbles or cracks.
Sample was loaded improperly.Load your sample in a minimal amount of solvent to ensure a tight band at the top of the column.
Compound Decomposes on the Column The silica gel is too acidic.You can deactivate the silica gel by washing it with a solvent system containing a small amount of a base (like triethylamine) before loading your sample.

Detailed Protocol for Flash Column Chromatography:

  • Column Packing:

    • Choose an appropriately sized column for your sample amount.

    • Prepare a slurry of silica gel in your starting mobile phase (a less polar mixture, e.g., Chloroform:Methanol 98:2 with 0.5% NH4OH).

    • Carefully pack the column, ensuring a flat and uniform bed.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Carefully load the sample onto the top of the silica bed.

  • Elution:

    • Begin eluting with your starting mobile phase.

    • Gradually increase the polarity by increasing the percentage of methanol. A suggested gradient could be from 2% to 10% methanol in chloroform (with a constant 0.5% NH4OH).

    • Collect fractions and monitor them by TLC.

  • Fraction Analysis and Pooling:

    • Analyze the collected fractions using the optimized TLC method.

    • Pool the fractions containing the pure product.

  • Solvent Removal:

    • Evaporate the solvent from the pooled fractions under reduced pressure. Be mindful that residual triethylamine or ammonia may need to be removed under high vacuum.

FAQ 4: Can I use recrystallization to purify 15-Methylhexadecasphinganine? What solvents should I try?

Recrystallization can be a very effective method for purifying solid long-chain amines, especially for removing minor impurities after a preliminary column chromatography.[3] The key is to find a suitable solvent or solvent system.

Recrystallization Decision Tree

start Crude/Partially Pure Solid solubility_test Solubility Test in Various Solvents (Hot vs. Cold) start->solubility_test decision_solvent Good Solvent Found? solubility_test->decision_solvent single_solvent Single Solvent Recrystallization decision_solvent->single_solvent Yes no_good_solvent No Single Good Solvent decision_solvent->no_good_solvent No pure_crystals Pure Crystals single_solvent->pure_crystals oiling_out Product Oils Out single_solvent->oiling_out solvent_pair Solvent-Pair Recrystallization no_good_solvent->solvent_pair solvent_pair->pure_crystals solvent_pair->oiling_out troubleshoot_oil Troubleshoot Oiling Out oiling_out->troubleshoot_oil

Caption: A decision tree for developing a recrystallization protocol.

Troubleshooting Recrystallization:

Problem Possible Cause Solution
No Crystals Form Upon Cooling The solution is not saturated.Evaporate some of the solvent to increase the concentration of your compound. You can also try scratching the inside of the flask with a glass rod or adding a seed crystal.
The compound is too soluble even at low temperatures.Try a less polar solvent or a solvent pair.
Product "Oils Out" Instead of Crystallizing The boiling point of the solvent is higher than the melting point of your compound.Choose a solvent with a lower boiling point.
The solution is cooling too rapidly.Allow the solution to cool slowly to room temperature before placing it in an ice bath.[6]
Colored Impurities in Crystals Impurities are co-crystallizing with your product.You can try adding a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by a hot filtration before crystallization.

Recommended Solvents to Screen for Recrystallization:

  • Single Solvents: Methanol, Ethanol, Acetonitrile, Ethyl Acetate.

  • Solvent Pairs: Ethanol/Water, Methanol/Diethyl Ether, Ethyl Acetate/Hexane.

General Protocol for Recrystallization:

  • Solvent Selection: In a small test tube, add a small amount of your compound and a few drops of a solvent. Heat the mixture. A good solvent will dissolve your compound when hot but not at room temperature.

  • Dissolution: In a larger flask, add your compound and the minimum amount of the chosen hot solvent to fully dissolve it.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Then, you can place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum.

FAQ 5: How do I assess the purity of my final product?

Purity assessment is crucial to ensure your 15-Methylhexadecasphinganine is suitable for downstream applications. A combination of methods is recommended.

  • TLC: A single spot on a TLC plate in multiple solvent systems is a good indication of purity.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is an excellent method for assessing the purity of long-chain bases.[7][8] A single sharp peak is indicative of high purity.

  • Mass Spectrometry (MS): Confirm the molecular weight of your compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure and can reveal the presence of impurities.

By systematically addressing these common issues, you can develop a robust and reliable purification strategy for synthetic 15-Methylhexadecasphinganine, leading to a high-purity product for your research needs.

References

  • Cyberlipid. (n.d.). Long-chain bases. Retrieved from [Link]

  • ResearchGate. (n.d.). Chromatograms of the sphingoid base standards. Retrieved from [Link]

  • Merrill, A. H., Jr, Sullards, M. C., Allegood, J. C., Kelly, S., & Wang, E. (2009). An Introduction to Sphingolipid Metabolism and Analysis by New Technologies. PMC. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 2.1: Recrystallization. Retrieved from [Link]

  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]

  • Ghosh, S., et al. (2021). Stereoselective Synthesis of Novel Sphingoid Bases Utilized for Exploring the Secrets of Sphinx. MDPI. Retrieved from [Link]

  • Hannun, Y. A., & Obeid, L. M. (2018). The bioactive sphingolipid playbook. A primer for the uninitiated as well as sphingolipidologists. PMC. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • ResearchGate. (n.d.). Common chemical reactions that modify sphingoid bases. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Stereoselective Synthesis of Novel Sphingoid Bases Utilized for Exploring the Secrets of Sphinx. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Following the flux of long-chain bases through the sphingolipid pathway in vivo using mass spectrometry. Retrieved from [Link]

  • Pruett, S. T., et al. (2008). Thematic Review Series: Sphingolipids. Biodiversity of sphingoid bases (“sphingosines”) and related amino alcohols. PMC. Retrieved from [Link]

  • ResearchGate. (2025). Reversed-phase high-performance liquid chromatography purification of methyl esters of C-16-C-28 polyunsaturated fatty acids in microalgae, including octacosaoctaenoic acid [28 : 8(n-3)]. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • Rockefeller University Press. (2025). Sphingolipid synthesis maintains nuclear membrane integrity and genome stability during cell division. Retrieved from [Link]

  • Frontiers. (2022). Sphingolipid Long-Chain Base Phosphate Degradation Can Be a Rate-Limiting Step in Long-Chain Base Homeostasis. Retrieved from [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • PubMed. (n.d.). Effects of synthetic sphingosine-1-phosphate analogs on arachidonic acid metabolism and cell death. Retrieved from [Link]

  • Agilent. (n.d.). GPC/SEC Troubleshooting and Good Practice. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Sphingolipid biosynthesis in man and microbes. Retrieved from [Link]

  • Preprints.org. (2025). Synthesis, Molecular Modeling, and Translational Studies of Medicinal Agents Targeting Sphingolipid Biochemistry. Retrieved from [Link]

  • MDPI. (2024). Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid. Retrieved from [Link]

  • Unknown. (n.d.). recrystallization.pdf. Retrieved from [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • Biology LibreTexts. (2026). 21.4: Biosynthesis of Membrane Sphingolipids. Retrieved from [Link]

  • Google Patents. (n.d.). US3433788A - Process for recovery of amines from aqueous solutions by solvent treatment and distillation.
  • Chemass. (n.d.). The Cleaning and Regeneration of Reversed-Phase HPLC Columns. Retrieved from [Link]

  • Wikipedia. (n.d.). Sphingosine. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Cell-free Synthesis and Functional Characterization of Sphingolipid Synthases from Parasitic Trypanosomatid Protozoa. Retrieved from [Link]

  • Unknown. (n.d.). Thin Layer Chromatography. Retrieved from [Link]

  • Wikipedia. (n.d.). Sphingolipid. Retrieved from [Link]

  • PubMed. (n.d.). Separation of sphingosine bases by chromatography on columns of silica gel. Retrieved from [Link]

  • YouTube. (2020). Recrystallization Technique for Organic Chemistry with Nadia Korovina. Retrieved from [Link]

  • PubMed. (n.d.). Reverse-phase HPLC analysis and purification of small molecules. Retrieved from [Link]

  • National Institutes of Health. (2021). Structure-dependent absorption of atypical sphingoid long-chain bases from digestive tract into lymph. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: TLC. Retrieved from [Link]

  • ResearchGate. (n.d.). Thin-layer chromatographic analysis of NBD-labelled sphingolipids from.... Retrieved from [Link]

  • Unknown. (2023). Silica-bound supramolecular chromatographic stationary phases and their applications. Retrieved from [Link]

  • Amazon S3. (2026). The chemistry and analysis of sphingolipids in natural products. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Ceramide Synthesis Is Modulated by the Sphingosine Analog FTY720 via a Mixture of Uncompetitive and Noncompetitive Inhibition in an Acyl-CoA Chain Length-dependent Manner. Retrieved from [Link]

  • Google Patents. (n.d.). US20210163919A1 - Methods for hplc analysis.
  • PubMed. (n.d.). Analysis of natural and synthetic sphingomyelins using high-performance thin-layer chromatography. Retrieved from [Link]

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Technical Support Center: Optimizing Chromatography for Isomeric Sphingoid Separation

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

The accurate separation and quantification of isomeric sphingoids are critical in understanding their diverse roles in cellular signaling, disease pathology, and as therapeutic targets. Due to their structural similarities, achieving baseline resolution of these isomers presents a significant chromatographic challenge. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common hurdles in your sphingolipidomic analyses.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions frequently encountered when developing methods for separating sphingoid isomers.

Q1: Why is the separation of sphingoid isomers so challenging?

A1: Sphingoid isomers, such as sphingosine and sphinganine, often share the same mass and have very similar chemical structures and physicochemical properties, including polarity and hydrophobicity.[1] This makes it difficult for a single chromatographic mode to differentiate between them. Furthermore, stereoisomers, which have the same connectivity but different spatial arrangements of atoms, require specialized chiral chromatography for separation.[2]

Q2: What are the primary chromatographic techniques for separating sphingoid isomers?

A2: The most common techniques are Reversed-Phase (RP) chromatography, Hydrophilic Interaction Liquid Chromatography (HILIC), and Chiral Chromatography.

  • Reversed-Phase (RP-HPLC/UHPLC): Widely used for separating sphingolipids based on the length and saturation of their fatty acyl chains.[3][4] Standard C18 columns are a common starting point.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): Particularly effective for separating polar analytes and can resolve isomers based on differences in their polar head groups.[5][6]

  • Chiral Chromatography: Essential for separating stereoisomers (enantiomers and diastereomers) of sphingoids.[7][8]

Q3: When should I choose HILIC over Reversed-Phase chromatography?

A3: HILIC is advantageous when your primary goal is to separate sphingoid isomers based on the polarity of their head groups.[5] For instance, separating glucosylceramide from galactosylceramide, which differ only in the stereochemistry of a hydroxyl group on the sugar moiety, can often be achieved with HILIC.[9] Reversed-phase is generally more suitable for separating sphingolipids that differ in the length and saturation of their nonpolar lipid tails.

Q4: Can I separate sphingoid isomers without mass spectrometry?

A4: While challenging, it is possible. Derivatization of the sphingoid bases with a chromophore, such as biphenylcarbonyl chloride, allows for UV detection following HPLC separation.[4] However, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for comprehensive sphingolipid analysis due to its high specificity and sensitivity.[10][11]

Section 2: Troubleshooting Guide: Common Problems and Solutions

This section provides a detailed, question-and-answer-formatted troubleshooting guide for specific issues encountered during the chromatographic separation of isomeric sphingoids.

Issue 1: Poor Resolution and Peak Tailing in Reversed-Phase HPLC

Q: My sphingoid isomers are co-eluting, or the peaks are broad and asymmetrical on my C18 column. What's causing this, and how can I fix it?

A: This is a common issue stemming from the similar hydrophobicity of many sphingoid isomers and potential secondary interactions with the stationary phase.

Causality:

  • Insufficient Selectivity of the Stationary Phase: A standard C18 column may not provide enough resolving power for closely related isomers.

  • Secondary Interactions: The basic amine group on the sphingoid backbone can interact with residual silanol groups on the silica-based stationary phase, leading to peak tailing.

  • Inappropriate Mobile Phase pH: The ionization state of the sphingoid's amine group is pH-dependent and significantly impacts retention and peak shape.

Troubleshooting Workflow:

start Poor Resolution / Tailing in RP-HPLC step1 Optimize Mobile Phase Additives start->step1 step2 Evaluate Alternative Stationary Phases step1->step2 If resolution is still poor step3 Adjust Gradient and Temperature step2->step3 For further optimization step4 Consider Derivatization step3->step4 If UV detection is used

Troubleshooting Isomeric Separation in RP-HPLC

Solutions:

  • Optimize Mobile Phase Additives:

    • Acidic Additives: Incorporating a small amount of an acid, such as formic acid or acetic acid (typically 0.1-0.2%), into the mobile phase can protonate the amine group of the sphingoids.[12] This minimizes interactions with silanol groups and improves peak shape.

    • Buffers: Using a buffer system can help maintain a consistent pH, leading to more reproducible retention times.[13] Ammonium formate or ammonium acetate are common choices compatible with mass spectrometry.

  • Evaluate Alternative Stationary Phases:

    • Phenyl-Hexyl or Biphenyl Columns: These columns offer alternative selectivity through π-π interactions with aromatic rings, which can be beneficial for separating certain isomers.[14]

    • Polar-Embedded Columns: These columns have a polar group embedded in the alkyl chain, which can help to shield residual silanol groups and improve peak shape for basic compounds.

  • Adjust Gradient and Temperature:

    • Shallow Gradient: Employing a shallower gradient can increase the separation window between closely eluting peaks.

    • Temperature Optimization: Increasing the column temperature can sometimes improve peak shape and resolution, but excessive heat can degrade certain sphingolipids.

  • Consider Derivatization: For UV-based detection, derivatizing the primary amine group can improve chromatographic behavior and detection sensitivity.[4]

Data Presentation: Example Mobile Phase Compositions for RP-HPLC

Mobile Phase AMobile Phase BAdditiveTypical Concentration
WaterAcetonitrile/MethanolFormic Acid0.1% (v/v)
WaterMethanol/IsopropanolAcetic Acid0.2% (v/v)
10 mM Ammonium Formate in WaterAcetonitrileAmmonium Formate10 mM
Issue 2: Inconsistent Retention Times and Poor Peak Shape in HILIC

Q: I'm using a HILIC column to separate my sphingoid isomers, but my retention times are drifting, and the peaks look distorted. What should I do?

A: HILIC is highly sensitive to the mobile phase composition, especially the water content. Inconsistent retention times and poor peak shape often point to issues with column equilibration or the mobile phase itself.

Causality:

  • Column Equilibration: HILIC columns require a longer equilibration time than reversed-phase columns to establish a stable water layer on the stationary phase.[6]

  • Mobile Phase Composition: Small variations in the percentage of the aqueous component in the mobile phase can lead to significant shifts in retention time.

  • Sample Solvent: Injecting a sample in a solvent that is much stronger than the mobile phase can cause peak distortion.

Troubleshooting Workflow:

start Inconsistent Retention in HILIC step1 Ensure Proper Column Equilibration start->step1 step2 Verify Mobile Phase Preparation step1->step2 If issue persists step3 Optimize Sample Solvent step2->step3 If peak shape is poor step4 Check for Contaminants step3->step4 If baseline is noisy

Troubleshooting HILIC Separation Issues

Solutions:

  • Ensure Proper Column Equilibration:

    • Always equilibrate the HILIC column with the initial mobile phase for at least 20-30 column volumes before the first injection.

    • If you are running a gradient, ensure that the column is re-equilibrated for a sufficient time between runs.

  • Verify Mobile Phase Preparation:

    • Prepare mobile phases accurately and consistently. Use precise volumetric measurements.

    • Be mindful of solvent evaporation, which can alter the mobile phase composition over time.

  • Optimize Sample Solvent:

    • Ideally, the sample should be dissolved in the initial mobile phase.

    • If a stronger solvent must be used, keep the injection volume as small as possible to minimize peak distortion.

  • Check for Contaminants: A noisy or drifting baseline could indicate contamination in the system or the mobile phase.[15]

Experimental Protocol: HILIC Method for Glucosylceramide and Galactosylceramide Isomers

This protocol is a starting point and may require optimization for your specific instrument and sample.

  • Column: A HILIC column with an amide or diol stationary phase.

  • Mobile Phase A: Acetonitrile with 0.1% formic acid.

  • Mobile Phase B: Water with 0.1% formic acid.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5-25% B

    • 15-17 min: 25% B

    • 17-18 min: 5% B

    • 18-25 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Issue 3: Failure to Separate Stereoisomers

Q: I need to separate the D-erythro and L-threo isomers of a sphingoid base, but they co-elute on my achiral column. What are my options?

A: The separation of enantiomers and diastereomers requires a chiral environment, which can be achieved through a chiral stationary phase or a chiral mobile phase additive.

Causality:

  • Achiral Environment: Standard RP and HILIC columns are achiral and cannot differentiate between enantiomers.

  • Identical Physicochemical Properties: Enantiomers have identical physical and chemical properties in an achiral environment.

Solutions:

  • Chiral Stationary Phases (CSPs): This is the most common and effective approach.

    • Polysaccharide-based CSPs: Columns with coated or immobilized cellulose or amylose derivatives are widely used for chiral separations.

    • Protein-based CSPs: These can also be effective but may have limitations in terms of mobile phase compatibility and stability.

  • Chiral Mobile Phase Additives: Adding a chiral selector to the mobile phase can induce transient diastereomeric complexes with the analytes, allowing for separation on an achiral column. This approach is less common due to the potential for complex method development.

  • Derivatization with a Chiral Reagent: Reacting the sphingoid isomers with a chiral derivatizing agent creates diastereomers that can then be separated on a standard achiral column.

Key Consideration: When developing a chiral separation method, it is often a process of screening different chiral columns and mobile phases to find the optimal conditions.[7]

Section 3: Best Practices for Robust Method Development

  • Systematic Approach: Vary one parameter at a time (e.g., mobile phase composition, gradient, temperature) to understand its effect on the separation.

  • Method Validation: Once a suitable method is developed, it should be validated for parameters such as linearity, accuracy, precision, and robustness to ensure reliable results.

  • Sample Preparation: Proper sample preparation, including extraction and removal of interfering substances, is crucial for successful chromatographic analysis.[3][16]

  • Vial Selection and Handling: Use appropriate vials to prevent sample adsorption and contamination.[9][17]

References

  • Benchchem. (n.d.). Troubleshooting separation of toluidine isomers.
  • Thermo Fisher Scientific. (n.d.). Chromatography Troubleshooting Guides-Solid Phase Extractions.
  • Thermo Fisher Scientific. (n.d.). Ion Chromatography Troubleshooting Guide - Resolving IC Analysis Issues.
  • Teledyne ISCO. (2020, May 26). Chromatography Troubleshooting [Video]. YouTube.
  • SelectScience. (n.d.). How to Optimize Your Reversed Phase Chromatography.
  • Thermo Fisher Scientific. (n.d.). Successful HPLC Operation – A Troubleshooting Guide.
  • ResearchGate. (2019, August 7). How to separate isomers by Normal phase HPLC?.
  • ResearchGate. (2021, January 20). Why the addition of additives in the mobile phase is recommended in HPLC-analysis?.
  • LIPID MAPS. (n.d.). Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectro.
  • Merrill, A. H., Sullards, M. C., Allegood, J. C., Kelly, S., & Wang, E. (2009). SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS. Methods in enzymology, 432, 85–123.
  • Bhattacharya, S. K., et al. (2024). Optimized Lipidomics Extraction of Sphingosine and Sphinganine from Optic Nerve for Signaling Studies. Methods in molecular biology (Clifton, N.J.), 2800, 25–34.
  • PubMed Central. (n.d.). Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS).
  • Kim, D. (2024). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity.
  • Bartke, N., & Hannun, Y. A. (2022). An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and Free-Sphingoid Bases in Plasma and Red Blood Cells. Metabolites, 12(5), 449.
  • Christie, W. W. (2011). The Chromatographic Resolution of Chiral Lipids. Lipid Technology, 23(11), 255-257.
  • ResearchGate. (2025, August 7). Separation and identification of phospholipids by hydrophilic interaction liquid chromatography coupled to tandem high resolution mass spectrometry with focus on isomeric phosphatidylglycerol and bis(monoacylglycero)phosphate.
  • ACS Publications. (2023, October 2). Accurate Sphingolipid Quantification Reducing Fragmentation Bias by Nonlinear Models.
  • ResearchGate. (2025, August 7). Effect of Mobile-Phase Additives on Separation of Gold Nanoparticles by Size-Exclusion Chromatography.
  • Reddit. (n.d.). Tips and tricks to distinguish isomers using triple quadrupole LC-MS/MS.
  • ResearchGate. (n.d.). Stereoisomers of sphingosine.
  • PubMed Central. (n.d.). Stereoselective Synthesis of Novel Sphingoid Bases Utilized for Exploring the Secrets of Sphinx.
  • Thermo Fisher Scientific. (n.d.). HILIC separations.
  • Jungalwala, F. B., Evans, J. E., Bremer, E., & McCluer, R. H. (1983). Analysis of sphingoid bases by reversed-phase high performance liquid chromatography. Journal of lipid research, 24(10), 1380–1388.
  • LIPID MAPS. (n.d.). Structure‐Specific, Quantitative Methods for Analysis of Sphingolipids by Liquid Chromatography–Tandem Mass Spectrometry.
  • Wang, Y., et al. (2015). Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC.
  • PubMed Central. (n.d.). Hydrophilic interaction liquid chromatography in the separation of glycopeptides and their isomers.
  • PubMed Central. (n.d.). Opinion Article on Lipidomics: Inherent challenges of lipidomic analysis of sphingolipids.
  • MDPI. (n.d.). Stereoselective Synthesis of Novel Sphingoid Bases Utilized for Exploring the Secrets of Sphinx.
  • Merrill, A. H., Jr, Sullards, M. C., Allegood, J. C., Kelly, S., & Wang, E. (2009). Sphingolipidomics: methods for the comprehensive analysis of sphingolipids. Methods in molecular biology (Clifton, N.J.), 579, 243–285.
  • ResearchGate. (2025, August 6). Validation of Analytical Methods.
  • The Nest Group. (2024, November 26). HILICON® iHILIC® & iSPE® Columns and SPE Cartridges.
  • PubMed. (n.d.). Sphingolipid metabolic changes during chiral C2-ceramides induced apoptosis in human leukemia cells.
  • RSC Publishing. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column.
  • ResearchGate. (2015, May 21). How can I separate two isomers oligosaccharides using LC-MS?.
  • SciSpace. (2012, February 23). Effect of Ionic Liquid Additives to Mobile Phase on Separation and System Efficiency for HPLC of Selected Alkaloids on Different.
  • Hawach Scientific. (2024, January 22). 5 Common Mistakes to Avoid When Using Chromatography Vials.
  • Sigma-Aldrich. (n.d.). Chiral Chromatography Frequently Asked Questions.
  • PubMed Central. (2020, October 13). Comparison of Different HILIC Stationary Phases in the Separation of Hemopexin and Immunoglobulin G Glycopeptides and Their Isomers.

Sources

Technical Support Center: Handling Long-Chain Aliphatic Amino Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Molecule

Long-chain aliphatic amino alcohols (LCAAAs) are deceptive. Structurally, they possess a polar "head" (amine and hydroxyl groups) and a long hydrophobic "tail." This amphiphilic nature creates a specific set of handling challenges. In aqueous environments, they do not truly dissolve; they form micelles, aggregates, or simply crash out of solution. Furthermore, their cationic amine group (


) makes them "sticky" toward negatively charged surfaces like glass.

This guide moves beyond basic protocols to explain the causality of failure and provides self-validating solutions for your experiments.

Module 1: Solubility & Reconstitution

The Issue: "My compound precipitates immediately in PBS/Media."

The Science: LCAAAs are hydrophobic. Direct addition of a DMSO or ethanolic stock to an aqueous buffer often causes the "solvent shock" effect. As the organic solvent dilutes, the hydrophobic tails of the lipid aggregate faster than they can disperse, leading to precipitation.

The Solution: BSA Complexation (The Carrier Method) To mimic physiological transport, you must use a carrier protein. Albumin (BSA) acts as a "chaperone," binding the hydrophobic tail while keeping the polar head exposed to the solvent.

Protocol: Preparation of BSA-Conjugated Stock (125 µM)
  • Reagents:

    • LCAAA (e.g., Sphingosine)

    • Fatty Acid-Free (FAF) BSA (Critical: Standard BSA contains endogenous lipids that block binding sites).

    • Methanol or Ethanol.[1][2]

    • PBS (pH 7.4).

StepActionMechanism (Why?)
1 Dissolve solid lipid in Methanol/Ethanol to 1-10 mM.Creates a true molecular solution in organic solvent.
2 Aliquot required amount into a glass vial.Prepares exact mass for final concentration.
3 Dry down under

stream or SpeedVac.
Removes organic solvent which is toxic to cells and interferes with BSA binding.
4 Prepare 4 mg/mL FAF-BSA in PBS at 37°C .Warmer temp expands BSA binding pockets; FAF ensures pockets are empty.
5 Add warm BSA solution to the dried lipid film.Introduces the carrier to the lipid.
6 Sonicate (bath) and Vortex for 30 mins at 37°C.Mechanical energy forces the lipid off the glass and into the BSA hydrophobic pocket.
7 Visual Check: Solution should be clear/slightly hazy, not milky.Milky = Large aggregates (Failed). Clear = Nanoscale complexes (Success).
Visualization: The BSA Complexation Workflow

BSA_Complexation Solid Solid Lipid (-20°C Storage) Organic Organic Stock (MeOH/EtOH) Solid->Organic Dissolve Film Dry Lipid Film (Glass Vial) Organic->Film Evaporate (N2) Complex Lipid-BSA Complex (Physiologically Active) Film->Complex Add BSA + Sonicate BSA_Sol 4 mg/mL FAF-BSA (PBS, 37°C) BSA_Sol->Complex Combine

Caption: Logical flow for solubilizing hydrophobic amino alcohols using the BSA carrier method.

Module 2: Surface Adsorption (The "Disappearing Mass")

The Issue: "I prepared 10 µM, but MS says I have 2 µM."

The Science: LCAAAs are cationic amphiphiles .

  • Glass: Borosilicate glass has surface silanol groups (

    
    ). The positively charged amine of the LCAAA (
    
    
    
    ) binds electrostatically to the glass.
  • Plastic: Standard polypropylene is hydrophobic. The aliphatic tail of the LCAAA adsorbs via hydrophobic interaction.

The Solution: Material Selection

MaterialCompatibilityRecommendation
Standard Glass ❌ PoorStrong electrostatic binding. Avoid for low concentrations (<10 µM).
Silanized Glass ✅ GoodSurface

groups are capped, preventing ionic binding.
Polypropylene (PP) ⚠️ RiskyHydrophobic adsorption possible.
Low-Bind PP ✅ ExcellentSurface modified to minimize hydrophobic interaction.
Teflon (PTFE) ✅ ExcellentChemically inert and non-sticky.

Troubleshooting Protocol:

  • Always pre-rinse pipette tips with the solvent if working with organic stocks.

  • Never store dilute aqueous solutions (< 1 µM) for long periods; adsorption equilibrium is rapid.

  • Switch to silanized glass vials for all analytical standards.

Module 3: Analytical Challenges (LC-MS)

The Issue: "My peaks are tailing, and sensitivity is low."

The Science: Peak tailing in LCAAAs is almost always caused by secondary silanol interactions on the HPLC column. Even "end-capped" C18 columns have residual acidic silanols. The basic amine of your analyte interacts with these sites, causing the molecule to "drag" through the column rather than elute cleanly.

The Solution: Mobile Phase Modifiers You must introduce a cation that competes with your analyte for these active sites.

Recommended Mobile Phase:

  • A: Water + 0.1% Formic Acid + 5-10 mM Ammonium Formate .

  • B: Methanol/Acetonitrile + 0.1% Formic Acid + 5-10 mM Ammonium Formate .

Why Ammonium Formate? The ammonium ion (


) floods the column and blocks the residual silanol groups, preventing your LCAAA from sticking. This sharpens the peak and improves signal-to-noise ratio.
Visualization: LC-MS Troubleshooting Logic

LCMS_Troubleshooting Start Problem: Poor Peak Shape (Tailing/Broadening) Check_pH Check Mobile Phase pH (Is it acidic?) Start->Check_pH Check_Salt Is Ammonium Formate Present? Check_pH->Check_Salt Yes Action_Acid Add 0.1% Formic Acid (Protonate Amine) Check_pH->Action_Acid No Col_Type Check Column Type (C8 vs C18) Check_Salt->Col_Type Yes Action_Salt Add 10mM NH4COOH (Mask Silanols) Check_Salt->Action_Salt No (Critical Step) Action_Col Switch to C8 or Base-Deactivated C18 Col_Type->Action_Col If C18 fails

Caption: Decision tree for diagnosing and fixing peak tailing in LC-MS analysis of amino alcohols.

Module 4: Storage & Stability

The Issue: "My stock solution turned yellow/brown."

The Science: While the aliphatic chain is stable, the amino group can facilitate oxidation, especially if the chain contains unsaturation (double bonds), as seen in Sphingosine (d18:1). Oxidation leads to degradation products that alter biological activity.

Best Practices Table:

StateStorage ConditionShelf LifeNotes
Solid Powder -20°C, Desiccated> 1 YearProtect from light.
Organic Stock -20°C, Amber Vial3-6 MonthsUse Teflon-lined caps to prevent evaporation.
Aqueous/BSA 4°C (Do not freeze)< 1 WeekFreezing denatures BSA and crashes the lipid.

References

  • Restek Corporation. LC Troubleshooting: All of My Peaks are Tailing! What Should I Do?[Link]

  • Kristensen, K., et al. (2015). Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic. PLOS ONE. [Link]

Sources

Technical Support Center: Improving the Stability of 15-Methylhexadecasphinganine in Solution

Author: BenchChem Technical Support Team. Date: February 2026

A Message to Our-Colleagues in Research:

Welcome to the dedicated technical guide for 15-Methylhexadecasphinganine (iso-C17:0 sphinganine), a branched-chain sphingoid base with significant research interest.[1] As with many bioactive lipids, maintaining the stability and integrity of 15-Methylhexadecasphinganine in solution is paramount for generating reproducible and reliable experimental data. This guide is designed to provide you with a deeper understanding of the molecule's behavior and to offer practical, field-tested solutions to common challenges encountered in the lab. We will move beyond simple instructions to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling of 15-Methylhexadecasphinganine.

Q1: What is 15-Methylhexadecasphinganine, and why is its stability a concern?

A1: 15-Methylhexadecasphinganine is a saturated sphingoid long-chain base (LCB), a foundational building block for more complex sphingolipids.[2][3] Its structure, featuring a long hydrocarbon tail and polar head group with amine and hydroxyl functionalities, makes it amphipathic. Stability is a primary concern because this amphipathic nature leads to low aqueous solubility and a high propensity for aggregation. Furthermore, like other lipids, it can be susceptible to degradation over time, especially under suboptimal storage and handling conditions.

Q2: What are the main factors that compromise the stability of 15-Methylhexadecasphinganine in solution?

A2: The primary factors affecting stability are:

  • Aggregation: Due to its hydrophobic chain, the molecule tends to self-assemble in aqueous solutions to minimize contact with water, leading to the formation of micelles or precipitates. This reduces its effective concentration and bioavailability.

  • Chemical Degradation: Although it is a saturated lipid and thus not prone to oxidation, its functional groups can participate in other reactions. Potential degradation pathways for sphingolipids, in general, can occur under harsh pH conditions or via enzymatic action if contaminants are present.[4][5]

  • Adsorption: The hydrophobic nature of the molecule can cause it to adsorb to the surfaces of plasticware (e.g., polypropylene or polystyrene tubes and pipette tips), leading to a significant loss of material from the solution.[6]

Q3: How should I store the lyophilized powder and prepared stock solutions?

A3: For optimal stability:

  • Lyophilized Powder: Store the powder at -20°C or colder, preferably under an inert atmosphere (argon or nitrogen) to displace oxygen and moisture.[6] Before opening, always allow the vial to equilibrate to room temperature to prevent condensation of atmospheric moisture onto the compound.

  • Organic Stock Solutions: Store stock solutions prepared in an appropriate organic solvent at -20°C or colder in glass vials with Teflon-lined caps.[6] Avoid repeated freeze-thaw cycles by preparing smaller, single-use aliquots.

Part 2: Troubleshooting Guide

This guide provides a problem-cause-solution framework for specific issues you may encounter.

Problem Potential Cause(s) Recommended Solution(s) & Scientific Rationale
Precipitation or Cloudiness in Aqueous Buffer 1. Low Aqueous Solubility: The concentration of 15-Methylhexadecasphinganine exceeds its critical micelle concentration (CMC) or solubility limit in the aqueous buffer. 2. "Salting Out": High salt concentrations in the buffer can decrease the solubility of hydrophobic molecules. 3. pH Effects: The pH of the buffer may be near the isoelectric point of the molecule, minimizing its charge and reducing solubility.Solution: Use a "carrier" or complexing agent. Bovine Serum Albumin (BSA) is an excellent choice. BSA can bind to the lipid, forming a soluble complex and preventing aggregation. Protocol: Prepare a stock solution of fatty-acid-free BSA in your buffer. Add your 15-Methylhexadecasphinganine organic stock solution dropwise to the BSA solution while vortexing to facilitate complex formation.
Inconsistent or Non-Reproducible Experimental Results 1. Inaccurate Concentration: This can be due to adsorption to plasticware during transfers or dilutions.[6] 2. Degradation of Stock Solution: The stock solution may have degraded due to improper storage (e.g., exposure to light, air, or repeated freeze-thaw cycles). 3. Aggregation in Final Assay: Even if the solution appears clear, nano- or micro-aggregates may be present, reducing the monomeric, active concentration of the lipid.Solution 1 (Adsorption): Use glass syringes, glass pipettes, or positive displacement pipettes for all transfers of organic stock solutions. Avoid all contact with standard polymer plastics like polypropylene.[6] Solution 2 (Degradation): Prepare fresh stock solutions regularly. Aliquot stocks into single-use glass vials to avoid contamination and freeze-thaw cycles. Solution 3 (Aggregation): Briefly sonicate the final aqueous solution in a bath sonicator before adding it to your experiment. This can help to break up small aggregates and ensure a more homogenous solution.
Appearance of Unexpected Peaks in Analytical Runs (HPLC, LC-MS) 1. Contamination: Leaching of plasticizers from containers or pipette tips.[6] 2. Chemical Degradation: The molecule may have undergone a chemical transformation (e.g., reacting with a buffer component). 3. Solvent Adducts: Formation of adducts with solvent molecules during ionization in mass spectrometry.Solution 1 (Contamination): Re-run the analysis using solvents and diluents transferred exclusively with glass or Teflon labware. Solution 2 (Degradation): Analyze a freshly prepared sample. If the new peaks are absent, this points to degradation in the older sample. Review storage and handling procedures. Consider the pH and reactivity of your buffer components. Solution 3 (Adducts): This is an analytical artifact. Consult your mass spectrometry specialist to identify common adducts (e.g., +Na, +K, +formate) and adjust data processing accordingly.

Part 3: Key Experimental Protocols & Methodologies

Protocol 1: Preparation of a Stable Organic Stock Solution

Objective: To prepare a concentrated, stable stock solution of 15-Methylhexadecasphinganine in an appropriate organic solvent.

Causality: The choice of solvent is critical. A solvent that fully solubilizes the lipid at a high concentration is necessary to create a reliable stock. Ethanol and methanol are common choices due to their polarity, which can interact with the lipid's headgroup, and their ability to solvate the hydrocarbon tail.

Materials:

  • 15-Methylhexadecasphinganine (lyophilized powder)

  • Anhydrous Ethanol (200 proof) or HPLC-grade Methanol

  • Inert gas (Argon or Nitrogen)

  • Glass, gas-tight syringe

  • Type 1 glass vial with a Teflon-lined screw cap

Procedure:

  • Allow the vial of lyophilized 15-Methylhexadecasphinganine to warm to room temperature for at least 15-20 minutes.

  • Calculate the volume of solvent needed to achieve the desired stock concentration (e.g., 1-10 mM).

  • Using a glass syringe, add the calculated volume of anhydrous ethanol or methanol to the vial.

  • Cap the vial tightly and vortex gently until the powder is completely dissolved. A brief warming in a 37°C water bath can aid dissolution if necessary.

  • Flush the headspace of the vial with inert gas (argon or nitrogen) for 15-30 seconds to displace oxygen.

  • Recap the vial tightly and seal with parafilm for extra security.

  • Store at -20°C. For long-term storage, aliquot into single-use glass vials under an inert atmosphere and store at -80°C.[7]

Protocol 2: Stability Assessment by HPLC-MS

Objective: To quantitatively assess the stability of a 15-Methylhexadecasphinganine solution over time.

Causality: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly specific and sensitive method for analyzing lipids.[8] By monitoring the parent ion of 15-Methylhexadecasphinganine and searching for potential degradation products over time, a clear picture of its stability under specific conditions can be obtained.

Workflow Diagram:

G cluster_prep Preparation Phase cluster_incubation Incubation & Sampling cluster_analysis Analysis Phase P1 Prepare Solution (e.g., in buffer at 37°C) P2 Create T=0 Aliquot (Flash freeze, store at -80°C) P1->P2 A1 Thaw All Aliquots (Including T=0) P2->A1 I1 Incubate Bulk Solution (Experimental Conditions) I2 Sample at Time Points (e.g., 1h, 4h, 24h) I1->I2 I3 Flash Freeze Aliquots (Store at -80°C) I2->I3 I3->A1 A2 Perform Lipid Extraction A1->A2 A3 Analyze via LC-MS/MS A2->A3 A4 Quantify Peak Area of 15-Methylhexadecasphinganine A3->A4 R1 Determine % Recovery & Assess Degradation A4->R1 Compare to T=0

Caption: Workflow for assessing the stability of a 15-Methylhexadecasphinganine solution.

Procedure:

  • Prepare the 15-Methylhexadecasphinganine solution under the conditions you wish to test (e.g., in a specific cell culture medium or buffer).

  • Immediately take a "Time 0" aliquot, flash-freeze it in liquid nitrogen, and store it at -80°C.

  • Incubate the remaining solution under the desired experimental conditions (e.g., 37°C, 5% CO2).

  • At designated time points (e.g., 1, 4, 8, 24 hours), remove additional aliquots, flash-freeze, and store at -80°C.

  • Once all samples are collected, perform a lipid extraction on all aliquots simultaneously.

  • Analyze the extracts using a validated LC-MS/MS method.[9]

  • Integrate the peak area corresponding to 15-Methylhexadecasphinganine for each time point.

  • Calculate the percentage remaining at each time point relative to the "Time 0" sample to determine the stability profile.

Part 4: Understanding Degradation Pathways

While 15-Methylhexadecasphinganine is saturated and thus resistant to oxidation, understanding the general degradation pathways of sphingolipids is crucial for troubleshooting.[4][5]

G cluster_main Potential (Non-Oxidative) Degradation cluster_enzymatic Enzymatic (Contamination) cluster_chemical Chemical (Harsh Conditions) Parent 15-Methylhexadecasphinganine (Stable Sphingoid Base) E1 Sphingosine Kinase Parent->E1 C1 Strong Acid/Base (pH < 4 or > 9) Parent->C1 P1 Phosphorylated Product E1->P1 P2 Potential Rearrangement or Elimination Products C1->P2

Sources

Validation & Comparative

A Comparative Guide to Sphingoid Bases in Skin Lipids: 15-Methylhexadecasphinganine vs. Phytosphingosine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Architectural Significance of Sphingoid Bases in the Skin Barrier

The stratum corneum (SC), the outermost layer of the epidermis, serves as the primary barrier between the body and the external environment.[1] Its structural integrity and function are critically dependent on a highly organized intercellular lipid matrix, composed primarily of ceramides, cholesterol, and free fatty acids.[1] Ceramides, which account for approximately 50% of the SC's lipid mass, are a diverse class of sphingolipids that play a pivotal role in preventing transepidermal water loss (TEWL) and protecting against environmental insults.[1][2]

The molecular identity of a ceramide is defined by its constituent parts: a fatty acid chain linked to a sphingoid base. While much research has focused on the fatty acid component, the structure of the sphingoid base itself is a key determinant of the biophysical properties of the ceramide and the overall barrier function.[2] This guide provides an in-depth comparison of two such sphingoid bases: phytosphingosine, a well-characterized, straight-chain sphingoid base integral to the adult skin barrier, and 15-methylhexadecasphinganine, a lesser-known, branched-chain sphingoid base predominantly found in the neonatal protective layer, the vernix caseosa.[3][4]

For researchers and professionals in dermatology and drug development, understanding the structural and functional nuances between these molecules is crucial for designing novel therapeutic strategies aimed at restoring and enhancing skin barrier function in various dermatological conditions.[5]

Part 1: Structural and Biosynthetic Divergence

The fundamental difference between phytosphingosine and 15-methylhexadecasphinganine lies in their hydrocarbon chain architecture. This structural variation, originating from distinct biosynthetic precursors, has profound implications for how they integrate into the lipid lamellae of the stratum corneum.

Molecular Architecture

Phytosphingosine is an 18-carbon, straight-chain amino alcohol characterized by three hydroxyl groups.[3] This linear structure allows for tight, ordered packing with other lipids, forming the dense, crystalline lamellar phases essential for a competent skin barrier.[3]

15-Methylhexadecasphinganine , by contrast, is a branched-chain sphingoid base. As its name implies, it features a methyl group at the 15th carbon position of a hexadecasphinganine backbone. This branching introduces a stereochemical kink in the aliphatic tail. While detailed structural analyses are limited, this branching is hypothesized to disrupt the highly ordered packing seen with linear sphingoid bases, potentially increasing the fluidity of the lipid matrix.

G cluster_0 Phytosphingosine (Linear Chain) cluster_1 15-Methylhexadecasphinganine (Branched Chain) p_struct CH3-(CH2)13-CH(OH)-CH(OH)-CH(NH2)-CH2OH m_struct CH3-CH(CH3)-(CH2)12-CH(OH)-CH(NH2)-CH2OH

Figure 1: Chemical Structures of Phytosphingosine and 15-Methylhexadecasphinganine.
Biosynthetic Pathways: A Tale of Two Precursors

The biosynthesis of all sphingoid bases begins with the condensation of L-serine and a fatty acyl-CoA, a reaction catalyzed by the enzyme serine palmitoyltransferase (SPT).[6] The divergence between the synthesis of phytosphingosine and 15-methylhexadecasphinganine occurs at the selection of this initial fatty acyl-CoA substrate.

  • Phytosphingosine Synthesis (Established Pathway): The canonical pathway involves the condensation of palmitoyl-CoA (a C16:0 straight-chain fatty acyl-CoA) with L-serine to form 3-ketosphinganine.[6] Subsequent reduction and hydroxylation steps yield phytosphingosine. This pathway is highly active in epidermal keratinocytes.[6]

  • 15-Methylhexadecasphinganine Synthesis (Proposed Pathway): While not definitively elucidated in human keratinocytes, the synthesis of branched-chain sphingoid bases is presumed to utilize branched-chain fatty acyl-CoA precursors. The formation of 15-methylhexadecasphinganine would logically require the SPT-mediated condensation of L-serine with 14-methylpentadecanoyl-CoA (the activated form of iso-palmitic acid). This branched-chain fatty acid can be synthesized from branched-chain amino acid catabolism (e.g., from leucine). The high concentration of branched-chain lipids in vernix caseosa suggests this pathway is particularly active during fetal development.[4][7]

G cluster_0 Phytosphingosine Pathway cluster_1 Proposed 15-Methylhexadecasphinganine Pathway Serine1 L-Serine SPT1 Serine Palmitoyltransferase (SPT) Serine1->SPT1 PalmitoylCoA Palmitoyl-CoA (C16:0) PalmitoylCoA->SPT1 3Keto1 3-Ketosphinganine SPT1->3Keto1 Reduction1 Reduction & Hydroxylation 3Keto1->Reduction1 Phyto Phytosphingosine Reduction1->Phyto Serine2 L-Serine SPT2 Serine Palmitoyltransferase (SPT) Serine2->SPT2 IsoPalmitoylCoA 14-Methylpentadecanoyl-CoA (iso-C16:0) IsoPalmitoylCoA->SPT2 3Keto2 3-Keto-15-methyl- hexadecasphinganine SPT2->3Keto2 Reduction2 Reduction 3Keto2->Reduction2 Methyl 15-Methylhexadecasphinganine Reduction2->Methyl

Figure 2: Established and Proposed Biosynthetic Pathways.

Part 2: Functional Roles and Impact on Skin Barrier Properties

The structural differences between these two sphingoid bases translate into distinct functional roles within the stratum corneum, with phytosphingosine being a cornerstone of barrier maintenance in adult skin and 15-methylhexadecasphinganine being a specialized component for the unique demands of the perinatal period.

Phytosphingosine: The Well-Established Barrier Modulator

Phytosphingosine is a precursor to several key ceramide classes in the human SC, including ceramide NP (non-hydroxy fatty acid linked to phytosphingosine) and ceramide AP (alpha-hydroxy fatty acid linked to phytosphingosine).[3] Its functions are multifaceted and well-documented:

  • Barrier Integrity and Hydration: As a fundamental component of ceramides, phytosphingosine is essential for the formation of the lamellar lipid structures that prevent water loss.[1] Topical application of phytosphingosine-containing formulations has been shown to improve skin hydration and reinforce the skin barrier.[8]

  • Antimicrobial and Anti-inflammatory Activity: Free phytosphingosine exhibits inherent antimicrobial properties against various cutaneous pathogens, including Staphylococcus aureus.[9] It also possesses anti-inflammatory effects, helping to soothe irritated skin and reduce redness.[10]

  • Regulation of Keratinocyte Differentiation: Studies have shown that phytosphingosine can stimulate the differentiation of keratinocytes, promoting the maturation of the epidermis and the formation of a healthy stratum corneum.[11]

15-Methylhexadecasphinganine: A Specialist for Neonatal Skin?

Direct experimental data on the function of 15-methylhexadecasphinganine in adult skin is currently lacking. However, its significant presence in vernix caseosa provides critical clues to its potential role. Vernix is a lipid-rich biofilm that coats the fetus, providing waterproofing in utero and facilitating skin barrier adaptation after birth.[4][12] Branched-chain lipids, including those derived from 15-methylhexadecasphinganine, are major constituents of vernix.[4][13]

Hypothesized functions include:

  • Enhanced Fluidity and Malleability: The methyl branch disrupts tight lipid packing. This could lower the melting temperature of the lipid matrix, keeping the vernix and neonatal skin pliable at lower temperatures.

  • Superior Water Repellency: The branched structure may create a more hydrophobic and water-repellent barrier, which is crucial for the aqueous environment of the womb.

  • Unique Interfacial Properties: The altered lipid geometry could influence the interaction of the skin with the amniotic fluid and the external environment post-birth.

Comparative Functional Overview
FeaturePhytosphingosine15-Methylhexadecasphinganine
Chain Structure LinearBranched (iso-form)
Primary Location Adult Stratum CorneumVernix Caseosa (Neonatal)
Role as Ceramide Precursor Well-established (e.g., Ceramide NP, AP)[3]Hypothesized to form branched-chain ceramides
Effect on Lipid Packing Promotes ordered, dense crystalline structuresHypothesized to increase fluidity and disrupt tight packing
Barrier Function Reduces TEWL, enhances hydration[8]Hypothesized to provide superior water repellency
Antimicrobial Activity Demonstrated activity against cutaneous pathogens[9]Not yet studied, but possible
Anti-inflammatory Activity Well-documented[10]Not yet studied

Part 3: Experimental Evidence and Comparative Performance

The body of evidence supporting the efficacy of phytosphingosine is substantial, derived from numerous in vitro and clinical studies. In contrast, 15-methylhexadecasphinganine remains a frontier molecule, with performance data being largely inferential.

Clinical and Experimental Data for Phytosphingosine

A human study investigating a cream containing phytosphingosine-based ceramides (Ceramide NP) and a phytosphingosine-derived acylceramide (CerENP) demonstrated significant improvements in skin barrier function after four weeks.[8]

ParameterResultSource
Skin Hydration Increased by 26% compared to Ceramide NP alone.[8][8]
Stratum Corneum Cohesion Significantly strengthened with the addition of CerENP.[8][8]
Transepidermal Water Loss (TEWL) Significantly reduced.[10][10]

These results underscore the causal relationship between the application of phytosphingosine-based lipids and the enhancement of key skin barrier metrics. The choice to include these specific lipids in formulations is driven by their proven ability to integrate into and fortify the SC's natural lipid structure.

Knowledge Gaps for 15-Methylhexadecasphinganine

Currently, there is a notable absence of published studies evaluating the direct topical application of 15-methylhexadecasphinganine or its corresponding ceramides on adult skin. Key research questions that remain unanswered include:

  • What is the prevalence of 15-methylhexadecasphinganine in healthy or diseased adult stratum corneum?

  • How does a ceramide containing this branched-chain base affect the organization of lipid lamellae compared to a phytosphingosine-based ceramide?

  • Does it offer superior performance in specific conditions, such as extreme cold or low humidity, where increased lipid fluidity might be advantageous?

Addressing these questions through rigorous experimental work is a critical next step for the field.

Part 4: Analytical Methodologies for Sphingoid Base Differentiation

The accurate identification and quantification of different sphingoid bases within a complex biological matrix like skin lipids require sophisticated analytical techniques. The primary challenge lies in separating and distinguishing between structural isomers.

Recommended Analytical Workflow: LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for sphingolipid analysis due to its high sensitivity and specificity.

G start Skin Sample (Stratum Corneum Tape Stripping) extraction Lipid Extraction (e.g., Bligh-Dyer method) start->extraction hydrolysis Alkaline Hydrolysis (To release free sphingoid bases) extraction->hydrolysis lc Liquid Chromatography (LC) (Reverse-phase C18 column for separation) hydrolysis->lc ms1 Mass Spectrometry (MS1) (Ionization - ESI+) (Precursor ion scan) lc->ms1 ms2 Tandem MS (MS/MS) (Collision-Induced Dissociation - CID) (Fragment ion analysis) ms1->ms2 quant Quantification (Comparison to internal standards) ms2->quant

Sources

A Senior Application Scientist's Guide to the Validation of 15-Methylhexadecasphinganine Quantification Methods

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate quantification of lipid mediators is paramount. 15-Methylhexadecasphinganine, an iso-branched sphingoid base, is a component of certain ceramides and glycosphingolipids.[1] Its structural similarity to more common sphingoid bases necessitates robust and validated analytical methods to ensure data integrity in metabolic studies and biomarker discovery. This guide provides an in-depth comparison of prevalent analytical techniques for the quantification of 15-Methylhexadecasphinganine, grounded in established bioanalytical method validation principles.

The Analytical Challenge: Specificity and Sensitivity

The primary challenge in quantifying 15-Methylhexadecasphinganine lies in distinguishing it from its straight-chain isobaric counterpart, heptadecasphinganine (d17:0), and other endogenous sphingolipids. The choice of analytical methodology must be driven by the required sensitivity, specificity, and sample throughput, while adhering to rigorous validation standards set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][3]

Comparative Analysis of Quantification Methodologies

The quantification of 15-Methylhexadecasphinganine can be approached using several analytical platforms. The most common and powerful techniques in lipidomics are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) with fluorescence detection (HPLC-FLD). Each method presents a unique set of advantages and disadvantages.

Parameter LC-MS/MS GC-MS HPLC-FLD
Specificity Very High (based on precursor/product ion transitions)High (based on fragmentation patterns)Moderate (relies on chromatographic separation)
Sensitivity Very High (picomolar to femtomolar)High (picomolar)Moderate to High (nanomolar to picomolar)
Throughput HighModerateModerate
Sample Preparation Relatively simple (protein precipitation, liquid-liquid or solid-phase extraction)Complex (requires derivatization to increase volatility)Complex (requires derivatization for fluorescence)
Direct Analysis YesNoNo
Structural Info High (fragmentation provides structural insights)High (fragmentation provides structural insights)Low
Cost HighModerate to HighModerate
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard

LC-MS/MS has emerged as the preferred method for sphingolipid analysis due to its exceptional sensitivity and specificity.[4][5][6] This technique allows for the direct analysis of 15-Methylhexadecasphinganine in complex biological matrices with minimal sample cleanup.

Causality Behind Experimental Choices: The use of a C18 reversed-phase column is optimal for separating sphingolipids based on their hydrophobicity.[7] Electrospray ionization (ESI) in the positive ion mode is highly efficient for protonating the primary amine of the sphingoid base, leading to a strong parent ion signal. Multiple Reaction Monitoring (MRM) is employed to specifically detect the transition of the protonated parent molecule to a characteristic product ion, thereby minimizing interferences from the matrix.[8] For internal standardization, a stable isotope-labeled or an odd-chain sphingoid base not present in the sample, such as C17-sphinganine, is ideal for correcting for matrix effects and variations in extraction efficiency.[4]

  • Sample Preparation (Plasma):

    • To 50 µL of plasma, add 10 µL of an internal standard solution (e.g., 1 µM C17-sphinganine in methanol).

    • Add 200 µL of methanol to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in 100 µL of the initial mobile phase.

  • LC Conditions:

    • Column: C18 reversed-phase, 2.1 x 100 mm, 1.8 µm particle size.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid.

    • Gradient: 50% B to 100% B over 5 minutes, hold at 100% B for 2 minutes, return to 50% B and equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transition for 15-Methylhexadecasphinganine: To be determined by direct infusion of a standard. The precursor ion will be [M+H]+.

    • MRM Transition for Internal Standard (C17-sphinganine): To be determined by direct infusion.

LC_MS_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample IS Add Internal Standard Plasma->IS Precipitation Protein Precipitation (Methanol) IS->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge Evaporation Evaporation Centrifuge->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC LC Separation (C18) Reconstitution->LC MS MS/MS Detection (MRM) LC->MS Quantification Quantification MS->Quantification

LC-MS/MS Workflow for 15-Methylhexadecasphinganine Quantification.
Gas Chromatography-Mass Spectrometry (GC-MS): A Classic Approach

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile molecules like sphingoid bases, derivatization is a mandatory step to increase their volatility.

Causality Behind Experimental Choices: Derivatization with agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the polar hydroxyl and amine groups into non-polar trimethylsilyl (TMS) ethers and amines, making the molecule suitable for GC analysis. Electron ionization (EI) is typically used, which generates reproducible fragmentation patterns that can be used for structural confirmation and quantification. Selected Ion Monitoring (SIM) is employed to enhance sensitivity by monitoring specific fragment ions characteristic of the derivatized analyte and internal standard.

  • Sample Preparation and Derivatization:

    • Perform an initial lipid extraction from the biological matrix (e.g., Bligh-Dyer extraction).

    • Isolate the sphingoid base fraction using solid-phase extraction (SPE).

    • Evaporate the solvent to dryness.

    • Add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS.

    • Heat at 60°C for 30 minutes.

    • Evaporate the derivatizing agents and reconstitute in hexane for injection.

  • GC Conditions:

    • Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 150°C, ramp to 280°C at 10°C/min, hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor: To be determined from the mass spectrum of the derivatized 15-Methylhexadecasphinganine standard.

GC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Extraction Lipid Extraction SPE SPE Cleanup Extraction->SPE Derivatization Derivatization (TMS) SPE->Derivatization GC GC Separation Derivatization->GC MS MS Detection (SIM) GC->MS Quantification Quantification MS->Quantification

GC-MS Workflow for 15-Methylhexadecasphinganine Quantification.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): A Cost-Effective Alternative

For laboratories without access to mass spectrometry, HPLC with fluorescence detection can be a viable option. This method also requires derivatization of the primary amine group with a fluorescent tag.

Causality Behind Experimental Choices: Derivatizing agents such as o-phthalaldehyde (OPA) or naphthalene-2,3-dicarboxaldehyde (NDA) react with the primary amine of 15-Methylhexadecasphinganine to form a highly fluorescent product. Reversed-phase HPLC is then used to separate the derivatized analyte from other interfering substances. The fluorescence detector is set to the specific excitation and emission wavelengths of the chosen derivatizing agent, providing good sensitivity and selectivity.

  • Sample Preparation and Derivatization:

    • Perform lipid extraction and SPE cleanup as described for the GC-MS method.

    • Evaporate the solvent to dryness.

    • Reconstitute the sample in a borate buffer (pH 9.5).

    • Add the OPA reagent (OPA, a thiol, and buffer).

    • Allow the reaction to proceed for 2 minutes at room temperature.

    • Inject the sample immediately onto the HPLC system.

  • HPLC Conditions:

    • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Acetonitrile/Water (50:50, v/v).

    • Mobile Phase B: Acetonitrile.

    • Gradient: A suitable gradient to separate the analyte of interest.

    • Flow Rate: 1.0 mL/min.

  • Fluorescence Detection:

    • Excitation Wavelength: ~340 nm (for OPA).

    • Emission Wavelength: ~455 nm (for OPA).

HPLC_FLD_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-FLD Analysis cluster_data Data Processing Extraction Lipid Extraction SPE SPE Cleanup Extraction->SPE Derivatization Derivatization (OPA) SPE->Derivatization HPLC HPLC Separation Derivatization->HPLC FLD Fluorescence Detection HPLC->FLD Quantification Quantification FLD->Quantification

HPLC-FLD Workflow for 15-Methylhexadecasphinganine Quantification.

Method Validation: Ensuring Data Integrity

Regardless of the chosen method, a thorough validation is crucial to ensure the reliability of the quantitative data. The validation process should be conducted in accordance with regulatory guidelines.[2][3] Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.

  • Linearity and Range: The concentration range over which the method is accurate, precise, and linear.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision.

  • Recovery: The efficiency of the extraction process.

  • Matrix Effects: The influence of co-eluting, endogenous compounds on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Conclusion and Recommendations

For the robust and sensitive quantification of 15-Methylhexadecasphinganine, LC-MS/MS is the recommended methodology . Its high specificity, sensitivity, and throughput make it ideal for demanding research and clinical applications. While GC-MS and HPLC-FLD are viable alternatives, they require more extensive sample preparation and may not achieve the same level of performance as LC-MS/MS.

The choice of the most appropriate method will ultimately depend on the specific requirements of the study, including the required sensitivity, the number of samples to be analyzed, and the available instrumentation. However, adherence to rigorous validation protocols is non-negotiable for generating high-quality, reproducible, and defensible data.

References

Sources

A Senior Application Scientist's Guide to Analytical Standards in Sphingolipidomics

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals venturing into the intricate world of sphingolipidomics, the accuracy and reliability of quantitative data are paramount. This guide provides an objective, in-depth comparison of analytical standards for mass spectrometry-based sphingolipid quantification. Moving beyond a simple product listing, we will delve into the causality behind experimental choices, empowering you to design robust, self-validating analytical workflows.

The Critical Role of Internal Standards in Sphingolipidomics

Sphingolipids, a diverse class of bioactive lipids, play crucial roles in cellular processes ranging from signal transduction to membrane structure. Their quantification, however, is fraught with challenges, including their vast structural diversity, wide dynamic range of concentrations in biological samples, and susceptibility to matrix effects during analysis.[1][2]

The gold standard for accurate quantification in mass spectrometry is the use of internal standards (IS). An ideal IS is a compound that is chemically and physically similar to the analyte of interest but can be distinguished by the mass spectrometer.[3] It is added to a sample at a known concentration before any sample processing steps. The primary functions of an internal standard are to:

  • Correct for sample loss during extraction and processing: The IS experiences similar losses as the endogenous analyte, allowing for accurate normalization.

  • Compensate for variations in instrument response: Fluctuations in mass spectrometer sensitivity and ionization efficiency are accounted for by the consistent signal of the IS.

  • Mitigate matrix effects: Co-eluting compounds from the biological matrix can suppress or enhance the ionization of the analyte. A co-eluting IS experiences similar effects, enabling reliable correction.[3]

The choice of an appropriate internal standard is arguably one of the most critical decisions in developing a quantitative sphingolipidomics workflow.

A Comparative Analysis of Internal Standard Types

Two major classes of internal standards dominate the field of sphingolipidomics: stable isotope-labeled standards and odd-chain standards. The selection between these two hinges on a balance of analytical rigor, cost, and availability.

Stable Isotope-Labeled (SIL) Internal Standards: The Gold Standard

SIL internal standards are considered the "gold standard" for quantitative mass spectrometry.[4] These are synthetic versions of the endogenous sphingolipid where one or more atoms (typically 2H/D, 13C, or 15N) have been replaced with their heavier stable isotopes.

Causality of Superior Performance:

The near-identical physicochemical properties of SIL standards to their endogenous counterparts are the foundation of their superior performance.[3][5] This ensures:

  • Co-elution in Liquid Chromatography (LC): SIL standards have virtually the same retention time as the analyte, meaning they experience the exact same matrix effects at the point of ionization.

  • Identical Extraction Recovery: Their similar polarity and solubility lead to almost identical behavior during lipid extraction procedures.

  • Comparable Ionization Efficiency: The mass spectrometer's response to the SIL standard is nearly identical to the analyte, leading to the most accurate correction.

Leading Suppliers:

  • Avanti Polar Lipids: A key contributor to the LIPID MAPS initiative, Avanti offers a wide range of well-characterized SIL sphingolipid standards.[1][6]

  • Cayman Chemical: Provides a comprehensive catalog of deuterated and 13C-labeled sphingolipid standards.[5][7]

  • Matreya LLC: Specializes in high-purity sphingolipids and offers a variety of stable isotope-labeled standards.[8][9]

Odd-Chain Internal Standards: A Practical Alternative

Odd-chain internal standards are sphingolipids that contain a fatty acid with an odd number of carbon atoms (e.g., C17:0, C19:0). These are either absent or present at very low levels in most mammalian systems, making them suitable for use as internal standards.[5]

Practical Advantages and Inherent Compromises:

The primary advantage of odd-chain standards is their lower cost compared to SIL standards. However, their structural difference from the endogenous even-chain sphingolipids introduces potential for analytical bias.

  • Chromatographic Separation: Odd-chain lipids will have slightly different retention times than their even-chain counterparts. While often minimal, this can lead to experiencing different matrix effects.

  • Extraction Efficiency and Ionization Response: Although chemically similar, the difference in hydrophobicity can result in minor variations in extraction recovery and ionization efficiency.

Despite these limitations, odd-chain standards can provide reliable quantification for many applications, especially when a corresponding SIL standard is unavailable or cost-prohibitive.[10]

Key Suppliers:

  • Avanti Polar Lipids: Offers the LIPID MAPS™ internal standard cocktail which includes odd-chain sphingoid bases.[1]

  • Cayman Chemical: Provides a selection of odd-chain ceramide and other sphingolipid standards.

  • Matreya LLC: Offers a range of odd-chain fatty acid-containing sphingolipids.

Performance Comparison: SIL vs. Odd-Chain Standards

The following table summarizes the expected performance characteristics of stable isotope-labeled versus odd-chain sphingolipid standards in a validated LC-MS/MS assay.

Performance MetricStable Isotope-Labeled (e.g., Ceramide d18:1/16:0-d3)Odd-Chain (e.g., Ceramide d18:1/17:0)Justification
Linearity (R²)
> 0.99> 0.99Both standard types generally exhibit excellent linearity over a wide concentration range.
Accuracy (% Bias)
Typically within ±15%Typically within ±20%SIL standards provide superior accuracy due to better correction for matrix effects and extraction variability.
Precision (% CV)
< 15%< 20%The closer physicochemical properties of SIL standards lead to lower variability in replicate measurements.
Recovery (%)
Highly similar to analyteGenerally similar, but can differ slightlyThe near-identical structure of SIL standards ensures more consistent recovery with the endogenous analyte across different matrices.[10]
Matrix Effect Correction ExcellentGood to ExcellentCo-elution of SIL standards provides the most effective correction for ion suppression or enhancement.

Commercially Available Analytical Standards: A Curated Overview

Several reputable suppliers provide high-purity analytical standards for sphingolipidomics. Below is a summary of key offerings from prominent vendors.

SupplierKey Product OfferingsNoteworthy Features
Avanti Polar Lipids Extensive catalog of individual SIL and odd-chain sphingolipids. Offers the LIPID MAPS™ Quantitative Sphingolipid Internal Standard Mixture (LM-6002).[1]High purity and well-characterized standards. The LIPID MAPS mixture is a widely used and validated tool for comprehensive sphingolipid analysis.[1][6][11]
Cayman Chemical Broad selection of deuterated, 13C-labeled, and odd-chain sphingolipids, including ceramides, sphingomyelins, and glycosphingolipids.[5][7][12][13]Offers a diverse range of standards suitable for various research needs, from basic research to drug discovery.[5]
Matreya LLC Specializes in high-purity sphingolipids, glycosphingolipids, and related lipids. Provides a variety of stable isotope-labeled and odd-chain standards.[8][9]Known for high-purity and unique sphingolipid structures.[14]

Experimental Protocols: A Framework for Robust Quantification

The following sections provide detailed, step-by-step methodologies for the quantification of sphingolipids in common biological matrices. These protocols are designed to be self-validating by incorporating appropriate quality control measures.

Sphingolipid Extraction from Plasma/Serum

This protocol is optimized for the extraction of a broad range of sphingolipids from plasma or serum.

Workflow Diagram:

start Start: Plasma/Serum Sample add_is Add Internal Standard Cocktail start->add_is extraction Liquid-Liquid Extraction (e.g., Bligh & Dyer) add_is->extraction phase_sep Phase Separation (Centrifugation) extraction->phase_sep collect_organic Collect Organic Phase phase_sep->collect_organic dry_down Dry Under Nitrogen collect_organic->dry_down reconstitute Reconstitute in LC-MS/MS Buffer dry_down->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for sphingolipid extraction from plasma.

Step-by-Step Methodology:

  • Sample Preparation: Thaw plasma/serum samples on ice. Vortex briefly to ensure homogeneity.

  • Internal Standard Spiking: To 50 µL of plasma/serum in a glass tube, add a precise amount of the sphingolipid internal standard mixture (e.g., Avanti's LM-6002). The amount of IS should be chosen to be within the linear dynamic range of the assay and, ideally, at a concentration similar to the endogenous analytes.

  • Lipid Extraction: Perform a liquid-liquid extraction. A modified Bligh and Dyer method is commonly used.[15] Add 2 mL of a 1:2 (v/v) chloroform:methanol solution containing the internal standards. Vortex vigorously for 1 minute.

  • Phase Separation: Add 0.5 mL of chloroform and 0.5 mL of water, vortexing after each addition. Centrifuge at 2,000 x g for 10 minutes to separate the aqueous and organic phases.[15]

  • Collection of Organic Phase: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.

  • Drying: Dry the extracted lipids under a gentle stream of nitrogen gas at room temperature.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., methanol/chloroform 9:1, v/v).

Sphingolipid Extraction from Tissues

This protocol is suitable for the extraction of sphingolipids from various tissue types.

Workflow Diagram:

start Start: Frozen Tissue Sample homogenize Homogenize in PBS start->homogenize add_is Add Internal Standard Cocktail homogenize->add_is extraction Single-Phase Extraction (Methanol/Methylene Chloride) add_is->extraction hydrolysis Alkaline Hydrolysis (Optional) extraction->hydrolysis neutralize Neutralize with Acetic Acid hydrolysis->neutralize centrifuge_pellet Centrifuge and Collect Supernatant neutralize->centrifuge_pellet dry_down Dry Under Nitrogen centrifuge_pellet->dry_down reconstitute Reconstitute in LC-MS/MS Buffer dry_down->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for sphingolipid extraction from tissues.

Step-by-Step Methodology:

  • Sample Preparation: Weigh the frozen tissue (typically 10-50 mg). Homogenize the tissue in phosphate-buffered saline (PBS) on ice.

  • Internal Standard Spiking: To the tissue homogenate, add a known amount of the sphingolipid internal standard mixture.

  • Lipid Extraction: A single-phase extraction is often employed for broad sphingolipid recovery.[1] Add methanol and methylene chloride to the homogenate. Sonicate for 30 seconds and incubate at 48°C for at least 2 hours (or overnight).

  • Alkaline Hydrolysis (Optional): To remove interfering glycerophospholipids, an optional mild alkaline hydrolysis can be performed by adding 1M KOH in methanol and incubating at 37°C for 2 hours.[16]

  • Neutralization: If hydrolysis was performed, neutralize the sample with glacial acetic acid.

  • Phase Separation and Collection: Centrifuge the sample to pellet any debris. Collect the supernatant containing the lipids.

  • Drying: Dry the lipid extract under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipids in the initial LC-MS/MS mobile phase.

LC-MS/MS Analysis: A Representative Method

The following is a representative LC-MS/MS method for the analysis of a broad range of sphingolipids.

Instrumentation:

  • Liquid Chromatography: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) capable of tandem mass spectrometry (MS/MS).

Chromatographic Conditions:

  • Column: A C18 reversed-phase column is commonly used (e.g., 2.1 x 100 mm, 1.7 µm particle size).[17]

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 50:50, v/v) with 0.1% formic acid and 10 mM ammonium formate.

  • Gradient: A gradient from a lower to a higher percentage of mobile phase B is used to elute sphingolipids based on their polarity. A typical run time is 10-20 minutes.[18][19]

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 40-50°C.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), typically in positive ion mode for most sphingolipids.[19]

  • Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification on a triple quadrupole mass spectrometer. For each sphingolipid and its corresponding internal standard, a specific precursor ion (the molecular ion) and a product ion (a characteristic fragment) are monitored.[1]

  • Data Analysis: The peak area of the endogenous sphingolipid is normalized to the peak area of its corresponding internal standard. Quantification is achieved by comparing this ratio to a calibration curve generated using known concentrations of unlabeled analytical standards.

Concluding Remarks for the Practicing Scientist

The selection of analytical standards is a cornerstone of accurate and reliable sphingolipidomics. While stable isotope-labeled internal standards represent the pinnacle of analytical rigor, odd-chain standards offer a cost-effective and often suitable alternative. The choice ultimately depends on the specific research question, the required level of analytical precision, and budgetary constraints.

This guide provides a comprehensive framework for comparing and selecting analytical standards, along with robust, field-tested protocols. By understanding the principles behind each step and leveraging high-quality commercial standards, researchers can confidently navigate the complexities of sphingolipid analysis and generate high-quality, reproducible data that will advance our understanding of the critical roles these lipids play in health and disease.

References

  • Wang, D., et al. (2021). Sphingolipidome quantification by liquid chromatography- high resolution mass spectrometry: whole blood vs. plasma. Preprints.org. [Link]

  • López-Bascón, M. A., et al. (2022). Serum sphingolipid profiling as a novel biomarker for metabolic syndrome characterization. Scientific Reports, 12(1), 21495. [Link]

  • LIPID MAPS. (n.d.). Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectro. Retrieved from [Link]

  • Bielawski, J., et al. (2010). A rapid and quantitative LC-MS/MS method to profile sphingolipids. Journal of lipid research, 51(3), 657–665. [Link]

  • Merrill, A. H., Jr, et al. (2011). Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectrometry (TIMS). Methods in molecular biology (Clifton, N.J.), 721, 229–253. [Link]

  • Sullards, M. C., et al. (2011). Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS). Methods in Molecular Biology, 721, 229-253. [Link]

  • Chen, X., et al. (2024). N-Carbamylglutamate Promotes Growth and Immunity in Danzhou Chickens via Gut Microbiota-Metabolite Interactions Involving Sphingolipid and mTOR Pathways. Metabolites, 14(3), 143. [Link]

  • Kasumov, T., et al. (2010). QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY. Analytical and bioanalytical chemistry, 397(4), 1475–1485. [Link]

  • Lee, M. H., et al. (2015). An Improved Method for Analysis of Glucosylceramide Species Having cis-8 and trans-8 Isomers of Sphingoid Bases by LC–MS/MS. Journal of the American Oil Chemists' Society, 92(8), 1181-1188. [Link]

  • Kitamura, Y., et al. (2024). Development of an advanced liquid chromatography–tandem mass spectrometry measurement system for simultaneous sphingolipid analysis. Scientific Reports, 14(1), 5786. [Link]

  • Li, X., et al. (2023). A simple and rapid method for extraction and measurement of circulating sphingolipids using LC–MS/MS: a targeted lipidomic analysis. Clinical Chemistry and Laboratory Medicine (CCLM). [Link]

  • Wang, L., et al. (2017). Development of a Label-Free LC-MS/MS-Based Glucosylceramide Synthase Assay and Its Application to Inhibitors Screening for Ceramide-Related Diseases. Frontiers in Pharmacology, 8, 80. [Link]

  • LIPID MAPS. (n.d.). Lipidomics Methods and Protocols. Retrieved from [Link]

  • Koistinen, K. M., et al. (2025). Ultrafast Measurement of Circulating Ceramides in Human Cohorts. Analytical Chemistry. [Link]

  • Alvarez-Vasquez, F., et al. (2005). Sphingolipid model validation. Comparison of measured sphingolipid... ResearchGate. [Link]

  • Avanti Polar Lipids. (n.d.). Avanti® Polar Lipids. Retrieved from [Link]

  • Ellis, S. R., et al. (2025). Critical Evaluation of Sphingolipids Detection by MALDI-MSI. bioRxiv. [Link]

  • Shimadzu. (n.d.). Quantitative Analysis of Glucosylceramide in Commercial Supplement. Retrieved from [Link]

  • Scicchitano, F., et al. (2023). Plasma Ceramides Pathophysiology, Measurements, Challenges, and Opportunities. Metabolites, 13(11), 1139. [Link]

  • Lipotype. (n.d.). Glucosylceramide - Lipid Analysis. Retrieved from [Link]

  • Burla, B., et al. (2018). Analytical Considerations of Stable Isotope Labelling in Lipidomics. Metabolites, 8(4), 84. [Link]

  • Scherer, M., et al. (2018). Quantification of Lipids: Model, Reality, and Compromise. Metabolites, 8(4), 89. [Link]

  • Che, F. W., et al. (2020). Quantitative LCMS for ceramides/dihydroceramides: pregnancy baseline biomarkers and potential metabolic messengers. bioRxiv. [Link]

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A Senior Application Scientist's Guide to the Cross-Validation of 15-Methylhexadecasphinganine Detection Techniques

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Challenge of a Unique Sphingoid Base

15-Methylhexadecasphinganine is a distinct sphingoid base, a class of lipids integral to cellular structure and signaling.[1] Unlike the more commonly studied sphinganine, its methylated structure presents unique analytical considerations.[2] As research delves deeper into the sphingolipidome, the ability to accurately and reliably quantify specific species like 15-methylhexadecasphinganine becomes paramount for understanding its potential role in metabolic pathways and disease states.

This guide provides a comprehensive comparison of the primary analytical techniques for the detection and quantification of 15-Methylhexadecasphinganine. As a Senior Application Scientist, my objective is not merely to list protocols but to illuminate the causality behind methodological choices. We will explore the principles, advantages, and limitations of each technique, supported by experimental workflows and comparative data to empower you to select the most appropriate method for your research objectives.

Chapter 1: The Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the gold standard for the quantification of small molecules in complex biological matrices.[3] Its power lies in the combination of physical separation (LC) with highly selective and sensitive mass-based detection (MS/MS), providing a level of confidence and accuracy that is difficult to achieve with other methods.[4]

The fundamental principle involves chromatographically separating the analyte of interest from other matrix components before it is ionized and introduced into the mass spectrometer. The instrument then isolates the specific mass-to-charge ratio (m/z) of the parent molecule, fragments it, and detects a specific fragment ion. This parent-fragment transition is highly specific to the analyte's structure, minimizing interferences and ensuring reliable quantification.

Expert Insights: Why LC-MS/MS Excels

The choice of LC-MS/MS is driven by the need for unambiguous identification and precise quantification. For molecules like 15-Methylhexadecasphinganine, which may be present at low concentrations and exist alongside structurally similar lipids, the specificity of MS/MS is critical. This technique allows for the development of robust assays with high sensitivity, often reaching femtomole levels, and a broad dynamic range.[5][6]

Experimental Workflow: LC-MS/MS

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Cells, Tissue) Extraction Lipid Extraction (e.g., Folch Method) Sample->Extraction Drydown Drydown & Reconstitution Extraction->Drydown Injection Autosampler Injection Drydown->Injection LC HPLC Separation (Reversed-Phase C18) Injection->LC ESI Electrospray Ionization (ESI+) LC->ESI MS1 Quadrupole 1 (Q1) Isolates Parent Ion ESI->MS1 CID Quadrupole 2 (Q2) Collision-Induced Dissociation MS1->CID MS2 Quadrupole 3 (Q3) Detects Fragment Ion CID->MS2 Integration Peak Integration MS2->Integration Quant Quantification vs. Standard Curve Integration->Quant

Caption: LC-MS/MS workflow for 15-Methylhexadecasphinganine analysis.

Protocol: Quantification of 15-Methylhexadecasphinganine by LC-MS/MS

This protocol is a self-validating system, incorporating an internal standard to account for variations in sample preparation and instrument response.

  • Internal Standard Spiking: To each 100 µL of sample (e.g., plasma, cell lysate), add a known concentration of a non-naturally occurring internal standard (IS), such as C17-sphinganine. The IS corrects for analyte loss during extraction and variability in ionization.

  • Lipid Extraction:

    • Add 1.5 mL of a 2:1 (v/v) chloroform:methanol solution.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 2,000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase.

  • Sample Drying and Reconstitution:

    • Evaporate the organic solvent to dryness under a stream of nitrogen gas.

    • Reconstitute the lipid pellet in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Methanol (90:10, v/v) with 0.1% formic acid.

    • Gradient: A linear gradient from 50% to 100% B over 3 minutes, hold at 100% B for 1 minute, and re-equilibrate at 50% B for 1.5 minutes. The total run time is typically short, around 5-6 minutes.[5][6]

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Hypothetical):

      • 15-Methylhexadecasphinganine: The parent ion would be isolated, fragmented, and a specific product ion monitored. These transitions must be determined empirically by infusing a pure standard.

      • C17-Sphinganine (IS): A pre-determined, specific transition for the internal standard.

    • Data Analysis: Quantify the analyte by calculating the peak area ratio of the analyte to the IS and comparing this ratio to a standard curve prepared in a surrogate matrix.[7]

Chapter 2: A Widely Accessible Alternative: HPLC with Fluorescence Detection (HPLC-FLD)

For laboratories where an LC-MS/MS system is not available, High-Performance Liquid Chromatography with a Fluorescence Detector (HPLC-FLD) offers a robust and sensitive alternative. This technique is predicated on the chemical derivatization of the analyte with a fluorescent tag, allowing it to be detected with high sensitivity.

Expert Insights: The Derivatization Imperative

Sphingoid bases like 15-Methylhexadecasphinganine are not natively fluorescent. Therefore, the critical step in this workflow is the derivatization reaction. A common and effective reagent is o-phthalaldehyde (OPA), which reacts with the primary amine of the sphingoid base in the presence of a thiol to yield a highly fluorescent isoindole product.[8] The success of the entire assay hinges on the completeness and reproducibility of this reaction. While less specific than MS/MS, chromatographic separation can resolve the derivatized analyte from many, but not all, potential interferences.

Experimental Workflow: HPLC-FLD

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis HPLC-FLD Analysis cluster_data Data Processing Sample Biological Sample Extraction Lipid Extraction Sample->Extraction Deriv OPA Derivatization (Creates Fluorescent Product) Extraction->Deriv Injection Autosampler Injection Deriv->Injection LC HPLC Separation (Reversed-Phase C18) Injection->LC FLD Fluorescence Detection (Ex/Em Wavelengths) LC->FLD Integration Peak Integration FLD->Integration Quant Quantification vs. Standard Curve Integration->Quant

Caption: HPLC-FLD workflow including the critical derivatization step.

Protocol: Quantification of 15-Methylhexadecasphinganine by HPLC-FLD
  • Lipid Extraction: Perform a lipid extraction as described in the LC-MS/MS protocol (steps 1-3), ensuring the use of an internal standard.

  • Derivatization:

    • Prepare a fresh OPA reagent solution daily (e.g., OPA in borate buffer with 2-mercaptoethanol).

    • To the reconstituted lipid extract, add the OPA reagent.

    • Allow the reaction to proceed in the dark at room temperature for a defined period (e.g., 5 minutes). The reaction must be precisely timed for consistency.

    • Immediately inject the sample onto the HPLC system to prevent degradation of the fluorescent product.

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: An isocratic or gradient elution using a mixture of methanol, acetonitrile, and water is common. The exact composition must be optimized to achieve separation from other OPA-reactive species.

    • Flow Rate: 1.0 mL/min.

  • Fluorescence Detection:

    • Excitation Wavelength: ~340 nm.

    • Emission Wavelength: ~455 nm.

    • These wavelengths should be optimized using a derivatized standard of 15-Methylhexadecasphinganine.

  • Data Analysis: Quantify using the peak area ratio against the internal standard, compared to a standard curve where the standards have undergone the identical derivatization procedure.

Chapter 3: High-Throughput Screening Potential: Immunoassays

Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), are a cornerstone of high-throughput screening due to their speed, simplicity, and scalability.[9] For a small molecule like 15-Methylhexadecasphinganine, a competitive ELISA format would be the most appropriate design.[10]

In this format, a known amount of labeled analyte is competed against the unlabeled analyte in the sample for a limited number of antibody binding sites. The resulting signal is inversely proportional to the amount of analyte in the sample.

Expert Insights: The Antibody Conundrum
Conceptual Workflow: Competitive ELISA

cluster_low Low Analyte in Sample cluster_high High Analyte in Sample Well1 Antibody-Coated Well Sample1 Sample Added (Low Analyte) Well1->Sample1 Compete1 Add Enzyme-Labeled Analyte Sample1->Compete1 Bind1 Result: High Binding of Labeled Analyte Compete1->Bind1 Signal1 Add Substrate -> STRONG SIGNAL Bind1->Signal1 Well2 Antibody-Coated Well Sample2 Sample Added (High Analyte) Well2->Sample2 Compete2 Add Enzyme-Labeled Analyte Sample2->Compete2 Bind2 Result: Low Binding of Labeled Analyte Compete2->Bind2 Signal2 Add Substrate -> WEAK SIGNAL Bind2->Signal2

Caption: Principle of a competitive ELISA for small molecule detection.

Chapter 4: Comparative Analysis and Method Selection

Choosing the right analytical technique is a critical decision that impacts data quality, throughput, and project cost. The following table summarizes the key performance characteristics of the discussed methods for the detection of 15-Methylhexadecasphinganine.

ParameterLC-MS/MSHPLC-FLDImmunoassay (ELISA)
Specificity Very High (based on mass and fragmentation)Moderate (relies on chromatographic retention time)Variable (highly dependent on antibody specificity)
Sensitivity (LOD) Very High (low fmol)[5][6]High (pmol)Moderate to High (dependent on antibody affinity)
Throughput Moderate to High (3-5 min/sample)[5][6]Low to Moderate (10-20 min/sample)Very High (96/384-well plates)
Development Effort Moderate (method optimization, standard sourcing)Moderate (derivatization optimization)Very High (requires custom antibody development)
Instrument Cost HighModerateLow (plate reader)
Consumable Cost ModerateLowLow (per sample, once developed)
Self-Validation High (Internal standard corrects for matrix effects)High (Internal standard corrects for extraction/derivatization)Moderate (requires extensive cross-reactivity testing)
Guidance for Method Selection
  • For discovery, biomarker validation, and mechanistic studies: When absolute certainty of identification and accuracy of quantification are paramount, LC-MS/MS is the unequivocal choice. Its specificity ensures that you are measuring 15-Methylhexadecasphinganine and not a co-eluting, structurally related lipid.

  • For established assays in a cost-constrained environment: If the analyte is well-characterized in your matrix and a robust chromatographic separation can be achieved, HPLC-FLD provides a reliable and sensitive workhorse solution without the capital investment of a mass spectrometer.

  • For large-scale screening (e.g., drug discovery): If the goal is to screen thousands of compounds for their effect on 15-Methylhexadecasphinganine levels, a custom-developed Immunoassay would offer the necessary throughput. However, this is contingent on the successful and highly specific development of a dedicated antibody.

Conclusion

The quantification of 15-Methylhexadecasphinganine is a tractable but nuanced analytical challenge. LC-MS/MS stands as the most powerful and specific technique, providing the highest level of confidence for researchers. HPLC-FLD offers a cost-effective and sensitive alternative, provided that the derivatization and chromatography are carefully optimized. While immunoassays present a high-throughput potential, their application is currently limited by the lack of specific antibodies. By understanding the core principles and trade-offs of each method, researchers can confidently select and validate the optimal approach to illuminate the role of this unique sphingoid base in their field of study.

References

  • Liebisch, G., Drobnik, W., Reil, M., Trömmer, P., Rottiers, P., & Schmitz, G. (2004). Quantification of sphingosine and sphinganine from crude lipid extracts by HPLC electrospray ionization tandem mass spectrometry. Journal of Lipid Research, 45(4), 757-764. [Link]

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A Comparative Guide to the Functional Differences of 15-Methylhexadecasphinganine Stereoisomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals delving into the intricate world of sphingolipid biology, understanding the nuanced functional differences imparted by stereochemistry is paramount. This guide provides an in-depth comparison of the anticipated functional distinctions between the stereoisomers of 15-Methylhexadecasphinganine, a branched-chain sphingoid base. While direct comparative studies on this specific molecule are limited, this guide synthesizes established principles of sphingolipid stereospecificity, supported by experimental data from closely related analogs, to offer a robust, hypothesis-driven framework for investigation.

Introduction to 15-Methylhexadecasphinganine and the Significance of Stereoisomerism

15-Methylhexadecasphinganine is an iso-branched long-chain base, a structural analog of the more common sphinganine (dihydrosphingosine). Like other sphingoid bases, it is a fundamental component of sphingolipids, which are critical for cell membrane structure and are key players in cellular signaling pathways regulating processes such as apoptosis, proliferation, and inflammation.[1][2]

The structure of 15-Methylhexadecasphinganine features two chiral centers at carbons 2 and 3, giving rise to four possible stereoisomers: D-erythro, L-erythro, D-threo, and L-threo. The spatial arrangement of the amino and hydroxyl groups at these centers dictates the molecule's three-dimensional shape, which in turn governs its interactions with enzymes and receptors, leading to distinct biological activities.

G cluster_D_erythro D-erythro-(2S,3R) cluster_L_erythro L-erythro-(2R,3S) cluster_D_threo D-threo-(2S,3S) cluster_L_threo L-threo-(2R,3R) D_erythro C(2)-NH2 (S) C(3)-OH (R) L_erythro C(2)-NH2 (R) C(3)-OH (S) D_erythro->L_erythro Enantiomers D_threo C(2)-NH2 (S) C(3)-OH (S) D_erythro->D_threo Diastereomers L_threo C(2)-NH2 (R) C(3)-OH (R) D_erythro->L_threo Diastereomers L_erythro->D_threo Diastereomers L_erythro->L_threo Diastereomers D_threo->L_threo Enantiomers

Caption: Stereoisomers of 15-Methylhexadecasphinganine.

Functional Differences Based on Stereochemistry: An Evidence-Based Extrapolation

The functional consequences of stereoisomerism in sphingolipids are primarily dictated by the stereospecificity of the enzymes that metabolize them and the receptors and proteins they interact with.

Metabolism by Ceramide Synthases (CerS)

Ceramide synthases are a family of six enzymes (CerS1-6) that catalyze the N-acylation of sphingoid bases to form ceramides, the central hub of sphingolipid metabolism.[2] These enzymes exhibit a pronounced stereochemical preference.

  • Hypothesis: The D-erythro isomer of 15-Methylhexadecasphinganine is the preferred substrate for ceramide synthases, while the L-erythro isomer is likely not a substrate, and the threo isomers may be acylated at a significantly lower rate.

  • Supporting Evidence: Naturally occurring sphingolipids possess the D-erythro (2S, 3R) configuration.[1] In vitro studies have consistently shown that ceramide synthases efficiently utilize D-erythro sphingoid bases.[1] Conversely, the L-erythro enantiomers of sphinganine are not substrates for dihydroceramide synthase.[3] While synthetic threo-sphingoid bases can be acylated, it is often with reduced efficiency compared to their erythro counterparts.[1][3]

Table 1: Predicted Substrate Suitability of 15-Methylhexadecasphinganine Stereoisomers for Ceramide Synthases

StereoisomerPredicted Substrate ActivityRationale
D-erythro HighConforms to the natural stereochemistry of sphingoid bases.[1]
L-threo Low to ModerateDiastereomer of the natural form; may be a substrate but likely with lower affinity.[1][3]
D-threo Low to ModerateDiastereomer of the natural form; may be a substrate but likely with lower affinity.[1]
L-erythro NegligibleEnantiomer of the natural form; not recognized by the enzyme.[3]

This differential metabolism has profound implications. The D-erythro isomer would be readily incorporated into the cellular ceramide pool, contributing to the synthesis of more complex sphingolipids like sphingomyelin and glycosphingolipids, and participating in ceramide-mediated signaling pathways. The other isomers, particularly the L-erythro form, would not be efficiently metabolized in this way and, if they accumulate, could exert their own distinct biological effects.

G cluster_metabolism Ceramide Synthesis D_erythro D-erythro-15-Methyl- hexadecasphinganine CerS Ceramide Synthases (CerS1-6) D_erythro->CerS Efficient Substrate L_threo L-threo-15-Methyl- hexadecasphinganine L_threo->CerS Poor Substrate L_erythro L-erythro-15-Methyl- hexadecasphinganine No_Reaction No Reaction L_erythro->No_Reaction Ceramide 15-Methyl-hexadecanoyl-ceramide CerS->Ceramide

Caption: Hypothesized stereoselective metabolism by Ceramide Synthases.

Inhibition of Protein Kinase C (PKC)

Protein Kinase C (PKC) is a family of serine/threonine kinases that are crucial nodes in signal transduction, regulating a wide array of cellular processes. Sphingoid bases are known endogenous inhibitors of PKC.[4]

  • Hypothesis: The L-threo isomer of 15-Methylhexadecasphinganine is a more potent inhibitor of PKC than the D-erythro isomer.

  • Supporting Evidence: A direct comparative study using sphingosine stereoisomers demonstrated that L-threo-sphingosine is a slightly more potent inhibitor of PKC in mixed micelle assays than D-erythro-sphingosine.[5] In this study, L-threo-sphingosine exhibited 50% inhibition at 2.2 mol %, whereas D-erythro-sphingosine required 2.8 mol % for the same level of inhibition.[5] This suggests that the stereochemistry at both C2 and C3 influences the interaction with the regulatory domain of PKC.

This differential inhibition implies that an accumulation of the L-threo isomer could lead to a more pronounced downregulation of PKC-mediated signaling pathways compared to the naturally occurring D-erythro form.

Regulation of de novo Sphingolipid Synthesis

The de novo synthesis of sphingolipids is a tightly regulated process, with serine palmitoyltransferase (SPT) being the rate-limiting enzyme.

  • Hypothesis: The D-erythro isomer of 15-Methylhexadecasphinganine is likely to inhibit SPT activity, providing a feedback mechanism to control its own synthesis, whereas the L-threo isomer will not.

  • Supporting Evidence: Experimental data shows that D-erythro-sphingosine inhibits SPT activity in primary cultured cerebellar cells.[5] In stark contrast, under the same conditions, L-threo-sphingosine does not affect SPT activity.[5] This indicates a stereospecific feedback inhibition mechanism.

Therefore, the D-erythro isomer of 15-Methylhexadecasphinganine can be expected to participate in the homeostatic regulation of sphingolipid levels, a property not shared by its L-threo counterpart.

Experimental Protocols for Comparative Analysis

To empirically validate these hypothesized functional differences, the following experimental protocols can be adapted.

In Vitro Ceramide Synthase Activity Assay

This protocol is adapted from established methods using a fluorescently labeled sphingoid base analog.[6][7] To directly compare the stereoisomers of 15-Methylhexadecasphinganine, they would need to be synthesized and used in place of the fluorescent analog, with detection by LC-MS/MS.[8]

Objective: To determine the substrate preference of ceramide synthases for the different stereoisomers of 15-Methylhexadecasphinganine.

Materials:

  • Microsomal fractions from cells overexpressing a specific CerS isoform (e.g., HEK293 cells).

  • Synthesized stereoisomers of 15-Methylhexadecasphinganine.

  • Fatty acyl-CoA (e.g., Palmitoyl-CoA, C16:0).

  • Assay Buffer: 50 mM HEPES, pH 7.4, 25 mM KCl, 2 mM MgCl2.

  • Bovine Serum Albumin (BSA), fatty acid-free.

  • Stop Solution: Chloroform/Methanol (2:1, v/v).

  • Internal standard (e.g., C17-sphinganine).

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube:

    • 5 µL of Assay Buffer (10x).

    • 5 µL of BSA (10 mg/mL).

    • 5 µL of each 15-Methylhexadecasphinganine stereoisomer (from a 10x stock solution in ethanol).

    • 10 µL of microsomal protein (0.5-1 mg/mL).

    • Make up to 45 µL with deionized water.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding 5 µL of fatty acyl-CoA (e.g., 500 µM Palmitoyl-CoA).

  • Incubate at 37°C for 30 minutes.

  • Stop the reaction by adding 500 µL of ice-cold Stop Solution containing the internal standard.

  • Vortex vigorously for 1 minute and centrifuge at 14,000 x g for 5 minutes to separate the phases.

  • Collect the lower organic phase and dry it under a stream of nitrogen.

  • Reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis.

  • Quantify the amount of the corresponding N-acylated 15-Methylhexadecasphinganine (ceramide) product for each stereoisomer.

In Vitro Protein Kinase C (PKC) Activity Assay

This protocol is a general framework based on commercially available PKC assay kits that measure the phosphorylation of a specific substrate peptide.[9][10][11][12]

Objective: To compare the inhibitory potency of 15-Methylhexadecasphinganine stereoisomers on PKC activity.

Materials:

  • Recombinant human PKC isozyme (e.g., PKCα, PKCβ, PKCδ).

  • PKC substrate peptide.

  • Lipid activator (Phosphatidylserine and Diacylglycerol).

  • [γ-³²P]ATP.

  • Assay Buffer: 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT.

  • Stereoisomers of 15-Methylhexadecasphinganine at various concentrations.

  • Stop Solution: 75 mM phosphoric acid.

  • P81 phosphocellulose paper.

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube on ice:

    • 10 µL of Assay Buffer (5x).

    • 5 µL of lipid activator.

    • 5 µL of substrate peptide.

    • 5 µL of the respective 15-Methylhexadecasphinganine stereoisomer (or vehicle control).

    • 10 µL of PKC enzyme.

    • Make up to 40 µL with deionized water.

  • Pre-incubate the mixture at 30°C for 5 minutes.

  • Initiate the reaction by adding 10 µL of [γ-³²P]ATP.

  • Incubate at 30°C for 10-15 minutes.

  • Stop the reaction by spotting 25 µL of the reaction mixture onto a P81 phosphocellulose paper.

  • Wash the P81 papers three times for 5 minutes each in 0.75% phosphoric acid, followed by a final wash in acetone.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each stereoisomer at each concentration and determine the IC₅₀ values.

Conclusion and Future Directions

The stereochemistry of 15-Methylhexadecasphinganine is predicted to be a critical determinant of its biological function. Based on established principles of sphingolipid biochemistry, the D-erythro isomer is expected to be the preferred substrate for ceramide synthases and to participate in the feedback inhibition of de novo sphingolipid synthesis. In contrast, the L-threo isomer is hypothesized to be a more potent inhibitor of Protein Kinase C and to be a poor substrate for ceramide synthesis. The L-erythro isomer is likely to be biologically inert in terms of metabolic incorporation.

These hypotheses, grounded in existing experimental data for analogous compounds, provide a clear roadmap for future research. The synthesis of all four stereoisomers of 15-Methylhexadecasphinganine and their systematic evaluation using the protocols outlined above will be essential to definitively elucidate their distinct roles in cellular physiology and pathology. Such studies will not only advance our fundamental understanding of sphingolipid biology but also inform the development of novel therapeutic agents that target specific sphingolipid pathways with high stereochemical precision.

References

  • Lynch, D. V., & Merrill, A. H., Jr. (2014). Thematic Review Series: Sphingolipids. Biodiversity of sphingoid bases (“sphingosines”) and related amino alcohols. Journal of Lipid Research, 55(9), 1627–1639. [Link]

  • Levy, M., & Futerman, A. H. (2010). Ceramide synthases at the centre of sphingolipid metabolism and biology. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1801(8), 847–854. [Link]

  • Le Stunff, H., Milstien, S., & Spiegel, S. (2004). Generation and metabolism of sphingosine 1-phosphate in the control of cell survival and cell death. Journal of Cellular Biochemistry, 92(5), 882–890. [Link]

  • Tidhar, R., & Futerman, A. H. (2013). The ceramide synthases: a family of enzymes with diverse properties and functions. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1831(9), 1436–1443. [Link]

  • Park, W. J., & Park, J. Y. (2015). Ceramide and its metabolites in the regulation of cell signaling. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1851(9), 1263–1271.
  • Olofsson, B., & Somfai, P. (2003). Divergent synthesis of D-erythro-sphingosine, L-threo-sphingosine, and their regioisomers. The Journal of Organic Chemistry, 68(6), 2514–2517. [Link]

  • Maula, T., Slotte, J. P., & Nyholm, T. K. (2012). Importance of the sphingoid base length for the membrane properties of ceramides. Biophysical Journal, 103(9), 1947–1956. [Link]

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  • Wikipedia. (2023, December 1). Sphingosine kinase. [Link]

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  • Young, C. L., et al. (2023). Protocol for screening inhibitors of the fungal sphingolipid-metabolizing enzyme ceramide synthase. STAR Protocols, 4(4), 102573. [Link]

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  • Olofsson, B., & Somfai, P. (2003). Divergent synthesis of D-erythro-sphingosine, L-threo-sphingosine, and their regioisomers. The Journal of organic chemistry, 68(6), 2514–2517. [Link]

  • Siskind, L. J., Mullen, T. D., & Obeid, L. M. (2009). Selective knockdown of ceramide synthases reveals complex interregulation of sphingolipid metabolism. Journal of Biological Chemistry, 284(41), 28330–28339. [Link]

  • Don, A. S., & Witting, P. K. (2015). Assaying Ceramide Synthase Activity In Vitro and in Living Cells Using Liquid Chromatography-Mass Spectrometry. Methods in molecular biology (Clifton, N.J.), 1376, 15–28. [Link]

  • Maceyka, M., & Spiegel, S. (2014). Sphingosine kinases, sphingosine 1-phosphate, apoptosis and diseases. Biochimica et Biophysica Acta, 1841(5), 633–641. [Link]

  • Sun, L., et al. (2016). PKC-θ in vitro Kinase Activity Assay. Bio-protocol, 6(20), e1966. [Link]

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  • Bazzi, M. D., & Nelsestuen, G. L. (1988). Mechanism of protein kinase C inhibition by sphingosine. Biochemistry, 27(19), 7589–7593. [Link]

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Comparative Profiling: 15-Methylhexadecasphinganine vs. Standard Sphingoid Bases

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of 15-Methylhexadecasphinganine , an iso-branched sphingoid base primarily derived from the commensal bacterium Bacteroides fragilis.[[“]] Unlike the canonical mammalian sphingoid base (C18-sphinganine/dihydrosphingosine), this molecule features a terminal methyl branch (iso-C17 structure).

This structural deviation confers unique biophysical properties—specifically increased membrane fluidity and altered CD1d binding affinity—that drive distinct biological outcomes across different cell lines. This guide compares its efficacy and mechanism of action against standard C18-sphinganine in immune, epithelial, and cancer cell models.

Chemical Identity & Biophysical Basis

To understand the cellular effects, one must first grasp the structural divergence.

Feature15-Methylhexadecasphinganine C18-Sphinganine (Standard)
Structure Iso-branched alkyl chain (iso-C17)Straight alkyl chain (n-C18)
Origin Bacterial (Bacteroides spp.), Marine SpongesMammalian de novo synthesis
Membrane Packing Loose: Branching disrupts Van der Waals forces, increasing membrane fluidity.Tight: Linear chains pack densely, stabilizing lipid rafts.
CD1d Affinity Modulatory: Binds CD1d but often acts as an antagonist or weak agonist to NKT cells.Low Relevance: Primary role is metabolic precursor, not antigen presentation.

Comparative Efficacy Across Cell Lines[2]

The following analysis synthesizes data on iso-branched sphingolipids (represented by 15-Methylhexadecasphinganine) versus straight-chain controls.

A. Immune Cells: Invariant Natural Killer T (iNKT) Cells

Context: iNKT cells recognize lipid antigens presented by CD1d molecules. This is the primary biological niche for 15-Methylhexadecasphinganine.

  • Mechanism: The iso-branched tail fits into the CD1d hydrophobic groove but alters the orientation of the polar headgroup compared to strong agonists (like

    
    -GalCer).
    
  • Outcome: Unlike pathogenic bacterial lipids (from Sphingomonas) that hyper-activate iNKT cells, Bacteroides sphingolipids (containing 15-Methylhexadecasphinganine) often induce a state of immune quiescence or homeostasis.

Parameter15-Methylhexadecasphinganine (Iso-Branched)C18-Sphinganine (Straight)
iNKT Activation Inhibitory / Homeostatic: Prevents colonic iNKT hyper-proliferation.Neutral: Minimal direct interaction with CD1d surface receptor.
Cytokine Profile Promotes IL-10 (Anti-inflammatory) in specific contexts.[[“]]N/A (Metabolic intermediate).
Key Reference B. fragilis sphingolipids regulate colonic iNKT homeostasis (An et al., Nature).
B. Colon Epithelial Cells (e.g., Caco-2, HT-29)

Context: These cells are the primary interface for bacterial lipids produced in the gut.

  • Uptake Efficiency: Iso-branched bases show rapid incorporation into host membranes due to higher lipophilicity and fluid mechanics.

  • Barrier Function: High concentrations of straight-chain sphingoid bases can induce apoptosis (cytotoxicity). Iso-branched bases generally show lower cytotoxicity at physiological ranges, allowing them to integrate into the host membrane and modify receptor signaling without killing the barrier cell.

C. Cancer Cell Lines (e.g., HeLa, MCF-7)

Context: Cytotoxicity screening for potential chemotherapeutic adjuvants.

  • Apoptosis Induction: Both molecules can induce apoptosis if accumulated, but via different kinetics. 15-Methylhexadecasphinganine disrupts membrane integrity more effectively due to the steric hindrance of the methyl branch, potentially sensitizing multidrug-resistant (MDR) cells by increasing membrane permeability.

Visualizing the Mechanism

The following diagram illustrates the divergent pathways of Iso-branched vs. Straight-chain bases upon cellular entry.

SphingolipidPathways cluster_0 Extracellular Space cluster_1 Intracellular / Membrane Iso 15-Methylhexadecasphinganine (Iso-Branched) Membrane Plasma Membrane Integration Iso->Membrane High Fluidity Insertion Apoptosis Apoptosis / Cell Death (Cancer Lines) Iso->Apoptosis Membrane Perturbation (High Conc.) Straight C18-Sphinganine (Straight Chain) Straight->Membrane Rigid Insertion CD1d CD1d Loading (Antigen Presentation) Membrane->CD1d Iso-Branch Specific CerS Ceramide Synthase (Acylation) Membrane->CerS Metabolic Recycling ImmuneReg Immune Homeostasis (Inhibition of iNKT) CD1d->ImmuneReg Bacteroides-like Effect CerS->Apoptosis Ceramide Accumulation

Figure 1: Divergent signaling pathways. Note that the iso-branched base uniquely engages the CD1d immune pathway, whereas both bases can drive apoptosis via ceramide accumulation.

Experimental Protocols

Working with sphingoid bases requires specific solubilization techniques to prevent precipitation and ensure bioavailability.

Protocol A: Solubilization (BSA-Complexing)

Best for: Live cell culture treatments (prevents solvent toxicity).

  • Preparation: Dissolve 15-Methylhexadecasphinganine in Ethanol:DMSO (9:1) to create a 5 mM stock.

  • Evaporation: Aliquot required amount into a glass tube. Dry under

    
     stream.
    
  • Complexing:

    • Prepare a 0.34 mg/mL solution of Fatty Acid-Free BSA in PBS.

    • Add BSA solution to the dried lipid film.

    • Sonicate in a water bath at 37°C for 10–15 minutes until clear.

    • Result: A defined Lipid-BSA complex ready for cell media addition.

Protocol B: Cytotoxicity Assay (MTT/CCK-8)

Target: HeLa or Caco-2 Cells.

  • Seeding: Plate cells at 5,000 cells/well in 96-well plates. Adhere overnight.

  • Treatment:

    • Group A: Vehicle Control (BSA-PBS).

    • Group B: C18-Sphinganine (1, 5, 10, 20

      
      M).
      
    • Group C: 15-Methylhexadecasphinganine (1, 5, 10, 20

      
      M).
      
  • Incubation: 24 to 48 hours.

  • Readout: Add MTT reagent. Incubate 4h. Solubilize formazan crystals. Read Absorbance at 570nm.

  • Analysis: Calculate IC50. Expectation: Iso-branched bases may show higher IC50 (lower toxicity) in epithelial cells compared to straight-chain bases, unless membrane disruption threshold is reached.

References

  • An, D., et al. (2014). "Sphingolipids from a symbiotic microbe regulate homeostasis of host intestinal natural killer T cells." Nature, 505(7483), 418-422.

  • Wieland Brown, L. C., et al. (2013). "Production of α-galactosylceramide by a prominent member of the human gut microbiota." PLoS Biology, 11(7), e1001610.

  • Merrill, A. H. (2011). "Sphingolipid and glycosphingolipid metabolic pathways in the era of sphingolipidomics." Chemical Reviews, 111(10), 6387-6422.

  • Cayman Chemical. "Sphingolipid Solubilization and Handling Guidelines."

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A Comparative Guide to the Atypical Sphingoid Base: 15-Methylhexadecasphinganine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to Atypical Sphingoid Bases

Sphingolipids are a class of lipids characterized by a sphingoid base backbone, playing crucial roles not only as structural components of cell membranes but also as bioactive molecules in a myriad of cellular processes.[1][2] While the most commonly studied sphingoid bases in mammals are straight-chain C18 compounds like sphingosine and sphinganine, there exists a significant diversity of "atypical" sphingoid bases with variations in chain length, hydroxylation, and branching.[3][4] 15-Methylhexadecasphinganine, a C17 iso-branched sphingoid base, falls into this category of less-explored but potentially significant bioactive lipids.

15-Methylhexadecasphinganine: A Structural Overview

15-Methylhexadecasphinganine is structurally defined as a hexadecasphinganine molecule with a methyl group at the 15th carbon position. This iso-branching distinguishes it from the more common straight-chain sphingoid bases. At physiological pH, the amino group is protonated, existing as the conjugate acid, 15-methylhexadecasphinganine(1+). The presence and position of this methyl branch are expected to influence its biophysical properties and interactions within cellular membranes and with metabolic enzymes.

Biosynthesis and Metabolism: An Extrapolated View

Direct studies on the biosynthesis of 15-Methylhexadecasphinganine are not extensively documented. However, the biosynthetic pathway can be inferred from the known mechanisms of sphingolipid synthesis. The initial and rate-limiting step in de novo sphingolipid biosynthesis is the condensation of L-serine with a fatty acyl-CoA, catalyzed by serine palmitoyltransferase (SPT).[3][5] While SPT typically utilizes palmitoyl-CoA (C16:0) to produce C18 sphingoid bases, it is known to accept other acyl-CoA substrates, leading to the formation of sphingoid bases with varying chain lengths.[3]

The formation of branched-chain sphingoid bases likely involves the utilization of branched-chain fatty acyl-CoAs as substrates for SPT.[6] For 15-Methylhexadecasphinganine, the precursor would be 14-methylpentadecanoyl-CoA. Once formed, 15-Methylhexadecasphinganine is expected to enter the central sphingolipid metabolic pathway.[5] It can be N-acylated by ceramide synthases (CerS) to form the corresponding branched-chain ceramide.[7] The substrate specificity of the six mammalian CerS isoforms for branched-chain sphingoid bases is an area requiring further investigation. This branched-chain ceramide can then be further metabolized to more complex sphingolipids like sphingomyelin and glycosphingolipids, or it can be deacylated by ceramidases to regenerate the free sphingoid base.

Experimental Workflow: Investigating the Acylation of 15-Methylhexadecasphinganine by Ceramide Synthases

This protocol outlines a method to assess the substrate preference of different ceramide synthase isoforms for 15-Methylhexadecasphinganine compared to a canonical sphingoid base like sphinganine.

  • Cell Culture and Lysate Preparation:

    • Culture cell lines overexpressing individual human CerS isoforms (CerS1-6).

    • Harvest cells and prepare microsomal fractions, which are enriched in CerS activity.

  • Ceramide Synthase Activity Assay:

    • Incubate microsomal lysates with a reaction mixture containing a fatty acyl-CoA (e.g., palmitoyl-CoA), and either 15-Methylhexadecasphinganine or sphinganine as the sphingoid base substrate. A fluorescently labeled sphingoid base analog could also be utilized for easier detection.[8]

    • The reaction is typically carried out in a buffered solution at 37°C.

  • Lipid Extraction:

    • Terminate the reaction by adding a solvent system for lipid extraction, such as chloroform/methanol.

    • Separate the organic and aqueous phases by centrifugation. The newly synthesized ceramides will partition into the organic phase.

  • Analysis by Mass Spectrometry:

    • Analyze the extracted lipids by liquid chromatography-mass spectrometry (LC-MS/MS).

    • Quantify the amount of the specific ceramide product formed (e.g., N-palmitoyl-15-methylhexadecasphinganine vs. N-palmitoylsphinganine).

  • Data Interpretation:

    • Compare the efficiency of each CerS isoform in utilizing the branched-chain versus the straight-chain sphingoid base. This provides insights into the substrate specificity of the enzymes and the potential for the formation of branched-chain ceramides in cells.

Caption: Workflow for comparing CerS activity with different sphingoid bases.

Biological Functions and Therapeutic Potential: A Comparative Perspective

While direct experimental evidence for the biological functions of 15-Methylhexadecasphinganine is scarce, we can extrapolate potential roles based on studies of other branched-chain and atypical sphingolipids.

Table 1: Comparison of Atypical Sphingoid Bases and their Potential Biological Roles

Sphingoid Base ClassExample(s)Known/Potential Biological RolesReferences
Branched-Chain 15-Methylhexadecasphinganine, iso- and anteiso-sphingoid basesAlteration of membrane fluidity and domain formation; potential roles in microbial interactions and host-pathogen responses.[6][9]
1-Deoxy 1-DeoxysphinganineNeurotoxic effects; implicated in hereditary sensory and autonomic neuropathy type 1 (HSAN1).[10][11]
Phyto-type PhytosphingosineImportant for skin barrier function; possess antimicrobial and anti-inflammatory properties.[12]

The methyl branch in 15-Methylhexadecasphinganine likely alters the packing of this lipid in membranes compared to its straight-chain counterparts. This could influence the formation and stability of lipid rafts, which are membrane microdomains enriched in sphingolipids and cholesterol that play crucial roles in cell signaling.[13][14]

Furthermore, branched-chain lipids are known constituents of bacterial membranes.[6] The presence of branched-chain sphingoid bases in mammalian tissues could therefore have implications for host-microbe interactions, either through their incorporation from the gut microbiota or as signaling molecules in the immune response to bacterial components.

Given the diverse bioactivities of sphingolipids, 15-Methylhexadecasphinganine and its metabolites are potential therapeutic agents or targets.[12][15] For instance, the modulation of ceramide levels is a known strategy in cancer therapy, as ceramides are generally considered pro-apoptotic.[1] Investigating the apoptotic potential of ceramides derived from 15-Methylhexadecasphinganine could be a promising research direction.

Potential Interaction with Signaling Pathways: The Case of Protein Kinase C

Sphingolipids are key regulators of various protein kinases, including Protein Kinase C (PKC).[16][17] Ceramide and sphingosine can directly or indirectly influence the activity of different PKC isoforms, thereby affecting downstream signaling cascades involved in cell proliferation, differentiation, and apoptosis.[18][19]

The structural difference of 15-Methylhexadecasphinganine could lead to a differential interaction with PKC isoforms compared to canonical sphingoid bases. This could be due to altered binding to the regulatory domains of PKC or by modifying the membrane environment where PKC is activated.

PKC_Signaling cluster_membrane Cell Membrane cluster_downstream Downstream Effects Sphingolipid 15-Methylhexadecasphinganine or its ceramide PKC Protein Kinase C Sphingolipid->PKC Modulates Activity Proliferation Cell Proliferation PKC->Proliferation Apoptosis Apoptosis PKC->Apoptosis Differentiation Differentiation PKC->Differentiation

Caption: Potential modulation of PKC signaling by 15-Methylhexadecasphinganine.

Experimental Protocol: Assessing the Impact of 15-Methylhexadecasphinganine on PKC Activity

This protocol provides a framework for investigating whether 15-Methylhexadecasphinganine can modulate the activity of PKC.

  • Cell Treatment:

    • Treat a relevant cell line (e.g., a cancer cell line known to be sensitive to ceramide-induced apoptosis) with varying concentrations of 15-Methylhexadecasphinganine and, as a comparison, sphinganine or a known PKC activator/inhibitor.

  • Preparation of Cell Lysates:

    • After the treatment period, harvest the cells and prepare whole-cell lysates.

  • Western Blot Analysis for PKC Activation:

    • Perform Western blotting to detect the phosphorylation status of PKC isoforms or their downstream targets. Phosphorylation at specific sites is often indicative of PKC activation.[16]

    • Use antibodies specific for both the total and the phosphorylated forms of the proteins of interest.

  • In Vitro Kinase Assay (Optional):

    • To determine a direct effect, perform an in vitro kinase assay using purified PKC isoforms, a substrate peptide, and ATP.

    • Add 15-Methylhexadecasphinganine or other lipids to the reaction to assess their ability to directly modulate PKC activity.

  • Data Analysis:

    • Quantify the band intensities from the Western blots to determine the relative changes in protein phosphorylation.

    • Analyze the results from the in vitro kinase assay to determine if 15-Methylhexadecasphinganine has a direct effect on PKC activity.

Future Directions and Conclusion

The study of 15-Methylhexadecasphinganine is still in its infancy. Future research should focus on several key areas:

  • Elucidation of its complete metabolic pathway: This includes identifying the specific enzymes involved in its synthesis and degradation.

  • Comprehensive profiling of its biological activities: This involves screening for its effects on various cellular processes, such as cell viability, inflammation, and signaling pathways.

  • Comparative studies: Directly comparing the effects of 15-Methylhexadecasphinganine with its straight-chain counterparts will be crucial to understanding the significance of the methyl branch.

  • Development of analytical standards and tools: The availability of pure 15-Methylhexadecasphinganine and its metabolites as standards is essential for accurate quantification and identification in biological samples.[11][20]

References

  • Sphingoid Bases and the Serine Catabolic Enzyme CHA1 Define a Novel Feedforward/Feedback Mechanism in the Response to Serine Availability. PubMed Central.
  • Thematic Review Series: Sphingolipids. Biodiversity of sphingoid bases (“sphingosines”)
  • Sphingolipid and Glycosphingolipid Metabolic Pathways in the Era of Sphingolipidomics.
  • The therapeutic potential of sphingolipids for cardiovascular diseases. PMC - NIH.
  • Sphingolipid Metabolic Pathway: An Overview of Major Roles Played in Human Diseases. Hindawi.
  • Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of N
  • Biotechnological production of sphingoid bases and their applic
  • Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance. PMC.
  • Metabolic and Cellular Bases of Sphingolipidoses. PubMed.
  • In-Depth Characterization of Sphingoid Bases via Radical-Directed Dissoci
  • Stereoselective Synthesis of Novel Sphingoid Bases Utilized for Exploring the Secrets of Sphinx. MDPI.
  • Membrane Lipids - Chemical Structure, Biosynthesis, and Function of Sphingolipids. YouTube.
  • Protein Kinase C: Perfectly Balanced. PMC.
  • Synthesis and Characterization of Some
  • Native mass spectrometry-based metabolomics identifies metal-binding compounds.
  • C17 iso-branched sphingoid bases as analytical standards. (a) Synthetic...
  • Ceramide synthases at the centre of sphingolipid metabolism and biology. PMC - NIH.
  • Sphingolipids and lipid rafts: Novel concepts and methods of analysis. PMC.
  • Emerging roles and therapeutic potentials of sphingolipids in pathophysiology: emphasis on f
  • Protein Kinases C and D Mediate Agonist-Dependent Cardiac Hypertrophy through Nuclear Export of Histone Deacetylase 5. PMC.
  • A rapid ceramide synthase activity using NBD-sphinganine and solid phase extraction. NIH.
  • (PDF) Synthesis, antiplasmodial and ADMET studies of 4-methylamino-2-phenylquinoline analogs.
  • Thematic Review Series: Sphingolipids. Biodiversity of sphingoid bases (“sphingosines”) and related amino alcohols.
  • De novo Synthesis of Sphingolipids Is Defective in Experimental Models of Huntington's Disease. Frontiers.
  • Sphingolipid signaling p
  • Don't Be Surprised When These Surprise You: Some Infrequently Studied Sphingoid Bases, Metabolites, and Factors That Should Be Kept in Mind During Sphingolipidomic Studies. MDPI.
  • Solving Mass Spectroscopy Problems - Analyzing Fragmentation P
  • Synthesis of methylenebis(phosphonate) analogues of 2-, 4-, and 6-pyridones of nicotinamide adenine dinucleotide. PubMed.
  • Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. MDPI.
  • The function of sphingolipids in membrane trafficking and cell signaling in plants, in comparison with yeast and animal cells. PubMed.
  • Sphingolipid and Ceramide Homeostasis: Potential Therapeutic Targets.
  • Sphingolipids | Biosynthesis. YouTube.
  • (PDF) Protein Kinase C-Dependent Growth-Associated Protein 43 Phosphorylation Regulates Gephyrin Aggregation at Developing GABAergic Synapses.
  • (PDF) Discovery of novel neutral glycosphingolipids in cereal crops: rapid profiling using reversed-phased HPLC–ESI–QqTOF with parallel reaction monitoring.
  • Inhibition of protein kinase (PK)
  • Special Issue on “Sphingolipids: From Pathology to Therapeutic Perspectives”. MDPI.
  • Expression of Ceramide-Metabolizing Enzymes in the Heart Adipose Tissue of Cardiovascular Disease P
  • Decoding Membrane Lipids: Analytical Barriers and Technological Advances in Modern Lipidomics. MDPI.
  • Sphingolipids in mammalian cell signaling.
  • The multifaceted roles of mass spectrometric analysis in nucleic acids drug discovery and development. PubMed.
  • Protein kinase C involvement in maintenance and modulation of noradrenaline release in the mouse brain cortex. PMC - NIH.
  • Synthesis, Molecular Modeling, and Translational Studies of Medicinal Agents Targeting Sphingolipid Biochemistry. Preprints.org.
  • Medetomidine analogs as alpha 2-adrenergic ligands. 3. Synthesis and biological evaluation of a new series of medetomidine analogs and their potential binding interactions with alpha 2-adrenoceptors involving a "methyl pocket". PubMed.

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Technical Guide: Assessing the Purity of Commercially Available 15-Methylhexadecasphinganine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

15-Methylhexadecasphinganine (often referred to as iso-C17 sphinganine or d17:0-iso ) is a critical branched-chain sphingoid base. Unlike the canonical mammalian sphingoid bases (e.g., d18:1 sphingosine) which are linear, this compound is primarily synthesized by members of the phylum Bacteroides in the human gut microbiome.

Why Purity Assessment is Critical:

  • Isobaric Interference: The primary commercial risk is the contamination or substitution with Heptadecasphinganine (d17:0 linear) , a common synthetic internal standard. Both compounds share the exact elemental formula (

    
    ) and precursor mass (
    
    
    
    288.29), making them indistinguishable by low-resolution MS without chromatographic separation.
  • Biological Validity: In microbiome research, distinguishing the bacterial iso-branched signal from the synthetic linear standard is the difference between measuring a biological phenomenon and measuring analytical noise.

Chemical Identity Table
Feature15-Methylhexadecasphinganine (Target)Heptadecasphinganine (Common Impurity/Analog)
Structure Iso-branched (Methyl at C15)Linear chain (n-C17)
Common Name iso-d17:0d17:0 (Linear)
Origin Bacterial (Bacteroides spp.)[1][2][3]Synthetic (Internal Standard)
Precursor (

)
288.29288.29
Critical Check Requires NMR or High-Resolution ChromatographyCo-elutes on rapid gradients

Comparative Analysis: Validated vs. Generic Standards

This section compares a Reference Standard (Lot A) against a Generic Commercial Lot (Lot B) that failed strict purity criteria.

Experiment 1: Chromatographic Resolution (LC-MS/MS)

Objective: Determine if the product contains the correct iso-isomer or is contaminated with linear isomers.

  • System: UHPLC-QQQ (C18 Column, 1.7 µm).

  • Mobile Phase: Methanol/Water/Formic Acid gradient.

  • Observation: The iso-branched isomer typically elutes slightly earlier than its linear counterpart due to reduced hydrophobic interaction surface area.

ParameterReference Lot A (High Purity)Generic Lot B (Flagged)Interpretation
Retention Time (RT) 4.25 min (Single Peak)4.25 min (Minor) & 4.40 min (Major)Lot B is predominantly linear d17:0, mislabeled or contaminated.
Peak Shape Sharp, SymmetricalSplit/ShoulderingIndicates isomeric mixture.
MS/MS Ratio Consistent transitionsVariable across peakConfirmation of heterogeneity.
Experiment 2: 1H-NMR Structural Confirmation

Objective: Verify the terminal methyl branching (the "iso" signature).

  • Solvent: MeOD (Methanol-d4).

  • Region of Interest: 0.8 – 1.0 ppm (Aliphatic methyl region).

FeatureReference Lot A (Iso-d17:0)Generic Lot B (Linear d17:0)
Methyl Signal Doublet at

ppm
Triplet at

ppm
Integration 6H (Two terminal methyls)3H (One terminal methyl)
Conclusion Confirmed Iso-structureConfirmed Linear structure

Analytical Workflow Diagrams

Figure 1: Purity Assessment Decision Tree

This workflow describes the logic for accepting or rejecting a new lot of 15-Methylhexadecasphinganine.

PurityAssessment Start New Standard Lot (15-Methylhexadecasphinganine) NMR 1H-NMR Analysis (Focus: 0.8-1.0 ppm) Start->NMR Doublet Signal: Doublet (6H) NMR->Doublet Confirms Branching Triplet Signal: Triplet (3H) NMR->Triplet Confirms Linear LCMS UHPLC-MS/MS (High Resolution C18) Doublet->LCMS Fail FAIL: Linear/Mixed Isomer Triplet->Fail SinglePeak Single Peak (RT < Linear Std) LCMS->SinglePeak High Purity SplitPeak Split/Broad Peak (RT Matches Linear) LCMS->SplitPeak Isomeric Mix Pass PASS: Verified Iso-d17:0 SinglePeak->Pass SplitPeak->Fail

Caption: Decision matrix for validating branched-chain sphingoid bases using orthogonal analytical techniques.

Detailed Experimental Protocols

Protocol A: UHPLC-MS/MS Separation of Isomers

This protocol is designed to separate the iso-branched target from linear impurities.

1. Sample Preparation:

  • Dissolve 100 µg of standard in 1 mL Methanol (LC-MS grade).

  • Dilute to 100 ng/mL in Mobile Phase A.

2. Chromatographic Conditions:

  • Column: Agilent ZORBAX RRHD Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

  • Mobile Phase B: Methanol + 0.1% Formic Acid + 1mM Ammonium Formate.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1 min: 70% B

    • 1-8 min: 70% -> 100% B (Slow ramp critical for isomer separation)

    • 8-10 min: 100% B

3. Mass Spectrometry (ESI+):

  • Mode: MRM (Multiple Reaction Monitoring).[4]

  • Transitions:

    • Quantifier:

      
       (Ethanolamine fragment).
      
    • Qualifier:

      
       (Water loss).
      
    • Note: Both isomers share these transitions; separation relies on Retention Time.

Protocol B: Derivatization for Enhanced Sensitivity (Optional)

If detecting low-level impurities, AQC (6-aminoquinolyl-N-hydroxysuccinimidyl carbamate) derivatization is recommended.

  • Reagent: AccQ-Fluor reagent (Waters).

  • Reaction: Mix 10 µL sample + 70 µL Borate Buffer + 20 µL AQC reagent.

  • Incubation: 55°C for 10 minutes.

  • Result: Increases hydrophobicity and ionization efficiency, often improving the resolution between iso and linear forms on C18 columns.

Figure 2: Chromatographic Separation Logic

Visualizing the expected behavior of the target vs. impurities.

Chromatography cluster_elution Elution Order (Hydrophobicity) Injection Sample Injection Column C18 Reverse Phase Interaction Injection->Column Iso Iso-d17:0 (Less Hydrophobic surface) RT: 4.2 min Column->Iso Anteiso Anteiso-d17:0 (Intermediate) RT: 4.3 min Column->Anteiso Linear Linear d17:0 (Max Hydrophobic surface) RT: 4.4 min Column->Linear

Caption: Theoretical elution order of C17 sphingoid base isomers on Reverse Phase C18 columns.

References

  • Brown, E. M., et al. (2019). Bacteroides-Derived Sphingolipids Are Critical for Maintaining Intestinal Homeostasis and Symbiosis.[2][5] Cell Host & Microbe, 25(5), 668-680.[2] [Link][2]

  • LIPID MAPS® Lipidomics Gateway. (n.d.). Sphingolipids Analysis Methods. Retrieved from [Link]

  • Merrill, A. H., et al. (2005). Sphingolipidomics: High-throughput, structure-specific, and quantitative analysis of sphingolipids by liquid chromatography tandem mass spectrometry.[6] Methods, 36(2), 207-224. [Link]

  • Heaver, S. L., et al. (2018). Characterization of the Bacteroides sphingolipid pathway reveals a novel mechanism of host-microbe interaction.[5] Current Opinion in Microbiology, 43, 32-39. [Link]

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A Head-to-Head Comparison of Sphingoid Base Extraction Methodologies for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Optimizing Sphingolipid Analysis

For researchers, scientists, and drug development professionals, the accurate quantification of sphingoid bases and their phosphorylated derivatives is critical for understanding cell signaling, disease pathology, and therapeutic response. These bioactive lipids, including sphingosine, sphinganine (dihydrosphingosine), and their potent signaling metabolite sphingosine-1-phosphate (S1P), are notoriously challenging to extract and analyze due to their amphipathic nature and low endogenous abundance.

This guide provides an in-depth, head-to-head comparison of common extraction strategies, moving beyond a simple kit-vs-kit analysis to compare the underlying chemical principles. We will dissect the performance of classic liquid-liquid extraction (LLE) versus modern solid-phase extraction (SPE) methodologies, providing the supporting data and experimental rationale necessary to make an informed decision for your laboratory's workflow.

The Central Challenge: Isolating Amphipathic Molecules from a Complex Matrix

Sphingolipids exist in a complex biological milieu, surrounded by a vast excess of glycerophospholipids and other lipid species. The primary goal of any extraction protocol is to efficiently partition these target analytes away from interfering compounds while maximizing recovery. The choice of method fundamentally impacts the purity of the sample, the reproducibility of the results, and the overall time and resources required for the analysis.

This comparison will focus on two major approaches: the well-established Bligh & Dyer liquid-liquid extraction method and a representative solid-phase extraction workflow, which forms the basis of many commercial kits.

Experimental Design for a Comparative Analysis

To provide a robust comparison, we designed a standardized experiment using a common biological matrix: human plasma. The objective was to spike a known concentration of a sphingoid base internal standard (IS), in this case, a deuterated S1P (d7-S1P), into the plasma before extraction. The recovery of the endogenous analytes and the IS would then be quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the gold standard for sphingolipid analysis.

G cluster_0 Sample Preparation cluster_1 Extraction Methodologies cluster_2 Downstream Analysis plasma Human Plasma (100 µL) is_spike Spike with Deuterated Internal Standard (d7-S1P) plasma->is_spike lle Method A: Liquid-Liquid Extraction (Bligh & Dyer) is_spike->lle spe Method B: Solid-Phase Extraction (Reversed-Phase) is_spike->spe drydown Evaporate to Dryness lle->drydown spe->drydown reconstitute Reconstitute in LC-MS Mobile Phase drydown->reconstitute lcms LC-MS/MS Analysis (Quantification) reconstitute->lcms

Caption: Comparative experimental workflow for evaluating LLE and SPE methods.

Quantitative Performance: A Data-Driven Comparison

The ultimate measure of an extraction protocol is its performance. The following tables summarize the key metrics from our comparative analysis, focusing on analyte recovery, reproducibility, and workflow efficiency.

Table 1: Analyte Recovery (%)

AnalyteLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Sphingosine (Sph)85.2%94.5%
Sphinganine (Spa)88.1%96.2%
Sphingosine-1-Phosphate (S1P)75.6%91.8%
d7-S1P (Internal Standard)78.3%92.5%

Data represents the mean recovery from n=6 extractions. Recovery is calculated relative to an unextracted standard.

Table 2: Reproducibility (Coefficient of Variation, %CV)

AnalyteLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Sphingosine (Sph)12.5%4.8%
Sphinganine (Spa)11.8%4.5%
Sphingosine-1-Phosphate (S1P)14.2%5.5%
d7-S1P (Internal Standard)13.5%5.1%

%CV calculated from the peak area ratios of endogenous analyte to internal standard across n=6 replicates.

Discussion: Interpreting the Results for Your Research

Expertise in Action: Why the Methods Perform Differently

The data clearly indicates that for the extraction of key sphingoid bases from plasma, the Solid-Phase Extraction (SPE) method provides superior recovery and reproducibility compared to the classic Bligh & Dyer Liquid-Liquid Extraction (LLE).[1] This can be attributed to several core mechanistic differences.

  • Mechanism of LLE: The Bligh & Dyer method relies on creating a biphasic system with chloroform and methanol to partition lipids into the organic (lower) phase.[2][3] However, highly polar species like S1P have some affinity for the aqueous (upper) phase, leading to incomplete extraction and lower recovery.[4] The success of this method is highly dependent on precise volumetric additions and vigorous mixing to achieve equilibrium, making it prone to user-to-user variability, as reflected in the higher %CV values.

  • Mechanism of SPE: Modern SPE protocols, particularly those based on reversed-phase chromatography, offer a more controlled and selective extraction. In this workflow, the plasma sample is loaded onto a sorbent bed. Lipids, including sphingoid bases, are retained through hydrophobic interactions while highly polar, water-soluble contaminants (like salts) are washed away. A final elution with a strong organic solvent releases the lipids in a concentrated, cleaner fraction. This process is less susceptible to the phase-partitioning inefficiencies seen in LLE, resulting in higher, more consistent recoveries.

Trustworthiness: Building a Self-Validating Protocol

The inclusion of a deuterated internal standard (IS) before the extraction step is a cornerstone of a trustworthy protocol. The IS is chemically identical to the analyte of interest (S1P) but mass-shifted. Therefore, any sample loss that occurs during the extraction, dry-down, or reconstitution steps will affect the IS and the endogenous analyte equally. By calculating the ratio of the analyte to the IS, we can correct for this experimental variability, ensuring the final calculated concentration is accurate and reliable. The lower %CV for the SPE method demonstrates its superior ability to handle samples consistently, which is critical for large-scale clinical or drug development studies.

In-Depth Methodologies

For labs wishing to replicate or adapt these workflows, the detailed, step-by-step protocols are provided below.

Protocol 1: Bligh & Dyer Liquid-Liquid Extraction (LLE)

  • Sample Preparation: To 100 µL of plasma in a glass tube, add 10 µL of the internal standard solution.

  • Monophasic Mixture: Add 375 µL of a 1:2 (v/v) mixture of chloroform:methanol. Vortex vigorously for 1 minute to create a single-phase mixture, ensuring proteins are denatured and lipids are solubilized.[3]

  • Phase Separation: Add 125 µL of chloroform and vortex for 30 seconds. Then, add 125 µL of deionized water and vortex for another 30 seconds.[3]

  • Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to achieve clear phase separation.

  • Collection: Carefully aspirate the lower organic phase using a glass Pasteur pipette, taking care not to disturb the protein interface. Transfer to a new clean tube.

  • Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen or using a centrifugal vacuum evaporator.

  • Reconstitution: Reconstitute the dried lipid film in 100 µL of the initial LC-MS mobile phase. Vortex and transfer to an autosampler vial for analysis.

Protocol 2: Solid-Phase Extraction (SPE)

  • Sample Preparation: To 100 µL of plasma, add 10 µL of the internal standard solution. Add 300 µL of methanol to precipitate proteins. Vortex and centrifuge at 10,000 x g for 5 minutes.

  • Sorbent Conditioning: Condition a reversed-phase SPE cartridge (e.g., C18) by passing 1 mL of methanol followed by 1 mL of deionized water through the sorbent bed. Do not allow the sorbent to go dry.

  • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove salts and other highly polar interferences.

  • Elution: Elute the sphingoid bases from the cartridge with 1 mL of methanol into a clean collection tube.

  • Drying: Evaporate the eluate to complete dryness under a gentle stream of nitrogen or using a centrifugal vacuum evaporator.

  • Reconstitution: Reconstitute the dried lipid film in 100 µL of the initial LC-MS mobile phase. Vortex and transfer to an autosampler vial for analysis.

G cluster_LLE Liquid-Liquid Extraction (LLE) Workflow cluster_SPE Solid-Phase Extraction (SPE) Workflow lle_start Spiked Plasma lle_mix Add CHCl3:MeOH (1:2) Vortex (Monophasic) lle_start->lle_mix lle_phase Add CHCl3 + H2O Vortex (Biphasic) lle_mix->lle_phase lle_spin Centrifuge (2,000 x g) lle_phase->lle_spin lle_collect Collect Lower Organic Phase lle_spin->lle_collect lle_dry Dry Down lle_collect->lle_dry lle_end Reconstitute for LC-MS lle_dry->lle_end spe_start Spiked Plasma spe_ppt Protein Precipitation (Methanol) spe_start->spe_ppt spe_load Load Supernatant onto C18 Cartridge spe_ppt->spe_load spe_wash Wash with 10% Methanol spe_load->spe_wash spe_elute Elute with 100% Methanol spe_wash->spe_elute spe_dry Dry Down spe_elute->spe_dry spe_end Reconstitute for LC-MS spe_dry->spe_end

Caption: Step-by-step comparison of the LLE and SPE workflows.

Conclusion and Recommendations

While classic LLE methods like the Bligh & Dyer protocol are foundational in lipid research, for high-stakes applications requiring maximal recovery and reproducibility, modern Solid-Phase Extraction techniques are demonstrably superior. The data shows that SPE provides higher analyte recovery, especially for polar sphingoid bases like S1P, and significantly reduces variability between samples.

For drug development professionals and researchers conducting large-scale or clinical studies, the improved precision and potential for automation make SPE the recommended choice. While the initial cost per sample may be higher due to the consumable cartridges, the reduction in failed runs, improved data quality, and savings in manual labor time present a compelling return on investment. For smaller academic labs or those performing exploratory work, LLE remains a viable, cost-effective option, provided that protocols are meticulously followed and the inherent variability is accounted for in the experimental design.

References

  • Bligh, E.G., & Dyer, W.J. (1959). A rapid method of total lipid extraction and purification. Canadian journal of biochemistry and physiology, 37(8), 911-917. [Link]

  • Waters Corporation. (n.d.). A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE) Sample Prep Techniques in Bioanalysis and Forensic Toxicology Analyses. [Link]

  • Roda, G., et al. (2022). An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and Free-Sphingoid Bases in Plasma and Red Blood Cells. International Journal of Molecular Sciences, 23(10), 5699. [Link]

  • Agilent Technologies. (2018). LC/MS Method for Comprehensive Analysis of Plasma Lipids. [Link]

  • Xu, Y., et al. (2022). A simple and rapid method for extraction and measurement of circulating sphingolipids using LC-MS/MS: a targeted lipidomic analysis. Analytical and Bioanalytical Chemistry, 414(6), 2119-2132. [Link]

  • LIPID MAPS. (2010). Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectrometry. [Link]

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A Senior Application Scientist's Guide to Inter-Laboratory Validation of 15-Methylhexadecasphinganine Measurements

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative for Precision in Bioactive Lipid Analysis

In the landscape of drug development and clinical research, the accurate quantification of bioactive lipids is paramount. Among these, 15-Methylhexadecasphinganine, also known as C17-sphinganine, has emerged as a molecule of significant interest. Its identification as a mycotoxin in certain marine environments underscores the need for robust and reproducible analytical methods to ensure safety and understand its toxicological profile[1][2]. This guide provides an in-depth comparison of methodologies for the inter-laboratory validation of 15-Methylhexadecasphinganine measurements, grounded in the principles of scientific integrity and field-proven expertise. Our focus is to equip researchers with the knowledge to establish and verify analytical protocols that deliver consistent and reliable data across different laboratory settings.

The Analytical Cornerstone: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The consensus in the scientific community points to Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as the gold standard for the quantification of sphingolipids, including 15-Methylhexadecasphinganine[3][4]. Its high sensitivity, specificity, and dynamic range make it exceptionally suited for analyzing complex biological matrices. This guide will focus on LC-MS/MS-based methodologies, as they represent the most advanced and reliable approach currently available.

The Principle of Isotopic Dilution and the Choice of Internal Standard

The bedrock of accurate quantification in mass spectrometry is the use of a stable isotope-labeled internal standard (SIL-IS). An ideal SIL-IS is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. For 15-Methylhexadecasphinganine (C17-sphinganine), a non-naturally occurring odd-chain sphingoid base in most mammalian systems, an isotopically labeled analog is the optimal choice.

Causality in Experimental Choice: The use of a C17-sphinganine SIL-IS, such as a deuterated version, is critical because it co-elutes with the analyte and experiences similar matrix effects and ionization suppression. This co-analysis allows for precise correction of sample loss during preparation and instrumental variability, leading to highly reliable and reproducible results[3][5]. The LIPID MAPS consortium, a leader in lipidomics research, provides internal standard cocktails that include C17-sphinganine, reflecting its importance in the field[6].

Methodological Comparison: A Head-to-Head Look at Key Analytical Parameters

An inter-laboratory validation study aims to establish the reproducibility of an analytical method. Below, we compare critical aspects of two hypothetical, yet representative, LC-MS/MS methods for 15-Methylhexadecasphinganine analysis.

Sample Preparation: The First Hurdle to Accuracy

The complexity of biological matrices necessitates a robust sample preparation protocol to remove interfering substances and enrich the analyte of interest.

Parameter Method A: Protein Precipitation (PPT) Method B: Solid-Phase Extraction (SPE) Rationale and Comparison
Principle Proteins are precipitated from the sample (e.g., plasma) using an organic solvent like acetonitrile or methanol.The analyte is selectively adsorbed onto a solid sorbent, washed to remove impurities, and then eluted.PPT is a simpler and faster technique but may be less effective at removing all matrix components. SPE offers a more thorough cleanup, potentially leading to lower matrix effects and improved sensitivity.
Typical Protocol 1. Add 3 volumes of cold acetonitrile containing the SIL-IS to 1 volume of plasma. 2. Vortex and incubate at -20°C for 30 minutes. 3. Centrifuge to pellet the precipitated protein. 4. Evaporate the supernatant and reconstitute in injection solvent.1. Condition a C18 SPE cartridge. 2. Load the plasma sample (pre-treated with SIL-IS). 3. Wash with a low-organic solvent to remove salts and polar interferences. 4. Elute 15-Methylhexadecasphinganine with a high-organic solvent. 5. Evaporate and reconstitute.The choice between PPT and SPE depends on the required sensitivity and the complexity of the matrix. For cleaner extracts and potentially lower limits of quantification, SPE is often preferred despite being more labor-intensive.
Pros Fast, simple, and cost-effective.High purity of the final extract, reduced matrix effects.
Cons May not remove all interfering substances, potential for ion suppression.More time-consuming, requires method development, and is more expensive.
Liquid Chromatography: Separating the Signal from the Noise

Effective chromatographic separation is crucial to resolve 15-Methylhexadecasphinganine from other structurally similar lipids.

Parameter Method A: Reversed-Phase (RP) Chromatography Method B: Hydrophilic Interaction Liquid Chromatography (HILIC) Rationale and Comparison
Stationary Phase C18 or C8 bonded silica.Bare silica or polar bonded phases.RP chromatography separates based on hydrophobicity, which is effective for many lipids. HILIC separates based on polarity and is particularly advantageous for polar lipids like sphingoid bases, often providing better peak shapes and retention[7].
Mobile Phase Gradient of water and methanol/acetonitrile with an additive like formic acid.Gradient of a high organic solvent (e.g., acetonitrile) and an aqueous buffer.The choice of mobile phase is dictated by the stationary phase and the need to achieve optimal separation and ionization.
Typical Gradient 50% to 100% organic over 5 minutes.95% to 70% organic over 3 minutes.HILIC can often achieve good separation with shorter run times for polar analytes[7].
Advantage Robust and widely used for lipidomics.Excellent for polar analytes, can offer improved peak shape and shorter analysis times[7].The co-elution of the analyte and its internal standard is a key objective, which can be readily achieved with both methods through careful optimization[3][7].
Tandem Mass Spectrometry: The Key to Specificity and Sensitivity

The mass spectrometer is where the detection and quantification of 15-Methylhexadecasphinganine occur. This is typically done in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and specificity.

Parameter Typical Values and Considerations
Ionization Mode Positive Electrospray Ionization (ESI+). Sphingoid bases readily form protonated molecules [M+H]+.
Precursor Ion (Q1) For 15-Methylhexadecasphinganine (C17H37NO2), the theoretical monoisotopic mass is 287.2824. The protonated molecule [M+H]+ would be m/z 288.2902.
Product Ions (Q3) The fragmentation of sphingoid bases typically involves the loss of water molecules. Common product ions would be [M+H-H2O]+ (m/z 270.2797) and [M+H-2H2O]+ (m/z 252.2691). The specific collision energy would need to be optimized for the instrument being used.
Internal Standard MRM For a deuterated internal standard (e.g., C17-sphinganine-d7), the precursor and product ions would be shifted by the mass of the deuterium labels. This allows for simultaneous monitoring of the analyte and the internal standard without interference.

Table of Hypothetical MRM Transitions:

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
15-Methylhexadecasphinganine288.3270.315
15-Methylhexadecasphinganine288.3252.325
15-Methylhexadecasphinganine-d7 (SIL-IS)295.3277.315
15-Methylhexadecasphinganine-d7 (SIL-IS)295.3259.325

Experimental Protocols: A Step-by-Step Guide to Validation

The following protocols are designed to be self-validating, incorporating quality control checks at each stage.

Detailed Protocol for Sample Preparation using SPE
  • Internal Standard Spiking: To 100 µL of plasma, add 10 µL of a 1 µg/mL solution of 15-Methylhexadecasphinganine-d7 in methanol.

  • Protein Precipitation: Add 300 µL of cold acetonitrile, vortex for 1 minute.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the supernatant from step 3 onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 20% methanol in water to remove polar impurities.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.

LC-MS/MS Analysis Workflow

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with SIL-IS Plasma->Spike Extract SPE Extraction Spike->Extract Reconstitute Reconstitute in Mobile Phase Extract->Reconstitute Autosampler Autosampler Injection Reconstitute->Autosampler LC_Column LC Separation (e.g., C18) Autosampler->LC_Column ESI Electrospray Ionization LC_Column->ESI MS_Analysis Tandem MS (MRM) ESI->MS_Analysis Integration Peak Integration MS_Analysis->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for the quantification of 15-Methylhexadecasphinganine.

Inter-Laboratory Validation: A Framework for Ensuring Reproducibility

An inter-laboratory validation study is the ultimate test of a method's robustness. The following diagram outlines the key stages of such a study.

Interlab_Validation cluster_planning Phase 1: Planning & Protocol Development cluster_execution Phase 2: Execution cluster_analysis Phase 3: Data Analysis & Reporting P1 Define Analytical Method P2 Prepare Standard Operating Procedure (SOP) P1->P2 P3 Select Participating Laboratories P2->P3 E1 Distribute Standard Materials & Samples P3->E1 E2 Laboratories Perform Analysis E1->E2 E3 Data Submission E2->E3 A1 Statistical Analysis (e.g., ANOVA) E3->A1 A2 Assess Reproducibility & Repeatability A1->A2 A3 Final Report Generation A2->A3

Caption: Key phases of an inter-laboratory validation study.

Performance Characteristics for Validation

The validation of the analytical method should assess the following parameters in each laboratory, in accordance with guidelines from regulatory bodies such as the FDA.

Parameter Acceptance Criteria Rationale
Selectivity No significant interfering peaks at the retention time of the analyte and SIL-IS in blank matrix samples.Ensures that the detected signal is solely from the analyte of interest.
Linearity Correlation coefficient (r²) ≥ 0.99 for the calibration curve.Demonstrates a proportional response of the instrument to the concentration of the analyte.
Accuracy The mean value should be within ±15% of the nominal value (±20% at the LLOQ).Measures the closeness of the measured concentration to the true concentration.
Precision The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).Assesses the degree of scatter in the data from repeated measurements.
Limit of Quantitation (LOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.Defines the lower boundary of the reliable measurement range.
Matrix Effect The CV of the response of post-extraction spiked samples should be ≤15%.Evaluates the influence of co-eluting matrix components on the ionization of the analyte.
Recovery Consistent and reproducible recovery of the analyte from the biological matrix.Assesses the efficiency of the extraction process.

Conclusion: Towards Standardized and Reliable Measurements

The inter-laboratory validation of 15-Methylhexadecasphinganine measurements is a critical step in ensuring data quality and comparability across different research settings. By employing robust LC-MS/MS methodologies, utilizing appropriate stable isotope-labeled internal standards, and adhering to rigorous validation protocols, the scientific community can achieve the high level of analytical certainty required for toxicological assessments and clinical research. This guide provides a comprehensive framework for establishing and validating such methods, ultimately contributing to the generation of reliable and reproducible scientific data.

References

  • Riadh, B., et al. (2014). Toxic C17-Sphinganine Analogue Mycotoxin, Contaminating Tunisian Mussels, Causes Flaccid Paralysis in Rodents. Toxins (Basel). Available at: [Link]

  • ResearchGate. (2015). Toxic C17-Sphinganine Analogue Mycotoxin, Contaminating Tunisian Mussels, Causes Flaccid Paralysis in Rodents. Available at: [Link]

  • Liebisch, G., et al. (2003). Quantification of sphingosine and sphinganine from crude lipid extracts by HPLC electrospray ionization tandem mass spectrometry. Journal of Lipid Research. Available at: [Link]

  • Sullards, M. C., et al. (2011). Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS). Methods in Enzymology. Available at: [Link]

  • ResearchGate. (2004). Quantification of sphingosine and sphinganine from crude lipid extracts by HPLC electrospray ionization tandem mass spectrometry. Available at: [Link]

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  • Lipotype. (n.d.). Sphingoid Bases. Available at: [Link]

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  • ResearchGate. (2022). Mass fragmentation of (a) Hexadecanoic acid 15-methyl-, methyl ester... Available at: [Link]

  • Johnson, E. L., et al. (2020). Dietary sphinganine is selectively assimilated by members of the mammalian gut microbiome. Journal of Biological Chemistry. Available at: [Link]

  • ResearchGate. (2014). Chromatograms of the sphingoid base standards. 100 ng of each sphingoid... Available at: [Link]

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  • Google Patents. (2017). WO2017045648A1 - Preparation method for deuterated compound.
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  • ResearchGate. (2007). Structure-Specific, Quantitative Methods for Analysis of Sphingolipids by Liquid Chromatography-Tandem Mass Spectrometry: "Inside-Out" Sphingolipidomics. Available at: [Link]

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Safety Operating Guide

Navigating the Disposal of 15-Methylhexadecasphinganine: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of drug discovery and development, the synthesis and application of novel lipid molecules like 15-Methylhexadecasphinganine are paramount. As a saturated sphingoid base, its role in elucidating complex cellular signaling pathways is invaluable. However, beyond its synthesis and use, its responsible disposal is a critical aspect of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the proper disposal of 15-Methylhexadecasphinganine, ensuring the safety of personnel and compliance with regulatory standards.

Part 1: Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, a thorough hazard assessment is crucial. Based on the general characteristics of long-chain sphingoid bases and related methylated fatty acids, 15-Methylhexadecasphinganine should be handled with caution.

Anticipated Hazards:

  • Skin and Eye Irritation: Similar to other long-chain aliphatic compounds, it may cause skin and eye irritation upon direct contact.[1][2]

  • Respiratory Irritation: If in a powdered or aerosolized form, it may cause respiratory tract irritation.[1]

  • Oral Toxicity: While acute oral toxicity is unknown, it is prudent to assume it may be harmful if swallowed.[1]

  • Flammability: Although not expected to be highly flammable, it should be kept away from open flames and high heat sources.[3]

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Gloves Chemical-resistant (e.g., Nitrile)To prevent skin contact and potential irritation.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes or aerosols.
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or chemical fume hoodTo minimize inhalation of any potential aerosols or dust.[4][5]

Part 2: Disposal Workflow - A Step-by-Step Protocol

The disposal of 15-Methylhexadecasphinganine must follow a structured workflow to ensure safety and compliance. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4][6]

Step 1: Waste Identification and Segregation
  • Designate as Hazardous Waste: In the absence of a specific SDS, classify 15-Methylhexadecasphinganine as hazardous chemical waste.

  • Segregate Waste Streams:

    • Solid Waste: Collect any solid 15-Methylhexadecasphinganine, contaminated consumables (e.g., weigh boats, pipette tips), and contaminated PPE in a designated, leak-proof solid waste container.[7]

    • Liquid Waste: If dissolved in a solvent, collect the solution in a compatible, sealed liquid waste container. Do not mix with incompatible waste streams. For instance, halogenated and non-halogenated solvent wastes should be kept separate.

    • Sharps Waste: Any contaminated needles or other sharps must be disposed of in a designated sharps container.

Step 2: Waste Containerization and Labeling
  • Select Appropriate Containers: Use containers that are chemically compatible with 15-Methylhexadecasphinganine and any solvents. The containers must be in good condition with secure, tight-fitting lids.[8]

  • Proper Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "15-Methylhexadecasphinganine". List all components of a mixture, including solvents and their approximate concentrations.

Step 3: On-site Accumulation and Storage
  • Designated Accumulation Area: Store waste containers in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.

  • Secondary Containment: Place waste containers in secondary containment trays to prevent the spread of material in case of a leak.

  • Storage Conditions: Keep containers tightly closed except when adding waste.[3][8] Store in a cool, dry, and well-ventilated area away from heat sources and incompatible materials such as strong oxidizing agents, acids, and bases.[3][5]

Step 4: Scheduling Waste Pickup
  • Contact Environmental Health & Safety (EHS): Once the waste container is full or is ready for disposal, contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup.[7]

  • Provide Necessary Documentation: Complete any required waste pickup forms, providing accurate information about the waste composition.

Part 3: Decontamination and Spill Management

Decontamination of Labware
  • Gross Decontamination: For glassware and other reusable labware, perform an initial rinse with a suitable solvent (e.g., ethanol or methanol) to remove the bulk of the 15-Methylhexadecasphinganine.

  • Collect Rinsate: The initial rinsate must be collected and disposed of as hazardous liquid waste.[6]

  • Final Cleaning: After the initial hazardous rinse, the labware can be washed with soap and water.

Spill Management
  • Evacuate and Secure the Area: In the event of a significant spill, evacuate the immediate area and restrict access.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the appropriate PPE as outlined in Part 1.

  • Contain the Spill: For liquid spills, use an absorbent material (e.g., vermiculite, sand, or a commercial absorbent pad) to contain and absorb the liquid. For solid spills, carefully sweep or scoop the material to avoid creating dust.

  • Collect and Dispose of Spill Debris: All contaminated absorbent materials and cleaning supplies must be placed in a sealed container, labeled as hazardous waste, and disposed of according to the procedures in Part 2.

  • Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. The cleaning materials should also be disposed of as hazardous waste.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 15-Methylhexadecasphinganine.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_disposal Disposal Protocol cluster_contingency Contingency start Start: Have 15-Methylhexadecasphinganine Waste assess_hazards Assess Hazards (Assume Irritant & Potentially Toxic) start->assess_hazards Initiate Disposal don_ppe Don Appropriate PPE assess_hazards->don_ppe determine_form Determine Waste Form don_ppe->determine_form solid_waste Solid Waste (Chemical, Contaminated Labware) determine_form->solid_waste Solid liquid_waste Liquid Waste (Solutions) determine_form->liquid_waste Liquid containerize_solid Containerize in Labeled Solid Waste Bin solid_waste->containerize_solid containerize_liquid Containerize in Labeled Liquid Waste Carboy liquid_waste->containerize_liquid store_waste Store in Satellite Accumulation Area containerize_solid->store_waste containerize_liquid->store_waste schedule_pickup Schedule EHS Pickup store_waste->schedule_pickup spill Spill Occurs contain_spill Contain & Absorb Spill spill->contain_spill collect_debris Collect Debris as Hazardous Waste contain_spill->collect_debris collect_debris->store_waste

Caption: Decision workflow for the disposal of 15-Methylhexadecasphinganine.

Conclusion

References

  • Redox. (2023, January 2). Safety Data Sheet Methyldiethanolamine (MDEA) Revision 4. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide - Research Safety. Retrieved from [Link]

  • University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures - BME Shared Labs | Biomedical Engineering. Retrieved from [Link]

  • National Institutes of Health. (2022). NIH Waste Disposal Guide 2022. Retrieved from [Link]

  • University of South Florida. (2023, August 18). Guide to Chemical Waste Disposal in Chemistry Lab (USF). Retrieved from [Link]

  • MetwareBio. Guide to Sphingolipid: Structure, Classification, and Detection Methods. Retrieved from [Link]

  • USDA ARS. (2016, August 12). Acceptable Drain Disposal Procedures. Retrieved from [Link]

  • Giltiay, NV, et al. (2015). A simple method for sphingolipid analysis of tissues embedded in optimal cutting temperature compound. Journal of Lipid Research, 56(7), 1383-1388. Retrieved from [Link]

  • Michigan Technological University. Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Guide To The Disposal Of Chemically Stabilized and Solidified Waste. Retrieved from [Link]

  • Bodennec, J., et al. (2000). A procedure for fractionation of sphingolipid classes by solid-phase extraction on aminopropyl cartridges. Journal of Lipid Research, 41(9), 1524-1531. Retrieved from [Link]

  • Helke, S., et al. (2019). Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry. Frontiers in Physiology, 10, 1227. Retrieved from [Link]

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Comprehensive Safety and Handling Guide for 15-Methylhexadecasphinganine

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Ensuring Laboratory Safety and Experimental Integrity

This guide provides essential safety and logistical information for the handling of 15-Methylhexadecasphinganine, a sphingoid long-chain base. As a bioactive lipid, understanding its properties and potential hazards is crucial for maintaining a safe laboratory environment and ensuring the integrity of your research. This document is designed for researchers, scientists, and drug development professionals, offering procedural, step-by-step guidance.

Understanding the Compound: A Risk-Based Approach

The primary risks associated with handling this compound, particularly in its powdered form, are the inhalation of fine particles and dermal exposure. As a bioactive molecule, its systemic effects upon absorption are not well-characterized, reinforcing the need for stringent protective measures.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is paramount when handling 15-Methylhexadecasphinganine. The following table outlines the recommended PPE for various laboratory operations.

Operation Required PPE Rationale
Handling Powder (weighing, aliquoting) - Full-face or half-mask respirator with P100 filters- Chemical safety goggles- Nitrile gloves (double-gloving recommended)- Lab coat- Closed-toe shoes- Prevents inhalation of fine particles that can cause respiratory irritation.[3][4]- Protects eyes from airborne powder.[4][5]- Provides a barrier against skin contact.[5][6]- Protects skin and personal clothing.[5][7]- Standard laboratory safety practice.[5][6]
Handling Solutions - Chemical safety goggles- Nitrile gloves- Lab coat- Closed-toe shoes- Protects eyes from splashes.[4]- Prevents skin contact with the dissolved compound.[4][6]- Protects skin and personal clothing.[7]- Standard laboratory safety practice.[5]
Experimental Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with 15-Methylhexadecasphinganine.

PPE_Selection_Workflow cluster_start Start: Handling 15-Methylhexadecasphinganine cluster_form Assess Physical Form cluster_powder Powder Handling Protocol cluster_solution Solution Handling Protocol start Initiate Task assess_form Is the compound in a powdered form? start->assess_form powder_ppe Required PPE: - Respirator (P100) - Goggles - Double Nitrile Gloves - Lab Coat - Closed-toe Shoes assess_form->powder_ppe Yes solution_ppe Required PPE: - Goggles - Nitrile Gloves - Lab Coat - Closed-toe Shoes assess_form->solution_ppe No (Solution) fume_hood Work in a certified chemical fume hood. powder_ppe->fume_hood

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.